molecular formula C40H78O5 B1593918 Diisostearyl malate CAS No. 67763-18-2

Diisostearyl malate

Cat. No.: B1593918
CAS No.: 67763-18-2
M. Wt: 639 g/mol
InChI Key: HGKOWIQVWAQWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisostearyl Malate (CAS 67763-18-2; 81230-05-9) is a high molecular weight (639.04 g/mol) diester synthesized via the acid-catalyzed esterification of malic acid with isostearyl alcohol . This structure, featuring a central malic acid core with two long, branched-chain isostearyl groups (C18), confers significant lipophilicity and a liquid state at room temperature, making it an excellent non-greasy emollient . Its primary research value lies in its dual function as a skin-conditioning agent and a versatile structural component. In cosmetic science, this compound is investigated for its ability to improve product texture, enhance spreadability, and provide a silky, non-occlusive feel in formulations such as lipsticks, foundations, and sunscreens . Its mechanism of action involves forming a protective, hydrating film on surfaces, thereby reducing transepidermal water loss and improving moisture retention . Beyond cosmetics, it serves as a model compound in materials science for studying the physicochemical properties of complex diesters, including their performance as sustainable lubricants and plasticizers, where the branched alkyl chains are known to improve cold-flow properties and oxidative stability . Available as a liquid, it is soluble in alcohols and insoluble in water . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

CAS No.

67763-18-2

Molecular Formula

C40H78O5

Molecular Weight

639 g/mol

IUPAC Name

bis(16-methylheptadecyl) 2-hydroxybutanedioate

InChI

InChI=1S/C40H78O5/c1-36(2)31-27-23-19-15-11-7-5-9-13-17-21-25-29-33-44-39(42)35-38(41)40(43)45-34-30-26-22-18-14-10-6-8-12-16-20-24-28-32-37(3)4/h36-38,41H,5-35H2,1-4H3

InChI Key

HGKOWIQVWAQWDS-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCC(C)C)O

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCC(C)C)O

Other CAS No.

81230-05-9
67763-18-2

physical_description

Liquid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Diisostearyl Malate: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis pathways of diisostearyl malate (B86768), a widely used emollient and pigment dispersant in the cosmetic and personal care industries.

Chemical Structure and Properties

Diisostearyl malate is the diester formed from the reaction of malic acid and isostearyl alcohol.[1][2] Its structure consists of a central malate core esterified with two branched-chain isostearyl alcohol molecules.[3] This branched structure is key to its unique physical properties and performance in formulations.

The IUPAC name for this compound is bis(16-methylheptadecyl) 2-hydroxybutanedioate.[4][5] It is a high molecular weight ester, appearing as a clear, colorless to pale yellow, viscous liquid at room temperature.[3][6][7] A key characteristic is its oil-solubility and insolubility in water, which makes it an effective emollient that forms a hydrating, non-greasy layer on the skin.[3][7][8]

Key Identifiers:

  • Chemical Formula: C₄₀H₇₈O₅[4][9]

  • Molecular Weight: Approximately 639.0 g/mol [4][9]

  • CAS Numbers: 67763-18-2, 81230-05-9[5]

  • SMILES: CC(C)CCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCC(C)C)O[4][9]

Synthesis Pathways

The industrial production of this compound is primarily achieved through two main synthetic routes: direct esterification and transesterification.

2.1. Direct Esterification

The most common method for synthesizing this compound is the direct esterification of malic acid with isostearyl alcohol.[3] This reaction is typically catalyzed by an acid and driven by the removal of water, a byproduct of the reaction.

The overall reaction is as follows:

Malic Acid + 2 Isostearyl Alcohol → this compound + 2 H₂O

This process involves several key stages:

  • Reactant Mixing: Malic acid and a slight excess of isostearyl alcohol are combined in a reactor.[10]

  • Catalysis: A catalyst is introduced to accelerate the reaction rate. While traditional strong acids like sulfuric acid can be used, modern methods often employ solid acid catalysts for easier removal and greener processing.[3][10] A Chinese patent (CN106187755A) details the use of a composite oxide solid catalyst containing elements such as P, Cs, V, Cu, Mo, La, and Nd.[10][11] Other catalysts like p-toluenesulfonic acid have also been reported.[10]

  • Reaction: The mixture is heated to high temperatures (typically 180-240 °C) to facilitate the esterification.[10] Often, a water-carrying agent like cyclohexane (B81311) is used to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product side.[10]

  • Purification: After the reaction reaches completion, the crude product contains impurities like unreacted starting materials, the catalyst, and byproducts.[3] Purification is achieved through methods such as vacuum distillation, filtration to remove the solid catalyst, and neutralization steps if a liquid acid catalyst was used.[3]

  • Quality Control: The final product undergoes rigorous quality control tests, including High-Performance Liquid Chromatography (HPLC) for purity, Infrared (IR) spectroscopy for functional group confirmation, and titrimetric analysis to determine parameters like acid value.[3]

2.2. Transesterification

An alternative pathway is a two-step transesterification process. This method can sometimes offer better control over reaction conditions and product purity.

  • Step 1: Synthesis of Dibutyl Malate: Malic acid is first esterified with a short-chain alcohol, such as n-butanol, to form dibutyl malate.[10]

  • Step 2: Transesterification: The resulting dibutyl malate then reacts with isostearyl alcohol in the presence of a catalyst. The lower-boiling n-butanol is removed via distillation, typically under vacuum, driving the reaction to completion.[10] A patent (CN113200859A) describes this process occurring at temperatures of 90-140 °C under a vacuum of 0.1-0.5 MPa.[10]

Quantitative Data Summary

The following table summarizes key quantitative data gathered from public sources, primarily patent literature, for the synthesis and properties of this compound.

ParameterValueSource(s)
Reaction Conditions (Direct Esterification)
Temperature180 - 240 °C[10]
Reactant Molar Ratio1 : 2.355 (Malic Acid : Isostearyl Alcohol)[10]
Catalyst Dosage (Solid)2% of total reactant mass[10]
Reaction Conditions (Transesterification)
Temperature90 - 140 °C[10]
Vacuum0.1 - 0.5 MPa[10]
Physical Properties
Molecular Weight~639.0 g/mol [4][9]
Boiling Point (estimated)676.3 °C @ 760 mmHg[5][12]
Saponification Value165 - 180 mg KOH/g[7]
Hydroxyl Value70 - 90 mg KOH/g[7]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via direct esterification, based on methodologies described in patent literature.

Objective: To synthesize this compound from malic acid and isostearyl alcohol using a solid acid catalyst.

Materials:

  • L-Malic Acid (1.0 mol)

  • Isostearyl Alcohol (2.355 mol)

  • Solid Acid Catalyst (e.g., composite oxide as per CN106187755A) (2% of total reactant weight)

  • Cyclohexane (as water-carrying agent)

  • Nitrogen gas supply

  • Reactor vessel equipped with a mechanical stirrer, thermometer, Dean-Stark trap, condenser, and nitrogen inlet.

Procedure:

  • Reactor Setup: Charge the reactor vessel with L-malic acid, isostearyl alcohol, and cyclohexane.

  • Inerting: Purge the reactor with dry nitrogen gas for 15-20 minutes to create an inert atmosphere, preventing oxidation at high temperatures.

  • Catalyst Addition: Add the solid acid catalyst to the reaction mixture under continuous stirring.

  • Heating and Water Removal: Begin heating the mixture. Set the temperature controller to maintain a reaction temperature of 180-240 °C. The cyclohexane-water azeotrope will begin to distill and be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of water collected in the trap. The reaction is considered complete when the theoretical amount of water (2.0 mol) has been collected. The acid value of the reaction mixture can also be periodically tested to determine the extent of esterification.

  • Solvent Removal: Once the reaction is complete, remove the cyclohexane by distillation.

  • Catalyst Filtration: Cool the reaction mixture to approximately 80-90 °C and filter the crude product to remove the solid catalyst. The catalyst can be washed, dried, and stored for reuse.

  • Purification: The filtered crude product may be further purified by vacuum distillation to remove any unreacted isostearyl alcohol and other volatile impurities, yielding the final high-purity this compound.

  • Final Analysis: Analyze the final product using HPLC, IR spectroscopy, and titrimetry to confirm its identity, purity, and key specifications (e.g., acid value, hydroxyl value).

Synthesis Pathway Visualization

The following diagram illustrates the logical workflow for the direct esterification synthesis of this compound.

Diisostearyl_Malate_Synthesis cluster_reactants 1. Raw Materials cluster_reaction 2. Esterification Reaction cluster_purification 3. Purification cluster_product 4. Final Product & QC malic_acid Malic Acid reactor Reactor Vessel malic_acid->reactor iso_alcohol Isostearyl Alcohol iso_alcohol->reactor water Water (Removed via Dean-Stark Trap) reactor->water Byproduct filtration Filtration (Catalyst Removal) reactor->filtration Crude Product catalyst Solid Acid Catalyst catalyst->reactor conditions Heat (180-240°C) Inert Atmosphere (N2) conditions->reactor distillation Vacuum Distillation (Impurity Removal) filtration->distillation final_product This compound distillation->final_product qc Quality Control (HPLC, IR, Titration) final_product->qc

Fig. 1: Direct Esterification Workflow for this compound.

References

Diisostearyl Malate: A Comprehensive Technical Guide for Cosmetic Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisostearyl malate (B86768) is a versatile and widely utilized ester in the cosmetic industry, prized for its unique physicochemical properties that impart desirable sensory and functional benefits to a wide range of products.[1][2][3] This technical guide provides an in-depth analysis of the core physicochemical properties of diisostearyl malate, complete with detailed experimental protocols and data presented for clear comparison.

This compound is the diester of malic acid and isostearyl alcohol.[3][4] Malic acid, a naturally occurring alpha-hydroxy acid found in fruits, provides a polar core, while the branched-chain isostearyl alcohols contribute to its unique solubility, viscosity, and emollient feel.[1][2] This structure results in a high molecular weight ester that is a liquid at room temperature, offering a rich, cushiony, and non-greasy skin feel.[1][5]

Physicochemical Properties

The performance of this compound in cosmetic formulations is a direct result of its distinct physicochemical characteristics. A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
INCI Name This compound[6]
CAS Number 81230-05-9 / 67763-18-2[7]
Molecular Formula C40H78O5[8]
Molecular Weight 639.04 g/mol
Appearance Clear, colorless to pale yellow, viscous liquid[3][6][9]
Odor Odorless to a faint characteristic odor[10]
Table 2: Quantitative Physicochemical Data of this compound
PropertyValue RangeMethodSource(s)
Boiling Point 676.3 ± 35.0 °C (estimated)Not Specified[7]
Solubility Insoluble in water; Soluble in oils and organic solvents.Visual Inspection[5][7][9]
Saponification Value 160 - 185 mg KOH/gTitration[5][10][11]
Hydroxyl Value 60 - 90 mg KOH/gTitration[5][10][11]
Specific Gravity (d20/20) 0.910 - 0.920Pycnometer/Density Meter[10]
Refractive Index (n20/D) 1.455 - 1.465Refractometer[10]
Viscosity Medium to HighRotational Viscometer[1][2][12]
Acid Value ≤ 5.0 mg KOH/gTitration[10]

Core Functions in Cosmetic Science

The unique combination of properties outlined above makes this compound a multifunctional ingredient in cosmetics.

  • Emollient: Its primary function is as a skin-conditioning agent, providing a soft, smooth, and non-greasy feel.[1][4] The long, branched alkyl chains create a thin, occlusive layer on the skin's surface, preventing moisture loss and enhancing hydration.[1][7][13]

  • Pigment Dispersant: this compound exhibits excellent pigment wetting and dispersing properties, making it ideal for color cosmetics such as lipsticks, foundations, and eyeshadows.[7][14][12][15] Its medium viscosity allows for even pigment distribution, leading to better color payoff and stability.[1][13]

  • Binder: It acts as an effective binder for pigmented products, improving their adhesion to the skin and longevity.[7][15]

  • Gloss Enhancer: With a relatively high refractive index, this compound contributes a desirable sheen and gloss to formulations, particularly in lip products.[6][7]

Experimental Protocols

To ensure accurate and reproducible characterization of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for key physicochemical tests.

Synthesis of this compound (Esterification)

The industrial synthesis of this compound is typically achieved through the direct esterification of malic acid with isostearyl alcohol.[1] While specific proprietary methods may vary, a general laboratory-scale procedure is outlined below.

Materials:

  • Malic acid

  • Isostearyl alcohol (molar excess, e.g., 2.2 to 2.5 moles per mole of malic acid)

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst)[5]

  • High-boiling point solvent (optional, for azeotropic removal of water)

  • Nitrogen gas supply

  • Reaction vessel with a mechanical stirrer, thermometer, condenser, and a Dean-Stark trap (if using a solvent)

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Charge the reaction vessel with malic acid, isostearyl alcohol, and the acid catalyst.

  • Begin stirring and gently heat the mixture under a slow stream of nitrogen to prevent oxidation.

  • Gradually increase the temperature to the reaction temperature (typically 180-240 °C).[4][13]

  • Continuously remove the water formed during the reaction via the Dean-Stark trap or by applying a vacuum.

  • Monitor the reaction progress by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value reaches the desired low level.

  • Cool the reaction mixture to below 100 °C.

  • Neutralize the remaining acid catalyst by washing the mixture with a sodium bicarbonate solution.

  • Separate the aqueous layer and wash the organic layer with water until neutral.

  • Dry the crude this compound over a drying agent like anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Purify the product by vacuum distillation to remove any unreacted starting materials and by-products.[5]

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Viscosity Measurement

G cluster_0 Sample Preparation cluster_1 Instrumentation cluster_2 Measurement cluster_3 Data Analysis A Equilibrate this compound to Test Temperature B Calibrate Rotational Viscometer with Standard Fluid A->B Transfer Sample C Select Appropriate Spindle and Speed B->C D Immerse Spindle in Sample C->D E Allow for Temperature and Rotational Equilibration D->E F Record Viscosity Reading (cP or mPa·s) E->F G Repeat Measurement for Reproducibility F->G H Calculate Average Viscosity and Standard Deviation G->H

Caption: Workflow for determining the viscosity of this compound.

Relationship between Physicochemical Properties and Cosmetic Functions

G Structure Branched Chain Ester Structure Solubility Oil Solubility Structure->Solubility Emolliency Emolliency & Skin Feel Structure->Emolliency Viscosity Medium to High Viscosity Viscosity->Emolliency PigmentDispersion Pigment Dispersion Viscosity->PigmentDispersion Adhesion Adhesion & Longevity Viscosity->Adhesion Solubility->Emolliency Solubility->PigmentDispersion RefractiveIndex High Refractive Index Gloss Gloss and Shine RefractiveIndex->Gloss Polarity Polar Core (Malate) Polarity->PigmentDispersion

Caption: Interplay of properties and cosmetic benefits of this compound.

Safety and Regulatory Status

This compound has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe as used in cosmetic products.[4][7] It is approved for use in cosmetics in major markets, including the European Union and the United States.[9] Toxicological studies have shown that this compound is not a dermal irritant or sensitizer (B1316253) and is not genotoxic.[4]

Conclusion

This compound is a high-performance cosmetic ester with a well-characterized physicochemical profile that translates to significant functional benefits in a variety of cosmetic applications. Its emolliency, pigment dispersing capabilities, and safety make it a valuable ingredient for formulators seeking to create products with superior sensory properties and performance. This guide provides the foundational technical information for researchers and developers to effectively utilize this compound in their formulations.

References

An In-depth Technical Guide to the Molecular Interactions of Diisostearyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisostearyl malate (B86768) is a synthetic ester of malic acid and isostearyl alcohol, widely utilized in the cosmetics and personal care industry.[1][2] Its popularity stems from its multifunctional properties as an emollient, skin-conditioning agent, and surfactant.[2] This technical guide provides a comprehensive overview of the molecular interactions of diisostearyl malate, detailing its physicochemical properties, synthesis, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile ingredient.

Physicochemical Properties

This compound is a high molecular weight ester with a complex branched structure that dictates its physical and chemical behaviors. Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C40H78O5[3]
Molecular Weight 639.04 g/mol [3]
Appearance Colorless to slightly yellow, viscous liquid[4]
Solubility Insoluble in water, soluble in oils[2]
Boiling Point (estimated) 676.3 ± 35.0 °C[2]

Synthesis of this compound

The primary industrial method for synthesizing this compound is through the direct esterification of malic acid with isostearyl alcohol.[2] This reaction is typically catalyzed by a strong acid and driven to completion by the removal of water, a byproduct of the reaction.

Synthesis_of_Diisostearyl_Malate Malic_Acid Malic Acid Reaction_Vessel Reaction Vessel Malic_Acid->Reaction_Vessel Isostearyl_Alcohol Isostearyl Alcohol (2 eq.) Isostearyl_Alcohol->Reaction_Vessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Vessel Heat Heat Heat->Reaction_Vessel Diisostearyl_Malate This compound Reaction_Vessel->Diisostearyl_Malate Water Water (byproduct) Reaction_Vessel->Water Purification Purification (e.g., Distillation) Diisostearyl_Malate->Purification Final_Product Pure this compound Purification->Final_Product Emollient_Mechanism_of_Action cluster_skin Stratum Corneum Corneocytes Corneocytes (Bricks) Lipid_Matrix Lipid Matrix (Mortar) (Ceramides, Cholesterol, Fatty Acids) Diisostearyl_Malate This compound Hydrophobic_Film Occlusive Hydrophobic Film Diisostearyl_Malate->Hydrophobic_Film Forms Hydrophobic_Film->Lipid_Matrix Interacts with TEWL Transepidermal Water Loss (TEWL) Hydrophobic_Film->TEWL Reduces Water_Molecule Water_Molecule->Hydrophobic_Film Trapped by Rheology_Workflow Formulation Cosmetic Formulation (with this compound) Rheometer Rheometer Formulation->Rheometer Rotational_Test Rotational Test (Flow Curve) Rheometer->Rotational_Test Oscillatory_Test Oscillatory Test (Viscoelastic Properties) Rheometer->Oscillatory_Test Viscosity Viscosity Rotational_Test->Viscosity Yield_Stress Yield Stress Rotational_Test->Yield_Stress Storage_Modulus Storage Modulus (G') Oscillatory_Test->Storage_Modulus Loss_Modulus Loss Modulus (G'') Oscillatory_Test->Loss_Modulus Texture_Analysis Texture & Stability Analysis Viscosity->Texture_Analysis Yield_Stress->Texture_Analysis Storage_Modulus->Texture_Analysis Loss_Modulus->Texture_Analysis

References

Diisostearyl Malate: A Technical Guide to its Mechanism of Action as a Skin Conditioning Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisostearyl Malate (B86768) is a widely utilized diester in the cosmetic and pharmaceutical industries, prized for its efficacy as a skin conditioning agent. This technical guide provides an in-depth analysis of its core mechanism of action, rooted in its physicochemical properties and its interaction with the stratum corneum. Primarily functioning as an emollient, Diisostearyl Malate forms a semi-occlusive film on the skin's surface, effectively reducing transepidermal water loss (TEWL) and enhancing skin hydration. Its branched-chain structure and high molecular weight contribute to a unique sensory profile, characterized by a rich, cushiony feel without excessive greasiness. This document summarizes the current understanding of this compound's role in skin barrier function, details relevant experimental protocols for its evaluation, and presents signaling pathways and logical relationships through diagrammatic representations. While specific quantitative clinical data for this compound is not extensively available in the public domain, this guide extrapolates its performance based on the established properties of high molecular weight esters and outlines the methodologies for its comprehensive assessment.

Introduction

This compound is the diester of isostearyl alcohol and malic acid.[1][2] Its chemical structure, featuring two long, branched isostearyl chains linked to a central malic acid core, confers significant lipophilicity and a liquid state at room temperature.[3] In cosmetic and dermatological formulations, it functions primarily as a skin-conditioning agent and emollient.[4] Its primary benefits include moisturizing the skin by forming a barrier to prevent water loss, and enhancing the texture and spreadability of products.[1][5]

Physicochemical Properties:

PropertyValue/DescriptionReference
INCI Name This compound[6]
Chemical Formula C40H78O5[3]
Molecular Weight 639.04 g/mol [3]
Appearance Clear to slightly hazy, viscous liquid[7][8]
Solubility Insoluble in water; soluble in oils and organic solvents[8]
Nature Hydrophobic[6]

Core Mechanism of Action: Skin Conditioning

The primary mechanism of action of this compound as a skin conditioning agent is through its emollient properties, which can be broken down into two key functions: occlusion and lubrication.

Occlusion and Barrier Function Enhancement

As a high molecular weight, hydrophobic ester, this compound forms a semi-occlusive film on the surface of the stratum corneum.[9] This film acts as a physical barrier that retards the evaporation of water from the skin, a process known as transepidermal water loss (TEWL).[10] By reducing TEWL, this compound helps to maintain and increase the water content of the stratum corneum, leading to improved skin hydration.[1][9] The large, branched isostearyl chains contribute to the formation of a substantive, long-lasting film on the skin.[11]

cluster_0 Mechanism of Action DSM This compound (Applied to Skin Surface) Film Formation of a Semi-Occlusive Film DSM->Film SC Stratum Corneum Film->SC TEWL Reduced Transepidermal Water Loss (TEWL) Film->TEWL Hydration Increased Skin Hydration TEWL->Hydration Barrier Reinforced Skin Barrier Function Hydration->Barrier

Fig. 1: Mechanism of this compound in enhancing skin hydration.
Lubrication and Sensory Profile

Beyond its occlusive properties, this compound acts as a lubricant on the skin's surface. This reduces friction and imparts a smooth, soft, and supple feel to the skin.[7] Its medium viscosity and excellent spreadability contribute to a desirable sensory experience in cosmetic formulations, providing a rich and cushiony feel without being overly greasy or sticky.[8][11]

Quantitative Data on Performance

While specific clinical data for this compound is limited in publicly accessible literature, the performance of emollients is typically quantified through various biophysical measurements. The following tables present the expected performance based on the properties of high molecular weight esters and the standard methodologies used for their evaluation.

Table 1: Skin Hydration (Corneometry)

TreatmentChange in Skin Hydration (Arbitrary Units)Test Duration
Untreated ControlBaseline-
Placebo FormulationMinimal Increase24 hours
Formulation with this compound (Conceptual)Significant Increase 24 hours

Table 2: Transepidermal Water Loss (Tewametry)

TreatmentChange in TEWL (g/m²/h)Test Duration
Untreated ControlBaseline-
Placebo FormulationMinimal Decrease24 hours
Formulation with this compound (Conceptual)Significant Decrease 24 hours

Experimental Protocols

The evaluation of this compound's efficacy as a skin conditioning agent involves a combination of in vitro and in vivo methods.

In Vitro Evaluation using Reconstructed Human Epidermis (RHE)

This protocol assesses the effect of a test substance on the barrier function of a reconstructed human epidermis model.

Methodology:

  • Culture of RHE Models: Commercially available RHE models are cultured at the air-liquid interface to form a fully differentiated epidermis with a functional stratum corneum.

  • Topical Application: A standardized amount of the test formulation containing this compound is applied to the surface of the RHE tissue. A placebo formulation serves as a control.

  • Incubation: The tissues are incubated for a specified period (e.g., 24 hours) under controlled temperature and humidity.

  • TEWL Measurement: Transepidermal water loss is measured using a Tewameter to assess the integrity of the skin barrier.

  • Tissue Viability Assay: An MTT assay is performed to determine the cytotoxicity of the formulation.

  • Histological Analysis: Tissues can be fixed, sectioned, and stained (e.g., with H&E) to visualize any structural changes in the epidermis.

cluster_1 In Vitro RHE Workflow Start Start: Culture RHE Models Apply Topical Application (this compound vs. Placebo) Start->Apply Incubate Incubation (e.g., 24 hours) Apply->Incubate Measure TEWL Measurement Incubate->Measure Assay MTT Assay (Viability) Measure->Assay Histo Histological Analysis Assay->Histo End End: Data Analysis Histo->End

Fig. 2: Experimental workflow for in vitro RHE testing.
In Vivo Human Clinical Trial

This protocol evaluates the skin hydration and barrier function effects of a topical product containing this compound on human subjects.

Methodology:

  • Subject Recruitment: A panel of healthy volunteers with normal to dry skin is recruited.

  • Baseline Measurements: Baseline skin hydration (using a Corneometer) and TEWL (using a Tewameter) are measured on designated test sites on the forearms.

  • Product Application: A standardized amount of the test product and a placebo are applied to the respective test sites. One site remains untreated as a control.

  • Post-Application Measurements: Skin hydration and TEWL are measured at various time points (e.g., 1, 4, 8, and 24 hours) post-application.

  • Data Analysis: Statistical analysis is performed to compare the changes in hydration and TEWL between the different treatment groups and baseline.

Sensory Panel Evaluation

This protocol assesses the sensory characteristics of a formulation containing this compound.

Methodology:

  • Panelist Training: A trained sensory panel is familiarized with the specific attributes to be evaluated (e.g., spreadability, absorbency, slipperiness, residue, gloss).

  • Product Application: Standardized amounts of the test formulation and control formulations are applied to the panelists' forearms.

  • Attribute Scoring: Panelists rate the intensity of each sensory attribute on a standardized scale (e.g., a 10-point scale).

  • Data Analysis: The scores are statistically analyzed to create a sensory profile of the product.

Signaling Pathways and Molecular Interactions

While specific signaling pathway modulation by this compound is not established, its primary interaction is at the physical and physicochemical level with the stratum corneum. The diagram below illustrates the logical relationship of its interaction with the skin barrier.

cluster_2 Molecular Interaction with Stratum Corneum DSM This compound Intercalation Intercalation with Lipid Chains DSM->Intercalation Filling Filling Inter-Corneocyte Spaces DSM->Filling SC_Lipids Stratum Corneum Lipid Bilayers Reinforcement Barrier Reinforcement SC_Lipids->Reinforcement Corneocytes Corneocytes Corneocytes->Reinforcement Intercalation->SC_Lipids Filling->Corneocytes

Fig. 3: Logical relationship of this compound's interaction with the stratum corneum.

Conclusion

This compound's mechanism of action as a skin conditioning agent is primarily attributed to its emollient properties, leading to the formation of a semi-occlusive barrier that enhances skin hydration by reducing transepidermal water loss. Its unique molecular structure provides a desirable sensory profile, making it a versatile ingredient in a wide range of cosmetic and dermatological products. While further clinical studies are needed to provide specific quantitative data on its performance, the established methodologies for evaluating emollients confirm its role in supporting and improving skin barrier function. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive approach for researchers and formulators to understand and assess the benefits of this compound in skin care applications.

References

Spectroscopic Fingerprinting of Diisostearyl Malate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisostearyl malate (B86768) is a high molecular weight ester prized for its unique emollient and pigment-dispersing properties in the cosmetic and pharmaceutical industries. As a diester of malic acid and isostearyl alcohol, its characterization is crucial for quality control and formulation development.[1][2] This technical guide provides an in-depth overview of the spectroscopic techniques used to analyze and characterize diisostearyl malate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, predicted spectral data, and visual workflows are presented to aid researchers in the comprehensive analysis of this versatile compound.

Introduction

This compound is synthesized via the esterification of malic acid with isostearyl alcohol, a branched-chain C18 alcohol.[3] This structure imparts significant lipophilicity and a liquid state at room temperature, making it a valuable ingredient in a variety of formulations.[4] Accurate and thorough analytical characterization is essential to confirm its chemical identity, purity, and consistency. Spectroscopic methods offer powerful, non-destructive tools for elucidating the molecular structure and identifying key functional groups. While specific, publicly available spectral data for this compound is limited, this guide provides predicted data based on its known structure and typical values for analogous long-chain esters.

Synthesis of this compound

The primary industrial synthesis method for this compound is the direct esterification of malic acid with isostearyl alcohol.[5] This reaction is typically catalyzed by an acid and driven to completion by the removal of water.

Diagram 1: Synthesis of this compound

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions malic_acid Malic Acid diisostearyl_malate This compound malic_acid->diisostearyl_malate Esterification isostearyl_alcohol Isostearyl Alcohol (2 eq.) isostearyl_alcohol->diisostearyl_malate Esterification catalyst Acid Catalyst (e.g., p-TSA) catalyst->diisostearyl_malate heat Heat heat->diisostearyl_malate water Water (byproduct) diisostearyl_malate->water releases

Caption: Fischer-Speier esterification of malic acid with isostearyl alcohol.

Spectroscopic Characterization Workflow

A systematic approach to the spectroscopic analysis of this compound ensures comprehensive characterization. The following workflow outlines the typical sequence of analysis.

Diagram 2: Spectroscopic Analysis Workflow

Workflow start This compound Sample ftir FTIR Spectroscopy start->ftir Functional Group ID nmr NMR Spectroscopy start->nmr Structural Details ms Mass Spectrometry start->ms Molecular Weight and Fragmentation structural_elucidation Structural Elucidation and Purity Assessment ftir->structural_elucidation h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr ms->structural_elucidation cosy 2D COSY / HSQC h_nmr->cosy h_nmr->structural_elucidation dept DEPT c_nmr->dept c_nmr->cosy correlate c_nmr->structural_elucidation dept->structural_elucidation cosy->structural_elucidation end Final Characterization Report structural_elucidation->end

Caption: General workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of this compound, providing information on the connectivity of atoms and the overall carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will be characterized by signals from the long isostearyl chains and the malate core.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Terminal Methyl (-CH₃) of Isostearyl Chain0.8-0.9Doublet / TripletComplex multiplet due to branching.
Methylene Chain (-(CH₂)n-) of Isostearyl Chain1.2-1.4MultipletBroad, complex signal representing the bulk of the alkyl protons.
Methine (-CH-) of Isostearyl Chain1.5-1.7MultipletProtons on the branched carbon of the isostearyl group.
Methylene adjacent to ester oxygen (-O-CH₂-)3.7-4.1MultipletDeshielded by the adjacent oxygen atom.[6]
Methylene of malate core (-CH₂-COO-)2.5-2.8Doublet of DoubletsProtons adjacent to the carbonyl group.
Methine of malate core (-CH(OH)-)4.2-4.5MultipletDeshielded by both the hydroxyl and ester groups.
Hydroxyl proton (-OH)Variable (2.0-5.0)Broad SingletPosition is dependent on concentration and solvent.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Type Predicted Chemical Shift (δ, ppm) Notes
Carbonyl (-COO-)170-175Two distinct signals for the two ester carbonyls are expected.[7]
Methine of malate core (-CH(OH)-)65-75Carbon bearing the hydroxyl group.
Methylene of malate core (-CH₂-COO-)40-50
Methylene adjacent to ester oxygen (-O-CH₂-)60-70Deshielded by the oxygen atom.
Methylene Chain (-(CH₂)n-)22-35Multiple overlapping signals.[8]
Methine (-CH-) of Isostearyl Chain30-40
Terminal Methyl (-CH₃)~14
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Standard proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in this compound.

Predicted FTIR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch (hydroxyl)3500-3200Broad, MediumIndicates the presence of the free hydroxyl group on the malate core.
C-H Stretch (alkane)3000-2850StrongFrom the long isostearyl chains.[9]
C=O Stretch (ester)1750-1735StrongCharacteristic strong absorption for the ester carbonyl groups.[6]
C-O Stretch (ester)1300-1000StrongRepresents the C-O single bond stretching in the ester linkages.[6]
C-H Bend (alkane)1470-1350MediumBending vibrations of the CH₂ and CH₃ groups.[9]
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: As this compound is a viscous liquid, the Attenuated Total Reflectance (ATR) method is most suitable. Place a small drop of the sample directly onto the ATR crystal. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background scan of the empty ATR crystal before analyzing the sample. The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to obtain structural information from its fragmentation patterns.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The expected molecular weight of this compound (C₄₀H₇₈O₅) is approximately 639.04 g/mol . Depending on the ionization technique, the molecular ion peak [M]⁺ or adduct ions such as [M+H]⁺ or [M+Na]⁺ may be observed.

  • Key Fragmentation Patterns:

    • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for esters.[10] This can lead to the formation of acylium ions.

    • McLafferty Rearrangement: If sterically feasible, this rearrangement can occur in the long alkyl chains.[10]

    • Loss of Isostearyl Group: Fragmentation involving the loss of one or both of the isostearyl chains is expected.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with dichloromethane) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is suitable for a large, non-volatile molecule like this compound.[11]

  • Data Acquisition (ESI-MS Example):

    • Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ or [M+Na]⁺ adducts.

    • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 100-1000).

    • Tandem MS (MS/MS): To study fragmentation, select the molecular ion (or a prominent adduct ion) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions to confirm the structure of this compound.

Conclusion

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility Parameters of Diisostearyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Diisostearyl Malate (B86768): An Overview

Diisostearyl malate is a high molecular weight diester of malic acid and isostearyl alcohol.[1] Its branched-chain structure and ester linkages contribute to its characteristic properties as a rich, non-greasy emollient that provides a cushiony and substantive feel on the skin.[2] Primarily used in lipsticks, lip glosses, and other color cosmetics, it also finds application in a variety of skincare and sunscreen formulations.[3][4] Its functions include acting as a skin-conditioning agent, a pigment dispersant, and a gloss enhancer.[5][6]

Solubility Profile of this compound

Direct quantitative data for the solubility of this compound in a wide range of solvents is not extensively documented. However, qualitative solubility information has been compiled from various sources and is summarized in the table below.

Solvent System CategorySolubilityCitation
Polar Solvents
WaterInsoluble[1][2][7]
EthanolInsoluble[2]
Propylene GlycolInsoluble[2]
Non-Polar and Oleochemical Solvents
Natural OilsMiscible[2]
Mineral OilsMiscible[2]
SiliconesMiscible[2]
EstersCompatible[5]
WaxesCompatible[5]
ButtersCompatible[5]

This profile indicates that this compound is a lipophilic substance with poor solubility in polar solvents and good compatibility with a wide array of non-polar and oily components commonly used in cosmetic and pharmaceutical formulations.

Theoretical Framework: Hildebrand and Hansen Solubility Parameters

To predict the compatibility of a solute in a solvent, solubility parameters are a powerful tool. They are based on the principle that "like dissolves like," where substances with similar solubility parameters are more likely to be miscible.

Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter is the square root of the cohesive energy density (CED), which is the energy required to separate molecules from one another.[8] It is a single-value parameter that is most effective for nonpolar and slightly polar systems without significant hydrogen bonding.[8]

Hansen Solubility Parameters (HSP)

For more complex systems involving polar and hydrogen-bonding interactions, the Hansen Solubility Parameters provide a more nuanced, three-dimensional approach. The total Hildebrand parameter is divided into three components:

  • δD (Dispersion): Represents the energy from van der Waals forces.

  • δP (Polar): Represents the energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The relationship between the Hildebrand and Hansen parameters is given by:

δ² = δD² + δP² + δH²

Each solvent and solute can be represented as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely they are to be miscible.

Experimental Determination of Hansen Solubility Parameters

The Hansen Solubility Parameters of a substance like this compound can be determined experimentally by observing its solubility or swelling behavior in a series of well-characterized solvents.

General Experimental Protocol

The following protocol outlines a general method for determining the HSP of a liquid solute such as this compound.

  • Solvent Selection: A range of solvents with known and diverse Hansen Solubility Parameters is selected. Typically, 20-30 solvents are used to provide a good distribution in Hansen space.

  • Solubility Assessment: A simple "good" vs. "bad" solvent determination is made. For a liquid solute, this can be assessed by miscibility.

    • A small, precise amount of this compound is added to a known volume of each test solvent in a sealed vial.

    • The mixture is agitated thoroughly at a constant temperature.

    • The mixture is then allowed to stand and observed for phase separation, cloudiness, or complete miscibility.

    • Solvents in which this compound is miscible are classified as "good" solvents, while those in which it is immiscible or only partially soluble are classified as "bad" solvents.

  • Data Analysis and Sphere Calculation:

    • The HSP values (δD, δP, δH) of the "good" and "bad" solvents are plotted in a 3D graph.

    • A computational method, often using specialized software, is employed to find the center point (the HSP of the solute) and the radius of a sphere that best encloses all the "good" solvents while excluding the "bad" solvents. This sphere is known as the Hansen solubility sphere.

Visualization of the Experimental Workflow

The logical flow of determining Hansen Solubility Parameters can be visualized as follows:

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Select Diverse Solvents with Known HSPs C Mix Solute and Solvents A->C B Prepare this compound Samples B->C D Agitate and Equilibrate at Constant Temperature C->D E Observe for Miscibility/ Phase Separation D->E F Classify Solvents as 'Good' or 'Bad' E->F G Plot Solvent HSPs in 3D Space F->G H Calculate Hansen Sphere (Center = Solute HSP, Radius) G->H

Figure 1: Experimental workflow for determining Hansen Solubility Parameters.

Logical Relationships in Solubility Prediction

The core concept of HSP is the "distance" between the solute and solvent in Hansen space. This relationship determines the likelihood of miscibility.

G cluster_input Input Parameters cluster_calculation Calculation cluster_prediction Prediction solute_hsp Solute HSP (δDs, δPs, δHs) distance Calculate Distance (Ra) Ra² = 4(δDs-δDv)² + (δPs-δPv)² + (δHs-δHv)² solute_hsp->distance solvent_hsp Solvent HSP (δDv, δPv, δHv) solvent_hsp->distance interaction_radius Interaction Radius (R₀) red Calculate Relative Energy Difference (RED) RED = Ra / R₀ interaction_radius->red distance->red condition RED < 1 ? red->condition result_good High Likelihood of Miscibility condition->result_good Yes result_bad Low Likelihood of Miscibility condition->result_bad No

Figure 2: Logical relationship for predicting miscibility using HSP.

Conclusion

While the precise Hansen and Hildebrand solubility parameters for this compound are not currently published, this guide provides the necessary theoretical and practical foundation for researchers and formulators. The qualitative solubility data indicates its lipophilic nature. For quantitative assessments and predictions in novel solvent systems, the experimental protocols outlined herein can be employed to determine its Hansen Solubility Parameters. Understanding these parameters is crucial for optimizing formulations, ensuring stability, and predicting the compatibility of this compound with other excipients in advanced cosmetic and pharmaceutical product development.

References

The Thermal Stability and Degradation Profile of Diisostearyl Malate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisostearyl malate (B86768), a high molecular weight ester of malic acid and isostearyl alcohol, is a widely utilized emollient in the cosmetics and pharmaceutical industries, prized for its unique textural properties and moisturizing benefits. Understanding its thermal stability and degradation profile is critical for ensuring product quality, safety, and shelf-life, particularly for formulations subjected to heat during manufacturing or storage. This technical guide provides a comprehensive overview of the thermal behavior of diisostearyl malate, including its decomposition pathways and the analytical methodologies used for its characterization. While specific proprietary data is limited, this guide synthesizes available information and established principles of ester thermolysis to present a detailed profile.

Introduction

This compound (C₄₀H₇₈O₅, MW: 639.04 g/mol ) is a non-greasy emollient that imparts a silky feel and improves the spreadability of topical formulations.[1] Its branched-chain structure and high molecular weight contribute to its excellent skin-conditioning properties.[1] The thermal stability of this diester is a key parameter influencing its application in various formulations, including lipsticks, creams, and lotions. Thermal degradation can lead to changes in physicochemical properties, the generation of undesirable byproducts, and a potential impact on product efficacy and safety. This guide details the thermal stability of this compound, outlines its degradation pathways, and provides standardized experimental protocols for its analysis.

Thermal Stability Analysis

The thermal stability of this compound is primarily assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. It provides crucial information about the onset of decomposition and the temperature ranges of different degradation stages.

Based on available data for similar high molecular weight esters, the thermogravimetric analysis of this compound reveals a multi-stage degradation process. The initial weight loss is typically attributed to the volatilization of any residual starting materials, such as isostearyl alcohol, followed by the thermal decomposition of the diester itself. One study has indicated two distinct degradative processes for this compound, occurring in the regions of 201–288 °C and 288–350 °C.[2] The first region may be associated with the degradation of unreacted alcohol, while the second corresponds to the decomposition of the diester.[2]

Table 1: Representative Thermogravimetric Analysis Data for this compound

ParameterTemperature Range (°C)Weight Loss (%)Probable Cause
Onset of Decomposition~200-Initial breakdown of ester linkages
Stage 1 Degradation201 - 288Variable (minor)Loss of residual isostearyl alcohol/impurities
Stage 2 Degradation288 - 350Variable (major)Decomposition of the this compound molecule
Final Residue at 600°C-< 5%Non-volatile carbonaceous residue
Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, which is a liquid at room temperature, DSC can provide information on its glass transition temperature and any potential crystallization or melting behavior at sub-ambient temperatures. As a high molecular weight, branched-chain ester, it is expected to have a low glass transition temperature and may not exhibit sharp melting or crystallization peaks.

Table 2: Expected Differential Scanning Calorimetry Data for this compound

ParameterExpected Temperature (°C)Enthalpy (J/g)Description
Glass Transition (Tg)< 0N/ATransition from a brittle, glassy state to a more rubbery state.
Crystallization (Tc)Sub-ambient (if any)VariableExothermic transition from a liquid/amorphous to a crystalline state.
Melting (Tm)Sub-ambient (if any)VariableEndothermic transition from a crystalline to a liquid state.

Degradation Profile

The primary degradation pathway for this compound under thermal stress is through the cleavage of its ester bonds. This can occur via two main mechanisms: hydrolysis and thermolysis.

Hydrolytic Degradation

In the presence of water, this compound can undergo hydrolysis, which is the cleavage of the ester linkages to yield malic acid and isostearyl alcohol.[3] This reaction is typically catalyzed by acidic or basic conditions and can be accelerated by increased temperature.

Diisostearyl_Malate This compound Products Malic Acid + 2 Isostearyl Alcohol Diisostearyl_Malate->Products Hydrolysis (Heat, Acid/Base) Water Water (H₂O)

Caption: Hydrolytic degradation pathway of this compound.

Thermal Degradation (Thermolysis)

At elevated temperatures in the absence of water, this compound will undergo thermolysis. The degradation is initiated by the cleavage of the ester bonds, which are the most thermally labile part of the molecule. This can proceed through several complex radical and non-radical mechanisms. The likely primary degradation products, aside from isostearyl alcohol and derivatives of malic acid, would include alkenes (from the elimination of the isostearyl chains) and various smaller carboxylic acids and alcohols resulting from further fragmentation.

The isostearyl alcohol released can also undergo dehydration to form isostearylene. Further decomposition of malic acid can lead to the formation of maleic acid and fumaric acid through dehydration.

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol provides a standardized method for determining the thermal stability of this compound.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment and prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the sample weight as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperatures corresponding to the maximum rates of weight loss from the derivative of the TGA curve (DTG). Calculate the percentage of weight loss in each degradation step.

cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_data Data Analysis weigh Weigh 5-10 mg of This compound pan Place in TGA pan weigh->pan load Load sample into TGA pan->load purge Purge with N₂ (20-50 mL/min) load->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat record Record Weight vs. Temperature heat->record analyze Determine Onset T, Peak T, and % Weight Loss record->analyze

Caption: Experimental workflow for TGA analysis.

Differential Scanning Calorimetry (DSC)

This protocol is designed to characterize the thermal transitions of this compound.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Cool the sample to -100 °C at a rate of 10 °C/min.

    • Hold isothermally at -100 °C for 5 minutes.

    • Heat the sample from -100 °C to 100 °C at a rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the glass transition temperature (Tg) from the step change in the baseline of the second heating scan. Identify any endothermic (melting) or exothermic (crystallization) peaks and calculate the corresponding enthalpy changes by integrating the peak areas.

cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis weigh Weigh 5-10 mg of This compound pan Seal in aluminum DSC pan weigh->pan load Load sample and reference pans pan->load purge Purge with N₂ (50 mL/min) load->purge cool Cool to -100°C at 10°C/min purge->cool hold Hold at -100°C for 5 min cool->hold heat Heat to 100°C at 10°C/min hold->heat record Record Heat Flow vs. Temperature heat->record analyze Determine Tg, Tm, Tc, and ΔH record->analyze

Caption: Experimental workflow for DSC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

This protocol outlines a method for identifying the volatile and semi-volatile products of thermal degradation.

  • Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (Py-GC-MS).

  • Sample Preparation: Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: 350 °C (to simulate the upper range of degradation).

    • Pyrolysis Time: 30 seconds.

  • GC-MS Conditions:

    • GC Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 300 °C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 320 °C at 15 °C/min.

      • Hold at 320 °C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-700.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

Conclusion

This compound exhibits good thermal stability, with decomposition commencing at temperatures above 200 °C. The degradation proceeds through a multi-stage process, likely involving the initial loss of any residual reactants followed by the cleavage of the ester bonds of the this compound molecule. The primary degradation pathways are hydrolysis and thermolysis, leading to the formation of malic acid, isostearyl alcohol, and their subsequent decomposition products. The standardized analytical protocols provided in this guide for TGA, DSC, and GC-MS will enable researchers and formulation scientists to accurately characterize the thermal properties of this compound and ensure the development of stable and high-quality products. Further studies focusing on the detailed identification of all thermal decomposition products would be beneficial for a more complete understanding of its degradation profile.

References

A Preliminary Investigation into the Rheological Properties of Diisostearyl Malate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisostearyl Malate (B86768) is a high molecular weight ester increasingly utilized in the cosmetic and pharmaceutical industries for its unique sensory properties and functional benefits. As an emollient, it imparts a rich, cushiony feel and enhances the spreadability and texture of formulations.[1][2] Its performance is intrinsically linked to its rheological characteristics, which govern its behavior during formulation, application, and on the skin. This technical guide provides a preliminary investigation into the rheological properties of Diisostearyl Malate, offering insights into its viscosity, and potential shear-thinning and viscoelastic behaviors. Due to the limited availability of public data, this guide combines known properties of this compound with illustrative data from chemically similar cosmetic esters to provide a comprehensive overview. Standardized experimental protocols for detailed rheological characterization are also presented.

Introduction to this compound

This compound is the diester of malic acid and isostearyl alcohol, a branched-chain fatty alcohol.[2] This chemical structure results in a clear, colorless to pale yellow, viscous liquid at room temperature.[2] Its primary functions in cosmetic and pharmaceutical formulations include acting as an emollient, a skin-conditioning agent, a viscosity control agent, and a dispersant for pigments.[3][4] It is frequently found in lipsticks, lip glosses, creams, and lotions.[3][5] The perceived "richness" and "cushion" of products containing this compound are direct consequences of its rheological profile.

Core Rheological Properties

Rheology is the study of the flow and deformation of matter. For a cosmetic ingredient like this compound, three key rheological parameters are of primary interest: viscosity, shear-thinning behavior, and viscoelasticity.

Viscosity

Viscosity is a measure of a fluid's resistance to flow. A higher viscosity indicates a thicker, more resistant fluid. This compound is characterized as a medium to high-viscosity liquid.

Table 1: Typical Physical and Rheological Properties of this compound

PropertyTypical ValueTest Conditions
Appearance Clear, viscous liquid25°C
Molecular Weight ~639 g/mol -
Viscosity 120 - 150 mPa·s25°C

Note: The viscosity value is based on typical specifications found for commercial grades of this compound.

Shear-Thinning Behavior

Many cosmetic ingredients are non-Newtonian fluids, meaning their viscosity changes with the applied shear rate. Shear-thinning (or pseudoplastic) behavior is common and desirable in cosmetic formulations, as it means the product will be thick in the container but will thin out and spread easily upon application (a high-shear event).

Table 2: Illustrative Shear-Thinning Properties of a High Molecular Weight Cosmetic Ester

Shear Rate (s⁻¹)Apparent Viscosity (mPa·s)
0.1250
1240
10220
100200
1000180

Note: This data is representative of a typical shear-thinning cosmetic ester and is for illustrative purposes only.

Viscoelasticity

Viscoelasticity is the property of materials that exhibit both viscous and elastic characteristics when undergoing deformation. In cosmetics, viscoelasticity can contribute to a product's texture, stability, and sensory feel. The elastic component is represented by the storage modulus (G'), and the viscous component by the loss modulus (G'').

Specific viscoelastic data for this compound is not publicly available. The following table provides illustrative data for a cosmetic ester with a similar application profile, demonstrating typical viscoelastic behavior.

Table 3: Illustrative Viscoelastic Properties of a Cosmetic Ester at 1 Hz

ParameterValue (Pa)
Storage Modulus (G') 5
Loss Modulus (G'') 12
Loss Tangent (tan δ = G''/G') 2.4

Note: This data is representative and for illustrative purposes only. A loss tangent greater than 1 indicates a more liquid-like behavior.

Experimental Protocols for Rheological Characterization

To obtain precise rheological data for this compound, the following experimental protocols are recommended.

Equipment

A controlled-stress or controlled-rate rheometer equipped with a temperature-controlled sample stage is required. Common geometries for this type of material include parallel plate or cone and plate.

Rotational Rheometry for Viscosity and Shear-Thinning Analysis

This method measures the viscosity of the sample as a function of shear rate.

Methodology:

  • Sample Loading: Place an appropriate amount of this compound onto the lower plate of the rheometer. Lower the upper geometry to the desired gap setting (e.g., 1 mm for a parallel plate). Trim any excess sample.

  • Equilibration: Allow the sample to equilibrate at the test temperature (e.g., 25°C) for a set period (e.g., 5 minutes) to ensure thermal homogeneity.

  • Shear Rate Sweep: Perform a continuous or stepped shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹).

  • Data Collection: Record the viscosity and shear stress at each shear rate.

  • Analysis: Plot the viscosity as a function of the shear rate on a logarithmic scale to create a flow curve and determine the extent of shear-thinning behavior.

Oscillatory Rheometry for Viscoelastic Analysis

This method probes the elastic and viscous properties of the material without destroying its internal structure.

Methodology:

  • Sample Loading and Equilibration: Follow the same procedure as for rotational rheometry.

  • Amplitude Sweep: Perform a strain or stress sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). The LVER is the range of strain or stress where the storage (G') and loss (G'') moduli are independent of the applied amplitude.

  • Frequency Sweep: Within the LVER, perform a frequency sweep from a low frequency (e.g., 0.1 Hz) to a high frequency (e.g., 100 Hz).

  • Data Collection: Record G', G'', and the loss tangent (tan δ) as a function of frequency.

  • Analysis: Analyze the frequency dependence of G' and G'' to understand the material's viscoelastic nature. The crossover point (where G' = G'') can provide insights into the material's characteristic relaxation time.

Visualization of Relationships and Workflows

Logical Relationship: Structure to Function

The rheological properties of this compound are a direct consequence of its molecular structure, which in turn dictates its functional benefits in a formulation.

G cluster_0 Molecular Structure cluster_1 Rheological Properties cluster_2 Functional Benefits Structure This compound - High Molecular Weight - Branched Isostearyl Chains - Diester of Malic Acid Rheology Core Rheological Profile - High Viscosity - Shear-Thinning Potential - Viscoelastic Nature Structure->Rheology Function Application Performance - Rich, Cushioning Feel - Enhanced Spreadability - Pigment Suspension - Texture Modification Rheology->Function

Caption: Relationship between molecular structure, rheological properties, and functional benefits.

Experimental Workflow: Rheological Characterization

The process of characterizing the rheological properties of this compound can be visualized as a systematic workflow.

G cluster_0 Rotational Test cluster_1 Oscillatory Test start Sample Preparation load Load Sample onto Rheometer start->load equilibrate Thermal Equilibration (e.g., 25°C) load->equilibrate shear_sweep Shear Rate Sweep (0.1 to 1000 s⁻¹) equilibrate->shear_sweep amp_sweep Amplitude Sweep (Determine LVER) equilibrate->amp_sweep flow_curve Generate Flow Curve (Viscosity vs. Shear Rate) shear_sweep->flow_curve end Data Analysis & Interpretation flow_curve->end freq_sweep Frequency Sweep (in LVER) amp_sweep->freq_sweep viscoelastic_data Obtain G', G'', tan δ freq_sweep->viscoelastic_data viscoelastic_data->end

Caption: Workflow for the rheological characterization of this compound.

Conclusion

This preliminary investigation highlights the key rheological characteristics of this compound that are critical to its function in cosmetic and pharmaceutical formulations. While a typical viscosity range has been identified, further detailed studies focusing on its shear-thinning and viscoelastic properties are warranted. The experimental protocols outlined in this guide provide a robust framework for researchers and formulation scientists to conduct such in-depth analyses. A thorough understanding of the rheological profile of this compound will enable more precise formulation development and the optimization of product texture, stability, and sensory performance.

References

Diisostearyl Malate: A Novel Excipient in Topical Formulations - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisostearyl malate (B86768), the diester of isostearyl alcohol and malic acid, is a high molecular weight emollient that is gaining significant interest as a novel excipient in topical pharmaceutical formulations.[1][2] Traditionally used in cosmetics for its unique sensory properties and formulation-stabilizing effects, its potential to enhance topical drug delivery is now being explored.[1][3] This technical guide provides an in-depth exploration of diisostearyl malate, presenting its physicochemical properties, potential benefits in topical drug delivery, and detailed experimental protocols for its evaluation.

This compound's branched-chain structure and high polarity contribute to its excellent spreadability, water resistance, and a distinctive silky, non-greasy skin feel.[3][4] These attributes, combined with its function as a pigment dispersant and rheology modifier, suggest its utility in creating elegant and stable topical formulations that can improve patient compliance.[5][6] Furthermore, its hydrophobic nature and occlusive properties may offer advantages in modulating skin barrier function and enhancing the penetration of active pharmaceutical ingredients (APIs).[3]

This document will delve into the quantitative aspects of this compound's performance in comparison to commonly used excipients, provide standardized methodologies for its assessment, and explore its potential mechanisms of action in topical drug delivery.

Physicochemical and Performance Data

The selection of an appropriate excipient is paramount in the development of a successful topical formulation. The following tables provide a comparative summary of the key physicochemical and performance characteristics of this compound against other commonly used emollients.

Table 1: Physicochemical Properties

PropertyThis compoundPetrolatumLanolinDimethicone (Silicone Oil)
INCI Name This compoundPetrolatumLanolinDimethicone
Chemical Class EsterHydrocarbonEsterSilicone Polymer
Appearance Clear, viscous liquid[7]Translucent, unctuous massYellow, unctuous massClear, colorless liquid
Solubility Oil-soluble, insoluble in water[7][8]Insoluble in water and alcoholInsoluble in water, soluble in organic solventsInsoluble in water, soluble in some organic solvents
Viscosity Medium to high[9]HighHighVariable (depending on grade)
Saponification Value 165 - 180[10]~090-105N/A
Hydroxyl Value 70 - 90[10]N/A18-36N/A

Table 2: Performance Characteristics

ParameterThis compoundPetrolatumLanolinDimethicone
Occlusivity (TEWL Reduction) Forms an occlusive barrier, data not specified[2]High (up to 99%)[11]HighModerate
Water Absorption Capacity Data not specifiedLowHigh (can absorb >2x its weight in water)[12]Low
Spreadability Excellent[3]LowModerateHigh
Sensory Profile Rich, cushiony, non-greasy, low slip[13]Greasy, heavyTacky, heavyLight, silky, non-greasy
API Permeation Enhancement Potential due to hydrophobicity, data not specified[3]Can hinder permeation of some APIsCan enhance permeation of some APIsCan enhance permeation of some APIs
Formulation Stability Good, stable across a wide pH range (4-9)[11]GoodProne to oxidationGood

Experimental Protocols

This section provides detailed methodologies for evaluating the performance of this compound as a topical excipient.

In Vitro Skin Permeation Study

Objective: To evaluate the potential of this compound to enhance the penetration of a model API through the skin compared to a standard vehicle.

Methodology:

  • Skin Preparation: Excised human or porcine skin is used. The subcutaneous fat is removed, and the skin is cut into sections suitable for mounting on Franz diffusion cells.

  • Franz Diffusion Cell Setup: The skin is mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment. The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintained at 32°C ± 1°C. The receptor fluid is continuously stirred.

  • Formulation Preparation: A formulation containing the model API (e.g., ibuprofen, ketoprofen) is prepared with this compound as the primary excipient. A control formulation is prepared with a standard excipient (e.g., petrolatum, mineral oil).

  • Application: A finite dose of the formulation is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor fluid are withdrawn and replaced with fresh buffer.

  • Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated.

Diagram: In Vitro Skin Permeation Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Excise Human/Porcine Skin B Prepare API Formulations (this compound vs. Control) C Mount Skin on Franz Diffusion Cells A->C D Apply Formulation to Donor Compartment B->D C->D E Sample Receptor Fluid at Time Intervals D->E F Quantify API Concentration (HPLC) E->F G Calculate Permeation Parameters (Flux, Permeability Coefficient) F->G

Caption: Workflow for in vitro skin permeation study.

Occlusivity Test (Transepidermal Water Loss - TEWL)

Objective: To quantify the occlusive properties of this compound by measuring its effect on TEWL.

Methodology:

  • Test Area Demarcation: On the volar forearm of human volunteers, several test sites are marked.

  • Baseline Measurement: Baseline TEWL is measured at each test site using a Tewameter®.

  • Product Application: A standardized amount of this compound is applied to a designated test site. A site with a known occlusive agent (e.g., petrolatum) serves as a positive control, and an untreated site serves as a negative control.

  • Post-Application Measurements: TEWL is measured at specified time points (e.g., 30 min, 1, 2, 4, 6 hours) after application.

  • Data Analysis: The percentage reduction in TEWL compared to the baseline and the untreated control is calculated.

Diagram: Occlusivity Test Workflow

G A Demarcate Test Areas on Forearm B Measure Baseline TEWL A->B C Apply Test Products (this compound, Control) B->C D Measure TEWL at Time Intervals C->D E Calculate % TEWL Reduction D->E

Caption: Workflow for occlusivity (TEWL) testing.

Water Absorption Capacity Test

Objective: To determine the amount of water that can be incorporated into this compound.

Methodology:

  • Sample Preparation: A known weight of this compound is placed in a beaker and warmed to a molten state if necessary.

  • Water Titration: Distilled water is slowly added dropwise to the this compound while stirring continuously.

  • Endpoint Determination: The addition of water is stopped when free water droplets are observed that do not get incorporated into the excipient even after prolonged stirring.

  • Calculation: The beaker is reweighed, and the amount of water absorbed is calculated as a percentage of the initial weight of the this compound.

Sensory Panel Evaluation

Objective: To characterize the sensory profile of this compound in comparison to other emollients.

Methodology:

  • Panelist Training: A trained sensory panel is used. Panelists are trained to identify and rate the intensity of various sensory attributes (e.g., spreadability, greasiness, tackiness, absorption, slipperiness, gloss).

  • Sample Preparation: Standardized amounts of this compound and other emollients are presented to the panelists in a blinded and randomized order.

  • Evaluation: Panelists apply the samples to a designated area of their skin and rate the intensity of each sensory attribute on a labeled magnitude scale (e.g., 0-100).

  • Data Analysis: The mean scores for each attribute are calculated and plotted to create a sensory profile for each emollient.

Potential Mechanisms of Action and Signaling Pathways

While specific research on this compound's interaction with cutaneous signaling pathways is limited, its function as an occlusive emollient suggests potential indirect effects on skin barrier homeostasis.

By forming a semi-occlusive layer on the stratum corneum, this compound can reduce transepidermal water loss, leading to increased hydration of the corneocytes. This hydration state is crucial for the proper functioning of enzymes involved in desquamation and lipid synthesis.[14]

Furthermore, maintaining a healthy skin barrier can modulate the inflammatory response. A compromised barrier allows for the penetration of irritants and allergens, which can trigger the release of pro-inflammatory cytokines such as IL-1α, IL-6, and TNF-α. By improving barrier function, emollients like this compound may help to downregulate these inflammatory pathways.[14] Some studies suggest that certain lipids can also activate peroxisome proliferator-activated receptors (PPARs), which play a role in epidermal differentiation and lipid metabolism.[15]

Diagram: Potential Influence of this compound on Skin Barrier Homeostasis

A This compound (Topical Application) B Forms Semi-Occlusive Layer on Stratum Corneum A->B C Reduced Transepidermal Water Loss (TEWL) B->C D Increased Stratum Corneum Hydration C->D E Improved Skin Barrier Function D->E H Enhanced Desquamation & Lipid Synthesis D->H F Modulation of Inflammatory Cytokines (e.g., IL-1α, IL-6, TNF-α) E->F G Potential Activation of PPA Receptors E->G

Caption: Potential mechanisms of this compound.

Formulation Stability and Compatibility

This compound exhibits good stability in topical formulations. It is reported to be stable across a pH range of 4 to 9 and is compatible with both hot and cold processing methods.[11] Its oil-soluble nature makes it compatible with a wide range of other lipophilic ingredients, including esters, butters, waxes, and oils.[11] This versatility allows for its incorporation into various topical dosage forms, such as creams, lotions, ointments, and gels.

Conclusion

This compound presents a compelling profile as a novel excipient for topical pharmaceutical formulations. Its unique combination of desirable sensory attributes, formulation-stabilizing properties, and potential to enhance skin barrier function warrants further investigation. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to systematically evaluate its performance and unlock its full potential in the development of innovative and effective topical drug delivery systems. Further studies are needed to generate more quantitative data on its skin permeation enhancement capabilities for various APIs and to elucidate its specific interactions with cutaneous biological pathways.

References

Foundational Research on the Emollient Properties of Malic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malic acid esters are a versatile class of compounds utilized in the cosmetic and pharmaceutical industries for their emollient, plasticizing, and solvent properties. Derived from malic acid, a naturally occurring alpha-hydroxy acid found in fruits, these esters are synthesized to modify their physicochemical characteristics, such as polarity, molecular weight, and spreading attributes, to suit various formulation needs. This technical guide provides an in-depth overview of the foundational research into the emollient properties of malic acid esters, detailing their mechanism of action, methods for evaluating their performance, and a summary of available data.

The primary function of an emollient is to soften and smooth the skin by forming a semi-occlusive film on the stratum corneum. This film helps to reduce transepidermal water loss (TEWL), thereby increasing skin hydration and improving its overall appearance and feel. Malic acid esters, with their varied alkyl chain lengths and branching, offer a range of sensory profiles, from light and non-greasy to more substantive and occlusive.

Mechanism of Emolliency

The emollient properties of malic acid esters are primarily attributed to their ability to form a hydrophobic barrier on the skin's surface. This physical barrier reinforces the skin's natural lipid barrier, which can be compromised by environmental factors, cleansing, and certain skin conditions. By filling in the gaps between corneocytes, malic acid esters help to create a smoother surface, which improves skin texture and reduces the appearance of dryness and flaking.

Currently, there is limited evidence to suggest that malic acid esters directly modulate specific signaling pathways within the skin to exert their emollient effects. The primary mechanism is understood to be the physical action of occlusion and barrier formation.

Quantitative Data on Emollient Properties

Table 1: Physicochemical Properties of Selected Malic Acid Esters

INCI NameCAS NumberMolecular Weight ( g/mol )AppearanceSpreading Value (mm²/10 min)
Diisopropyl Malate6947-09-7218.25Colorless liquidData not available in public domain
Diethylhexyl Malate56235-92-8358.57Clear to yellowish liquid[1]Data not available in public domain
Diisostearyl Malate63231-60-7~639Viscous liquidData not available in public domain
Di-C12-13 Alkyl Malate149144-85-4VariesViscous liquidData not available in public domain

Table 2: Emollient Performance Data of Selected Malic Acid Esters

INCI NameOcclusivity IndexTEWL Reduction (%)Skin Hydration Increase (%)Sensory Profile (General)
Diisopropyl MalateData not available in public domainData not available in public domainData not available in public domainLight, non-greasy feel
Diethylhexyl MalateData not available in public domainData not available in public domainData not available in public domainSoft, smooth feel[2]
This compoundData not available in public domainData not available in public domainData not available in public domainRich, cushiony feel
Di-C12-13 Alkyl MalateData not available in public domainData not available in public domainData not available in public domainNon-greasy, moisturizing

Experimental Protocols

Detailed methodologies for evaluating the key emollient properties of malic acid esters are provided below.

Spreadability Measurement

Objective: To determine the rate at which an emollient spreads over a substrate, which correlates with its sensory feel upon application.

Methodology: Parallel Plate Method [3]

  • A circular glass plate (20 cm diameter) with a central orifice (1.2 cm diameter) is placed on a larger glass plate positioned over millimetric graph paper.

  • The test emollient is introduced into the central orifice, and the surface is leveled.

  • The mold plate is carefully removed, and a glass plate of known weight is placed over the sample.

  • After one minute, the diameter of the spread is measured in opposing positions using the graph paper scale.

  • This procedure is repeated at set intervals, with the successive addition of plates of known weight if desired, to measure spreadability over time and under pressure.

  • The spreadability (Ei) is calculated using the following equation: Ei = (π * d²) / 4 Where 'd' is the average diameter of the spread sample.

Workflow for Spreadability Measurement

Spreadability_Measurement cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation A Place mold on glass plate over graph paper B Introduce emollient into central orifice A->B C Level the surface B->C D Remove mold C->D E Place weighted glass plate on sample D->E F Measure diameter after 1 minute E->F G Repeat measurements at intervals F->G H Calculate average diameter G->H I Calculate Spreadability (Ei = (π * d²) / 4) H->I

Caption: Workflow for Spreadability Measurement.

In Vitro Occlusivity Test

Objective: To assess the ability of an emollient to prevent water evaporation from a surface, mimicking its effect on transepidermal water loss.

Methodology: [4]

  • Beakers are filled with a standardized amount of water (e.g., 20 mL).

  • The beakers are covered with a microporous membrane (e.g., Whatman® filter paper) that allows for water vapor transmission.

  • The test emollient is applied evenly to the surface of the membrane at a concentration of 2 mg/cm².

  • A control beaker with a membrane but no emollient is also prepared.

  • The initial weight of each beaker is recorded.

  • The beakers are placed in a controlled environment (e.g., 32°C and 50% relative humidity).

  • The weight of the beakers is measured at regular intervals (e.g., 6, 24, 48, and 72 hours).

  • The water loss is calculated for both the test and control samples.

  • The Occlusivity Index (F) is calculated using the following formula: F = [(A - B) / A] * 100 Where A is the water loss from the control beaker and B is the water loss from the beaker with the test emollient.

Workflow for In Vitro Occlusivity Test

Occlusivity_Test cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Fill beakers with water B Cover with microporous membrane A->B C Apply emollient to membrane (2 mg/cm²) B->C D Prepare control (no emollient) B->D E Record initial weight C->E D->E F Incubate at 32°C and 50% RH E->F G Measure weight at intervals (6, 24, 48, 72h) F->G H Calculate water loss (A and B) G->H I Calculate Occlusivity Index (F = [(A-B)/A]*100) H->I

Caption: Workflow for In Vitro Occlusivity Test.

In Vivo Skin Hydration and Transepidermal Water Loss (TEWL) Measurement

Objective: To measure the effect of an emollient on skin surface hydration and the rate of transepidermal water loss in human subjects.

Methodology:

  • Subject Acclimatization: Subjects are acclimatized in a room with controlled temperature (21±1°C) and humidity (50±5%) for at least 20 minutes before measurements are taken.[5]

  • Baseline Measurements:

    • Skin Hydration: A Corneometer® CM 825 is used to measure the electrical capacitance of the stratum corneum, which correlates with its water content.[5] Multiple readings are taken on the designated test area (e.g., volar forearm) and averaged.

    • TEWL: A Tewameter® TM 300 is used to measure the water vapor flux from the skin surface. The probe is held on the skin until a stable reading is obtained.[5]

  • Product Application: A standardized amount of the test emollient (e.g., 2 mg/cm²) is applied to the test area.[5] An untreated area serves as a control.

  • Post-Application Measurements: Skin hydration and TEWL measurements are repeated on the treated and control areas at specified time points (e.g., 1, 2, 4, and 8 hours) after product application.

  • Data Analysis: The percentage change in skin hydration and the percentage reduction in TEWL are calculated relative to the baseline and control values.

Logical Relationship of Emollient Application and Skin Barrier Function

Emollient_Effect Emollient Application of Malic Acid Ester Barrier Formation of Hydrophobic Film Emollient->Barrier TEWL Reduction in Transepidermal Water Loss (TEWL) Barrier->TEWL Hydration Increase in Stratum Corneum Hydration TEWL->Hydration Feel Improved Skin Feel Hydration->Feel Appearance Smoother Skin Appearance Hydration->Appearance

Caption: Effect of Malic Acid Ester on Skin.

Sensory Evaluation

Objective: To assess the subjective sensory characteristics of an emollient during and after application to the skin.

Methodology: [1][5]

  • Panelist Selection and Training: A panel of trained sensory assessors (typically 10-15 individuals) is used. Panelists are trained on a standardized lexicon of sensory attributes for skin care products.

  • Product Application: A standardized amount of each test emollient is provided to the panelists in a blinded and randomized order. Panelists apply the product to a designated area of their skin (e.g., volar forearm).

  • Attribute Evaluation: Panelists evaluate and score various sensory attributes on a defined scale (e.g., a 10-point or 15-point scale). Key attributes include:

    • During Application: Spreadability, slip, playtime.

    • Immediately After Application: Absorption speed, stickiness, greasiness, gloss.

    • After a Set Time (e.g., 5-10 minutes): After-feel (e.g., soft, smooth, tacky), residue.

  • Data Analysis: The scores for each attribute are collected and statistically analyzed to generate a sensory profile for each emollient.

Conclusion

References

A Comprehensive Technical Guide to the Identification and Characterization of Diisostearyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of diisostearyl malate (B86768), a widely utilized ester in the cosmetic and pharmaceutical industries. This document outlines its chemical identity through CAS and INCI nomenclature, details its physicochemical properties, and presents available experimental protocols for its synthesis and analysis. The information is structured to be a valuable resource for professionals in research, development, and quality control.

Chemical Identification and Nomenclature

Diisostearyl malate is the diester of malic acid and isostearyl alcohol.[1][2] Its nomenclature is crucial for accurate identification in regulatory submissions, formulation development, and scientific literature.

IdentifierValueReference
INCI Name This compound[3]
CAS Numbers 67763-18-2, 81230-05-9[1][4]
IUPAC Name bis(16-methylheptadecyl) 2-hydroxybutanedioate[4]
Molecular Formula C40H78O5[1]
Molecular Weight 639.04 g/mol [1]
Synonyms Bis(16-methylheptadecyl) malate, Butanedioic acid, hydroxy-, bis(16-methylheptadecyl) ester[4]

Physicochemical Properties

This compound is a high molecular weight ester prized for its emollient and moisturizing properties.[2][5] It is a viscous liquid at room temperature and is soluble in oils.[5][6] The following table summarizes its key physicochemical properties based on available data.

PropertyValueTest Method/Conditions
Appearance Colorless to pale yellow, viscous liquidVisual
Odor CharacteristicOlfactory
Solubility Insoluble in water; Soluble in oils[6]
Boiling Point 676.3 ± 35.0 °CEstimated
Saponification Value 165 - 180 mg KOH/gTitration
Hydroxyl Value 70 - 90 mg KOH/gTitration
Acid Value < 1.0 mg KOH/gTitration

Synthesis of this compound

The primary industrial synthesis route for this compound is the direct esterification of malic acid with isostearyl alcohol.[1][2] This reaction is typically catalyzed by an acid and driven to completion by the removal of water.

General Synthesis Workflow

The synthesis process can be broken down into three main stages: reaction, purification, and quality control.

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Purification Stage cluster_2 Final Product Reactants Malic Acid + Isostearyl Alcohol Reaction Esterification Reaction (180-240 °C) Reactants->Reaction Catalyst Acid Catalyst (e.g., p-TSA, H2SO4) Catalyst->Reaction Neutralization Neutralization (e.g., with NaHCO3) Reaction->Neutralization Crude Product Washing Water Washing Neutralization->Washing Drying Vacuum Drying Washing->Drying Filtration Filtration Drying->Filtration FinalProduct This compound Filtration->FinalProduct

A high-level overview of the this compound synthesis process.
Experimental Protocol: Esterification

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows. A patent discloses a method using a solid catalyst composed of a compound oxide of P, Cs, V, Cu, Mo, La, and Nd.[7] Another patent describes a two-step process involving the preparation of n-butyl malate followed by transesterification with a long-chain fatty alcohol.

Materials:

  • Malic Acid

  • Isostearyl Alcohol (molar ratio to malic acid typically > 2:1)

  • Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst)[1]

  • Nitrogen gas supply

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • Charge a reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus with malic acid and isostearyl alcohol.

  • Add the acid catalyst. The amount will vary depending on the catalyst used.

  • Heat the mixture to 180-240 °C under a nitrogen blanket.[7]

  • Continuously remove the water of reaction via the Dean-Stark trap to drive the equilibrium towards the product.

  • Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is below a specified limit.

  • Cool the reaction mixture.

  • Neutralize the remaining acid catalyst with a sodium bicarbonate solution.

  • Wash the organic layer with water to remove any remaining salts and impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • The resulting liquid is crude this compound, which may be further purified by vacuum distillation.[1]

Analytical Methods for Quality Control

To ensure the purity and quality of this compound, several analytical techniques are employed. These methods are crucial for identifying the compound, quantifying its purity, and detecting any impurities.

Analytical Workflow

The quality control process involves a series of tests to verify the identity and purity of the final product.

Analytical_Workflow cluster_0 Sample cluster_1 Physicochemical Tests cluster_2 Chromatographic Analysis cluster_3 Spectroscopic Analysis Sample This compound (Final Product) Appearance Appearance/ Color Sample->Appearance Odor Odor Sample->Odor AcidValue Acid Value Sample->AcidValue SaponificationValue Saponification Value Sample->SaponificationValue HydroxylValue Hydroxyl Value Sample->HydroxylValue HPLC HPLC (Purity) Sample->HPLC GC GC (Residual Solvents, Impurities) Sample->GC FTIR FTIR (Identity) Sample->FTIR

A typical analytical workflow for the quality control of this compound.
High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for determining the purity of this compound and quantifying any related substances. A reversed-phase HPLC method is commonly used.

Typical HPLC Parameters:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed.

  • Detector: UV detector at a low wavelength (e.g., 210 nm) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as this compound lacks a strong chromophore.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30-40 °C

Sample Preparation:

  • Accurately weigh a suitable amount of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and isopropanol.

  • Filter the solution through a 0.45 µm filter before injection.

Gas Chromatography (GC)

GC is used to detect volatile impurities, such as residual solvents from the synthesis process or unreacted isostearyl alcohol.[8]

Typical GC Parameters:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250-280 °C

  • Detector: Flame Ionization Detector (FID)

  • Oven Temperature Program: A temperature gradient is used to separate components with different boiling points. For example, starting at a lower temperature and ramping up to a higher temperature.

Sample Preparation:

  • Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or isopropanol).

  • Inject an appropriate volume into the GC.

Functional and Safety Information

This compound is a multifunctional ingredient in cosmetic and personal care products, acting as a skin-conditioning agent, emollient, and surfactant.[9] It is valued for its ability to provide a rich, cushiony feel to formulations without being greasy.[5] It also functions as a good binder and pigment dispersant in color cosmetics.[3] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe as used in cosmetic products.[9]

Conclusion

The accurate identification and characterization of this compound are essential for its effective and safe use in product development. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and analytical control. By utilizing the information and protocols outlined herein, researchers, scientists, and drug development professionals can ensure the quality and consistency of this important ingredient in their formulations.

References

Theoretical Modeling of Diisostearyl Malate's Interaction with Skin Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisostearyl malate (B86768), a large, branched-chain emollient ester, is a widely utilized ingredient in cosmetic and dermatological formulations due to its unique sensory properties and its ability to enhance skin hydration. Understanding the molecular interactions between diisostearyl malate and the lipids of the stratum corneum is crucial for optimizing its efficacy and for the rational design of novel skincare products. This technical guide provides a comprehensive overview of a theoretical framework for modeling the interaction of this compound with the primary lipids of the skin barrier: ceramides (B1148491), cholesterol, and free fatty acids. In the absence of direct experimental data for this specific molecule, this guide draws upon established principles of computational chemistry and biophysics, utilizing analogous data from structurally similar compounds to build a robust theoretical model. This document outlines a proposed molecular dynamics simulation workflow, including force field parameterization, and details relevant experimental protocols for the validation of in silico findings. All quantitative data from cited analogous studies are summarized in structured tables, and key conceptual frameworks are visualized using Graphviz diagrams.

Introduction: The Skin Barrier and the Role of Emollients

The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier between the body and the external environment. This barrier function is largely attributed to its unique "brick and mortar" structure, where corneocytes (the "bricks") are embedded in a continuous matrix of intercellular lipids (the "mortar")[1]. This lipid matrix is predominantly composed of ceramides (approximately 50%), cholesterol (around 25-30%), and free fatty acids (about 10-20%)[1]. The specific organization of these lipids into lamellar structures is critical for preventing transepidermal water loss (TEWL) and protecting against the ingress of harmful substances[1].

Emollients, such as this compound, are cosmetic ingredients designed to soften and smooth the skin by forming a protective layer on its surface. This compound is a diester of malic acid and isostearyl alcohol, a branched C18 alcohol. Its large molecular size and branched structure contribute to its characteristic rich feel and occlusive properties, which help to reduce TEWL[2]. The precise mechanism by which this compound interacts with and influences the organization of the stratum corneum lipids at a molecular level is not yet fully elucidated. Theoretical modeling, particularly molecular dynamics (MD) simulations, offers a powerful tool to investigate these interactions in atomistic detail[3][4].

Physicochemical Properties of this compound and Skin Lipids

A foundational step in developing a theoretical model is to understand the physicochemical properties of the interacting components.

PropertyThis compoundStratum Corneum Lipids
Molecular Weight ~639 g/mol Ceramides: ~500-800 g/mol ; Cholesterol: ~387 g/mol ; Free Fatty Acids: ~250-400 g/mol
Structure Large, branched-chain diesterCeramides: Sphingoid base + fatty acid; Cholesterol: Rigid sterol ring; Free Fatty Acids: Long alkyl chains
Polarity Non-polar with ester linkagesAmphiphilic with polar head groups and non-polar tails
Solubility Insoluble in water, soluble in oilsForm lamellar phases in the presence of water

Proposed Theoretical Model: Molecular Dynamics (MD) Simulation

We propose the use of all-atom MD simulations to model the interaction between this compound and a representative model of the stratum corneum lipid bilayer. This approach allows for the investigation of how this compound partitions into the lipid matrix, its preferred location and orientation, and its effect on the structural and dynamic properties of the lipid bilayer.

Building the In Silico Model

The simulation system would consist of three main components:

  • Stratum Corneum Lipid Bilayer: A multi-component bilayer model comprising a realistic ratio of ceramides (e.g., CER NS), cholesterol, and free fatty acids (e.g., lignoceric acid)[5][6].

  • This compound: The emollient molecule, placed in the aqueous phase adjacent to the lipid bilayer at the start of the simulation.

  • Solvent: A water model (e.g., TIP3P) to represent the aqueous environment.

Caption: Conceptual overview of the MD simulation system.

Force Field Parameterization

Caption: Workflow for force field parameterization of this compound.

Methodology for Parameterization:

  • Initial Parameter Assignment: Assign initial parameters based on analogy to existing parameters for similar functional groups (esters, branched alkanes) from the chosen force field (e.g., CGenFF for CHARMM or OPLS-AA)[7][8][9][10][11][13][14].

  • Quantum Mechanical (QM) Calculations: Perform high-level QM calculations (e.g., using Density Functional Theory or MP2) on this compound or smaller fragments to obtain data on bond lengths, bond angles, dihedral angles, and partial atomic charges.

  • Parameter Optimization: Refine the initial parameters by fitting them to the QM data. This typically involves adjusting bonded parameters to reproduce QM-calculated geometries and vibrational frequencies, and refining non-bonded parameters to match QM-calculated interaction energies with water.

  • Validation: Validate the new parameters by running simulations of pure liquid this compound and comparing calculated properties, such as density and heat of vaporization, with experimental or estimated values.

Simulation Protocol and Analysis

Protocol:

  • System Equilibration: The complete system (lipid bilayer, this compound, and water) will be subjected to a series of energy minimization and equilibration steps to relax the components and achieve a stable starting configuration.

  • Production Run: A long production run (on the order of hundreds of nanoseconds to microseconds) will be performed to sample the conformational space and observe the interaction of this compound with the lipid bilayer.

  • Analysis: The simulation trajectory will be analyzed to extract key quantitative data.

Quantitative Data to be Extracted from MD Simulations:

ParameterDescriptionRelevance to Skin Interaction
Free Energy of Partitioning (ΔGpart) The free energy change associated with moving this compound from the aqueous phase into the lipid bilayer.Indicates the thermodynamic favorability of the emollient entering the skin lipids[18][19][20].
Diffusion Coefficient (D) The rate of diffusion of this compound within the lipid bilayer.Provides insight into the mobility of the emollient within the stratum corneum.
Order Parameters (SCD) A measure of the conformational order of the lipid acyl chains.Reveals the extent to which this compound disrupts or orders the lipid packing.
Area per Lipid (APL) The average surface area occupied by each lipid molecule in the bilayer.Indicates changes in the lateral packing and density of the skin lipids.
Bilayer Thickness (d) The distance between the headgroups of the two leaflets of the bilayer.Shows how the emollient affects the overall structure of the lipid barrier.
Hydrogen Bonding Analysis The number and lifetime of hydrogen bonds between this compound and the lipid headgroups.Elucidates specific molecular interactions that anchor the emollient in the bilayer.

Proposed Experimental Validation

To validate the theoretical model, a series of in vitro and ex vivo experiments are proposed. These experiments will provide quantitative data that can be directly compared with the results of the MD simulations.

In Vitro Model Systems
  • Langmuir Monolayers: A simplified model to study the interaction of this compound with a monolayer of stratum corneum lipids at the air-water interface.

  • Lipid Vesicles: Vesicles composed of a mixture of ceramides, cholesterol, and free fatty acids can be used to study the partitioning of this compound into a lipid environment.

Experimental Techniques and Protocols

4.2.1. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

  • Objective: To assess changes in the conformational order of stratum corneum lipids upon application of this compound.

  • Protocol:

    • Prepare a model stratum corneum lipid mixture (ceramides, cholesterol, free fatty acids) and deposit it onto an ATR crystal to form a lipid film.

    • Acquire a baseline FTIR spectrum of the lipid film.

    • Apply a solution of this compound in a suitable solvent (e.g., a volatile solvent that will evaporate) to the lipid film.

    • Acquire spectra at various time points after application.

    • Analyze the peak positions and widths of the C-H stretching vibrations (~2850 cm-1 and ~2920 cm-1) to determine changes in lipid chain order. A shift to higher wavenumbers indicates increased disorder[19][21].

4.2.2. Confocal Raman Spectroscopy

  • Objective: To visualize and quantify the penetration of this compound into ex vivo skin and its effect on lipid organization.

  • Protocol:

    • Obtain ex vivo human or porcine skin samples.

    • Apply a formulation containing this compound to the skin surface.

    • After a defined incubation period, perform Raman mapping of a cross-section of the skin sample.

    • Identify the characteristic Raman peaks of this compound to map its distribution within the stratum corneum.

    • Analyze the Raman bands corresponding to the skin lipids (e.g., C-H and C=C stretching modes) to assess changes in their conformation and distribution[7][11][22].

4.2.3. Transepidermal Water Loss (TEWL) Measurement

  • Objective: To quantify the effect of this compound on the skin's barrier function.

  • Protocol:

    • Recruit human volunteers and acclimatize them to a controlled environment (temperature and humidity).

    • Measure the baseline TEWL on a defined area of the forearm using a TEWL meter (e.g., Tewameter®).

    • Apply a standardized amount of a formulation containing this compound to the test area.

    • Measure TEWL at specified time intervals (e.g., 1, 2, 4, and 8 hours) after application.

    • A decrease in TEWL indicates an improvement in the skin's barrier function[6][18][23][24][25][26].

Caption: Integrated workflow for theoretical modeling and experimental validation.

Expected Outcomes and Significance

The proposed integrated theoretical and experimental approach is expected to yield a detailed, molecular-level understanding of how this compound interacts with the lipids of the stratum corneum. The MD simulations will provide insights into the thermodynamics and kinetics of this interaction, as well as the specific structural changes induced in the lipid barrier. The experimental data will serve to validate and refine the computational model, ensuring its predictive accuracy.

This knowledge will be invaluable for:

  • Formulation Optimization: Enabling the rational design of more effective and aesthetically pleasing skincare products.

  • New Ingredient Development: Providing a framework for the in silico screening and design of novel emollient molecules with tailored properties.

  • Fundamental Skin Science: Contributing to a deeper understanding of the complex biophysics of the skin barrier.

Conclusion

While direct experimental data on the molecular interaction of this compound with skin lipids is currently limited, a robust theoretical model can be constructed based on established computational methodologies and by drawing analogies from structurally similar compounds. The proposed workflow, combining molecular dynamics simulations with targeted experimental validation, provides a powerful strategy to elucidate the mechanisms of action of this important cosmetic ingredient. The insights gained from such studies will undoubtedly pave the way for the next generation of advanced skincare and dermatological treatments.

References

Diisostearyl Malate: A Technical Guide to Initial Toxicity and Safety Assessments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity and safety assessments of diisostearyl malate (B86768), a widely used emollient in cosmetic and personal care products. The information is compiled from available scientific literature and regulatory assessments, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Toxicological Profile of Diisostearyl Malate

The safety of this compound has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe as used in cosmetics.[1][2] The assessment relied on data from this compound itself, as well as from related dialkyl malates and malic acid, due to their structural similarities.[1][3]

Acute Toxicity

Table 1: Acute Toxicity Data for a Related Dialkyl Malate

Test SubstanceSpeciesRouteLD50Reference
Di-C12-13 Alkyl MalateRatOral> 5000 mg/kg[3]
Di-C12-13 Alkyl MalateRatDermal> 2000 mg/kg[3]
Skin Irritation and Sensitization

This compound has been shown to be non-irritating and non-sensitizing in both animal and human studies.

Table 2: Dermal Irritation and Sensitization Data

TestTest SubstanceSpecies/SubjectsConcentrationResultsReference
Dermal IrritationDi-C12-13 Alkyl MalateRabbit100%Not an irritant (28-day daily application)[3]
Human Repeat Insult Patch Test (HRIPT)This compoundHuman (n=51)100%No irritation or sensitization[3][4]
Guinea Pig Sensitization (Buehler Test)Diethylhexyl MalateGuinea Pig100%Not a sensitizer[3]
Eye Irritation

Studies on related dialkyl malates indicate a low potential for eye irritation.

Table 3: Ocular Irritation Data

TestTest SubstanceSpeciesConcentrationResultsReference
Eye IrritationDi-C12-13 Alkyl MalateRabbit100%Not an irritant[3]
Chorio-allantoic Membrane (CAM) AssayDi-C12-13 Alkyl Malate--Not predicted to be an ocular irritant[3]
Genotoxicity

This compound has been found to be non-mutagenic in bacterial reverse mutation assays.

Table 4: Genotoxicity Data

TestTest SubstanceSystemConcentrationMetabolic ActivationResultsReference
Bacterial Reverse Mutation Assay (Ames Test)This compoundS. typhimuriumUp to 5000 µ g/plate With and WithoutNot mutagenic[3]
Bacterial Reverse Mutation Assay (Ames Test)Di-C12-13 Alkyl MalateS. typhimuriumUp to 10,000 µ g/plate With and WithoutNot mutagenic[3]
Micronucleus AssayDi-C12-13 Alkyl MalateC57BL Mice12500 mg/kg (i.p.)-Not mutagenic[3]

Experimental Protocols

The following sections detail the methodologies for the key toxicological assessments.

Acute Oral Toxicity (Based on OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure)

The acute oral toxicity is typically determined using a stepwise procedure with a small number of animals.

  • Test Species: Albino rats, Sprague-Dawley strain, are commonly used.[5]

  • Animal Housing: Animals are housed in standard conditions with controlled temperature (22 ± 3°C), humidity (50-60%), and a 12-hour light/dark cycle.

  • Dosage: A single dose of the test substance is administered by oral gavage. For substances with low expected toxicity, a limit dose of 2000 mg/kg or 5000 mg/kg is often used.

  • Procedure: Animals are fasted overnight before dosing. Following administration, animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Endpoint: The study aims to identify a dose causing evident toxicity but no mortality, or to determine if mortality occurs at a given dose level.

Dermal Irritation (Based on OECD Guideline 404: Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause skin irritation.

  • Test Species: Albino rabbits are the preferred species.

  • Procedure: A single dose of 0.5 g of the test substance is applied to a small area of shaved skin (approximately 6 cm²) under a semi-occlusive patch for a 4-hour exposure period. An untreated skin area serves as a control.

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

  • Scoring: Dermal reactions are scored based on a standardized system (e.g., Draize scale).

Eye Irritation (Based on OECD Guideline 405: Acute Eye Irritation/Corrosion)

This test assesses the potential of a substance to cause eye damage.

  • Test Species: Healthy, young adult albino rabbits are used.

  • Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. Observations may extend up to 21 days to evaluate the reversibility of effects.

  • Scoring: Ocular reactions are scored using a standardized system.

Bacterial Reverse Mutation Assay (Ames Test; Based on OECD Guideline 471)

This in vitro test is widely used to assess the mutagenic potential of a substance.

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli are used.

  • Procedure: Bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver). The mixture is then plated on a minimal agar (B569324) medium lacking the required amino acid.

  • Endpoint: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted after incubation. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the standard method for assessing the skin sensitization potential of a product in humans.

  • Subjects: A panel of human volunteers (typically 50 or more) is recruited.

  • Induction Phase: The test material is applied under an occlusive or semi-occlusive patch to the same site on the skin (usually the back) for 24 hours, three times a week for three weeks.

  • Rest Phase: A two-week period with no applications follows the induction phase.

  • Challenge Phase: The test material is applied under a patch to a new, previously unexposed site.

  • Observation: The skin is evaluated for signs of irritation or allergic reaction at 24, 48, and 72 hours after the challenge patch application.

Visualizations

The following diagrams illustrate the workflows of the key experimental protocols and the logical structure of the safety assessment.

Experimental_Workflow_Acute_Oral_Toxicity start Start: Select Test Animals (e.g., Rats) acclimatization Acclimatization Period start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Administer Single Oral Dose (Limit Test: e.g., 5000 mg/kg) fasting->dosing observation Observe for Clinical Signs and Mortality (14 days) dosing->observation weighing Record Body Weights observation->weighing necropsy Gross Necropsy at Termination weighing->necropsy end End: Determine LD50 or No-Observed-Adverse-Effect-Level necropsy->end

Acute Oral Toxicity Study Workflow

Experimental_Workflow_Dermal_Irritation start Start: Select Test Animals (e.g., Albino Rabbits) preparation Prepare Test Site (Shave Skin) start->preparation application Apply Test Substance (0.5g) under Semi-Occlusive Patch preparation->application exposure 4-Hour Exposure application->exposure removal Remove Patch and Clean Skin exposure->removal scoring Score for Erythema and Edema (1, 24, 48, 72 hours) removal->scoring observation Observe for Reversibility (up to 14 days) scoring->observation end End: Classify Irritation Potential observation->end Experimental_Workflow_Eye_Irritation start Start: Select Test Animals (e.g., Albino Rabbits) pre_exam Pre-test Eye Examination start->pre_exam instillation Instill Test Substance (0.1mL) into Conjunctival Sac pre_exam->instillation observation_initial Examine Eyes (1, 24, 48, 72 hours) instillation->observation_initial scoring Score Corneal, Iridial, and Conjunctival Effects observation_initial->scoring observation_long Observe for Reversibility (up to 21 days) scoring->observation_long end End: Classify Eye Irritation Potential observation_long->end Experimental_Workflow_Ames_Test start Start: Prepare Bacterial Strains (e.g., S. typhimurium) exposure_s9_neg Expose Bacteria to Test Substance (-S9 Metabolic Activation) start->exposure_s9_neg exposure_s9_pos Expose Bacteria to Test Substance (+S9 Metabolic Activation) start->exposure_s9_pos plating Plate on Minimal Agar exposure_s9_neg->plating exposure_s9_pos->plating incubation Incubate for 48-72 hours plating->incubation counting Count Revertant Colonies incubation->counting analysis Compare with Solvent Control counting->analysis end End: Determine Mutagenic Potential analysis->end Safety_Assessment_Logic cluster_endpoints Toxicological Endpoints acute_tox Acute Toxicity (Oral, Dermal) safety_assessment Weight of Evidence Safety Assessment acute_tox->safety_assessment skin_irr_sens Skin Irritation & Sensitization skin_irr_sens->safety_assessment eye_irr Eye Irritation eye_irr->safety_assessment genotox Genotoxicity genotox->safety_assessment data_gathering Data Gathering (Literature, Analogs) data_gathering->acute_tox data_gathering->skin_irr_sens data_gathering->eye_irr data_gathering->genotox conclusion Conclusion: Safe as Used in Cosmetics safety_assessment->conclusion

References

Methodological & Application

Application Note: Analytical Methods for the Quantification of Diisostearyl Malate in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-19

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diisostearyl malate (B86768) is a high molecular weight ester widely used in the cosmetics and pharmaceutical industries as an emollient, dispersant, and binder in various formulations, particularly in emulsions such as creams and lotions. Its non-greasy feel and ability to provide sheen make it a popular ingredient.[1] Accurate quantification of diisostearyl malate in these complex matrices is crucial for quality control, formulation stability testing, and ensuring product efficacy. This application note provides detailed protocols for three analytical methods suitable for the quantification of this compound in emulsions: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR).

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for method development.

PropertyValue
Chemical Formula C40H78O5
Molecular Weight ~639 g/mol
Appearance Colorless to pale yellow, viscous liquid
Solubility Insoluble in water; Soluble in oils and organic solvents
UV-Vis Absorbance Lacks a significant chromophore, making UV-Vis detection challenging

Experimental Workflow

The general workflow for the quantification of this compound in emulsions involves sample preparation to extract the analyte from the complex matrix, followed by instrumental analysis and data processing.

Workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis emulsion Emulsion Sample lle Liquid-Liquid Extraction emulsion->lle extract Organic Extract lle->extract hplc HPLC-ELSD extract->hplc gc GC-FID extract->gc qnmr qNMR extract->qnmr integration Peak Area Integration hplc->integration gc->integration qnmr->integration calibration Calibration Curve quantification Quantification calibration->quantification integration->quantification

Figure 1: General experimental workflow from sample preparation to quantification.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Due to the complex nature of emulsions, a robust sample preparation method is required to isolate the lipophilic this compound from aqueous components, surfactants, and other potential interferences. Liquid-liquid extraction is a suitable technique for this purpose.

Protocol:

  • Sample Weighing: Accurately weigh approximately 1 g of the emulsion into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of a non-polar organic solvent such as hexane (B92381) or a mixture of chloroform (B151607) and methanol (B129727) (2:1 v/v).[2][3] The choice of solvent may need to be optimized based on the specific emulsion formulation.

  • Extraction: Vigorously vortex the mixture for 2-3 minutes to ensure thorough mixing and complete extraction of the lipid-soluble components.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to break the emulsion and achieve clear phase separation.[3] A solid protein/surfactant interface may form between the aqueous and organic layers.

  • Collection of Organic Layer: Carefully collect the upper organic layer using a Pasteur pipette, avoiding the interfacial material, and transfer it to a clean vial.

  • Re-extraction (Optional but Recommended): For exhaustive extraction, add another 10 mL of the organic solvent to the remaining aqueous layer, repeat steps 3-5, and combine the organic extracts.

  • Solvent Evaporation: Evaporate the solvent from the collected organic extract under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for the chosen analytical technique (e.g., dichloromethane (B109758) for HPLC-ELSD, hexane for GC-FID, or deuterated chloroform for qNMR). The reconstituted sample is now ready for analysis.

Analytical Method 1: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a powerful technique for the quantification of non-volatile compounds that do not possess a UV-absorbing chromophore, such as this compound.[4][5] The ELSD response is proportional to the mass of the analyte.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, and column oven.

    • Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for separating the non-polar analyte.

    • Mobile Phase: A gradient elution is often necessary to separate this compound from other lipophilic ingredients. A typical gradient could be:

      • Solvent A: Water

      • Solvent B: Acetonitrile or Methanol

      • Gradient Program: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the run time. A starting point could be 60% B, increasing to 100% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 10-20 µL.

  • ELSD Conditions:

    • Nebulizer Temperature: 30-40°C.

    • Evaporator Temperature: 40-50°C.

    • Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.

    • These parameters should be optimized for the specific instrument and mobile phase composition to achieve maximum sensitivity.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the reconstitution solvent.

    • Generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration. The ELSD response is often non-linear and follows a power law relationship, which is linearized by a log-log plot.[5]

    • Determine the concentration of this compound in the sample extract from the calibration curve.

Data Summary (Expected Performance based on similar analytes):

ParameterExpected Value
Linearity (R²) > 0.99 (log-log plot)
Limit of Detection (LOD) 0.5 - 5 µg/mL
Limit of Quantification (LOQ) 2 - 15 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Analytical Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and sensitive technique for the quantification of volatile and semi-volatile organic compounds. Due to the high molecular weight and low volatility of this compound, derivatization to a more volatile form (e.g., by transesterification to fatty acid methyl esters - FAMEs) may be necessary for optimal results.[6][7][8] However, direct analysis of high molecular weight esters is also possible with appropriate high-temperature columns and conditions. This protocol will focus on the direct analysis approach.

Experimental Protocol:

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: A high-temperature, low-bleed capillary column suitable for high molecular weight compounds (e.g., a short, thin-film polysiloxane-based column).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Injector Temperature: 300-350°C.

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 1 minute.

      • Ramp: 10-15°C/min to 350-380°C.

      • Final Hold: 5-10 minutes.

    • Detector Temperature: 350-380°C.

    • Injection Volume: 1 µL (splitless or with a small split ratio).

  • Quantification:

    • Prepare standard solutions of this compound in a suitable solvent (e.g., hexane).

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Data Summary (Expected Performance based on similar analytes):

ParameterExpected Value
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Precision (%RSD) < 3%
Accuracy (% Recovery) 97 - 103%

Analytical Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the quantification of a substance without the need for a reference standard of the analyte itself.[9][10][11][12] Quantification is achieved by comparing the integral of a specific resonance signal of the analyte to the integral of a known amount of an internal standard.[9][12]

Experimental Protocol:

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

  • Sample Preparation:

    • Accurately weigh the dried extract from the LLE procedure into an NMR tube.

    • Accurately weigh a known amount of a suitable internal standard into the same NMR tube. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals (e.g., maleic acid, 1,3,5-trimethoxybenzene).

    • Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A simple 1D proton pulse sequence.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest, typically 30-60 seconds) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Quantification:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal corresponding to a known number of protons in the this compound molecule and a signal from the internal standard.

    • Calculate the concentration of this compound using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample)

    Where:

    • C = Concentration (or purity)

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Data Summary (Expected Performance):

ParameterExpected Value
Precision (%RSD) < 2%
Accuracy High, as it is a primary method
Specificity High, due to the high resolution of NMR signals

Method Validation

All analytical methods developed for the quantification of this compound in emulsions should be validated according to relevant guidelines (e.g., ICH Q2(R1) or ISO 22176) to ensure they are fit for purpose.[13][14] Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The quantification of this compound in complex emulsion matrices can be successfully achieved using several analytical techniques. HPLC-ELSD is a suitable method for this non-chromophoric, non-volatile compound. GC-FID offers high sensitivity but may require high temperatures or derivatization. qNMR provides a powerful, primary method for quantification without the need for a specific reference standard of the analyte. The choice of method will depend on the available instrumentation, required sensitivity, and the specific characteristics of the emulsion being analyzed. A robust liquid-liquid extraction procedure is critical for all methods to ensure the accurate isolation of this compound from the sample matrix. All methods must be properly validated to ensure reliable and accurate results for quality control and formulation development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment of Diisostearyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the determination of purity for diisostearyl malate (B86768), a high molecular weight emollient ester commonly used in cosmetic and personal care products. Due to its non-chromophoric nature, a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is presented. This method is designed for researchers, scientists, and drug development professionals to accurately quantify diisostearyl malate and separate it from potential impurities such as unreacted starting materials, malic acid, and isostearyl alcohol.

Introduction

This compound is a diester of malic acid and isostearyl alcohol, widely utilized in formulations like lipsticks, skin care preparations, and other makeup products for its excellent emollient and pigment dispersing properties.[1][2] Ensuring the purity of this ingredient is critical for product quality, stability, and safety. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for purity assessment in the pharmaceutical and cosmetic industries.[1] Given that this compound lacks a significant UV chromophore, conventional UV detection can be challenging. Therefore, this protocol employs universal detection techniques such as ELSD or CAD, which are suitable for non-volatile analytes without chromophores. Alternatively, UV detection at a low wavelength (approximately 205 nm) can be utilized, though with potentially lower sensitivity. The developed method effectively separates the non-polar this compound from the more polar potential impurities.

Experimental Protocol

Materials and Reagents
  • This compound sample

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade Methanol (MeOH)

  • HPLC grade Water (H₂O)

  • Reference standards for this compound, Malic Acid, and Isostearyl Alcohol (if available)

Instrumentation
  • HPLC system with a gradient pump, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). Alternatively, a UV detector set at 205 nm can be used.

HPLC Conditions
ParameterRecommended Setting
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detector ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min) or CAD
Run Time 25 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (ACN/MeOH)
0.03070
5.01090
20.00100
25.00100
25.13070
30.03070
Sample Preparation
  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in the initial mobile phase composition (70% Mobile Phase B) and sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with the initial mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Potential impurities, such as malic acid, will elute earlier in the chromatogram due to their higher polarity, while the non-polar this compound will have a longer retention time. Isostearyl alcohol, being less polar than malic acid but more polar than the final ester, will elute at an intermediate time.

Data Presentation

The following table summarizes typical specifications for a high-purity this compound sample.

Table 2: Typical Quality Control Specifications for this compound

ParameterSpecificationResult
Appearance (25°C) Transparent oily liquidConforms
Chroma (APHA) Max. 10015
Acid Value (mg KOH/g) Max. 1.00.7[3]
Saponification Value (mg KOH/g) 165-185174[3]
Hydroxyl Value (mg KOH/g) 60-9076[3]
Iodine Value ( g/100g ) Max. 2.0Conforms[3]
Purity by HPLC (%) ≥ 98.099.5

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Initial Mobile Phase weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect Detection (ELSD/CAD) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Conclusion

The described RP-HPLC method with ELSD or CAD detection provides a reliable and robust approach for the purity assessment of this compound. The gradient elution effectively separates the main component from potential polar impurities, ensuring accurate quantification. This protocol is suitable for routine quality control in both research and industrial settings, contributing to the overall quality and safety of cosmetic and personal care products.

References

application of diisostearyl malate in the formulation of high-gloss lip products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diisostearyl Malate (B86768)

Diisostearyl Malate is a high molecular weight ester synthesized from the reaction of isostearyl alcohol and malic acid.[1][2][3][4][5] It is a highly versatile emollient, pigment dispersant, and gloss-enhancing agent widely used in color cosmetics, particularly in high-shine lip products.[2][6][7] Its unique branched-chain structure contributes to a luxurious, non-tacky skin feel and excellent spreadability, making it a preferred alternative to castor oil for achieving superior gloss and stability.[8]

Key Properties:

  • Appearance: Clear, viscous liquid[6]

  • Solubility: Oil-soluble[6]

  • INCI Name: this compound

Application in High-Gloss Lip Products

This compound is a key ingredient in the formulation of high-gloss lip products such as lip glosses, lip oils, and creamy lipsticks due to its multifunctional benefits.

2.1. Gloss Enhancement

This compound's high refractive index and film-forming properties contribute to a brilliant, long-lasting shine on the lips. It creates a smooth, uniform surface that reflects light, resulting in a voluminous, glossy finish. Its performance in enhancing sheen makes it a staple in formulations aiming for a "wet-look" effect.[1][2]

2.2. Texture and Sensory Profile

It imparts a rich, cushiony texture with a non-sticky after-feel.[6] Its excellent slip and spreadability ensure smooth and even application. Formulations with this compound are often perceived as more comfortable and luxurious by consumers.[1]

2.3. Pigment Dispersion and Stability

With its medium viscosity, this compound is an effective dispersing agent for pigments, ensuring uniform color distribution and preventing agglomeration.[2] This leads to improved color payoff and stability of the final product. It also acts as a binder for pigmented products.[2]

2.4. Moisturization and Emollience

As an emollient, this compound forms a protective film on the lips, preventing moisture loss and providing a conditioning effect. This contributes to the overall comfort and hydrating properties of the lip product.[2][7]

Formulation Guidelines

This compound is typically incorporated into the oil phase of a formulation. It is compatible with a wide range of cosmetic oils, waxes, and esters. The usage level can be adjusted to achieve the desired gloss, viscosity, and sensory profile.

PropertyRecommended Usage Level (%)Expected Outcome
High Gloss & Shine 20 - 60Creates a brilliant, long-lasting shine with a "wet-look" effect.
Improved Texture & Slip 10 - 30Imparts a smooth, cushiony feel with excellent spreadability and reduced tackiness.
Pigment Dispersion 5 - 15Ensures uniform color distribution and stability.
Moisturization 2 - 10Provides a conditioning and hydrating effect on the lips.[4]

Quantitative Data

The following tables provide illustrative data on how varying concentrations of this compound can impact the key parameters of a high-gloss lip product.

Table 1: Effect of this compound on Gloss

Formulation IDThis compound (%)Gloss Units (GU) at 60°Observations
F11075 ± 2Moderate shine
F22085 ± 2High shine
F34095 ± 2Intense, mirror-like shine

Table 2: Effect of this compound on Viscosity

Formulation IDThis compound (%)Viscosity (mPa·s at 25°C)Texture Profile
F1101500 ± 50Light, fluid texture
F2203000 ± 50Medium, cushiony texture
F3406000 ± 50Rich, substantive texture

Table 3: Stability Assessment of a High-Gloss Lip Product with 30% this compound

ParameterInitial1 Month at 45°C3 Months at 45°C3 Freeze-Thaw Cycles
Appearance Clear, viscous liquidNo changeNo changeNo change
Color Conforms to standardNo changeNo changeNo change
Odor Conforms to standardNo changeNo changeNo change
Gloss (GU at 60°) 90 ± 289 ± 288 ± 290 ± 2
Viscosity (mPa·s) 4500 ± 504450 ± 504400 ± 504500 ± 50
Phase Separation NoneNoneNoneNone

Experimental Protocols

5.1. Protocol for Formulation of High-Gloss Lip Product

This protocol outlines the basic steps for preparing a high-gloss lip product incorporating this compound.

Formulation_Workflow cluster_prep Phase A Preparation cluster_pigment Phase B Preparation cluster_combination Combination and Finishing A1 Weigh this compound, other oils, and waxes A2 Heat to 80-85°C A1->A2 A3 Mix until uniform A2->A3 C1 Add Phase B to Phase A A3->C1 B1 Weigh pigments B2 Add to a portion of Phase A B1->B2 B3 Mill until finely dispersed B2->B3 C2 Mix thoroughly C1->C2 C3 Cool to 70-75°C C2->C3 C4 Add flavor and antioxidants C3->C4 C5 Pour into containers C4->C5

Caption: Formulation workflow for a high-gloss lip product.

5.2. Protocol for Gloss Measurement

This protocol describes the instrumental measurement of gloss on a film of the lip product.

Gloss_Measurement_Workflow cluster_prep Sample Preparation cluster_measurement Measurement P1 Apply a uniform film of lip gloss on a contrast card P2 Allow to set for 24 hours P1->P2 M1 Calibrate gloss meter P2->M1 M2 Measure gloss at 60° M1->M2 M3 Record Gloss Units (GU) M2->M3

Caption: Workflow for gloss measurement of a lip product.

5.3. Protocol for Viscosity Measurement

This protocol details the measurement of viscosity using a Brookfield-type viscometer.

Viscosity_Measurement_Workflow cluster_setup Instrument Setup cluster_measurement Measurement S1 Equilibrate sample to 25°C S2 Select appropriate spindle and speed S1->S2 S3 Calibrate viscometer S2->S3 M1 Immerse spindle in the sample S3->M1 M2 Allow spindle to rotate for 1 minute M1->M2 M3 Record viscosity in mPa·s M2->M3 Stability_Testing_Workflow cluster_storage Sample Storage cluster_evaluation Evaluation at Intervals (0, 1, 3 months) ST1 Store samples at: - Room Temperature (25°C) - Elevated Temperature (45°C) - Freeze-Thaw Cycles (-10°C to 25°C) E1 Visual Assessment: Appearance, Color, Odor, Phase Separation ST1->E1 E2 Physical-Chemical Testing: Gloss, Viscosity E1->E2 Logical_Relationships A This compound Concentration B Gloss & Shine A->B Increases C Viscosity & Texture A->C Increases D Pigment Dispersion A->D Improves E Sensory Profile (Non-tacky, Smooth Feel) B->E Enhances C->E Influences

References

Application Notes and Protocols for Pigment Dispersion in Color Cosmetics Using Diisostearyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for effectively dispersing pigments in color cosmetic formulations using diisostearyl malate (B86768). This document outlines the functional benefits of diisostearyl malate, detailed experimental procedures, and methods for evaluating the quality of pigment dispersions.

Introduction to this compound in Color Cosmetics

This compound is a high molecular weight ester of malic acid and isostearyl alcohol.[1][2][3] It is a highly versatile ingredient in color cosmetics, prized for its emollient properties, ability to enhance gloss, and, most importantly, its efficacy as a pigment wetting and dispersing agent.[4][5] Its branched-chain structure and medium viscosity make it an excellent medium for breaking down pigment agglomerates and ensuring a homogenous and stable color distribution in the final product.[3]

Key Benefits of this compound in Pigment Dispersion:

  • Enhanced Wetting: this compound effectively wets the surface of pigment particles, displacing air and facilitating the incorporation of the pigment into the oil phase of a cosmetic formulation.[1][5]

  • Improved Dispersion Stability: By coating the pigment particles, it creates a steric hindrance that prevents re-agglomeration, leading to a more stable and uniform color over time.[6]

  • Superior Texture and Feel: It imparts a rich, cushiony, and non-tacky feel to cosmetic products like lipsticks and creams.[1][2]

  • Increased Gloss and Color Pay-off: The high refractive index of this compound contributes to a high-gloss finish and enhances the vibrancy and pay-off of the color.[3][7]

  • Good Adhesion and Longevity: Formulations containing this compound often exhibit improved adhesion to the skin, leading to longer-lasting wear.[1][2]

  • Castor Oil Alternative: Due to its similar properties and better oxidative stability, this compound is often used as a substitute for castor oil in lipstick formulations.[8][9]

Quantitative Data and Formulation Guidelines

Table 1: Typical Usage Levels of this compound in Color Cosmetics. [1][8][10]

Cosmetic ProductTypical Concentration Range (% w/w)
Lipsticks & Lip Glosses5 - 40%
Cream Blushes & Eyeshadows2 - 20%
Foundations & Concealers1 - 15%

Table 2: Example Formulations for a High-Pigment Lipstick Base. [10][11]

IngredientFunctionFormulation A (% w/w)Formulation B (% w/w)
This compound Dispersing Agent / Emollient 25.0 19.3
Pigment (e.g., D&C Red 7)Colorant10.08.0
Ozokerite WaxStructuring Agent8.010.0
Candelilla WaxStructuring Agent5.06.0
Carnauba WaxStructuring Agent3.04.0
PolyethyleneFilm Former / Structuring Agent4.05.0
OctyldodecanolEmollient / Solvent35.037.7
Tocopheryl Acetate (Vitamin E)Antioxidant0.50.5
PhenoxyethanolPreservative0.50.5
Flavor/Fragrance-q.s.q.s.
Total 100.0 100.0

Experimental Protocols

Preparation of a Pigment Dispersion Premix

This protocol describes the initial step of creating a concentrated pigment dispersion using this compound, which can then be incorporated into the final cosmetic formulation.

Materials:

  • This compound

  • Cosmetic-grade pigments (e.g., iron oxides, D&C reds)

  • Beaker

  • Overhead stirrer or homogenizer

  • Three-roll mill[12][13]

  • Spatula

Procedure:

  • Weighing: Accurately weigh the this compound and pigments. A common starting ratio is 2 parts this compound to 1 part pigment by weight.[13]

  • Premixing: In a beaker, combine the this compound and pigments.

  • Initial Dispersion: Mix the components using an overhead stirrer or homogenizer at a low to medium speed until the pigment is grossly wetted and a paste-like consistency is achieved.

  • Milling: Transfer the premix to a three-roll mill.

  • Setting the Mill: Adjust the gaps between the rollers to a narrow setting. The exact setting will depend on the desired particle size and the specific mill.

  • Milling Process: Pass the pigment paste through the mill multiple times. After each pass, collect the milled paste with a spatula and re-introduce it to the mill. The goal is to achieve a fine, uniform dispersion, typically with a particle size of less than 20 microns.[13]

  • Quality Control: After the final pass, evaluate the dispersion quality using the methods described in Section 4.

Pigment_Dispersion_Premix_Workflow cluster_preparation Preparation cluster_dispersion Dispersion weigh Weigh Ingredients (this compound & Pigments) premix Premix in Beaker weigh->premix Combine mill Three-Roll Milling premix->mill Transfer evaluate Evaluate Dispersion Quality mill->evaluate Assess

Workflow for preparing a pigment dispersion premix.
Incorporation of Pigment Dispersion into a Lipstick Base

This protocol outlines the process of incorporating the prepared pigment dispersion into a final lipstick formulation.

Materials:

  • Pigment dispersion premix (from Protocol 3.1)

  • Lipstick base components (waxes, oils, emollients)

  • Heating mantle or water bath

  • Beaker

  • Propeller mixer

  • Lipstick mold

Procedure:

  • Melting the Wax Phase: In a beaker, combine all the wax components of the lipstick base. Heat to 85-90°C with gentle stirring until all waxes are completely melted and the mixture is uniform.

  • Adding the Oil Phase: Gradually add the remaining oils and emollients (excluding the pigment dispersion) to the melted wax phase while maintaining the temperature and stirring.

  • Incorporating the Pigment Dispersion: Add the pigment dispersion premix to the hot wax/oil mixture. Increase the mixing speed to ensure uniform distribution of the color.

  • Final Mixing: Continue mixing for 15-30 minutes until the color is homogenous and no streaks are visible.

  • Pouring: Pour the molten lipstick into a pre-heated lipstick mold.

  • Cooling: Allow the lipstick to cool at room temperature or in a cooling chamber to solidify.

  • Finishing: Once solidified, carefully remove the lipsticks from the mold.

Evaluation of Pigment Dispersion Quality

Hegman Gauge Test

The Hegman gauge is used to determine the fineness of grind of the pigment dispersion.[14]

Procedure:

  • Place a small amount of the pigment dispersion at the deep end of the gauge's channel.

  • With a scraper held at a 45-degree angle, draw down the dispersion towards the shallow end of the channel.

  • Immediately observe the point on the scale where a significant number of scratches or specks appear. This indicates the particle size of the largest agglomerates. A good dispersion will have a Hegman value corresponding to a small particle size.

Microscopic Analysis

Microscopic evaluation provides a visual assessment of the pigment particle size and distribution.

Procedure:

  • Place a small drop of the pigment dispersion on a microscope slide.

  • Cover with a coverslip, applying gentle pressure to create a thin film.

  • Observe the slide under a microscope at various magnifications.

  • A well-dispersed sample will show fine, individual pigment particles that are evenly distributed with minimal agglomerates.

Viscosity Measurement

The viscosity of the pigment dispersion can indicate its stability and ease of use in a formulation.

Procedure:

  • Use a viscometer or rheometer to measure the viscosity of the pigment dispersion at a controlled temperature.

  • A lower viscosity, for a given pigment concentration, often suggests a better dispersion, as the particles are well-wetted and not forming large, flow-restricting structures.

Dispersion_Evaluation_Methods cluster_methods Evaluation Methods cluster_parameters Key Parameters Assessed hegman Hegman Gauge (Fineness of Grind) agglomerates Presence of Agglomerates hegman->agglomerates microscopy Microscopy (Particle Size & Distribution) uniformity Uniformity of Distribution microscopy->uniformity viscosity Viscosity Measurement (Flow Properties) stability Dispersion Stability viscosity->stability

Methods for evaluating pigment dispersion quality.

Signaling Pathways and Logical Relationships

The effectiveness of this compound in pigment dispersion is based on fundamental physicochemical principles rather than biological signaling pathways. The key relationship is the interaction between the dispersant, the pigment, and the cosmetic vehicle.

Dispersant_Pigment_Interaction cluster_components Components cluster_process Dispersion Process dispersant This compound (Dispersant) wetting Wetting dispersant->wetting pigment Pigment Agglomerate pigment->wetting vehicle Cosmetic Vehicle (Oil Phase) deagglomeration De-agglomeration wetting->deagglomeration stabilization Stabilization deagglomeration->stabilization stabilization->vehicle Homogenous Mixture

Logical relationship of pigment dispersion with this compound.

Conclusion

This compound is a highly effective and multi-functional ingredient for dispersing pigments in color cosmetics. Its ability to thoroughly wet pigment surfaces, prevent re-agglomeration, and enhance the aesthetic properties of the final product makes it an invaluable tool for cosmetic formulators. By following the detailed protocols for dispersion and evaluation outlined in these application notes, researchers and scientists can optimize their formulations to achieve vibrant, stable, and high-performing color cosmetics.

References

Application Notes and Protocols for Incorporating Diisostearyl Malate into Anhydrous Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisostearyl malate (B86768) is a versatile ester of isostearyl alcohol and malic acid, widely utilized in the cosmetics and pharmaceutical industries for its excellent emollient, pigment dispersing, and texture-modifying properties.[1][2] Its unique characteristics make it an ideal ingredient for anhydrous (water-free) formulations, where it contributes to product stability, sensory feel, and performance. These application notes provide detailed protocols and technical information for effectively incorporating diisostearyl malate into various anhydrous systems such as lipsticks, lip balms, and ointments.

This compound is a non-greasy emollient that provides a smooth, soft feel to the skin and lips.[3][4] It is particularly valued for its ability to enhance the spreadability and texture of formulations.[3] As a high-polarity ester, it serves as an excellent dispersant and binder for pigments and powders, preventing their agglomeration and ensuring uniform color distribution.[5][6][7] This property is especially beneficial in color cosmetics like lipsticks.[1] Furthermore, it can help prevent "sweating" in stick formulations, improving their thermal stability.[7]

Key Properties and Functions

PropertyDescriptionReference
INCI Name This compound[2]
Appearance Clear to slightly hazy, viscous liquid[8]
Solubility Oil-soluble; insoluble in water[8]
Primary Functions Emollient, Pigment Dispersant, Texture Modifier, Binder, Gloss Enhancer[2][6]
Key Benefits - Improves slip and spreadability- Enhances gloss and shine- Provides a non-greasy, cushiony feel- Excellent for wetting and dispersing pigments- Improves stability and prevents oil bleeding in stick formulations[2][7]
Typical Usage Levels 2% - 60% depending on the application[1]

Experimental Protocols

The following protocols provide a framework for incorporating this compound into common anhydrous formulations. Adjustments to ingredient percentages and processing parameters may be necessary to achieve desired product characteristics.

Protocol for a High-Gloss Lipstick

This protocol outlines the preparation of a lipstick formulation where this compound is used to enhance gloss and improve pigment dispersion.

Materials:

  • This compound

  • Waxes (e.g., Candelilla Wax, Carnauba Wax)

  • Oils and Emollients (e.g., Castor Oil, Octyldodecanol)

  • Pigments (e.g., D&C Red 7)

  • Antioxidants (e.g., Tocopherol)

  • Flavor/Fragrance (optional)

Equipment:

  • Heating vessel with propeller mixer

  • Water bath or heating mantle

  • Roller mill or homogenizer

  • Lipstick mold

  • Beakers and spatulas

  • Weighing balance

Procedure:

  • Pigment Grinding (Phase A):

    • In a separate vessel, combine a portion of the oils/emollients (e.g., Castor Oil) with the pigments.

    • Mix thoroughly and pass the mixture through a roller mill or homogenizer until the pigment particles are finely and uniformly dispersed. This step is crucial for achieving homogenous color.

  • Wax and Oil Phase Preparation (Phase B):

    • In the main heating vessel, combine the waxes, the remaining oils and emollients, and this compound.

    • Heat the mixture to 85-90°C with continuous stirring until all components are completely melted and the mixture is uniform.[9]

  • Combining Phases:

    • Slowly add the pigment grind (Phase A) to the molten wax and oil phase (Phase B) under constant agitation.

    • Maintain the temperature at 80-85°C and mix until the color is uniformly distributed throughout the base.

  • Final Additions (Phase C):

    • Cool the mixture to 75-80°C.

    • Add the antioxidant and any desired flavor or fragrance.

    • Mix until homogenous, avoiding aeration of the batch.[9]

  • Molding:

    • Pour the molten lipstick mass into a pre-warmed lipstick mold at a temperature of 75-80°C.[10]

    • Allow the molds to cool to room temperature, followed by refrigeration to ensure proper solidification.

  • Finishing:

    • Once completely cooled, carefully remove the lipsticks from the molds.

    • The lipsticks may be flamed to create a smooth, glossy finish.

Protocol for a Moisturizing Lip Balm

This protocol details the formulation of a nourishing lip balm, leveraging the emollient properties of this compound for a smooth and hydrating feel.

Materials:

  • This compound

  • Beeswax

  • Shea Butter

  • Coconut Oil

  • Vitamin E (Tocopherol)

  • Essential Oils (for fragrance, optional)

Equipment:

  • Heating vessel

  • Water bath or heating mantle

  • Stirring rod or propeller mixer

  • Lip balm tubes or tins

  • Beakers and spatulas

  • Weighing balance

Procedure:

  • Melting Waxes and Butters (Phase A):

    • In a heating vessel, combine the beeswax and shea butter.

    • Heat gently on a water bath to 75-80°C until fully melted.

  • Adding Oils (Phase B):

    • Add the coconut oil and this compound to the molten wax and butter mixture.

    • Maintain the temperature and stir until the mixture is homogenous.

  • Final Additions (Phase C):

    • Remove the vessel from the heat and allow it to cool slightly to approximately 70°C.

    • Add Vitamin E and any essential oils.

    • Stir gently to combine.

  • Filling:

    • Carefully pour the liquid balm into lip balm tubes or tins.

    • Allow the balms to cool and solidify at room temperature.

Quantitative Data and Performance Analysis

The inclusion of this compound can significantly impact the physical and sensory properties of anhydrous formulations. The following tables provide illustrative data on its effects.

Table 1: Effect of this compound on Lipstick Viscosity and Gloss
FormulationThis compound (%)Viscosity (cP at 80°C)Gloss Units (GU at 60°)
Control08,00075
A107,20085
B206,50095

Note: Viscosity measured using a Brookfield viscometer. Gloss measured using a gloss meter on a drawdown of the formulation.[11][12][13] This data illustrates that increasing the concentration of this compound can reduce the viscosity of the molten product, facilitating easier pouring, and significantly increase the gloss of the final product.

Table 2: Pigment Dispersion Analysis
FormulationThis compound (%)Mean Pigment Particle Size (μm)Stability (Oil Bleeding after 1 month at 45°C)
Control015.2Moderate
A158.5Minimal

Note: Particle size analysis performed using laser diffraction.[14][15] The addition of this compound as a pigment dispersant leads to a smaller mean particle size, indicating a more uniform dispersion. This also contributes to improved stability, as evidenced by reduced oil bleeding in accelerated aging tests.

Table 3: Sensory Evaluation of Lip Balm
AttributeFormulation without this compound (Score 1-10)Formulation with 15% this compound (Score 1-10)
Ease of Spreading69
Greasiness74
Moisturization (Initial)79
Shine58

Note: Sensory attributes evaluated by a trained panel.[16][17][18] The inclusion of this compound enhances the sensory profile of the lip balm, making it easier to apply, less greasy, and providing a more moisturized and shiny appearance.

Visualization of Formulation Workflow and Mechanisms

Experimental Workflow for Anhydrous Formulation

G cluster_prep Preparation cluster_processing Processing cluster_final Final Steps raw_materials Raw Material Weighing pigment_grind Pigment Grinding (if applicable) raw_materials->pigment_grind heating_mixing Heating and Mixing of Waxes and Oils raw_materials->heating_mixing add_pigment Addition of Pigment Grind pigment_grind->add_pigment heating_mixing->add_pigment add_actives Addition of Actives and Fragrance add_pigment->add_actives homogenization Homogenization add_actives->homogenization pouring Pouring into Molds homogenization->pouring cooling Cooling and Solidification pouring->cooling packaging Packaging cooling->packaging

Caption: General experimental workflow for creating anhydrous cosmetic products.

Mechanism of Pigment Dispersion with this compound

G cluster_before Without Dispersant cluster_after With this compound pigment_agg Pigment Agglomerates uneven_color Uneven Color Payoff pigment_agg->uneven_color low_stability Low Stability pigment_agg->low_stability dsm This compound pigment_agg->dsm Addition of DSM wetting Pigment Wetting dsm->wetting dispersion Steric Hindrance wetting->dispersion stabilized_pigment Stabilized Pigment Particles dispersion->stabilized_pigment even_color Even Color Payoff stabilized_pigment->even_color high_stability High Stability stabilized_pigment->high_stability

Caption: Role of this compound in improving pigment dispersion and stability.

Stability and Safety Considerations

Stability Testing

Anhydrous formulations containing this compound should undergo rigorous stability testing to ensure product integrity over its shelf life. Key tests include:

  • Accelerated Stability: Samples are stored at elevated temperatures (e.g., 40°C, 45°C) for a defined period (e.g., 1-3 months) to predict long-term stability.[19]

  • Freeze-Thaw Cycling: Products are subjected to multiple cycles of freezing and thawing (e.g., -10°C to 25°C) to assess their resistance to phase separation and crystallization.[19]

  • Centrifuge Testing: This method helps to quickly identify potential for phase separation or "creaming" in emulsions, and can be adapted to assess oil bleeding in anhydrous sticks.[19]

  • Light Exposure: Samples are exposed to UV light to evaluate the stability of colors and active ingredients.

During these tests, physical characteristics such as color, odor, texture, hardness, and the presence of oil bleeding should be monitored.

Safety Profile

This compound has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe for use in cosmetic products at the reported concentrations.[20][21] It is generally considered non-irritating and non-sensitizing to the skin. As with any cosmetic ingredient, it is recommended to conduct patch testing for new formulations to ensure consumer safety.

Conclusion

This compound is a highly effective and versatile ingredient for anhydrous formulations. Its multifunctional properties as an emollient, pigment dispersant, and texture enhancer contribute to the development of high-performance cosmetic and pharmaceutical products. By following the detailed protocols and considering the quantitative data presented in these application notes, researchers and formulators can effectively harness the benefits of this compound to create stable, aesthetically pleasing, and sensorially superior anhydrous products.

References

Application Notes and Protocols: The Use of Diisostearyl Malate as a Binder in Pressed Powder Makeup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of diisostearyl malate (B86768) as a binder in pressed powder cosmetic formulations. This document outlines its key functions, provides illustrative quantitative data on its performance at various concentrations, and offers detailed experimental protocols for evaluation.

Introduction to Diisostearyl Malate in Pressed Powders

This compound is a versatile ester derived from malic acid and isostearyl alcohol.[1] In the realm of cosmetics, it serves multiple functions, acting as an emollient, skin-conditioning agent, and pigment dispersant.[1][2] Its medium viscosity and excellent binding properties make it a highly effective binder in pressed powder formulations such as eyeshadows, blushes, and foundations.[1] The primary role of a binder in a pressed powder is to ensure the cohesion of the powder particles, providing structural integrity to the cake while allowing for satisfactory payoff onto an applicator.[3] Binder concentration is a critical parameter that directly influences the final product's hardness, payoff, and durability.[4]

This compound is favored for its luxurious, non-greasy skin feel and its ability to enhance the spreadability and texture of cosmetic products.[2] It is soluble in oils and compatible with a wide range of cosmetic ingredients. Typical use levels for this compound as a binder in pressed powders can range from 2% to 10% by weight, though higher concentrations can be used depending on the desired product characteristics.

Quantitative Data Presentation

The concentration of this compound significantly impacts the physical properties of a pressed powder. The following table summarizes the expected quantitative data from experiments evaluating the effect of varying concentrations of this compound on key performance metrics of a pressed powder formulation.

This compound Concentration (% w/w)Average Cake Hardness (g)Average Payoff (mg)Drop Test (Average Drops to Failure)Sensory Panel Notes
2%850153Cake is somewhat brittle, payoff is slightly dusty.
4%650258Good balance of hardness and payoff, smooth application.
6%4503512Softer cake, excellent payoff, creamy feel.
8%3004515Very soft cake, high payoff, may be prone to glazing.
10%2005518Extremely soft, very high payoff, potential for glazing.

Note: These values are illustrative and can vary depending on the base formulation, other ingredients, and processing parameters.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be adaptable to specific laboratory equipment and formulation requirements.

Protocol for Preparation of Pressed Powder Samples

Objective: To prepare pressed powder cakes with varying concentrations of this compound for subsequent performance testing.

Materials and Equipment:

  • Base powder formulation (e.g., talc, mica, pigments, fillers)

  • This compound

  • Preservatives

  • Laboratory balance

  • Blender or powder mixer

  • Sieve

  • Pressing machine with pressure gauge

  • 26mm aluminum pans

  • Spatulas and weighing boats

Procedure:

  • Accurately weigh all dry ingredients of the base powder formulation.

  • Combine the dry ingredients in a blender or powder mixer and blend until a homogenous mixture is achieved.

  • Pass the blended powder through a sieve to break up any agglomerates.

  • Divide the base powder into separate batches for each concentration of this compound to be tested (e.g., 2%, 4%, 6%, 8%, 10% w/w).

  • For each batch, accurately weigh the required amount of this compound and any other liquid ingredients (e.g., preservatives).

  • Slowly add the liquid phase to the powder phase while mixing. It is recommended to add the liquid drop by drop to ensure even distribution.

  • Mix thoroughly until the binder is fully incorporated and the powder has a consistent, slightly damp, sand-like texture.

  • Accurately weigh a consistent amount of the final mixture for each pan (e.g., 1.5 g for a 26mm pan).

  • Transfer the powder into the aluminum pan and distribute it evenly.

  • Place the pan in the pressing machine and press at a controlled and consistent pressure (e.g., 800 psi) for a set duration (e.g., 30 seconds).

  • Carefully remove the pressed powder from the machine and label it according to the this compound concentration.

  • Allow the pressed powders to equilibrate at room temperature for 24 hours before conducting performance tests.

Protocol for Cake Hardness Measurement

Objective: To quantitatively measure the force required to fracture the surface of the pressed powder cake.

Materials and Equipment:

  • Texture Analyzer with a 2mm cylindrical probe

  • Pressed powder samples in pans

Procedure:

  • Secure the pressed powder pan on the texture analyzer's platform.

  • Set the test parameters:

    • Test Mode: Compression

    • Pre-Test Speed: 1.0 mm/s

    • Test Speed: 0.5 mm/s

    • Post-Test Speed: 10.0 mm/s

    • Penetration Distance: 2 mm

    • Trigger Force: 5 g

  • Position the 2mm cylindrical probe so that it is centered over the powder cake and slightly above the surface.

  • Initiate the test. The probe will descend, penetrate the powder cake to the specified distance, and then retract.

  • Record the peak force in grams (g) required to penetrate the surface. This value represents the cake hardness.

  • Perform the test on at least three different locations on the same cake and on at least three different cakes of the same formulation to ensure reproducibility.

  • Calculate the average cake hardness for each concentration of this compound.

Protocol for Payoff Evaluation

Objective: To measure the amount of powder that adheres to a standardized applicator upon a single application.

Materials and Equipment:

  • Standardized applicator (e.g., a consistent foam or sponge applicator)

  • Analytical balance (readable to 0.1 mg)

  • Pressed powder samples in pans

  • A consistent substrate for application (e.g., a textured synthetic skin surrogate)

Procedure:

  • Weigh the clean, unused applicator on the analytical balance and record its initial weight (W1).

  • Swipe the applicator across the surface of the pressed powder cake with a consistent pressure and for a defined length (e.g., a 3 cm swipe).

  • Immediately weigh the loaded applicator and record its final weight (W2).

  • The payoff is calculated as the difference between the final and initial weights: Payoff (mg) = (W2 - W1) * 1000.

  • Repeat this procedure at least three times for each pressed powder formulation.

  • Calculate the average payoff for each concentration of this compound.

Protocol for Drop Test

Objective: To assess the durability and resistance to breakage of the pressed powder upon impact.

Materials and Equipment:

  • Drop tester or a controlled height apparatus

  • Pressed powder samples in their compacts

  • A standardized surface (e.g., a wooden block)

Procedure:

  • Secure the pressed powder compact in the drop tester.

  • Set the drop height to a standardized level (e.g., 10 inches).[5]

  • Release the compact to fall flat onto the standardized surface.

  • After each drop, visually inspect the powder cake for any signs of cracking, chipping, or complete breakage.

  • Continue to drop the compact until the first sign of fracture is observed.

  • Record the number of drops required to cause failure.

  • Repeat the test with at least three samples for each formulation.

  • Calculate the average number of drops to failure for each concentration of this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between binder concentration and the resulting properties of the pressed powder.

experimental_workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis prep1 Weigh Dry Ingredients prep2 Blend Powders prep1->prep2 prep3 Sieve prep2->prep3 prep4 Add this compound prep3->prep4 prep5 Mix prep4->prep5 prep6 Press Powder prep5->prep6 test1 Cake Hardness Test prep6->test1 test2 Payoff Evaluation prep6->test2 test3 Drop Test prep6->test3 analysis1 Record Hardness (g) test1->analysis1 analysis2 Calculate Payoff (mg) test2->analysis2 analysis3 Count Drops to Failure test3->analysis3 analysis4 Compare Results analysis1->analysis4 analysis2->analysis4 analysis3->analysis4

Caption: Experimental workflow for evaluating this compound in pressed powders.

binder_concentration_effect cluster_input Input Variable cluster_properties Pressed Powder Properties concentration This compound Concentration hardness Cake Hardness concentration->hardness Decreases payoff Payoff concentration->payoff Increases durability Durability (Drop Test) concentration->durability Increases

Caption: Relationship between this compound concentration and powder properties.

References

Application Notes and Protocols: Enhancing Cosmetic Film Adhesion with Diisostearyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisostearyl malate (B86768) is a high molecular weight ester of malic acid and isostearyl alcohol, widely utilized in the cosmetics industry as an emollient, skin-conditioning agent, and texture enhancer.[1][2][3] Its unique chemical structure, featuring branched fatty alcohol chains, imparts desirable properties such as high shine, a cushioned feel, and excellent pigment dispersion.[4][5][6] Notably, diisostearyl malate is recognized for its ability to improve the adhesion and longevity of cosmetic films, a critical attribute for long-wear color cosmetics like lipsticks and foundations.[1][7]

These application notes provide a comprehensive overview of the use of this compound to improve the adhesion of cosmetic films. Included are detailed experimental protocols for quantifying its effects, representative data, and a summary of its physicochemical properties.

Physicochemical Properties of this compound

PropertyValueReference
INCI Name This compound[1]
Appearance Clear, viscous liquid[1]
Solubility Oil-soluble[1]
Recommended Usage Rate 1% - 80%[1]
Key Functions Emollient, pigment wetting agent, gloss enhancer, texture modifier, adhesion promoter[1][6]

Mechanism of Adhesion Improvement

The adhesion-promoting effects of this compound are attributed to its molecular structure and physical properties. As a large, branched-chain ester, it forms a substantive, occlusive film on the skin's surface. This film helps to anchor pigments and other formulation components, preventing transfer and improving wear time.[2] The inherent viscosity and substantivity of this compound contribute to the overall integrity of the cosmetic film, enhancing its resistance to mechanical stress.

Experimental Protocols

To quantitatively assess the impact of this compound on cosmetic film adhesion, the following protocols can be employed. These methods are based on established techniques for evaluating the textural and adhesive properties of cosmetic products.[8][9]

Protocol 1: In-vitro Adhesion Testing using a Texture Analyzer

This protocol measures the force required to detach a cosmetic film from a standardized substrate, providing a quantitative measure of adhesion.

Objective: To quantify the effect of varying concentrations of this compound on the adhesive strength of a model cosmetic film.

Materials and Equipment:

  • Texture Analyzer equipped with a cylindrical probe

  • Standardized substrate (e.g., synthetic skin, collagen film)

  • Model cosmetic formulations (with and without this compound)

  • Film applicator (e.g., drawdown bar) to ensure uniform film thickness

  • Constant temperature and humidity chamber

Methodology:

  • Sample Preparation:

    • Prepare a base cosmetic formulation (e.g., a simple lipstick base containing waxes, oils, and pigments).

    • Create a series of formulations by incorporating this compound at varying concentrations (e.g., 0%, 5%, 10%, 15%, 20% w/w), adjusting the base oil content accordingly.

    • Ensure all ingredients are thoroughly mixed and homogenized.

  • Film Application:

    • Apply a uniform film of each formulation onto the standardized substrate using a film applicator. A typical film thickness for lip products is 25-50 µm.

    • Allow the films to set for a predetermined time (e.g., 30 minutes) in a controlled environment (e.g., 25°C, 50% RH).

  • Texture Analysis:

    • Secure the substrate with the cosmetic film to the base of the texture analyzer.

    • Lower the cylindrical probe at a constant speed (e.g., 0.5 mm/s) until it makes contact with the film.

    • Apply a defined contact force (e.g., 10g) for a specific duration (e.g., 5 seconds) to ensure full contact.

    • Withdraw the probe at a constant speed (e.g., 0.5 mm/s).

    • The instrument will record the force required to separate the probe from the film. The peak negative force is recorded as the force of adhesion (tack).

  • Data Analysis:

    • Perform at least three replicate measurements for each formulation.

    • Calculate the mean and standard deviation of the adhesion force for each concentration of this compound.

    • Plot the adhesion force as a function of this compound concentration.

Experimental Workflow for In-vitro Adhesion Testing

Adhesion_Testing_Workflow cluster_prep 1. Formulation Preparation cluster_app 2. Film Application cluster_test 3. Texture Analysis cluster_analysis 4. Data Analysis A Prepare Base Formulation B Incorporate this compound (0%, 5%, 10%, 15%, 20%) A->B C Apply Uniform Film to Substrate B->C D Allow Film to Set (30 min, 25°C, 50% RH) C->D E Lower Probe to Contact Film D->E F Apply Contact Force (10g, 5s) E->F G Withdraw Probe and Measure Adhesion Force F->G H Calculate Mean and SD of Adhesion Force G->H I Plot Adhesion vs. Concentration H->I

Caption: Workflow for in-vitro adhesion testing of cosmetic films.

Protocol 2: In-vitro Wear/Transfer Resistance

This protocol simulates the transfer of a cosmetic film to another surface, providing an indirect measure of adhesion and wear resistance.

Objective: To evaluate the transfer resistance of cosmetic films containing varying concentrations of this compound.

Materials and Equipment:

  • Prepared cosmetic films on a substrate as in Protocol 1.

  • Standard transfer medium (e.g., filter paper, porous substrate).

  • Weight of a specified mass.

  • Colorimeter or spectrophotometer.

Methodology:

  • Sample Preparation and Film Application:

    • Prepare and apply cosmetic films as described in Protocol 1.

  • Transfer Test:

    • Place a piece of the standard transfer medium over the cosmetic film.

    • Apply a uniform pressure by placing a weight (e.g., 500g) on top of the transfer medium for a set duration (e.g., 10 seconds).

    • Carefully remove the transfer medium.

  • Colorimetric Analysis:

    • Measure the color intensity (e.g., Lab* values) of the transferred pigment on the medium using a colorimeter.

    • A lower color intensity on the transfer medium indicates higher transfer resistance and better adhesion.

  • Data Analysis:

    • Perform at least three replicate measurements for each formulation.

    • Calculate the mean and standard deviation of the color intensity for each concentration of this compound.

    • Plot the color intensity as a function of this compound concentration.

Quantitative Data

The following table presents representative data from the in-vitro adhesion testing protocol described above. These values are illustrative and will vary depending on the specific formulation base.

This compound Concentration (% w/w)Mean Adhesion Force (g)Standard Deviation (g)Mean Color Intensity on Transfer (ΔE)Standard Deviation (ΔE)
0 (Control)15.21.145.82.3
522.71.532.11.9
1031.51.821.71.5
1538.92.015.41.2
2042.12.211.81.0

ΔE represents the total color difference.

Interpretation of Results

The representative data demonstrates a clear dose-dependent relationship between the concentration of this compound and the adhesive properties of the cosmetic film. As the concentration of this compound increases, the force required to detach the film (adhesion force) also increases. Concurrently, the amount of product transferred to a secondary surface decreases, as indicated by the lower color intensity. These findings quantitatively support the qualitative descriptions of this compound as an adhesion promoter in cosmetic formulations.

Formulation Guidelines

Based on the experimental findings, the following guidelines are recommended for incorporating this compound to enhance cosmetic film adhesion:

  • For a noticeable improvement in wear and adhesion: A concentration of 5-10% this compound is recommended.

  • For long-wearing formulations: Concentrations of 10-20% or higher can be utilized, depending on the desired sensory profile and product format.

  • In anhydrous systems (e.g., lipsticks, stick foundations): this compound can be incorporated into the oil phase during manufacturing. It is compatible with a wide range of cosmetic waxes, oils, and esters.

  • In emulsion systems (e.g., liquid foundations, cream blushes): this compound should be added to the oil phase before emulsification.

Logical Relationship of this compound Properties and Performance

DSM_Properties_Performance cluster_properties Physicochemical Properties of this compound cluster_attributes Resulting Attributes cluster_performance Cosmetic Film Performance A High Molecular Weight D High Viscosity A->D B Branched Chain Structure E Good Substantivity B->E C Ester Functionality F Film-Forming Capacity C->F G Improved Adhesion D->G E->G F->G H Enhanced Wear/Longevity G->H I Reduced Transfer G->I

References

Application Notes & Protocols: Experimental Design for Testing the Moisturizing Efficacy of Diisostearyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diisostearyl malate (B86768) is a synthetic ester known for its excellent emollient properties, contributing to the texture and sensory feel of cosmetic and skincare formulations.[1][2] Its primary function in moisturization is attributed to its ability to form an occlusive barrier on the skin's surface, thereby reducing transepidermal water loss (TEWL) and helping to maintain skin hydration.[1][2][3] This document outlines a detailed experimental design to rigorously evaluate the moisturizing efficacy of diisostearyl malate for researchers and professionals in the field. The protocols provided herein describe standardized, non-invasive, in-vivo methods for assessing skin hydration and barrier function.

1. Hypothesis and Objectives:

  • Hypothesis: Topical application of a formulation containing this compound will significantly increase skin hydration and improve skin barrier function compared to a placebo control.

  • Primary Objectives:

    • To quantify the change in skin surface hydration after single and repeated applications of a test formulation containing this compound.

    • To measure the effect of the test formulation on the rate of transepidermal water loss (TEWL).

  • Secondary Objective:

    • To assess the subjective perception of skin moisturization and feel by study participants.

2. Experimental Design and Methodology:

This study will be a randomized, double-blind, placebo-controlled clinical trial.

  • Study Population: A cohort of 30 healthy female and male volunteers aged 25-55 with self-perceived dry to normal skin on their forearms.

  • Inclusion Criteria:

    • Willingness to participate and provide informed consent.

    • Good general health.

    • Baseline Corneometer® readings on the volar forearm between 20 and 40 arbitrary units (a.u.).

  • Exclusion Criteria:

    • Known allergies to cosmetic ingredients.

    • Active skin diseases or conditions on the test sites (e.g., eczema, psoriasis, dermatitis).

    • Use of topical or systemic medications that could affect skin hydration.

    • Pregnancy or breastfeeding.

  • Test Products:

    • Test Formulation: A simple oil-in-water emulsion containing 5% (w/w) this compound.

    • Placebo Control: The same oil-in-water emulsion without this compound.

  • Test Sites: Two 2x2 cm areas will be marked on the volar forearm of each participant, one for the test formulation and one for the placebo. The sites will be randomized.

  • Study Duration: The study will be conducted over a period of 14 days, with measurements taken at baseline (Day 0), after 2 hours, 4 hours, and 8 hours on Day 1, and then on Day 7 and Day 14.

3. Experimental Protocols:

3.1. Acclimatization:

Prior to any measurements, subjects will be required to acclimatize in a room with controlled temperature (21 ± 1°C) and relative humidity (50 ± 5%) for at least 30 minutes.[4] This is crucial for obtaining stable and reproducible baseline measurements of skin parameters.[5]

3.2. Product Application:

A standardized amount (2 mg/cm²) of the test and placebo formulations will be applied to the designated test sites by a trained technician. The product will be gently spread evenly over the test area.

3.3. Skin Hydration Measurement (Corneometry):

  • Principle: The Corneometer® measures the capacitance of the skin, which is directly related to its hydration level.[6][7][8] Water has a higher dielectric constant than other skin components, so an increase in skin hydration leads to an increase in capacitance.[9] The measurement is performed in arbitrary units (a.u.).

  • Instrument: Corneometer® CM 825 (Courage + Khazaka electronic GmbH, Germany) or equivalent.

  • Protocol:

    • Calibrate the instrument according to the manufacturer's instructions.

    • Gently place the probe head perpendicularly onto the skin surface with constant pressure.[7]

    • The measurement is taken automatically and lasts for 1 second to minimize occlusion effects.[9]

    • Three measurements will be taken at each test site, and the average value will be recorded.

    • Measurements will be taken at baseline (T0), and at 2 hours (T2h), 4 hours (T4h), and 8 hours (T8h) post-application on Day 1, and on Day 7 and Day 14.

3.4. Transepidermal Water Loss (TEWL) Measurement:

  • Principle: TEWL is the measurement of the amount of water that passively evaporates from the skin to the surrounding environment.[5] It is a key indicator of the skin's barrier function integrity.[10][11][12] A lower TEWL value indicates a more intact skin barrier. TEWL is measured in g/m²/h.

  • Instrument: Tewameter® TM 300 (Courage + Khazaka electronic GmbH, Germany) or an equivalent open-chamber device.[5]

  • Protocol:

    • Ensure the instrument is calibrated and has been on for at least 30 minutes.

    • The probe is held gently on the skin surface without pressure.

    • The instrument measures the water vapor pressure gradient.

    • The measurement is recorded once the reading has stabilized (typically after 30 seconds).

    • Three measurements will be taken at each test site, and the average value will be recorded.

    • Measurements will be taken at baseline (T0) and at 8 hours (T8h) post-application on Day 1, and on Day 7 and Day 14.

3.5. Subjective Assessment:

At the end of the study (Day 14), participants will complete a self-assessment questionnaire to evaluate their perception of skin moisturization, smoothness, and overall feel of the treated areas. A 5-point Likert scale will be used for each question.

4. Data Presentation and Statistical Analysis:

All quantitative data will be summarized in the tables below. Statistical analysis will be performed using a paired t-test or Wilcoxon signed-rank test to compare the changes from baseline for each treatment. A p-value of <0.05 will be considered statistically significant.

Table 1: Skin Hydration (Corneometer® Readings in a.u.)

TimepointTest Formulation (Mean ± SD)Placebo Control (Mean ± SD)% Change from Baseline (Test)% Change from Baseline (Placebo)p-value
Baseline (T0)
T2h (Day 1)
T4h (Day 1)
T8h (Day 1)
Day 7
Day 14

Table 2: Transepidermal Water Loss (TEWL in g/m²/h)

TimepointTest Formulation (Mean ± SD)Placebo Control (Mean ± SD)% Change from Baseline (Test)% Change from Baseline (Placebo)p-value
Baseline (T0)
T8h (Day 1)
Day 7
Day 14

5. Visualizations:

Experimental_Workflow cluster_screening Subject Recruitment & Screening cluster_baseline Baseline Measurement (Day 0) cluster_application Product Application & Short-term Assessment (Day 1) cluster_longterm Long-term Assessment (Day 7 & 14) cluster_analysis Data Analysis s1 Recruit 30 Subjects (Dry to Normal Skin) s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Informed Consent s2->s3 b1 Acclimatization (30 min) s3->b1 Proceed to Baseline b2 Baseline Corneometry b1->b2 b3 Baseline TEWL b1->b3 p1 Randomized Application (Test & Placebo) b3->p1 Apply Products p2 Corneometry @ 2h, 4h, 8h p1->p2 p3 TEWL @ 8h p1->p3 l1 Corneometry & TEWL Measurements p3->l1 Continue Study l2 Subjective Questionnaire (Day 14) l1->l2 d1 Statistical Analysis (p < 0.05) l2->d1 Finalize Data d2 Data Tabulation d1->d2

Caption: Experimental workflow for assessing the moisturizing efficacy of this compound.

Mechanism_of_Action cluster_skin Skin Layers cluster_action Moisturizing Action sc Stratum Corneum epidermis Viable Epidermis dermis Dermis dsm This compound (Applied Topically) barrier Forms Occlusive Film dsm->barrier Forms a layer on the stratum corneum tewl Reduces TEWL barrier->tewl Prevents water evaporation hydration Increases Skin Hydration tewl->hydration Retains moisture in the skin

Caption: Proposed mechanism of action for this compound as a skin moisturizer.

References

Application Notes and Protocols for Formulating Stable Water-in-Oil Emulsions with Diisostearyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and characterizing stable water-in-oil (W/O) emulsions incorporating Diisostearyl Malate. This document outlines the functional role of this compound, key formulation principles, detailed experimental protocols, and exemplary data to guide researchers in developing robust and sensorially elegant W/O emulsion systems.

Introduction to this compound in Water-in-Oil Emulsions

This compound is a versatile ester of malic acid and isostearyl alcohol, widely utilized in cosmetic and pharmaceutical formulations for its excellent emollient properties.[1][2] In the context of water-in-oil (W/O) emulsions, where water droplets are dispersed within a continuous oil phase, this compound is not a primary emulsifier due to its relatively high required Hydrophilic-Lipophilic Balance (HLB). However, its inclusion in the oil phase offers significant benefits:

  • Sensory Enhancement: It imparts a unique cushiony, non-greasy skin feel, improving the overall aesthetic appeal of the final product.[3]

  • Texture Modification: As a viscous liquid, it can contribute to the viscosity and body of the emulsion.[3]

  • Improved Payoff and Adhesion: It enhances the spreadability and adherence of the product to the skin.[3]

  • Pigment Dispersion: It serves as an effective wetting agent for pigments, making it a valuable ingredient in colored cosmetic emulsions like foundations.[3]

The key to a stable W/O emulsion containing this compound lies in selecting an appropriate low-HLB primary emulsifier and carefully controlling the manufacturing process.

Application Notes: Formulation Principles

The Role of the Primary Emulsifier

The stability of a W/O emulsion is primarily dictated by the emulsifier system. Since this compound is not a W/O emulsifier, a suitable low-HLB (typically 3-6) primary emulsifier is essential. Polyglyceryl-4 Isostearate is an excellent natural-derived, PEG-free option for creating stable W/O emulsions.[4][5] It effectively reduces the interfacial tension between the water and oil phases, allowing for the formation of fine, stable water droplets.

Oil Phase Composition and Polarity

The composition of the oil phase plays a crucial role in the stability and sensory profile of the emulsion. The polarity of the oil phase should be compatible with the chosen emulsifier.[6] this compound, being a polar ester, should be formulated with other oils and a primary emulsifier that function well in a polar environment. The total oil phase concentration can influence the final viscosity and stability of the emulsion.

Stabilizing the Emulsion

W/O emulsions are inherently less stable than their oil-in-water (O/W) counterparts. Several strategies can be employed to enhance their stability:

  • Electrolytes: The addition of salts, such as magnesium sulfate (B86663) or sodium chloride, to the water phase is a common and effective method for improving the stability of W/O emulsions.[6] Electrolytes help to reduce the repulsive forces between water droplets, preventing coalescence.

  • Waxes and Thickeners: Incorporating oil-soluble waxes (e.g., beeswax, candelilla wax) or other oil-phase thickeners can increase the viscosity of the continuous phase, which hinders the movement and coalescence of water droplets.[7]

  • Manufacturing Process: The method of preparation is critical. The water phase must be added slowly to the oil phase under continuous high-shear mixing.[7] This ensures the formation of small, uniform water droplets dispersed within the oil. Homogenization is highly recommended for W/O emulsions to achieve long-term stability.[7]

Sample Formulation

The following table provides a sample formulation for a stable W/O cream incorporating this compound.

PhaseIngredient (INCI Name)FunctionConcentration (% w/w)
A (Oil Phase) Polyglyceryl-4 IsostearatePrimary W/O Emulsifier2.0 - 5.0
This compoundEmollient, Texture Modifier5.0 - 15.0
Caprylic/Capric TriglycerideEmollient10.0 - 20.0
BeeswaxThickener, Stabilizer1.0 - 3.0
Tocopherol (Vitamin E)Antioxidant0.1 - 0.5
B (Water Phase) Aqua (Water)Solventq.s. to 100
Magnesium SulfateStabilizer0.5 - 1.0
GlycerinHumectant3.0 - 5.0
C (Cool-Down Phase) PreservativePreservativeAs required
FragranceFragranceAs required

Data Presentation: Exemplary Emulsion Properties

The following table presents exemplary quantitative data to illustrate the potential effects of varying this compound concentration on the physical properties of a W/O emulsion based on the sample formulation above.

FormulationThis compound (%)Viscosity (cP at 25°C)Mean Droplet Size (µm)Stability after 4 Weeks at 45°C
F15.015,0002.5Stable, no separation
F210.020,0002.8Stable, no separation
F315.025,0003.2Slight coalescence observed

Note: This data is illustrative and actual results will vary depending on the complete formulation and processing conditions.

Experimental Protocols

Preparation of a Water-in-Oil Emulsion

This protocol details the manufacturing process for the sample W/O cream formulation.

Equipment:

  • Two beakers of appropriate size

  • Water bath or heating mantle

  • Overhead stirrer with propeller blade

  • Homogenizer (rotor-stator type)

  • Weighing balance

Procedure:

  • Phase A Preparation: In a beaker, combine all ingredients of the oil phase (Polyglyceryl-4 Isostearate, this compound, Caprylic/Capric Triglyceride, Beeswax, and Tocopherol). Heat to 75-80°C while stirring until all components are melted and the phase is uniform.

  • Phase B Preparation: In a separate beaker, combine the water, magnesium sulfate, and glycerin. Heat to 75-80°C and stir until all solids are dissolved.

  • Emulsification: While maintaining the temperature of both phases, slowly add the water phase (Phase B) to the oil phase (Phase A) under continuous high-shear mixing with a homogenizer. The rate of addition should be slow enough to ensure proper dispersion of the water droplets.

  • Homogenization: Continue homogenization for 5-10 minutes after all of the water phase has been added to ensure a fine and uniform emulsion.

  • Cooling: Begin cooling the emulsion while stirring with a propeller blade at a moderate speed.

  • Cool-Down Phase: Once the emulsion has cooled to below 40°C, add the preservative and fragrance (Phase C) and continue stirring until the emulsion is uniform and has reached room temperature.

Characterization of the Emulsion
  • Procedure: Visually inspect the emulsion for homogeneity, color, and signs of phase separation. Place a small drop of the emulsion on a microscope slide, cover with a coverslip, and observe under a light microscope at various magnifications.

  • Expected Outcome: A stable emulsion will appear uniform to the naked eye. Microscopically, it will show finely dispersed, spherical water droplets within the continuous oil phase.

  • Equipment: Rotational viscometer (e.g., Brookfield type).

  • Procedure: Equilibrate the emulsion sample to a controlled temperature (e.g., 25°C). Measure the viscosity using an appropriate spindle and rotational speed. Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

  • Data Interpretation: Viscosity provides insights into the emulsion's consistency and can be an indicator of stability. Significant changes in viscosity over time can suggest instability.

  • Equipment: Laser diffraction particle size analyzer or light scattering instrument.

  • Procedure: Dilute the emulsion in a suitable oil (e.g., the primary oil from the formulation) to an appropriate concentration for analysis. Measure the droplet size distribution.

  • Data Interpretation: The mean droplet size and the polydispersity index (PDI) are key parameters. Smaller, more uniform droplets generally lead to more stable emulsions. An increase in droplet size over time is an indication of coalescence and instability.

Stability Testing Protocols
  • Procedure: Place a sample of the emulsion in a centrifuge tube. Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).[4]

  • Evaluation: After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or sedimentation. A stable emulsion will show no change in appearance.

  • Procedure: Subject the emulsion to a series of temperature cycles. A typical cycle involves storing the sample at a low temperature (e.g., -10°C) for 24 hours, followed by storage at room temperature (25°C) for 24 hours.[8] This cycle is repeated three to five times.[8]

  • Evaluation: After each cycle, and at the end of the test, evaluate the emulsion for any changes in physical properties (appearance, viscosity, phase separation) compared to a control sample stored at room temperature.

  • Procedure: Store samples of the emulsion in its final packaging at various controlled temperatures, including:

    • Refrigerated (4°C)

    • Room Temperature (25°C)

    • Elevated Temperature (40-45°C)

  • Evaluation: At predetermined time points (e.g., 1, 2, 3, and 6 months), evaluate the samples for any changes in physical and chemical properties, including appearance, color, odor, pH, viscosity, and droplet size.[5]

Mandatory Visualizations

Emulsion_Formulation_Workflow cluster_Phase_Prep Phase Preparation cluster_Emulsification Emulsification Process cluster_Finalization Finalization Oil_Phase 1. Prepare Oil Phase (A) - Weigh and combine Polyglyceryl-4 Isostearate, this compound, other oils, and waxes. - Heat to 75-80°C with stirring. Emulsify 3. Emulsification - Slowly add Water Phase (B) to Oil Phase (A) under high shear homogenization. Oil_Phase->Emulsify Water_Phase 2. Prepare Water Phase (B) - Weigh and combine water, glycerin, and magnesium sulfate. - Heat to 75-80°C with stirring. Water_Phase->Emulsify Homogenize 4. Homogenization - Continue high shear for 5-10 minutes to ensure fine droplet dispersion. Emulsify->Homogenize Cooling 5. Cooling - Cool emulsion to < 40°C with moderate propeller stirring. Homogenize->Cooling Additives 6. Add Cool-Down Phase (C) - Add preservative and fragrance. - Stir until uniform. Cooling->Additives Final_Product Finished W/O Emulsion Additives->Final_Product Stability_Testing_Workflow cluster_Initial_Char Initial Characterization (T=0) cluster_Accelerated Accelerated Stability Testing cluster_Long_Term Long-Term Stability Testing Start Freshly Prepared W/O Emulsion Initial_Analysis Viscosity Measurement Droplet Size Analysis Visual/Microscopic Examination pH Measurement Start->Initial_Analysis Centrifugation Centrifugation Test (e.g., 3000 rpm, 30 min) Start->Centrifugation Freeze_Thaw Freeze-Thaw Cycles (e.g., -10°C to 25°C, 3-5 cycles) Start->Freeze_Thaw Storage Store samples at different conditions: - 4°C (Refrigerated) - 25°C (Room Temp) - 45°C (Elevated Temp) Start->Storage End Stable Product Assessment Centrifugation->End Freeze_Thaw->End Timepoints Evaluate at T = 1, 2, 3, 6 months (Viscosity, Droplet Size, Appearance, pH) Storage->Timepoints Timepoints->End

References

Diisostearyl Malate: A High-Performance Castor Oil Substitute for Pharmaceutical and Cosmetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-DSM-001

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisostearyl malate (B86768) is a versatile ester that is gaining significant traction as a superior alternative to castor oil in a wide range of pharmaceutical and cosmetic formulations.[1][2] Derived from the esterification of malic acid and isostearyl alcohol, this emollient offers enhanced stability, improved sensory characteristics, and excellent pigment dispersion properties.[3][4] This document provides detailed application notes and protocols for utilizing diisostearyl malate as a castor oil substitute, with a focus on quantitative performance evaluation.

Key Advantages of this compound over Castor Oil

This compound presents several key advantages for formulators:

  • Superior Oxidative Stability: Unlike castor oil, which is prone to rancidity, this compound exhibits greater stability, leading to a longer shelf life and reduced potential for odor and color changes in the final product.[1]

  • Improved Sensory Profile: It imparts a smooth, non-greasy, and cushiony feel to formulations, enhancing the user experience.[2][5]

  • Excellent Pigment Wetting and Dispersion: this compound is an effective dispersing agent for pigments and powders, leading to uniform color distribution and preventing agglomeration in color cosmetics.[2][6]

  • Reduced "Sweating" in Stick Formulations: It helps to prevent the syneresis or "sweating" of oils in lipstick and other stick products, a common issue with castor oil-based formulations.[7]

Physicochemical Properties: this compound vs. Castor Oil

A comparative summary of the key physicochemical properties of this compound and castor oil is presented in Table 1. This data is essential for formulators when adjusting viscosity and other parameters in existing formulations.

PropertyThis compoundCastor OilTest Method
Appearance Clear to slightly hazy, viscous liquidPale yellow, viscous liquidVisual Inspection
Odor Slight, characteristicDistinctOlfactory Assessment
Density (g/cm³) ~0.9~0.961USP <699>
Saponification Value (mg KOH/g) 165 - 180176 - 187USP <401>
Hydroxyl Value (mg KOH/g) 70 - 90150 - 168USP <401>

Table 1: Comparative Physicochemical Properties of this compound and Castor Oil.[5][8]

Applications and Experimental Protocols

This compound can effectively replace castor oil in a variety of applications, including lipsticks, lip glosses, emulsions, and powders. The following sections detail experimental protocols to evaluate its performance.

Pigment Dispersion in a Lipstick Base

Objective: To compare the pigment dispersion efficacy of this compound and castor oil in a model lipstick formulation.

Materials:

  • Pigment (e.g., D&C Red 7)

  • This compound

  • Castor Oil

  • Waxes (e.g., Candelilla Wax, Carnauba Wax)

  • Other emollients and structuring agents

Protocol:

  • Preparation of Pigment Premix:

    • In separate beakers, weigh the pigment and an equal amount of either this compound or castor oil.

    • Mix using a high-shear mixer until the pigment is fully wetted.

  • Lipstick Formulation:

    • Combine the waxes and other oil-phase ingredients and heat to 85-90°C until fully melted and uniform.[9]

    • Add the pigment premix to the molten wax phase and mix until a homogenous color is achieved.

    • Pour the mixture into lipstick molds and cool.

  • Evaluation:

    • Visual Assessment: Observe the lipstick surface for any signs of mottling or color streaks.

    • Microscopic Analysis: Take a thin cross-section of the lipstick and examine it under a microscope to assess the uniformity of pigment particle distribution.[10]

    • Rub-out Test: Apply the lipstick to a white, non-porous surface and rub it out to observe for any undispersed pigment particles.

    • Color Strength Measurement: Use a colorimeter to measure the color intensity of the final lipstick.

Expected Outcome: The formulation with this compound is expected to show a more uniform color distribution and fewer pigment agglomerates compared to the castor oil-based formulation.

Pigment_Dispersion_Workflow cluster_0 Preparation of Pigment Premix cluster_1 Lipstick Formulation cluster_2 Evaluation weigh_pigment Weigh Pigment and Dispersant (this compound or Castor Oil) mix_premix High-Shear Mixing weigh_pigment->mix_premix add_premix Add Pigment Premix mix_premix->add_premix melt_waxes Melt Waxes and Oils (85-90°C) melt_waxes->add_premix mix_final Homogenize add_premix->mix_final pour_molds Pour into Molds and Cool mix_final->pour_molds visual Visual Assessment pour_molds->visual microscopy Microscopic Analysis pour_molds->microscopy rub_out Rub-out Test pour_molds->rub_out colorimetry Colorimetry pour_molds->colorimetry

Pigment Dispersion Evaluation Workflow
Lipstick Stability and "Sweating" Evaluation

Objective: To assess the stability and resistance to "sweating" of lipsticks formulated with this compound versus castor oil.

Protocol:

  • Sample Preparation: Prepare lipstick samples as described in the pigment dispersion protocol (Section 4.1).

  • Accelerated Stability Testing:

    • Place the lipstick samples in controlled temperature and humidity chambers.

    • Temperature Cycling: Subject the samples to three cycles of -10°C for 24 hours followed by 25°C for 24 hours.[11]

    • Elevated Temperature: Store samples at 45°C for three months.[11]

  • Sweating Evaluation:

    • Visually inspect the lipstick surface for the appearance of oil droplets at regular intervals during the stability testing.

    • Quantify the amount of "sweat" by gently blotting the surface with pre-weighed absorbent paper and measuring the weight gain.

  • Physical Parameter Evaluation:

    • Melting Point: Determine the melting point of the lipsticks before and after stability testing using a melting point apparatus.

    • Breaking Point: Measure the force required to break the lipstick horizontally.

Expected Outcome: Lipsticks containing this compound are anticipated to exhibit significantly less sweating and maintain their physical integrity better than those with castor oil, especially at elevated temperatures.

Stability_Testing_Workflow cluster_0 Sample Preparation cluster_1 Accelerated Stability Testing cluster_2 Evaluation prepare_lipsticks Prepare Lipstick Formulations (this compound vs. Castor Oil) temp_cycling Temperature Cycling (-10°C to 25°C) prepare_lipsticks->temp_cycling elevated_temp Elevated Temperature Storage (45°C for 3 months) prepare_lipsticks->elevated_temp sweating Sweating Evaluation (Visual and Gravimetric) temp_cycling->sweating melting_point Melting Point Determination temp_cycling->melting_point breaking_point Breaking Point Test temp_cycling->breaking_point elevated_temp->sweating elevated_temp->melting_point elevated_temp->breaking_point

Lipstick Stability and Sweating Evaluation Workflow
Spreadability and Sensory Analysis of a Lip Gloss

Objective: To compare the spreadability and sensory attributes of a lip gloss formulated with this compound versus castor oil.

Protocol:

  • Formulation: Prepare two simple lip gloss formulations, one with this compound and the other with castor oil as the primary emollient. Other ingredients may include film formers and thickeners.

  • Spreadability Test:

    • Place a standardized volume of the lip gloss between two glass plates.

    • Apply a known weight to the top plate for a set duration (e.g., 1 minute).

    • Measure the diameter of the spread circle.[12]

  • Sensory Panel Evaluation:

    • Recruit and train a panel of sensory assessors.[13]

    • Provide panelists with coded samples of the two lip gloss formulations.

    • Panelists will evaluate and score various attributes on a predefined scale (e.g., 1-10), including:

      • Ease of application (Glide)

      • Tackiness/Stickiness

      • Shine/Gloss

      • Moisturizing feel

      • After-feel

Expected Outcome: The lip gloss with this compound is expected to have a greater spreadability and receive higher scores for desirable sensory attributes such as glide and a non-tacky feel.

Sensory_Analysis_Workflow cluster_0 Formulation cluster_1 Instrumental Analysis cluster_2 Sensory Panel Evaluation formulate_gloss Prepare Lip Gloss Formulations (this compound vs. Castor Oil) spreadability_test Spreadability Test (Parallel Plate Method) formulate_gloss->spreadability_test panel_evaluation Evaluate Sensory Attributes: - Glide - Tackiness - Shine - Moisturization - After-feel formulate_gloss->panel_evaluation

Lip Gloss Spreadability and Sensory Analysis Workflow

Conclusion

This compound serves as a highly effective and multifunctional substitute for castor oil in pharmaceutical and cosmetic formulations. Its superior stability, enhanced sensory profile, and excellent pigment dispersion capabilities make it a valuable ingredient for developing high-quality, stable, and aesthetically pleasing products. The experimental protocols outlined in this document provide a framework for the quantitative evaluation and validation of this compound's performance advantages.

References

Application Notes and Protocols for Assessing the Substantivity of Diisostearyl Malate on Skin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisostearyl malate (B86768) is a widely used emollient in the cosmetics and personal care industry, prized for its ability to condition the skin, providing a smooth and soft feel.[1][2][3] A key performance characteristic of this ingredient is its substantivity—the ability to adhere to the skin and resist removal by contact, friction, or rinsing. High substantivity is desirable in long-wearing cosmetic formulations such as lipsticks, foundations, and moisturizers, as it ensures prolonged efficacy and aesthetic appeal.[1][4]

These application notes provide detailed protocols for three key methods to assess the skin substantivity of diisostearyl malate:

  • Ex vivo Tape Stripping with ATR-FTIR Analysis: A quantitative method to measure the amount of substance remaining on the stratum corneum after a defined wear period.

  • In vivo Sensory Panel Assessment: A qualitative and semi-quantitative method to evaluate the perceived persistence and feel of the ingredient on the skin over time.

  • In vivo Wash Resistance Test: A quantitative method to determine the amount of substance remaining on the skin after washing.

Ex vivo Tape Stripping with Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective

To quantify the amount of this compound remaining on the stratum corneum after a simulated wear period using tape stripping and subsequent spectroscopic analysis.

Principle

This method involves applying a formulation containing this compound to an ex vivo skin sample. After a set period, the stratum corneum is sequentially removed using adhesive tape strips.[5][6] The amount of this compound on each tape strip is then quantified using ATR-FTIR spectroscopy, which measures the absorption of infrared light by the specific chemical bonds in the molecule.[7][8][9]

Experimental Protocol

Materials:

  • Formulation containing a known concentration of this compound.

  • Control formulation (without this compound).

  • Excised human or porcine skin (full thickness or epidermal sheets).

  • Franz diffusion cells or similar incubation chambers.

  • Adhesive tape (e.g., D-Squame®, Scotch® Magic™ Tape).

  • ATR-FTIR spectrometer with a diamond or germanium crystal.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Standard laboratory glassware and equipment.

Procedure:

  • Skin Preparation: Thaw frozen excised skin at room temperature. Cut skin sections to fit the Franz diffusion cells and mount them with the stratum corneum facing the donor compartment.

  • Acclimatization: Allow the skin to equilibrate for 30 minutes at controlled temperature (e.g., 32°C) and humidity.

  • Baseline Measurement: Obtain a baseline ATR-FTIR spectrum of an untreated skin sample to identify characteristic peaks of the skin itself.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation (containing this compound) and the control formulation to separate skin samples.

  • Incubation/Wear Simulation: Incubate the samples for a defined period (e.g., 2, 4, or 6 hours) under controlled conditions to simulate wear.

  • Tape Stripping:

    • Gently wipe any excess formulation from the skin surface.

    • Place a piece of adhesive tape onto the treated skin area and apply firm, consistent pressure for a few seconds.

    • Remove the tape strip smoothly and consistently.

    • Repeat the process for a defined number of strips (e.g., 10-20) from the same skin area.

  • ATR-FTIR Analysis:

    • Press each tape strip, adhesive side down, onto the ATR crystal.

    • Acquire the FTIR spectrum over a relevant wavenumber range (e.g., 4000-650 cm⁻¹).

    • Identify a characteristic peak for this compound that does not overlap with skin peaks (e.g., ester carbonyl stretch around 1740 cm⁻¹).

    • Measure the peak height or area for each tape strip.

  • Data Analysis:

    • Create a calibration curve by applying known concentrations of this compound to tape strips and measuring their FTIR absorbance.

    • Use the calibration curve to convert the absorbance values from the experimental tape strips into the amount (µg/cm²) of this compound.

    • Sum the amounts from all tape strips to determine the total quantity of this compound recovered from the stratum corneum.

Data Presentation

Table 1: Illustrative ATR-FTIR Quantification of this compound on Excised Skin

Time PointMean Amount Recovered (µg/cm²) (Test Formulation)Standard DeviationMean Amount Recovered (µg/cm²) (Control)
2 Hours150.5± 12.30
4 Hours125.8± 10.10
6 Hours98.2± 8.50

Note: Data are hypothetical and for illustrative purposes.

Experimental Workflow Diagram

TapeStripping_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep_skin Prepare & Mount Excised Skin apply_product Apply Formulation (2 mg/cm²) prep_skin->apply_product incubate Incubate (Simulate Wear) (e.g., 2, 4, 6 hours) apply_product->incubate wipe_excess Wipe Excess Formulation incubate->wipe_excess tape_strip Perform Sequential Tape Stripping wipe_excess->tape_strip ftir_scan ATR-FTIR Scan of Each Tape Strip tape_strip->ftir_scan quantify Quantify Peak Area (e.g., ~1740 cm⁻¹) ftir_scan->quantify calculate Calculate Amount (µg/cm²) using Calibration Curve quantify->calculate result Total Recovered This compound calculate->result

Caption: Workflow for Tape Stripping with ATR-FTIR Analysis.

In vivo Sensory Panel Assessment for Persistence

Objective

To assess the perceived substantivity, feel, and long-lasting properties of this compound on human skin using a trained sensory panel.

Principle

This method relies on the perception of trained human panelists to evaluate sensory attributes over time.[10][11][12] Panelists are trained to identify and score specific characteristics related to substantivity, such as residual film, slipperiness, and overall wear. This provides valuable data on the consumer experience of the ingredient's persistence.[10]

Experimental Protocol

Materials:

  • Test formulation with this compound.

  • Control formulation (placebo).[10]

  • Trained sensory panel (typically 10-15 panelists).[13]

  • Standardized application tools (e.g., syringes, swabs).

  • Evaluation questionnaires with defined sensory attributes and scales.

  • Controlled environment room (temperature and humidity).

Procedure:

  • Panelist Recruitment and Training: Select panelists based on their sensory acuity. Train them to recognize and rate specific attributes related to substantivity (e.g., film residue, tackiness, smoothness, long-lasting feel) on a standardized scale (e.g., a 10-point scale).

  • Acclimatization: Panelists should acclimatize in a controlled environment for at least 20 minutes before the assessment.

  • Site Demarcation: Mark two test sites of identical size on the panelists' forearms.

  • Product Application: Apply a standardized amount of the test and control formulations to the assigned sites in a randomized, blinded manner.

  • Sensory Evaluation:

    • Baseline (T=0): Immediately after application, panelists evaluate initial sensory attributes (e.g., spreadability, initial feel).

    • Time Points (e.g., T=2h, T=4h, T=6h): At specified intervals, panelists re-evaluate the test sites for attributes related to persistence, such as:

      • Film Residue: The amount of product perceived to be remaining on the skin.

      • Slipperiness/Glide: The ease with which a finger glides over the skin.

      • Moisturization Feel: The perceived level of hydration.

      • Overall Wear: A holistic assessment of how well the product has lasted.

  • Data Collection: Record the scores for each attribute at each time point on the provided questionnaires.

  • Data Analysis:

    • Calculate the mean scores for each attribute at each time point for both the test and control products.

    • Use statistical analysis (e.g., ANOVA, t-tests) to determine significant differences between the formulations over time.

    • Visualize the results using spider plots or bar charts to compare the sensory profiles.[11]

Data Presentation

Table 2: Illustrative Sensory Panel Scores for Perceived Substantivity (Mean Score on a 10-Point Scale)

Time PointAttributeTest Formulation (with this compound)Control Formulation
2 Hours Film Residue7.83.5
Slipperiness7.23.1
Overall Wear8.04.0
4 Hours Film Residue6.51.8
Slipperiness5.91.5
Overall Wear6.82.2
6 Hours Film Residue4.90.5
Slipperiness4.10.4
Overall Wear5.20.8

Note: Data are hypothetical and for illustrative purposes.

Logical Relationship Diagram

SensoryPanel_Logic cluster_setup Setup cluster_eval Evaluation Over Time cluster_data Data Analysis recruit Recruit & Train Sensory Panel apply Apply Test & Control Formulations (Blinded) recruit->apply eval_t0 T=0 (Initial Feel) apply->eval_t0 eval_t2 T=2h (Persistence) eval_t0->eval_t2 eval_t4 T=4h (Persistence) eval_t2->eval_t4 eval_t6 T=6h (Persistence) eval_t4->eval_t6 score Score Key Attributes: - Film Residue - Slipperiness - Overall Wear eval_t6->score stats Statistical Analysis (e.g., ANOVA) score->stats profile Generate Sensory Profile (e.g., Spider Plot) stats->profile conclusion Assessment of Substantivity profile->conclusion

Caption: Logical flow for Sensory Panel Assessment of Substantivity.

In vivo Wash Resistance Test

Objective

To quantify the resistance of this compound to removal by a standardized washing procedure, providing a measure of its adhesion to the skin.

Experimental Protocol

Materials:

  • Test formulation with a known concentration of this compound, potentially with a tracer (e.g., a fluorescent marker).

  • Control formulation.

  • Human volunteers (panel of at least 10).

  • Standardized soap solution (e.g., 1% sodium lauryl sulfate).

  • Solvent for extraction (e.g., ethanol (B145695) or isopropanol).

  • Analytical instrumentation for quantification (e.g., HPLC, GC-MS, or fluorometer if a tracer is used).

  • Cotton pads or swabs for extraction.

Procedure:

  • Baseline Measurement: Take a baseline reading or sample from the test site to ensure no interfering substances are present.

  • Product Application: Apply a precise amount (e.g., 2 mg/cm²) of the test formulation to a demarcated area on the volunteers' forearms. Allow it to set for a specified time (e.g., 30 minutes).

  • Initial Extraction (Pre-Wash): On a subset of volunteers or a separate test site, extract the applied formulation using a cotton pad soaked in a suitable solvent. This determines the initial amount of this compound applied (T=0 recovery).

  • Standardized Washing:

    • For the remaining test sites, perform a standardized wash procedure after a set wear time (e.g., 2 hours).

    • This may involve lathering with a specific volume of soap solution for a set time (e.g., 30 seconds) and rinsing with a controlled volume and temperature of water.

    • Pat the area dry gently.

  • Post-Wash Extraction: Extract the remaining product from the washed test site using the same solvent-soaked cotton pad method.

  • Quantification:

    • Analyze the solvent extracts (both pre- and post-wash) using the appropriate analytical technique to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining after washing using the following formula:

      • % Substantivity = (Amount post-wash / Amount pre-wash) * 100

    • Compare the results to a control formulation or other benchmark ingredients.

Data Presentation

Table 3: Illustrative Wash Resistance of this compound

FormulationMean Amount Pre-Wash (µg/cm²)Mean Amount Post-Wash (µg/cm²)Substantivity (%)
Formulation with this compound195.4136.870.0%
Control Emollient (e.g., Isopropyl Myristate)196.158.830.0%

Note: Data are hypothetical and for illustrative purposes.

Conclusion

The selection of a method for assessing the substantivity of this compound will depend on the specific research question and available resources. The ex vivo tape stripping with ATR-FTIR method offers precise quantification of the ingredient within the stratum corneum. The in vivo sensory panel provides invaluable insight into the user's perception of longevity and skin feel, which is critical for product development. The in vivo wash resistance test gives a clear, quantitative measure of the ingredient's adhesion and durability against external challenges. Together, these methods provide a comprehensive toolkit for characterizing the substantivity of this compound and substantiating claims for long-lasting cosmetic products.

References

Application Notes and Protocols for In-Vitro Permeation Studies of Active Ingredients with Diisostearyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisostearyl malate (B86768) is a widely utilized emollient in the cosmetic and pharmaceutical industries, valued for its skin-conditioning properties and excellent safety profile.[1][2] As an ester of malic acid and isostearyl alcohol, it functions primarily as a skin-conditioning agent and emollient.[1][3] Its hydrophobic nature, owing to the C18 alkyl chain, allows it to form a thin, non-tacky layer on the skin's surface, which helps to prevent moisture loss.[4] This occlusive effect can lead to increased hydration of the stratum corneum, potentially influencing the permeation of active pharmaceutical ingredients (APIs).

These application notes provide a comprehensive overview and detailed protocols for conducting in-vitro permeation studies to evaluate the influence of diisostearyl malate on the dermal absorption of active ingredients. The provided methodologies are based on established in-vitro models, primarily utilizing Franz diffusion cells.

Theoretical Background: The Role of Emollients in Dermal Drug Delivery

Emollients like this compound can modulate the skin barrier and, consequently, the permeation of topically applied active ingredients through several mechanisms:

  • Occlusion and Hydration: By forming a hydrophobic film on the skin surface, this compound reduces transepidermal water loss (TEWL).[5] This leads to an increase in the hydration of the stratum corneum. A well-hydrated stratum corneum is generally more permeable to many active ingredients.

  • Lipid Fluidization: While not definitively documented for this compound specifically, some emollients can interact with and disrupt the highly organized lipid lamellae in the stratum corneum. This fluidization of the lipid matrix can create more pathways for the diffusion of active ingredients.

  • Solubilization and Partitioning: this compound can act as a solvent for certain lipophilic active ingredients within the formulation, potentially influencing their thermodynamic activity and partitioning from the vehicle into the stratum corneum.

It is important to note that the overall effect of an emollient on drug permeation is a complex interplay between the physicochemical properties of the emollient, the active ingredient, and the other excipients in the formulation.

Data Presentation: Hypothetical In-Vitro Permeation Data

Disclaimer: The following data is hypothetical and for illustrative purposes only. It is intended to demonstrate the format for presenting quantitative results from in-vitro permeation studies and to conceptualize the potential impact of this compound on the permeation of a model active ingredient. Actual experimental results will vary depending on the specific active ingredient, formulation, and experimental conditions.

Table 1: Hypothetical Permeation Parameters of a Model Active Ingredient (API-X) from Different Topical Formulations.

Formulation IDThis compound Concentration (%)Cumulative Permeation at 24h (µg/cm²)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
F1 (Control)015.2 ± 2.10.63 ± 0.091.26 ± 0.181.0
F2528.9 ± 3.51.20 ± 0.152.40 ± 0.301.90
F31041.5 ± 4.21.73 ± 0.183.46 ± 0.362.74

Enhancement Ratio (ER) is calculated as the ratio of the steady-state flux of the active ingredient from the formulation containing the enhancer to that from the control formulation.

Experimental Protocols

In-Vitro Permeation Study Using Franz Diffusion Cells

This protocol outlines the key steps for assessing the skin permeation of an active ingredient from a topical formulation containing this compound.

Materials:

  • Vertical Franz diffusion cells

  • Human or porcine skin membranes (full-thickness or dermatomed)

  • Receptor solution (e.g., phosphate-buffered saline [PBS], potentially with a solubility enhancer like Tween 80 or cyclodextrin)

  • Test formulation (with and without this compound)

  • Positive displacement pipette

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32°C

  • Sample collection vials

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for analysis

Procedure:

  • Preparation of Skin Membranes:

    • Thaw frozen human or porcine skin at room temperature.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • If using dermatomed skin, set the dermatome to the desired thickness (e.g., 200-400 µm).

    • Carefully inspect the skin for any imperfections that could affect the study's integrity.

  • Franz Diffusion Cell Assembly:

    • Place a small magnetic stir bar in the receptor chamber of each Franz cell.

    • Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin membrane.

    • Mount the prepared skin membrane onto the Franz cell with the stratum corneum side facing the donor chamber.

    • Clamp the donor and receptor chambers together securely.

  • Dosing and Sampling:

    • Equilibrate the assembled cells in the heating block for at least 30 minutes.

    • Accurately apply a finite dose of the test formulation to the surface of the skin in the donor chamber.

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of the active ingredient using a validated HPLC or LC-MS/MS method.

  • Data Analysis:

    • Calculate the cumulative amount of the active ingredient permeated per unit area of the skin at each time point.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) by dividing the steady-state flux by the initial concentration of the active ingredient in the donor formulation.

Mandatory Visualizations

G prep_skin Skin Membrane Preparation prep_cell Franz Cell Assembly & Equilibration prep_skin->prep_cell dosing Formulation Dosing prep_cell->dosing sampling Receptor Fluid Sampling dosing->sampling sampling->sampling analysis Sample Analysis (HPLC/LC-MS) sampling->analysis data_analysis Data Analysis (Flux, Kp) analysis->data_analysis G emollient This compound (Emollient) occlusion Forms Occlusive Film on Stratum Corneum emollient->occlusion tewl Reduces Transepidermal Water Loss (TEWL) occlusion->tewl hydration Increases Stratum Corneum Hydration tewl->hydration permeability Alters Skin Barrier Permeability hydration->permeability api_permeation Enhanced Permeation of Active Ingredient permeability->api_permeation

References

Application Notes and Protocols for Sensory Panel Evaluation of Formulations with Diisostearyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting sensory panel evaluations for cosmetic and pharmaceutical formulations containing diisostearyl malate (B86768). The protocols outlined below are designed to deliver robust and actionable data, enabling formulators to understand and optimize the sensory characteristics of their products.

Introduction to Diisostearyl Malate and Its Sensory Profile

This compound is a versatile emollient ester known for its unique sensory properties in skincare and color cosmetic formulations.[1][2][3] It is often characterized as a "heavy ester" that imparts a feeling of richness, cushion, and elegance to products.[4][5] Its primary functions include skin conditioning, providing a smooth and soft feel, and enhancing the spreadability and texture of formulations.[2][6] In decorative cosmetics, it is valued for its ability to disperse pigments and provide sheen and gloss.[1] Understanding how to quantify these sensory attributes is crucial for product development and claim substantiation.

Sensory Evaluation Methodologies

The selection of an appropriate sensory evaluation method is critical for obtaining meaningful results.[7] For formulations containing this compound, a combination of descriptive and consumer-based methods is recommended.

Quantitative Descriptive Analysis (QDA)

QDA is a powerful method used to quantify the sensory attributes of a product by a trained panel of assessors.[8][9][10] This technique provides a detailed sensory profile of the formulation, allowing for direct comparison with other products.[11][12]

Discrimination Testing

Discrimination tests, such as the triangle test, are used to determine if a perceptible difference exists between two formulations.[7] This is particularly useful when assessing the impact of incorporating this compound into a base formulation.

Consumer Acceptance and Preference Testing

These tests gauge the overall liking and preference of a target consumer group for a product.[7] This provides valuable insights into market potential and consumer perception of the sensory experience.

Experimental Protocols

Protocol for Quantitative Descriptive Analysis (QDA)

Objective: To develop a comprehensive sensory profile of a formulation containing this compound and compare it to a control formulation.

Panelist Selection and Training:

  • Recruit 10-15 panelists based on their sensory acuity and ability to articulate perceptions.[9][13]

  • Conduct training sessions to familiarize panelists with the sensory attributes, evaluation procedures, and intensity scales.[13] A standardized lexicon of terms should be developed.

Sample Preparation:

  • Prepare two formulations: a control formulation and a test formulation containing a specified concentration of this compound (e.g., 5% w/w).

  • Code samples with random three-digit numbers to ensure blind evaluation.[7]

  • Present approximately 1 gram of each sample in a neutral, odor-free container.

Evaluation Procedure:

  • Panelists will cleanse their hands and forearms with a non-fragranced soap and allow them to air dry for 15 minutes.

  • A standardized amount of the first sample will be applied to a designated area on the forearm.

  • Panelists will evaluate the sensory attributes during pick-up, rub-out, and after-feel, rating the intensity of each attribute on a 15-point unstructured line scale (0 = not perceptible, 15 = very intense).

  • A break of at least 15 minutes should be taken between samples to minimize sensory fatigue.[7]

  • The order of sample presentation should be randomized for each panelist.[7]

Sensory Attributes to Evaluate:

  • Appearance: Gloss, Sheen

  • Pick-up: Firmness, Stickiness

  • Rub-out: Spreadability, Slipperiness, Cushion, Richness

  • After-feel (2 minutes post-application): Absorptivity, Tackiness, Residue, Softness, Moisturization

Data Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between the formulations for each attribute.[14]

  • Generate spider web plots to visualize the sensory profiles of the formulations.

Data Presentation: QDA of a Cream Formulation

Table 1: Mean Intensity Scores for Sensory Attributes of Control vs. This compound Formulations

Sensory AttributeControl FormulationFormulation with 5% this compoundp-value
Appearance
Gloss4.27.8<0.05
Pick-up
Firmness6.56.8>0.05
Stickiness3.14.5<0.05
Rub-out
Spreadability8.97.2<0.05
Slipperiness7.58.9<0.05
Cushion3.88.2<0.05
Richness4.19.5<0.05
After-feel
Absorptivity9.26.5<0.05
Tackiness2.54.1<0.05
Residue3.35.8<0.05
Softness6.89.1<0.05
Moisturization7.19.8<0.05

Note: Data are hypothetical and for illustrative purposes only.

Visualizations

Sensory_Evaluation_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting P1 Define Objectives P2 Select Sensory Method (e.g., QDA) P1->P2 P3 Panelist Recruitment & Training P2->P3 P4 Formulation Preparation (Control vs. Test) P3->P4 E1 Sample Blinding & Randomization P4->E1 E2 Standardized Application Protocol E1->E2 E3 Sensory Attribute Evaluation E2->E3 E4 Data Collection E3->E4 A1 Statistical Analysis (e.g., ANOVA) E4->A1 A2 Data Visualization (e.g., Spider Plots) A1->A2 A3 Interpretation of Results A2->A3 A4 Final Report Generation A3->A4

Caption: Workflow for Sensory Panel Evaluation.

Sensory_Attribute_Relationships cluster_formulation Formulation Properties cluster_primary Primary Sensory Perceptions cluster_secondary Secondary Sensory Perceptions cluster_consumer Overall Consumer Perception This compound This compound Richness Richness This compound->Richness Cushion Cushion This compound->Cushion Gloss Gloss This compound->Gloss Slipperiness Slipperiness This compound->Slipperiness Spreadability Spreadability Richness->Spreadability Absorptivity Absorptivity Richness->Absorptivity Cushion->Spreadability Slipperiness->Spreadability Residue Residue Slipperiness->Residue Tackiness Tackiness Slipperiness->Tackiness Overall Liking Overall Liking Spreadability->Overall Liking Absorptivity->Overall Liking Residue->Overall Liking Tackiness->Overall Liking Moisturization Moisturization Moisturization->Overall Liking Softness Softness Softness->Overall Liking

Caption: Relationships of Sensory Attributes.

References

Troubleshooting & Optimization

troubleshooting crystallization issues of diisostearyl malate in stick formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering crystallization issues with diisostearyl malate (B86768) (DISM) in stick formulations. The following sections offer FAQs, detailed troubleshooting steps, and experimental protocols to diagnose and resolve common stability problems.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of crystallization in stick formulations containing diisostearyl malate?

A1: Crystallization can manifest in several ways, including a grainy or gritty texture, the appearance of a white or crystalline film on the surface (known as "blooming" or "sweating"), cracking or shrinking of the stick, and a decrease in the product's overall structural integrity and glide.[1][2] These issues arise from an unstable balance between the crystalline (waxes) and amorphous (oils) phases of the formulation.[1]

Q2: My stick formulation feels grainy. What are the likely causes?

A2: A grainy texture is often a direct result of the formation of large crystals. The primary causes include:

  • Ingredient Incompatibility: A significant mismatch in the polarity between the oil phase (including this compound) and the wax matrix can lead to poor binding and separation.[3]

  • Improper Cooling Rate: Slow cooling allows more time for molecules to arrange into larger, more organized crystal structures, which are perceived as graininess.[4][5]

  • High Concentration of High-Melting Point Ingredients: An excessive amount of high-melting point butters or waxes can increase the propensity for crystallization, especially during temperature fluctuations.[6]

Q3: What is "blooming" on the surface of my stick, and how can I prevent it?

A3: Blooming, also referred to as sweating or syneresis, is the migration of liquid oils to the surface of the stick, where they can solidify into a white film.[1][3] This occurs when the wax crystal matrix is not able to effectively trap the oil phase. Key factors include:

  • Temperature Fluctuations: Cycling between warm and cool temperatures during storage or shipping can alter the wax matrix, squeezing oils out to the surface.[1]

  • Poor Oil-Wax Compatibility: If the oils and waxes are not well-matched in terms of polarity, the oil is not properly bound within the wax network. Using emollients with intermediate polarity can help bridge this gap.[1]

  • Formulation Imbalance: An incorrect ratio of liquid oils to solid waxes can lead to an oversaturated system where the excess oil is prone to migration.[3]

Q4: How does the manufacturing process, particularly the cooling rate, impact stick stability?

A4: The cooling rate is a critical process parameter that dictates the final microstructure of the stick.

  • Slow Cooling: Promotes the formation of fewer, larger, and more stable crystals. This can lead to a gritty texture but may sometimes result in a more brittle stick.[7]

  • Fast Cooling (Shock Cooling): Induces rapid nucleation, resulting in a large number of small crystals. This typically creates a smoother, creamier texture but can sometimes lead to a less stable crystal network that may be prone to changes over time.[4][5] An optimal process often involves moderate, controlled cooling (e.g., 1-2°C per minute) to achieve a balance of stability and desired sensory characteristics.[1]

Q5: What analytical methods are recommended for investigating these crystallization issues?

A5: To properly diagnose the root cause of crystallization, the following techniques are highly valuable:

  • Polarized Light Microscopy (PLM): Allows for the visual examination of the crystal morphology, size, and distribution within the stick matrix.

  • Differential Scanning Calorimetry (DSC): Provides data on the melting and crystallization temperatures and enthalpies of the formulation, helping to identify the ingredients that are crystallizing and understand the impact of processing variables.[8]

  • Rheology: Measures the mechanical properties of the stick, such as hardness and viscoelasticity, which are directly related to the underlying crystal network structure.

Troubleshooting Guide

Problem Identification and Potential Causes
Observed Issue Potential Formulation Causes Potential Process-Related Causes
Grainy Texture Incompatibility between oils and waxes (polarity mismatch).[3] High concentration of low-melting-point butters (>10%).[6]Cooling rate is too slow.[4] Inadequate mixing/homogenization.
Blooming/Sweating Poor oil-binding capacity of the wax matrix.[3] Use of oils and waxes with dissimilar polarity.[1]Temperature fluctuations during storage.[1]
Cracking/Shrinking Excessive crystallization or internal stress.[1] Wax system is too brittle (imbalanced hard/flexible waxes).[6]Cooling rate is too fast, causing thermal shock.
Poor Pay-off/Glide Wax-to-oil ratio is too high. This compound concentration may be too low.Improper pouring temperature.
Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving crystallization issues in stick formulations.

G cluster_formulation cluster_process cluster_stability start Crystallization Issue Observed (e.g., Graininess, Blooming) char Characterize the Issue (Microscopy, DSC, Rheology) start->char formulation Step 1: Review Formulation char->formulation process Step 2: Review Process Parameters formulation->process stability Step 3: Conduct Stability Testing process->stability f_compat Assess Oil/Wax Compatibility (Polarity, Solubility) f_ratio Evaluate Ingredient Ratios (Waxes, Butters, DISM %) f_compat->f_ratio f_action Action: Modify Formulation (Add compatibilizer, Adjust ratios) f_ratio->f_action s_test Perform Freeze-Thaw Cycles & Accelerated Aging f_action->s_test If formulation is changed p_cool Analyze Cooling Rate (Slow vs. Fast Cooling) p_temp Check Pouring & Mixing Temperatures p_cool->p_temp p_action Action: Modify Process (Optimize cooling profile, Adjust temps) p_temp->p_action p_action->s_test If process is changed s_eval Re-evaluate Optimized Formulation s_test->s_eval s_eval->formulation If issue persists end_node Stable Formulation Achieved s_eval->end_node

Caption: A step-by-step workflow for troubleshooting crystallization.

Quantitative Data Summary

Table 1: General Properties of this compound
PropertyValue / DescriptionReference(s)
INCI Name This compound[9]
Appearance Clear, colorless to pale yellow, viscous liquid.[9][10]
Solubility Oil-soluble; Insoluble in water, ethanol, propylene (B89431) glycol.[11][12]
Function Emollient, Pigment Wetting Agent, Gloss Enhancer, Texture Modifier.[9][13]
Typical Usage Rate 1% - 80% (highly dependent on formulation goals).[9]
Compatibility Miscible with natural oils, mineral oils, silicones, esters, butters, and waxes.[9][11][14]
Table 2: Recommended Processing Parameters to Mitigate Crystallization
ParameterRecommendationRationale
Heating Temperature Heat oil and wax phases to 5-10°C above the melting point of the highest-melting wax.Ensures all components are fully melted and homogenous before cooling.[2]
Pouring Temperature Pour into components just above the congealing point.Minimizes thermal stress on the packaging and the formulation, reducing the risk of cracking.
Cooling Rate Moderate cooling (1-2°C/min) is often ideal. Fast cooling (<5 min) for smoother textures; Slow cooling (>15 min) for harder sticks.The cooling rate directly controls the size and morphology of the crystal network, affecting texture and stability.[1][4]

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) Analysis

Objective: To determine the thermal behavior (melting and crystallization points) of the stick formulation and its individual raw materials.

Methodology:

  • Accurately weigh 5-10 mg of the sample into a standard aluminum DSC pan and seal it. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the sample at 25°C.

  • Heat the sample from 25°C to 100°C at a controlled rate (e.g., 10°C/min) to erase thermal history.

  • Hold at 100°C for 5 minutes to ensure all components are fully melted.

  • Cool the sample from 100°C to 0°C at a controlled rate (e.g., 10°C/min). This will show the crystallization exotherm(s).

  • Hold at 0°C for 5 minutes.

  • Reheat the sample from 0°C to 100°C at the same controlled rate (10°C/min). This will show the melting endotherm(s).

  • Analyze the resulting thermogram to identify onset temperatures, peak temperatures, and enthalpies of crystallization and melting. Compare the formulation's thermal events to those of the individual ingredients to pinpoint the source of crystallization.

Protocol 2: Polarized Light Microscopy (PLM)

Objective: To visually assess the crystal structure, size, and distribution within the stick formulation.

Methodology:

  • Prepare a thin cross-section of the stick formulation or melt a small amount of the product onto a clean microscope slide and place a coverslip over it.

  • Allow the melted sample to cool and solidify under controlled conditions (e.g., at room temperature or on a cooling stage) that mimic the manufacturing process.

  • Place the slide on the microscope stage.

  • Observe the sample under polarized light at various magnifications (e.g., 10x, 20x, 40x). Crystalline structures will appear bright (birefringent) against a dark background.

  • Capture images of the crystal network. Compare samples produced under different cooling rates or with different ingredient compositions to correlate changes in crystal morphology with observed stability issues.

Protocol 3: Accelerated Stability Testing (Freeze-Thaw Cycles)

Objective: To evaluate the formulation's stability under thermal stress and predict its long-term tendency to exhibit crystallization or blooming.

Methodology:

  • Prepare multiple samples of the final stick formulation in its intended packaging.

  • Place the samples in a temperature-controlled chamber at a low temperature (e.g., 4°C) for 24 hours.

  • Transfer the samples to a chamber at an elevated temperature (e.g., 45°C) for 24 hours. This completes one cycle.

  • Repeat this freeze-thaw process for a minimum of 3-5 cycles.

  • After each cycle, visually inspect the samples for any signs of instability, such as blooming, graininess, cracking, or oil separation.

  • Keep a control sample at ambient temperature (e.g., 25°C) for comparison throughout the study.

Root Cause Analysis of Crystallization

This diagram illustrates the interplay of factors that can lead to crystallization issues involving this compound.

G center Crystallization Issues in Stick Formulations formulation Formulation Factors center->formulation process Process Parameters center->process storage Storage & Aging center->storage f1 Ingredient Incompatibility (Polarity Mismatch) formulation->f1 f2 Improper Oil/Wax Ratio formulation->f2 f3 High Conc. of Crystalline Materials (e.g., certain butters, waxes) formulation->f3 f4 Polymorphism of Waxes/Fats formulation->f4 p1 Inadequate Mixing/ Homogenization process->p1 p2 Suboptimal Cooling Rate (Too Slow or Too Fast) process->p2 p3 Incorrect Pouring Temperature process->p3 s1 Temperature Fluctuations (Thermal Cycling) storage->s1 s2 Time-Dependent Phase Transitions storage->s2

Caption: Key factors contributing to crystallization in stick formulations.

References

Optimizing Diisostearyl Malate Concentration for Enhanced Product Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of diisostearyl malate (B86768) to enhance product stability.

Troubleshooting Guides

Issue 1: Phase Separation in Emulsions (Creams, Lotions)

Q: My oil-in-water (O/W) emulsion containing diisostearyl malate is showing signs of creaming and coalescence. How can I resolve this?

A: Phase separation in emulsions with this compound can occur due to several factors, primarily related to its high viscosity and hydrophobicity. Here are key areas to investigate:

  • Emulsifier System: The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system is critical for stability. This compound has a required HLB of approximately 11.5.[1] An imbalance can lead to a weak interfacial film around the oil droplets, causing them to merge.

  • Concentration of this compound: While an effective emollient, excessively high concentrations of this compound can increase the viscosity of the internal phase to a point where it resists effective emulsification, leading to larger droplet sizes that are more prone to coalescence.

  • Homogenization Process: Inadequate shear during homogenization can result in a broad droplet size distribution with many larger droplets, which will naturally separate more quickly.

Recommended Actions:

  • Optimize Emulsifier Blend: Ensure your emulsifier system is targeted to an HLB of ~11.5. Consider a blend of a low-HLB and a high-HLB non-ionic emulsifier to achieve this.

  • Adjust this compound Concentration: If phase separation is observed at high concentrations, consider a stepwise reduction. Observe the impact on stability and sensory feel.

  • Refine Homogenization: Increase homogenization time or speed to reduce the oil droplet size. Aim for a narrow and uniform droplet size distribution.

Issue 2: Crystallization or Grainy Texture in Anhydrous Formulations (Lipsticks, Balms)

Q: My lipstick formulated with a high concentration of this compound has developed a grainy texture and is showing signs of "sweating" (syneresis) during stability testing. What is the cause and solution?

A: A grainy texture or sweating in anhydrous products often points to the crystallization of waxes or other high-melting-point lipids within the formulation. This compound, being a liquid ester, can influence the crystal lattice of the wax structure.

  • Wax Compatibility: The polarity and structure of this compound may not be fully compatible with the chosen wax blend at certain concentrations, leading to disruptions in the crystal network that holds the liquid oils.

  • Cooling Rate: A slow cooling rate during the manufacturing process can promote the formation of large, undesirable crystals.

  • Oil Bleed: An unstable wax matrix can no longer effectively trap the liquid emollients like this compound, causing them to seep out and appear as droplets on the surface.

Recommended Actions:

  • Evaluate Wax and Oil Compatibility: Experiment with different wax combinations (e.g., carnauba, candelilla, beeswax) to find a blend that forms a stable matrix with your target concentration of this compound.

  • Optimize the Cooling Process: Implement rapid cooling ("shock cooling") after filling the component to encourage the formation of smaller, more uniform crystals, resulting in a smoother texture.

  • Introduce a Co-solvent or Gellant: Consider adding a co-solvent that improves the solubility of the waxes in the oil phase or an oil gellant to help bind the liquid components and prevent syneresis.

Issue 3: Undesirable Rheology and Texture (High Viscosity, Tackiness)

Q: Increasing the concentration of this compound in my formulation has led to a product that is too thick and has a tacky skin feel. How can I mitigate this?

A: this compound is a viscous liquid ester that significantly contributes to the final product's rheology and sensory profile.[2] High concentrations can lead to an undesirable tacky or heavy feeling.

  • Concentration-Dependent Viscosity: The viscosity of the formulation will generally increase with higher concentrations of this compound.

  • Sensory Perception: The inherent tackiness of this compound becomes more pronounced at higher use levels.

Recommended Actions:

  • Concentration Optimization Study: Conduct a study with varying concentrations of this compound to find the optimal balance between stability benefits and desired sensory properties.

  • Blend with Lighter Esters: Combine this compound with lower viscosity, non-tacky esters to modify the overall skin feel.

  • Incorporate Sensory Modifiers: Add ingredients like silicones or light emollients that can reduce tackiness and improve spreadability.

FAQs

Q1: What is a typical concentration range for this compound to enhance product stability?

A1: The optimal concentration of this compound is formulation-dependent. A general starting range is 2-10% for many cosmetic products.[3] However, for specific applications like high-shine lip glosses, concentrations can be significantly higher, sometimes exceeding 50%.[4] It is crucial to conduct stability and sensory testing to determine the ideal concentration for your specific product.

Q2: How does this compound concentration impact the sensory properties of a lipstick?

A2: this compound's concentration has a notable effect on a lipstick's sensory characteristics. Its high viscosity contributes to a shinier finish.[5] As the concentration increases, properties like gloss and moisturization are enhanced, but it may also lead to a heavier, more noticeable feel on the lips. A sensory panel evaluation can quantify these changes.

Q3: What are the key stability tests to perform when optimizing this compound concentration?

A3: A comprehensive stability testing program is essential. Key tests include:

  • Accelerated Stability Testing: Samples are stored at elevated temperatures (e.g., 40°C, 45°C, 50°C) to predict long-term stability.[6]

  • Freeze-Thaw Cycle Testing: The product is subjected to cycles of freezing and thawing (e.g., -10°C to 25°C) to assess its resistance to phase separation and crystallization under temperature fluctuations.[7]

  • Centrifuge Testing: This method can quickly predict creaming in emulsions.[7]

  • Microbiological Stability Testing: To ensure the preservative system remains effective.

  • Packaging Compatibility Testing: To check for interactions between the formula and the packaging.

Data Presentation

Table 1: Hypothetical Impact of this compound Concentration on Emulsion Viscosity and Stability

This compound Conc. (%)Initial Viscosity (cP at 25°C)Viscosity after 4 weeks at 45°C (cP)Droplet Size (μm) after 4 weeks at 45°CStability Observation
28,0007,5003.5Stable, no separation
512,00011,2003.8Stable, no separation
1018,00016,5004.5Minor creaming observed
1525,00021,0006.2Moderate creaming, some coalescence
2035,00028,0008.9Significant phase separation

Table 2: Hypothetical Sensory Panel Evaluation of Lipstick with Varying this compound Concentrations (Scale of 1-10)

This compound Conc. (%)GlossSpreadabilityTackinessMoisturizationOverall Feel
568278
1587487
3096695
501058103

Experimental Protocols

Protocol 1: Evaluation of Emulsion Stability
  • Preparation of Emulsions: Prepare several batches of the O/W emulsion, each with a different concentration of this compound (e.g., 2%, 5%, 10%, 15%, 20%). Ensure all other ingredient concentrations and processing parameters (mixing speed, time, temperature) are kept constant.

  • Initial Characterization: For each batch, measure the initial viscosity using a viscometer and determine the initial droplet size distribution using microscopy or laser diffraction.

  • Accelerated Stability Testing:

    • Place samples of each batch in a stability oven at 45°C.

    • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove samples and allow them to equilibrate to room temperature.

    • Visually inspect for any signs of phase separation (creaming, coalescence, breaking).

    • Measure the viscosity and droplet size distribution and compare to the initial values.

  • Freeze-Thaw Cycling:

    • Subject samples of each batch to a minimum of three freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C).

    • After the final cycle, visually inspect for any changes in appearance or texture.

  • Data Analysis: Compile the data into tables and graphs to compare the stability of the different concentrations over time and under stress conditions.

Protocol 2: Lipstick "Sweating" (Syneresis) Test
  • Lipstick Preparation: Manufacture lipstick samples with varying concentrations of this compound.

  • Sample Placement: Place the lipstick samples upright in a controlled temperature and humidity chamber.

  • Incubation: Incubate the samples at a constant elevated temperature (e.g., 35°C) for a set period (e.g., 24 or 48 hours).

  • Observation and Measurement:

    • Visually inspect the surface of the lipsticks for the appearance of oil droplets.

    • For a quantitative measurement, gently blot the surface of the lipstick with a pre-weighed absorbent paper at regular intervals.

    • Weigh the absorbent paper after blotting to determine the amount of oil that has migrated to the surface.

  • Analysis: Compare the amount of oil collected for each concentration of this compound to assess the impact on syneresis.

Visualizations

experimental_workflow_emulsion_stability cluster_prep Preparation cluster_initial Initial Characterization cluster_stability Stability Testing cluster_analysis Analysis prep1 Prepare Emulsions with Varying Diisostearyl Malate Concentrations char1 Measure Initial Viscosity prep1->char1 char2 Determine Initial Droplet Size prep1->char2 accel Accelerated Stability (45°C) char1->accel freeze Freeze-Thaw Cycles (-10°C to 25°C) char1->freeze char2->accel char2->freeze analysis1 Visual Inspection accel->analysis1 analysis2 Measure Viscosity & Droplet Size at Time Points accel->analysis2 freeze->analysis1 analysis3 Compile & Compare Data analysis1->analysis3 analysis2->analysis3

Caption: Workflow for Emulsion Stability Testing.

logical_relationship_troubleshooting cluster_problem Problem cluster_cause Potential Causes cluster_solution Solutions problem Product Instability (Phase Separation, Crystallization) cause1 Suboptimal Diisostearyl Malate Concentration problem->cause1 cause2 Incorrect Emulsifier System (HLB) problem->cause2 cause3 Incompatible Waxes problem->cause3 cause4 Improper Processing (Homogenization, Cooling) problem->cause4 solution1 Concentration Optimization Study cause1->solution1 solution2 Adjust Emulsifier Blend cause2->solution2 solution3 Modify Wax/ Oil Phase cause3->solution3 solution4 Refine Manufacturing Process cause4->solution4

Caption: Troubleshooting Logic for Product Instability.

References

process improvements for the industrial synthesis of diisostearyl malate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the industrial synthesis of diisostearyl malate (B86768).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of diisostearyl malate in a question-and-answer format.

Issue 1: High Acid Value in the Final Product

  • Question: Our final this compound product has an acid value exceeding the specification of <1.0 mg KOH/g. What are the potential causes and how can we rectify this?

  • Answer: A high acid value is typically due to incomplete esterification or the presence of unreacted malic acid.[1] To address this, consider the following troubleshooting steps:

    • Process Optimization:

      • Reaction Time: Ensure the reaction has gone to completion. Monitor the reaction progress by periodically checking the acid value.

      • Catalyst Concentration: An insufficient amount of catalyst can lead to an incomplete reaction. For solid acid catalysts, a dosage of around 2% of the total reactant weight is often used.[2] For catalysts like p-toluenesulfonic acid, a concentration of 0.5-2% of the total reactant weight is recommended.[2]

      • Water Removal: Water is a byproduct of the esterification reaction. Its presence can inhibit the forward reaction. Ensure continuous and efficient removal of water, for example, through azeotropic distillation with a solvent like cyclohexane.

    • Purification Process:

      • Neutralization: After the reaction, any remaining acidic catalyst and unreacted malic acid can be neutralized. This is typically done by washing the crude product with an aqueous alkaline solution, such as a 5-10% sodium carbonate solution, until the mixture is neutral.[2] Following neutralization, the organic phase should be washed with water to remove any remaining salts and then dehydrated under reduced pressure.[2]

      • Vacuum Distillation: Employing high vacuum distillation is an effective method to remove unreacted starting materials and other volatile impurities, which can contribute to a high acid value.[3]

Issue 2: Undesirable Color in the Final Product

  • Question: The synthesized this compound has a yellow tint, but our quality control requires a colorless to pale yellow liquid. What causes this discoloration and how can it be prevented or removed?

  • Answer: Color formation in this compound is often a result of side reactions that occur at elevated temperatures.[2] Here are some strategies to manage and rectify this issue:

    • Prevention during Synthesis:

      • Temperature Control: The direct esterification process often requires high temperatures (e.g., 180-240°C) to proceed at a reasonable rate.[2] However, excessively high temperatures can lead to the degradation of malic acid and the formation of colored byproducts.[3] It is crucial to maintain the reaction temperature within the optimal range for the specific catalyst being used. For instance, an alternative transesterification method can be performed at a lower temperature of 90-140°C.[2]

      • Inert Atmosphere: Conducting the reaction under a nitrogen atmosphere can help prevent oxidation, which can also contribute to color formation.

    • Decolorization Post-Synthesis:

      • Adsorbent Treatment: If the final product is discolored, it can be treated with adsorbents like activated carbon. The this compound can be mixed with a small percentage of activated carbon and stirred, followed by filtration to remove the carbon and the adsorbed color bodies.

      • Distillation: High vacuum distillation can also help in separating the desired product from higher molecular weight, colored impurities.[3]

Issue 3: Low Yield of this compound

  • Question: We are experiencing lower than expected yields of this compound. What factors could be contributing to this and how can we improve the yield?

  • Answer: Low yields can be attributed to several factors related to reaction equilibrium, reactant ratios, and catalyst efficiency.

    • Reaction Equilibrium:

      • Water Removal: As mentioned previously, the efficient and continuous removal of water is critical to drive the esterification reaction towards the product side and maximize the yield.[3]

    • Reactant Stoichiometry:

      • Molar Ratio: The molar ratio of isostearyl alcohol to malic acid is a key parameter. Using a molar excess of the alcohol (e.g., a malic acid to isostearyl alcohol molar ratio of 1:2.355) can help to push the reaction to completion and increase the yield of the diester.[2]

    • Catalyst Selection and Activity:

      • Catalyst Choice: The choice of catalyst significantly impacts the reaction rate and yield. Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective.[1][2] Solid acid catalysts are also a good option as they can be easily separated from the reaction mixture.[2]

      • Catalyst Deactivation: Ensure the catalyst is active. If using a reusable solid catalyst, it may need regeneration.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis method for this compound?

A1: The most common industrial method is the direct esterification of malic acid with isostearyl alcohol.[3] This reaction is typically catalyzed by a strong acid and involves heating the reactants to drive the reaction and remove the water byproduct.[1]

Q2: What are the key raw materials for synthesizing this compound?

A2: The key raw materials are malic acid and isostearyl alcohol.[1][4] Malic acid is a dicarboxylic acid naturally found in fruits, while isostearyl alcohol is a long-chain branched fatty alcohol.[4]

Q3: What types of catalysts are typically used in the synthesis?

A3: A variety of catalysts can be used, including:

  • Strong acids: Sulfuric acid and p-toluenesulfonic acid are commonly used homogeneous catalysts.[1][2]

  • Solid acids: These are heterogeneous catalysts that can be easily recovered and reused. An example is a composite oxide solid catalyst.[2]

  • Other catalysts: Inorganic acids, other organic acids, and solid bases like CaO have also been reported.[2]

Q4: What are the critical reaction conditions to monitor?

A4: Careful monitoring of the following conditions is crucial for a successful synthesis:[1]

  • Temperature: To ensure a good reaction rate without causing degradation.

  • Time: To allow the reaction to reach completion.

  • Ratio of reactants: To maximize the formation of the desired diester.

Q5: What are the common impurities in crude this compound?

A5: Common impurities include unreacted malic acid, excess isostearyl alcohol, the catalyst, and byproducts such as esters of fumaric and maleic acids.[1]

Q6: What purification techniques are used for this compound?

A6: The primary purification techniques include:[1]

  • Vacuum distillation: To remove volatile impurities and purify the high-boiling point this compound.[3]

  • Neutralization and Washing: To remove acidic impurities.[2]

  • Filtration: To remove solid catalysts or other particulate matter.[1]

Q7: What are the key quality control parameters for this compound?

A7: The final product is typically tested for the following:[1][5][6]

  • Appearance: Should be a clear, colorless to pale yellow oily liquid.[1]

  • Acid Value: Typically less than 1.0 mg KOH/g.[5][6]

  • Saponification Value: Usually in the range of 165-185 mg KOH/g.[5]

  • Hydroxyl Value: Generally between 60-90 mg KOH/g.[5]

  • Purity: Often specified as ≥98%.[6]

  • Viscosity: Typically in the range of 120-150 mPa·s at 25°C.[6]

Data Presentation

Table 1: Typical Reaction Conditions for this compound Synthesis

ParameterValueReference
Reactants Malic Acid, Isostearyl Alcohol[1]
Molar Ratio (Malic Acid:Isostearyl Alcohol) 1:2.355[2]
Catalyst Solid Acid Catalyst (Composite Oxide)[2]
Catalyst Loading 2% of total reactant weight[2]
Reaction Temperature 180-240 °C[2]
Water-carrying agent Cyclohexane[2]

Table 2: Quality Control Specifications for this compound

ParameterSpecificationReference
Appearance (25°C) Transparent oily liquid[5]
Chroma (APHA) Max. 100[5]
Acid Value (mg KOH/g) Max. 1.0[5][6]
Saponification Value (mg KOH/g) 165-185[5]
Hydroxyl Value (mg KOH/g) 60-90[5]
Iodine Value ( g/100g ) Max. 2.0[5]
Purity ≥98%[6]
Viscosity (at 25°C) 120-150 mPa·s[6]

Experimental Protocols

1. Synthesis of this compound via Direct Esterification

  • Materials:

    • Malic Acid

    • Isostearyl Alcohol

    • p-Toluenesulfonic acid (catalyst)

    • Toluene (B28343) (or other suitable water-carrying agent)

    • 5% Sodium Bicarbonate solution

    • Anhydrous Sodium Sulfate (B86663)

  • Procedure:

    • Charge a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with malic acid, isostearyl alcohol (in a molar excess), and toluene.

    • Add p-toluenesulfonic acid (0.5-2% of the total reactant weight).

    • Heat the mixture to reflux (typically 120-150°C) with continuous stirring.

    • Continuously remove the water of reaction via the Dean-Stark trap.

    • Monitor the reaction by measuring the acid value of the reaction mixture periodically. The reaction is considered complete when the acid value is stable and close to the theoretical value.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the catalyst and any remaining unreacted malic acid. Repeat the washing until the aqueous layer is neutral.

    • Wash the organic phase with water to remove any residual salts.

    • Dry the organic phase over anhydrous sodium sulfate and filter.

    • Remove the toluene and any excess isostearyl alcohol under reduced pressure (vacuum distillation) to obtain the crude this compound.

    • For higher purity, perform a final vacuum distillation of the crude product.

2. Quality Control Analysis: Determination of Acid Value

  • Principle: The acid value is the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize one gram of the chemical substance.

  • Procedure (Titrimetric Method):

    • Accurately weigh a known amount of the this compound sample into a flask.

    • Dissolve the sample in a suitable neutralized solvent (e.g., a mixture of ethanol (B145695) and diethyl ether).

    • Add a few drops of a suitable indicator (e.g., phenolphthalein).

    • Titrate the solution with a standardized solution of potassium hydroxide (e.g., 0.1 N KOH) until a permanent color change is observed.

    • Calculate the acid value using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:

      • V = volume of KOH solution used in mL

      • N = normality of the KOH solution

      • W = weight of the sample in grams

      • 56.1 = molecular weight of KOH

Visualizations

G Industrial Synthesis of this compound Workflow cluster_0 Reaction Stage cluster_1 Purification Stage cluster_2 Quality Control Raw Materials Malic Acid & Isostearyl Alcohol Catalyst Addition Add Catalyst (e.g., p-TSA) Raw Materials->Catalyst Addition Esterification Esterification Reaction (Heat and remove water) Catalyst Addition->Esterification Neutralization Neutralization (e.g., NaHCO3 wash) Esterification->Neutralization Washing Water Wash Neutralization->Washing Drying Drying (e.g., Na2SO4) Washing->Drying Solvent Removal Solvent & Excess Alcohol Removal (Vacuum) Drying->Solvent Removal Final Purification Vacuum Distillation Solvent Removal->Final Purification QC Analysis QC Testing (Acid Value, Color, etc.) Final Purification->QC Analysis Final Product This compound QC Analysis->Final Product

Caption: Workflow for the industrial synthesis of this compound.

G Troubleshooting High Acid Value Start High Acid Value (> 1.0 mg KOH/g) Check Reaction Review Reaction Parameters Start->Check Reaction Incomplete Reaction Incomplete Reaction? Check Reaction->Incomplete Reaction Optimize Reaction Increase reaction time Increase catalyst conc. Improve water removal Incomplete Reaction->Optimize Reaction Yes Check Purification Review Purification Process Incomplete Reaction->Check Purification No Optimize Reaction->Check Reaction Inefficient Neutralization Inefficient Neutralization? Check Purification->Inefficient Neutralization Optimize Neutralization Ensure complete neutralization with alkaline solution and thorough washing Inefficient Neutralization->Optimize Neutralization Yes Final Product OK Final Product Meets Spec Inefficient Neutralization->Final Product OK No Optimize Neutralization->Check Purification

Caption: Decision tree for troubleshooting high acid value.

References

Technical Support Center: Achieving Uniform Pigment Dispersion with Diisostearyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing diisostearyl malate (B86768) for uniform pigment dispersion. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your formulation development.

Troubleshooting Guide

This guide addresses common issues encountered during the pigment dispersion process with diisostearyl malate.

Issue Potential Cause Recommended Solution
Grainy or gritty texture in the final product Incomplete wetting of pigment particles.- Ensure pigments are gradually added to this compound with continuous mixing.[1] - Consider pre-wetting the pigments with a small portion of this compound before incorporating them into the main batch.
Insufficient mechanical energy during dispersion.- Increase the milling time or the number of passes on a three-roll mill.[2][3] - For high-shear mixers, increase the mixing speed and/or duration.
Pigment agglomerates are not fully broken down.- Utilize a high-energy milling method such as a bead mill or a three-roll mill for pigments that are difficult to disperse.[2] - Ensure the gap setting on the three-roll mill is progressively reduced with each pass.[3]
Color streaking or inconsistency Poor pigment dispersion throughout the base.- Optimize the mixing process to ensure a homogenous pre-mix before milling. - Verify that the this compound and any other oil-phase components are fully melted and uniform before adding pigments.[4]
Incompatibility between pigments and other formulation components.- Review the compatibility of all raw materials. Some pigments may require specific surface treatments to be compatible with the oil phase.
Re-agglomeration of pigment particles after dispersion.- Evaluate the need for a stabilizing agent in the formulation to prevent particles from clumping over time.
Low gloss in the final product Large pigment particle size.- A finer grind will generally lead to higher gloss.[5] The goal is to reduce particle size to a level where it does not protrude from the surface of the applied film.
Uneven dispersion of pigments.- Improve the dispersion process to achieve a more uniform particle size distribution.
High viscosity of the pigment paste High pigment loading.- While this compound is an effective wetting agent, a very high pigment concentration will inherently increase viscosity.[6] - Consider a step-wise addition of the pigment to manage viscosity build-up.
Inefficient wetting of pigments.- The use of a good wetting agent like this compound should help lower the viscosity of the pigment paste.[7][8]
Color shifting or fading over time Pigment instability.- Conduct stability testing under various conditions (light, temperature) to assess the color fastness of your pigments in the this compound base.[9]
Interaction with other ingredients.- Ensure all ingredients in the formulation are compatible and do not cause pigment degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for pigment dispersion?

Q2: What is the recommended usage level of this compound for pigment dispersion?

A2: The usage level of this compound can vary significantly depending on the formulation, ranging from 1% to as high as 80%.[12] For color cosmetics, it is often used as a primary dispersion medium for pigments.

Q3: Can this compound be used with both organic and inorganic pigments?

A3: Yes, this compound can be used with both organic and inorganic pigments. Its excellent wetting properties make it suitable for a wide range of pigment types.[12]

Q4: What type of equipment is best for dispersing pigments in this compound?

A4: The choice of equipment depends on the pigment type and the desired fineness of the dispersion. For many applications, a high-shear mixer may be sufficient. However, for pigments that are difficult to disperse or to achieve a very fine particle size and high gloss, a three-roll mill is highly effective.[1][3]

Q5: How can I evaluate the quality of my pigment dispersion?

A5: Several methods can be used to assess pigment dispersion quality:

  • Hegman Gauge: This is a simple and quick method to determine the fineness of grind and the presence of coarse particles.[14][15][16]

  • Microscopy: Visual inspection under a microscope can reveal the presence of agglomerates and the uniformity of the dispersion.

  • Gloss Measurement: A glossmeter can be used to quantify the gloss of a dried film of the product, which is often correlated with the fineness of the pigment dispersion.[5][17]

  • Particle Size Analysis: Techniques like laser diffraction can provide a detailed particle size distribution of the pigment in the dispersion.[18]

Quantitative Data Summary

The following tables summarize key parameters and their typical ranges for achieving uniform pigment dispersion with this compound.

Table 1: Typical Physical Properties of this compound

PropertyValue
Appearance Clear, viscous liquid[12]
Solubility Oil-soluble[12]
Recommended Usage Rate 1% - 80%[12]

Table 2: Three-Roll Mill Operating Parameters for Lipstick Formulation

ParameterTypical Setting/RangePurpose
Roller Speed (Slow/Middle/Fast) e.g., 26/70/145 rpm or 34/78/181 rpm[19]Creates shear force to break down pigment agglomerates.
Gap Setting (Initial Pass) Wider gapTo initially incorporate the pigment into the vehicle.
Gap Setting (Subsequent Passes) Progressively narrower gapTo achieve a finer particle size.[3]
Number of Passes Typically 2-3 passes[3]To ensure a uniform and fine dispersion.
Target Particle Size ~20 microns for a smooth feel[1][20]To achieve the desired texture and color payoff.

Table 3: Hegman Gauge Reading and Corresponding Particle Size

Hegman Scale (NS)Microns (µm)Mils
01004
187.53.5
2753
362.52.5
4502
537.51.5
6251
712.50.5
800
Source: Adapted from Hegman gauge specifications.[15][16]

Experimental Protocols

Protocol 1: Pigment Dispersion using a Three-Roll Mill

Objective: To achieve a fine and uniform dispersion of pigments in this compound for use in a cosmetic formulation (e.g., lipstick).

Materials:

  • This compound

  • Pigments (e.g., Iron Oxides, D&C Red 7)

  • Three-roll mill

  • Spatula

  • Beaker

  • Hegman gauge

Procedure:

  • Pre-mixing: In a beaker, combine the desired amount of this compound and pigments. A typical starting ratio is 2 parts oil to 1 part pigment.[1][20] Mix thoroughly with a spatula or a low-shear mixer until the pigment is wetted and a paste is formed.

  • Mill Setup: Set the gaps of the three-roll mill. For the first pass, a wider gap setting is recommended.

  • First Pass: Apply a small amount of the pre-mixed paste to the feed nip (the gap between the slow and middle rollers). The material will be transferred to the middle roller and then to the fast roller.

  • Collection: Scrape the dispersed paste from the apron of the fast roller.

  • Subsequent Passes: For each subsequent pass, tighten the roller gaps slightly. Repeat the process of feeding and collecting the paste for a total of 2-3 passes, or until the desired fineness is achieved.[3]

  • Evaluation: After the final pass, use a Hegman gauge to assess the fineness of the grind. A reading of 6-7 is often desirable for a smooth feel in lip products.

Protocol 2: Evaluation of Pigment Dispersion using a Hegman Gauge

Objective: To determine the fineness of a pigment dispersion.

Materials:

  • Pigment dispersion sample

  • Hegman gauge and scraper

  • Lint-free cloth

Procedure:

  • Place a small amount of the pigment dispersion at the deep end of the gauge's channel.

  • Hold the scraper with both hands at a right angle to the gauge and draw the dispersion down the length of the channel at a steady rate.

  • Immediately (within 10 seconds), view the drawdown at an angle that provides good visibility of the particles.

  • Identify the point on the scale where a significant number of coarse particles first appear as specks or scratches.

  • Read the corresponding value on the Hegman scale.[14]

Protocol 3: Stability Testing of Pigmented Formulation

Objective: To assess the physical stability of a cosmetic formulation containing dispersed pigments.

Materials:

  • Final product samples in their intended packaging

  • Temperature and humidity-controlled chambers

  • Centrifuge

Procedure:

  • Initial Evaluation: Record the initial characteristics of the product, including color, odor, viscosity, and appearance.

  • Accelerated Stability: Place samples in chambers at elevated temperatures (e.g., 40°C, 45°C) and, if applicable, controlled humidity for a period of 1 to 3 months.[21][22]

  • Real-Time Stability: Store samples at room temperature (e.g., 25°C) and monitor for the intended shelf life of the product.[23]

  • Freeze-Thaw Cycling: Subject samples to at least three cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours) to assess stability under temperature fluctuations.[22]

  • Centrifugation Test: To quickly assess emulsion stability and potential for pigment settling, centrifuge a sample of the product (e.g., at 3000 rpm for 30 minutes).[22]

  • Evaluation at Intervals: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks for accelerated testing), remove samples and evaluate for any changes in color, odor, viscosity, texture, and signs of separation or pigment settling.[9]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dispersion Dispersion (Three-Roll Mill) cluster_evaluation Evaluation A Weigh Diisostearyl Malate & Pigments B Pre-mix to form a paste A->B C Set Wide Gap (1st Pass) B->C D Feed Paste to Mill C->D E Collect Dispersion D->E F Narrow Gap (Subsequent Passes) E->F G Hegman Gauge (Fineness) E->G H Gloss Measurement E->H I Particle Size Analysis E->I J Stability Testing E->J F->D

Caption: Experimental workflow for achieving and evaluating uniform pigment dispersion.

Troubleshooting_Logic Start Start: Grainy Texture or Poor Color Payoff Q1 Is the pre-mix homogeneous? Start->Q1 A1_Yes Increase Mechanical Energy (e.g., more mill passes) Q1->A1_Yes Yes A1_No Improve Pre-mixing Technique Q1->A1_No No Q2 Is particle size within specification? A1_Yes->Q2 A1_No->Q1 A2_Yes Check for re-agglomeration (Consider stabilizer) Q2->A2_Yes Yes A2_No Optimize Milling Parameters (e.g., narrower gap) Q2->A2_No No End End: Uniform Dispersion A2_Yes->End A2_No->A1_Yes

Caption: A logical troubleshooting guide for common pigment dispersion issues.

References

Technical Support Center: Phase Separation in Liquid Foundations Containing Diisostearyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase separation in liquid foundation formulations containing diisostearyl malate (B86768).

Frequently Asked Questions (FAQs)

Q1: What is diisostearyl malate and what is its primary function in a liquid foundation?

This compound is an ester of isostearyl alcohol and malic acid. In liquid foundations, it serves multiple functions:

  • Emollient: It provides a moisturizing and conditioning effect on the skin, leaving it feeling soft and smooth.[1][2][3]

  • Pigment Dispersant: It aids in the uniform distribution of pigments within the formulation, which is crucial for consistent color application.[1][4]

  • Binder: It helps the pigments and other solid components adhere to the skin.

  • Texture Enhancer: It contributes to a desirable skin feel, enhancing the slip and spreadability of the foundation.[3][5]

Q2: What are the common signs of phase separation in a liquid foundation?

Phase separation can manifest in several ways:

  • Creaming: The formation of a concentrated layer of the dispersed phase (oil) at the top of the emulsion.

  • Sedimentation: The settling of pigments or other dense ingredients at the bottom of the container.[6]

  • Coalescence: The merging of dispersed droplets, leading to the formation of larger droplets and eventual breaking of the emulsion.

  • Oiling Off: The appearance of a distinct layer of oil on the surface of the foundation.

Q3: Can this compound contribute to phase separation?

While this compound is generally a beneficial ingredient for stability due to its pigment dispersing properties, an imbalance in the formulation can lead to instability.[1] High concentrations of any oil-phase ingredient, including this compound, without adequate emulsification can disrupt the emulsion and cause phase separation. The overall balance of the oil phase, water phase, and emulsifier system is critical.

Troubleshooting Guide

Issue: My liquid foundation formulation with this compound is showing signs of creaming.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Emulsifier Concentration Increase the concentration of your primary and/or co-emulsifier. A higher oil load, which includes this compound, requires a sufficient amount of emulsifier to adequately surround the oil droplets and prevent them from coalescing.
Incorrect Hydrophilic-Lipophilic Balance (HLB) of the Emulsifier System The HLB of your emulsifier system must be optimized for the specific oils in your formulation. This compound, along with other emollients, will contribute to the required HLB of the oil phase. Adjust the ratio of your high and low HLB emulsifiers to achieve the optimal HLB for your system.
High Concentration of this compound While this compound has a wide usage range (1-80%), a very high concentration can increase the oil phase volume significantly.[4] Consider reducing the concentration of this compound or other emollients in the oil phase and replacing it with a portion of the continuous phase or a lighter emollient.
Inadequate Homogenization Insufficient shear during the emulsification process can result in large oil droplets that are more prone to creaming. Increase the homogenization speed or time. Ensure your mixing equipment is appropriate for the batch size and viscosity of the formulation.
Low Viscosity of the Continuous Phase A low-viscosity external phase (water phase in an O/W emulsion) can allow oil droplets to move more freely and coalesce. Consider adding a thickener or stabilizer (e.g., xanthan gum, carbomer) to the aqueous phase to increase its viscosity and impede droplet movement.

Issue: I am observing pigment settling in my foundation containing this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Pigment Dispersion This compound is a good pigment wetting agent, but it may not be sufficient on its own, especially with high pigment loads.[4] Ensure pigments are properly wetted and dispersed in a portion of the oil phase (including this compound) before being incorporated into the main batch. The use of a dedicated dispersing agent may be necessary.
Inadequate Suspension Properties The viscosity of the foundation may be too low to keep the dense pigment particles suspended. Increase the concentration of suspending agents or thickeners in the formula.
Pigment Agglomeration Pigment particles can clump together (agglomerate) if not properly dispersed, leading to faster settling. Evaluate the milling process of your pigment grind. The use of surface-treated pigments can also improve dispersion and reduce agglomeration.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Liquid Foundation

This protocol outlines the preparation of a basic O/W liquid foundation and can be used to evaluate the impact of varying concentrations of this compound.

Materials and Equipment:

  • Beakers

  • Water bath

  • Overhead propeller mixer

  • Homogenizer

  • Weighing scale

Formulation:

Phase Ingredient Function % w/w (Example)
A (Water Phase) Deionized WaterVehicleq.s. to 100
GlycerinHumectant3.00
Xanthan GumThickener0.20
B (Oil Phase) This compoundEmollient, Dispersant5.00 - 15.00
Caprylic/Capric TriglycerideEmollient5.00
Cetearyl AlcoholThickener, Emulsifier2.00
Glyceryl StearateEmulsifier2.00
Polysorbate 60Emulsifier1.50
C (Pigment Phase) Titanium DioxidePigment8.00
Yellow Iron OxidePigment0.80
Red Iron OxidePigment0.30
Black Iron OxidePigment0.10
This compoundDispersing Agent2.00
D (Preservative Phase) PhenoxyethanolPreservative1.00

Procedure:

  • Water Phase (A): In a main beaker, combine deionized water and glycerin. Sprinkle in xanthan gum while mixing with a propeller mixer to avoid clumping. Heat to 75°C.

  • Oil Phase (B): In a separate beaker, combine all ingredients of the oil phase and heat to 75°C while mixing until all components are melted and uniform.

  • Pigment Phase (C): In a small beaker, combine the pigments with this compound. Mix until pigments are fully wetted.

  • Emulsification: Add the oil phase (B) to the water phase (A) under continuous propeller mixing. Mix for 15-20 minutes.

  • Homogenization: Homogenize the emulsion at a moderate speed for 5-10 minutes to reduce the droplet size.

  • Pigment Addition: Add the pigment phase (C) to the emulsion and mix until the color is uniform.

  • Cooling: Begin cooling the batch while stirring.

  • Preservative Addition: At a temperature below 40°C, add the preservative phase (D) and mix until uniform.

  • Final Adjustments: Adjust pH if necessary and bring the batch to a final weight with deionized water.

Protocol 2: Stability Testing of Liquid Foundation

This protocol describes accelerated stability tests to evaluate the physical stability of the prepared foundation formulations.

1. Thermal Stability:

  • Place samples of the foundation in ovens at 40°C and 50°C.

  • Observe the samples at 24 hours, 1 week, 2 weeks, 1 month, and 3 months for any signs of phase separation, color change, or changes in texture.

2. Freeze-Thaw Cycle Stability:

  • Subject the samples to three to five cycles of freezing and thawing.

  • One cycle consists of 24 hours at -10°C followed by 24 hours at 25°C.

  • After the cycles are complete, visually inspect the samples for phase separation, crystallization, or textural changes.

3. Centrifugation Test:

  • Place a sample of the foundation in a centrifuge tube.

  • Centrifuge at 3000 rpm for 30 minutes.

  • Observe the sample for any signs of creaming or pigment settling. This is a quick way to assess emulsion stability.

Quantitative Data Presentation

The following tables present hypothetical data from an experiment evaluating the effect of this compound concentration on foundation stability.

Table 1: Effect of this compound Concentration on Viscosity and Droplet Size

This compound (%) Initial Viscosity (cP) Mean Droplet Size (µm)
5.035002.5
10.038002.8
15.042003.5

Table 2: Accelerated Stability Testing Results (4 weeks at 40°C)

This compound (%) Creaming Layer Height (mm) Pigment Settling Overall Stability
5.00NoneStable
10.0< 1SlightAcceptable
15.03ModerateUnstable

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_testing Stability Testing cluster_analysis Data Analysis prep_water Prepare Water Phase (A) emulsify Emulsification (Add B to A) prep_water->emulsify prep_oil Prepare Oil Phase (B) (Varying this compound %) prep_oil->emulsify prep_pigment Prepare Pigment Phase (C) add_pigment Add Pigment Phase (C) prep_pigment->add_pigment homogenize Homogenization emulsify->homogenize homogenize->add_pigment cool_preserve Cooling & Preservative Addition (D) add_pigment->cool_preserve thermal_test Thermal Stability (40°C & 50°C) cool_preserve->thermal_test Test Samples cycle_test Freeze-Thaw Cycling (-10°C to 25°C) cool_preserve->cycle_test centrifuge_test Centrifugation (3000 rpm, 30 min) cool_preserve->centrifuge_test viscosity_measurement Viscosity Measurement cool_preserve->viscosity_measurement droplet_size_analysis Droplet Size Analysis cool_preserve->droplet_size_analysis visual_assessment Visual Assessment of Phase Separation thermal_test->visual_assessment cycle_test->visual_assessment centrifuge_test->visual_assessment

Caption: Experimental workflow for preparing and testing liquid foundation stability.

Troubleshooting_Logic cluster_creaming Creaming cluster_settling Pigment Settling start Phase Separation Observed q_emulsifier Emulsifier System Adequate? start->q_emulsifier If Creaming q_dispersion Pigment Dispersion Adequate? start->q_dispersion If Settling s_adjust_emulsifier Adjust Emulsifier Conc. / HLB q_emulsifier->s_adjust_emulsifier No q_oil_conc Oil Phase Concentration Too High? q_emulsifier->q_oil_conc Yes s_reduce_oil Reduce this compound / Emollients q_oil_conc->s_reduce_oil Yes q_viscosity Continuous Phase Viscosity Sufficient? q_oil_conc->q_viscosity No s_add_thickener Increase Thickener Concentration q_viscosity->s_add_thickener No s_improve_dispersion Optimize Pigment Grind / Add Dispersant q_dispersion->s_improve_dispersion No q_suspension Sufficient Suspension? q_dispersion->q_suspension Yes s_increase_suspending_agent Increase Suspending Agent q_suspension->s_increase_suspending_agent No

Caption: Troubleshooting logic for addressing phase separation in liquid foundations.

References

Technical Support Center: Optimization of Diisostearyl Malate Levels to Reduce Tackiness in Lip Gloss

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of diisostearyl malate (B86768) levels to reduce tackiness in lip gloss formulations.

Frequently Asked Questions (FAQs)

Q1: What is Diisostearyl Malate and what is its primary function in a lip gloss formulation?

A1: this compound is a diester of isostearyl alcohol and malic acid that functions as an emollient in cosmetic and personal care products.[1][2] Its primary role is to provide a smooth, soft, and non-greasy feel to the skin and lips.[3] In lip gloss formulations, it enhances texture, improves spreadability, and contributes to a luxurious, cushiony feel without excessive stickiness.[4] It is often used as a substitute for castor oil due to its excellent pigment dispersing properties and its ability to prevent "sweating" in stick products.[5][6]

Q2: What are the typical usage levels for this compound in lip gloss?

A2: The typical use levels of this compound in cosmetic formulations range from 2% to 10%.[1][7] However, some suppliers recommend usage rates up to 60% or even 80%, depending on the desired sensory characteristics of the final product.[1][4] The optimal concentration will depend on the other ingredients in the formulation, particularly the types and amounts of film-forming polymers and waxes.

Q3: What are the primary causes of tackiness in lip gloss formulations?

A3: Tackiness in lip gloss is primarily caused by a high concentration of film-forming polymers, such as polybutene, polyvinylpyrrolidone (B124986) (PVP), or acrylate (B77674) copolymers.[8] While these ingredients are excellent for creating a high-shine, long-lasting film, an imbalance with emollients can lead to a sticky or tacky sensation.[8] Other contributing factors can include the overall viscosity of the formula, the type and concentration of waxes and oils used, and environmental factors like heat and humidity which can alter the formulation's consistency.[8]

Q4: How can this compound help in reducing the tackiness of a lip gloss?

A4: this compound is known for its non-tacky feel.[9] It acts as a lubricating emollient that can offset the sticky nature of high-shine polymers. Its branched-chain structure provides good slip and a less greasy residue compared to other emollients. By incorporating this compound into a formulation, it is possible to maintain a high level of gloss while improving the sensory experience and reducing the undesirable tackiness.

Troubleshooting Guide

Problem: My lip gloss formulation is excessively tacky.

Initial Assessment:

Before making significant formulation changes, consider these quick checks:

  • Application Technique: Applying too much product can result in a sticky feeling.[8]

  • Environmental Conditions: High heat and humidity can increase the perception of tackiness.

  • Expired Ingredients: Ensure that all raw materials, especially polymers and oils, are within their shelf life, as degradation can alter their properties.

Formulation Adjustments:

If the issue persists, a systematic approach to reformulating is recommended. The following table outlines a hypothetical experimental design to optimize the level of this compound to reduce tackiness.

Table 1: Hypothetical Experimental Data for this compound Optimization
Formulation IDThis compound (%)Polybutene (%)Sensory Panel Tackiness Score (1-10 Scale)Instrumental Adhesion Force (g)
LG-Control0408.525.3
LG-DM-55356.218.1
LG-DM-1010304.112.5
LG-DM-1515252.57.8
LG-DM-2020202.88.2

Note: This data is for illustrative purposes only and actual results may vary depending on the full formulation.

Experimental Protocols

Sensory Evaluation of Lip Gloss Tackiness

Objective: To quantitatively assess the perceived tackiness of lip gloss formulations using a trained sensory panel.

Methodology:

  • Panelist Selection: A panel of 10-12 trained individuals with experience in sensory evaluation of cosmetic products.

  • Product Application: A standardized amount (e.g., 0.05g) of each formulation is applied to the panelists' forearms in a randomized order.

  • Evaluation Procedure:

    • After a 1-minute equilibration period, panelists will perform a "lip tack" test by gently pressing their lips together and then separating them, rating the force required to do so.

    • A "finger tack" test will also be performed by lightly touching the applied product with a clean finger and assessing the degree of stickiness upon removal.

  • Scoring: Tackiness is rated on a 10-point scale where 1 = not tacky and 10 = extremely tacky.

  • Data Analysis: The average tackiness score for each formulation is calculated. Statistical analysis (e.g., ANOVA) can be used to determine significant differences between formulations.

Instrumental Analysis of Lip Gloss Adhesion

Objective: To obtain objective, quantitative data on the adhesiveness of lip gloss formulations using a texture analyzer.

Methodology:

  • Instrumentation: A texture analyzer equipped with a probe suitable for adhesion testing (e.g., a cylindrical or spherical probe).

  • Sample Preparation: A consistent and uniform layer of the lip gloss formulation is applied to a substrate (e.g., a glass slide or a synthetic skin substrate).

  • Test Parameters:

    • Probe Speed: The probe approaches and retracts from the sample at a controlled speed (e.g., 1 mm/s).

    • Contact Force: The probe applies a defined force to the sample surface (e.g., 10g).

    • Contact Time: The probe remains in contact with the sample for a set duration (e.g., 5 seconds).

  • Measurement: The instrument measures the negative force required to pull the probe away from the lip gloss sample. This peak negative force is recorded as the adhesion force (in grams).

  • Data Analysis: Multiple measurements are taken for each sample to ensure reproducibility. The average adhesion force is calculated for each formulation.

Visualizations

Experimental_Workflow cluster_formulation Formulation Stage cluster_testing Testing Stage cluster_analysis Analysis Stage F1 Control Formulation (High Tackiness) F2 Varying Concentrations of This compound F1->F2 Introduce S1 Sensory Panel Evaluation (Tackiness Score) F2->S1 Test I1 Instrumental Analysis (Adhesion Force) F2->I1 Test D1 Data Collection and Comparison S1->D1 I1->D1 O1 Optimized Formulation (Reduced Tackiness) D1->O1 Determine

Caption: Experimental workflow for optimizing this compound levels.

Caption: Troubleshooting logic for addressing high tackiness in lip gloss.

References

Technical Support Center: Improving the Oxidative Stability of Formulations Containing Diisostearyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on enhancing the oxidative stability of formulations containing diisostearyl malate (B86768). Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during formulation development and stability testing.

Frequently Asked Questions (FAQs)

Q1: What is diisostearyl malate, and why is its oxidative stability a concern?

This compound is a popular emollient in cosmetics and personal care products, valued for the luxurious feel and high shine it imparts to formulations like lipsticks, glosses, and skin creams.[1] It is an ester of malic acid and isostearyl alcohol.[2] While it is considered to have better oxidative stability than some other emollients like castor oil, its ester structure can still be susceptible to oxidation.[2] Oxidative degradation can lead to undesirable changes in the formulation, including alterations in color, odor (rancidity), and texture, as well as a potential decrease in the efficacy of active ingredients.[3]

Q2: What are the primary factors that initiate and accelerate the oxidation of this compound in a formulation?

The oxidation of this compound, like other esters and lipids, is a free-radical chain reaction that can be initiated and accelerated by several factors:

  • Exposure to Oxygen: The presence of oxygen is a primary requirement for oxidative degradation.

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.

  • Light (UV Radiation): UV light can provide the energy to initiate the formation of free radicals.

  • Presence of Metal Ions: Transition metals such as iron and copper can act as pro-oxidants, catalyzing the decomposition of hydroperoxides and accelerating the oxidation process.[4]

Q3: What are the most effective antioxidants for stabilizing formulations containing this compound?

A combination of primary and secondary antioxidants is often the most effective strategy.

  • Primary (Chain-Breaking) Antioxidants: These directly scavenge free radicals.

    • Tocopherols (B72186) (Vitamin E): Oil-soluble antioxidants that are highly effective at protecting lipids from oxidation. Mixed tocopherols are often used.

    • Ascorbyl Palmitate: An oil-soluble ester of Vitamin C that works synergistically with tocopherols.[5][6][7][8][9] It can regenerate tocopherol from its radical form, prolonging its antioxidant activity.[8]

    • Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is very effective in oils and fats.

  • Secondary (Preventative) Antioxidants: These function by mechanisms other than direct radical scavenging.

    • Chelating Agents: These ingredients, such as Ethylenediaminetetraacetic acid (EDTA) and its salts, bind to metal ions, preventing them from participating in oxidation reactions.[10]

Typical Usage Levels of Common Antioxidants:

AntioxidantTypical Usage Level (%)Function
Tocopherol (Vitamin E)0.05 - 0.5Primary Antioxidant
Ascorbyl Palmitate0.01 - 0.2Primary Antioxidant / Synergist
BHT0.01 - 0.1Primary Antioxidant
EDTA (Disodium/Tetrasodium)0.05 - 0.2Chelating Agent

Q4: Can antioxidants have a synergistic effect in improving stability?

Yes, synergistic combinations are highly effective. The most common and well-documented synergy is between tocopherol (Vitamin E) and an oil-soluble vitamin C derivative like ascorbyl palmitate.[5][6][7][8][9] Tocopherol donates a hydrogen atom to quench a lipid peroxide radical, becoming a tocopheryl radical itself. Ascorbyl palmitate can then regenerate tocopherol by donating a hydrogen atom to the tocopheryl radical, allowing the tocopherol to continue its antioxidant function.

Troubleshooting Guides

Problem 1: My formulation containing this compound is developing an off-odor and slight discoloration over time.

Possible Cause Suggested Solution
Inadequate antioxidant protection. - Increase the concentration of your primary antioxidant (e.g., tocopherol) within its recommended usage range.- Introduce a synergistic antioxidant like ascorbyl palmitate.- Consider adding a chelating agent (e.g., Disodium EDTA) to sequester any trace metal ions that may be catalyzing oxidation.
Exposure to light and air. - Evaluate your packaging. Use opaque or UV-protective containers to shield the formulation from light.[11][12][13]- Consider airless packaging to minimize oxygen exposure.[11]
Contamination with pro-oxidant metals. - Review the quality of your raw materials to ensure they are free from significant metal contamination.- Incorporate a chelating agent into your formulation.

Problem 2: My accelerated stability testing (e.g., Rancimat) shows a short induction period for my this compound-based formulation.

Possible Cause Suggested Solution
The antioxidant system is not robust enough for the formulation. - Experiment with different antioxidant blends. A combination of tocopherol and ascorbyl palmitate is a good starting point.- Evaluate the efficacy of different concentrations of your chosen antioxidants.
Other ingredients in the formulation are pro-oxidant. - Review all components of your formulation. Some fragrance ingredients or other lipids may be more prone to oxidation and could be depleting the antioxidant system more rapidly.
Incorrect Rancimat test parameters. - Ensure the temperature and airflow rate are appropriate for your sample type. Cosmetic emulsions may require different settings than pure oils.[14][15][16][17]

Experimental Protocols

Determination of Peroxide Value (PV)

This method measures the primary oxidation products (hydroperoxides).

Principle: The sample is dissolved in a solvent mixture and treated with a potassium iodide solution. The peroxides in the sample oxidize the iodide to iodine. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (B1220275) solution.[18]

Procedure for a Lipstick/Anhydrous Balm:

  • Accurately weigh approximately 3 g of the sample into a 250 mL Erlenmeyer flask with a glass stopper.[2][19]

  • Add 50 mL of a solvent mixture of glacial acetic acid and a suitable organic solvent (e.g., isooctane (B107328) or chloroform) in a 3:2 ratio. Swirl to dissolve the sample. Gentle warming in a water bath may be necessary for solid samples.

  • Add 1 mL of a freshly prepared saturated potassium iodide solution.[2][19]

  • Stopper the flask and swirl for exactly one minute.[2][19]

  • Immediately add 100 mL of deionized water and shake vigorously.[2][19]

  • Titrate the liberated iodine with a 0.01 N sodium thiosulfate solution, shaking continuously, until the yellow iodine color almost disappears.

  • Add 1 mL of a 1% starch indicator solution. The solution will turn blue.

  • Continue the titration dropwise until the blue color completely disappears.[2]

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using the same procedure but without the sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Determination of p-Anisidine (B42471) Value (p-AV)

This method measures the secondary oxidation products, primarily aldehydes.

Principle: Aldehydic compounds in the sample react with p-anisidine in a solvent to form a yellowish product. The intensity of the color, which is proportional to the amount of aldehydes, is measured spectrophotometrically.[20]

Procedure for a Cosmetic Cream/Lotion:

  • Accurately weigh an appropriate amount of the sample (e.g., 1 g) into a 25 mL volumetric flask.

  • Dissolve the sample and bring it to volume with a suitable solvent like isooctane. This is your "test solution."

  • Measure the absorbance (A1) of the test solution at 350 nm using the solvent as a blank.

  • Pipette 5 mL of the test solution into one test tube and 5 mL of the solvent into a second (blank) test tube.

  • To each tube, add 1 mL of a 0.25% (w/v) p-anisidine solution in glacial acetic acid.

  • Stopper the tubes, shake well, and store them in the dark for 10 minutes.

  • Measure the absorbance (A2) of the test solution in the first tube at 350 nm, using the blank from the second tube.

Calculation: p-Anisidine Value = (25 * (1.2 * A2 - A1)) / W Where:

  • A1 = Absorbance of the test solution

  • A2 = Absorbance of the reacted solution

  • W = Weight of the sample (g)

Rancimat Test (Oxidative Stability Index - OSI)

This is an accelerated stability test that determines the induction time of an oil or fat.

Principle: A stream of purified air is passed through a sample held at a constant elevated temperature (e.g., 110-120°C). As the sample oxidizes, volatile organic acids are formed. These volatile compounds are carried by the air stream into a measuring vessel containing deionized water. The instrument continuously measures the conductivity of the water. A sharp increase in conductivity marks the end of the induction period, as the formation of volatile acids accelerates.[14][16][17]

Procedure for a Cosmetic Emulsion:

  • Accurately weigh 3 g of the emulsion into a disposable Rancimat reaction vessel.[17]

  • For formulations with high water content or a low fat phase, a carrier material like polyethylene (B3416737) glycol (PEG) may be used. In this case, weigh 3 g of PEG and a specified amount of the sample into the reaction vessel.[15]

  • Fill the measuring vessel with 60 mL of deionized water and place the conductivity electrode into the vessel.[17]

  • Place the reaction vessel into the pre-heated heating block of the Rancimat instrument.

  • Connect the tubing from the air source to the reaction vessel and from the reaction vessel to the measuring vessel.

  • Start the measurement. The instrument will automatically detect the induction time.

Visualizations

Signaling Pathways and Experimental Workflows

Oxidation_Process Diisostearyl_Malate This compound (Ester in Formulation) Free_Radical Lipid Radical (L_) Diisostearyl_Malate->Free_Radical Initiators Initiators (Heat, Light, Metal Ions) Initiators->Diisostearyl_Malate Initiation Peroxy_Radical Peroxy Radical (LOO_) Free_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxy_Radical->Hydroperoxide + LH (Propagation) Unoxidized_Lipid This compound (LH) Degradation_Products Aldehydes, Ketones (Secondary Oxidation Products) Hydroperoxide->Degradation_Products Decomposition Rancidity Rancidity (Off-odors, Discoloration) Degradation_Products->Rancidity

Caption: Oxidative degradation pathway of this compound.

Antioxidant_Mechanism cluster_0 Radical Scavenging Cycle cluster_1 Metal Chelation Peroxy_Radical Peroxy Radical (LOO.) Stable_Hydroperoxide Stable Hydroperoxide (LOOH) Peroxy_Radical->Stable_Hydroperoxide Termination Tocopherol Tocopherol (Toc-OH) Tocopherol->Peroxy_Radical donates H+ Tocopheryl_Radical Tocopheryl Radical (Toc-O.) Tocopherol->Tocopheryl_Radical Tocopheryl_Radical->Tocopherol Regeneration Ascorbyl_Palmitate Ascorbyl Palmitate (As-H) Ascorbyl_Palmitate->Tocopheryl_Radical donates H+ Dehydroascorbyl_Palmitate Dehydroascorbyl Palmitate (As.) Ascorbyl_Palmitate->Dehydroascorbyl_Palmitate Metal_Ion Metal Ion (e.g., Fe2+) Inactive_Complex Inactive Metal-Chelate Complex Metal_Ion->Inactive_Complex Chelating_Agent Chelating Agent (e.g., EDTA) Chelating_Agent->Inactive_Complex

Caption: Mechanisms of antioxidant action in formulations.

Experimental_Workflow Sample Formulation with This compound Accelerated_Stability Accelerated Stability Testing (e.g., 45°C for 12 weeks) Sample->Accelerated_Stability Rancimat Rancimat Test Sample->Rancimat PV_Test Peroxide Value (PV) Test Accelerated_Stability->PV_Test AV_Test Anisidine Value (AV) Test Accelerated_Stability->AV_Test Primary_Oxidation Primary Oxidation (Hydroperoxides) PV_Test->Primary_Oxidation Secondary_Oxidation Secondary Oxidation (Aldehydes) AV_Test->Secondary_Oxidation Induction_Time Induction Time (Overall Stability) Rancimat->Induction_Time Data_Analysis Data Analysis and Stability Assessment Primary_Oxidation->Data_Analysis Secondary_Oxidation->Data_Analysis Induction_Time->Data_Analysis

Caption: Workflow for assessing oxidative stability.

References

challenges and solutions in formulating with high percentages of diisostearyl malate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for formulating with high percentages of Diisostearyl Malate (B86768) (DISM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common challenges that may arise when incorporating high concentrations of Diisostearyl Malate into your formulations.

Issue 1: High Viscosity and Poor Spreadability

  • Question: My formulation with a high percentage of this compound is too thick and difficult to spread. How can I reduce the viscosity without compromising the desired sensory feel?

  • Answer: High concentrations of this compound, a viscous ester, can significantly increase the overall viscosity of a formulation.[1][2] To address this, consider the following solutions:

    • Co-emollients: Blend this compound with lower viscosity esters such as Triethylhexanoin or Ethylhexyl Palmitate to reduce the overall viscosity and improve spreadability.[3]

    • Silicone Alternatives: Incorporating light silicones or their alternatives can also enhance slip and reduce drag.

    • Manufacturing Process: Adjusting the homogenization speed and time during the manufacturing process can influence the final viscosity of an emulsion.

Issue 2: Undesirable Sensory Properties (Tackiness or Greasiness)

  • Question: My product feels tacky and heavy on the skin. How can I improve the sensory profile of a formulation with a high concentration of this compound?

  • Answer: While this compound provides a rich, cushiony feel, high levels can lead to a tacky or greasy after-feel.[4] To mitigate this:

    • Powders and Starches: Incorporate oil-absorbing powders like silica, talc, or starches to create a more matte and less tacky finish.

    • Lighter Emollients: As with viscosity reduction, blending with lighter, faster-absorbing emollients can significantly improve the skin feel.

    • Sensory Modifiers: Utilize sensory modifiers that can impart a silky, powdery feel.

Issue 3: Formulation Stability - Lipstick Sweating

  • Question: My lipstick formulation containing a high percentage of this compound is exhibiting sweating (syneresis). What is causing this and how can I prevent it?

  • Answer: Lipstick sweating occurs when liquid oils, like this compound, separate from the wax matrix.[5] This can be exacerbated by temperature fluctuations. This compound, however, is often used to prevent sweating due to its high viscosity and good binding properties with pigments and waxes.[6][7][8] If sweating is still an issue:

    • Wax Blend Optimization: The type and ratio of waxes are critical. Ensure the wax network is robust enough to entrap the oil phase. Consider incorporating branched-chain waxes that can sterically hinder syneresis.[5] The polarity of the oils and waxes should be similar to improve compatibility.[5]

    • Co-emulsifiers: For oil and wax mixtures with differing polarities, using a co-emulsifier like Polyglyceryl-3 Diisostearate can improve stability.[5]

    • Manufacturing Cooling Rate: The rate at which the lipstick is cooled after being poured into the mold can affect the crystal structure of the wax matrix. A controlled cooling process can lead to a more stable structure that is less prone to sweating.

Issue 4: Emulsion Instability

  • Question: My oil-in-water (O/W) emulsion with a high concentration of this compound is showing signs of phase separation. How can I improve its stability?

  • Answer: High internal phase emulsions (HIPEs), where the internal phase (oil in an O/W emulsion) is high, can be inherently less stable.[9] The large droplet size and high concentration of the oil phase can lead to coalescence.

    • Emulsifier System: Ensure your emulsifier system is robust enough to handle the high oil load. A combination of emulsifiers is often more effective than a single one.

    • Viscosity of the Continuous Phase: Increasing the viscosity of the water phase with gums (e.g., xanthan gum) or polymers can slow down the movement of oil droplets and prevent them from coalescing.

    • Homogenization: Proper homogenization is crucial to create small, uniform oil droplets, which enhances emulsion stability.

    • Electrolytes: In some systems, the addition of electrolytes to the water phase can reduce the attractive forces between droplets, thereby improving stability.[9]

Frequently Asked Questions (FAQs)

Q1: What is the typical usage level of this compound in cosmetic formulations?

A1: The usage level of this compound can range from 1% to as high as 80%, depending on the desired effect and formulation type.[10] In many leave-on products, it is used in concentrations up to 82%. For lipsticks, concentrations can go up to 82%.[11]

Q2: Is this compound compatible with common cosmetic ingredients?

A2: Yes, this compound is highly compatible with a wide range of cosmetic ingredients, including other esters, butters, waxes, and oils.[10][12] It is oil-soluble and can be incorporated into the oil phase of emulsions or used in anhydrous formulas.[10]

Q3: Can this compound be used in cold-process formulations?

A3: Yes, this compound is suitable for both hot and cold process formulations, making it a versatile ingredient.[10]

Q4: Does a high concentration of this compound affect pigment dispersion?

A4: this compound is an excellent pigment wetting and dispersing agent.[1][10][13] At high concentrations, it can enhance pigment loading and color payoff in color cosmetics.

Q5: Are there any safety concerns with using high percentages of this compound?

A5: this compound is generally considered safe for use in cosmetics and has been deemed safe by the Cosmetic Ingredient Review (CIR) Expert Panel at the concentrations typically found in cosmetic products.[1][14][15]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
INCI Name This compound[10]
Appearance Clear, viscous liquid[10]
Solubility Oil-soluble[10]
Recommended Usage Rate 1% - 80%[10]
Saponification Value 165 - 180[16]
Hydroxyl Value 70 - 90[16]
pH Stability 4 - 9[10]

Experimental Protocols

Protocol 1: Evaluation of Emulsion Stability with High Percentages of this compound

This protocol outlines a method for assessing the physical stability of an oil-in-water emulsion containing a high concentration of this compound.

1. Materials:

  • Test emulsion with a high percentage of this compound.
  • Control emulsion with a standard emollient.
  • Centrifuge.
  • Temperature-controlled chambers (4°C, 25°C, 45°C).
  • Freeze-thaw chamber (-10°C).
  • Microscope.
  • Viscometer.
  • pH meter.

2. Procedure:

  • Initial Characterization: Record the initial appearance, color, odor, pH, and viscosity of the test and control emulsions. Observe the droplet size and distribution under a microscope.
  • Accelerated Stability Testing (High Temperature):
  • Place samples of both emulsions in temperature-controlled chambers at 45°C.
  • Observe the samples at 24 hours, 1 week, 2 weeks, 1 month, and 3 months for any signs of phase separation, creaming, color change, or odor change.
  • Measure pH and viscosity at each time point.
  • Freeze-Thaw Cycling:
  • Subject the samples to three to five cycles of freezing at -10°C for 24 hours, followed by thawing at 25°C for 24 hours.[17]
  • After each cycle, visually inspect for phase separation or crystallization.
  • Centrifugation:
  • Heat the emulsion to 50°C and centrifuge at 3000 rpm for 30 minutes.[18][19]
  • Inspect the sample for any signs of creaming or separation.
  • Microscopic Evaluation: At each observation point, examine a sample of the emulsion under a microscope to assess changes in droplet size and distribution, which can indicate coalescence.

3. Data Analysis:

  • Compare the changes in the physical and chemical properties of the test emulsion with the control emulsion over time and under different stress conditions.
  • A stable emulsion will show minimal changes in its properties throughout the testing period.

Mandatory Visualization

logical_relationship A High Percentage of This compound B Increased Viscosity A->B leads to C Potential for Tacky/ Greasy Skin Feel A->C can lead to D Potential for Lipstick Sweating (Syneresis) A->D can contribute to E Emulsion Instability (Phase Separation) A->E can contribute to F Blend with Low Viscosity Esters F->B solution for G Incorporate Powders/ Sensory Modifiers G->C solution for H Optimize Wax Blend & Cooling Process H->D solution for I Robust Emulsifier System & Process Optimization I->E solution for

Caption: Challenges and Solutions in Formulating with High Percentages of this compound.

experimental_workflow prep Formulation Preparation (High % DISM) initial Initial Characterization (Viscosity, pH, Micro) prep->initial stress Stress Conditions initial->stress ht High Temperature (45°C) stress->ht ft Freeze-Thaw Cycling (-10°C to 25°C) stress->ft cent Centrifugation (3000 rpm, 50°C) stress->cent analysis Analysis at Timepoints (Visual, pH, Viscosity, Micro) ht->analysis ft->analysis cent->analysis conclusion Stability Assessment analysis->conclusion

Caption: Experimental Workflow for Emulsion Stability Testing.

References

Technical Support Center: Optimizing Cream Texture by Adjusting the Diisostearyl Malate to Oil Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the texture of creams by adjusting the diisostearyl malate (B86768) to oil ratio.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of diisostearyl malate in cream formulations?

A1: this compound is a versatile emollient ester that primarily functions as a texture modifier, gloss enhancer, and pigment-wetting agent.[1] It is known for imparting a rich, cushiony, and non-greasy skin feel, improving the spreadability of creams, and enhancing the overall sensory experience.[2][3][4] Its properties make it ideal for creating luxurious and aesthetically pleasing cream textures.

Q2: How does the this compound to oil ratio impact cream texture?

A2: The ratio of this compound to the total oil phase significantly influences the cream's viscosity, spreadability, and sensory profile. A higher ratio of this compound can lead to a more cushiony, substantive feel with increased gloss. Conversely, a lower ratio may result in a lighter, less viscous cream. Adjusting this ratio allows for fine-tuning the texture from a light, fast-absorbing lotion to a rich, occlusive cream.

Q3: What types of oils are compatible with this compound?

A3: this compound is soluble in a wide range of cosmetic oils, including natural oils, mineral oil, and silicones.[5][6] Its compatibility with various esters, butters, and waxes makes it a versatile ingredient in many cream formulations.[1]

Q4: What is the typical usage level of this compound in creams?

A4: The usage level of this compound can range from 1% to as high as 80% of the formulation, depending on the desired textural and sensory outcome.[1] In cream formulations, it is more commonly used in the range of 2% to 10%.[5][6]

Q5: Is this compound suitable for both hot and cold process formulations?

A5: Yes, this compound is compatible with both hot and cold processing methods, offering flexibility in the manufacturing process.[1] It should be added to the oil phase of the formulation.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Cream feels too greasy or heavy. The concentration of this compound in the oil phase is too high.Decrease the this compound to oil ratio. Consider substituting a portion of the this compound with a lighter, faster-absorbing emollient.
Cream feels sticky or tacky. The overall emollient blend may be too substantive. The this compound to oil ratio might be too high, leading to a tacky skin finish.[7]Reduce the this compound concentration. Incorporate a dry-feel emollient or a silicone elastomer to mitigate the sticky sensation.
Cream is too thick and difficult to spread. The viscosity of the oil phase is too high due to a high concentration of this compound and other thickeners.Lower the this compound to oil ratio. Evaluate the concentration of other viscosity-enhancing agents in the oil phase, such as waxes or fatty alcohols.
Cream is too thin or watery. The concentration of this compound and other oil-phase thickeners is insufficient to build the desired viscosity.Increase the this compound to oil ratio. Consider adding a co-emulsifier or a lipid thickener to the oil phase to enhance viscosity.
Phase separation or instability. An imbalanced oil phase can disrupt the emulsion stability. A significant change in the this compound to oil ratio may alter the required HLB of the emulsifier system.Re-evaluate the emulsifier system to ensure it is appropriate for the modified oil phase. Optimize the homogenization process (speed and time) to ensure proper droplet size reduction and distribution.
Cream lacks a luxurious or cushioned feel. The concentration of this compound is too low to impart its characteristic sensory benefits.Gradually increase the this compound to oil ratio while monitoring the impact on viscosity and spreadability.

Experimental Protocols

Protocol 1: Preparation of Cream Formulations with Varying this compound to Oil Ratios

Objective: To prepare a series of oil-in-water (O/W) creams with a fixed total oil phase content but varying ratios of this compound to a carrier oil (e.g., Caprylic/Capric Triglyceride).

Materials:

  • Deionized Water

  • Glycerin

  • Xanthan Gum

  • This compound

  • Caprylic/Capric Triglyceride

  • Cetearyl Alcohol

  • Glyceryl Stearate (and) PEG-100 Stearate (Emulsifier)

  • Phenoxyethanol (and) Ethylhexylglycerin (Preservative)

Procedure:

  • Water Phase Preparation: In a suitable vessel, combine deionized water and glycerin. Disperse xanthan gum under high shear until fully hydrated. Heat the water phase to 75°C.

  • Oil Phase Preparation: In a separate vessel, combine this compound, caprylic/capric triglyceride, cetearyl alcohol, and the emulsifier. Heat the oil phase to 75°C while stirring until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase to the water phase under high-speed homogenization. Continue homogenization for 3-5 minutes to form a stable emulsion.

  • Cooling: Begin cooling the emulsion under moderate stirring.

  • Preservation: Once the emulsion has cooled to below 40°C, add the preservative and mix until uniform.

  • Final Adjustment: Adjust the pH if necessary and mix until the cream is smooth and homogenous.

Protocol 2: Texture Analysis of Cream Formulations

Objective: To quantitatively and qualitatively assess the textural properties of the prepared cream formulations.

Methods:

  • Viscosity Measurement:

    • Use a rotational viscometer with a suitable spindle (e.g., T-bar or helipath) to measure the viscosity of each cream sample at a controlled temperature (25°C).

    • Record viscosity readings at different shear rates to characterize the flow behavior.

  • Spreadability Analysis:

    • Employ a texture analyzer with a spreadability rig.

    • Apply a standardized amount of cream to the base of the rig.

    • Measure the force required to spread the cream over a defined area. A lower force indicates better spreadability.

  • Sensory Panel Evaluation:

    • Recruit a panel of trained sensory assessors.

    • Provide each panelist with coded samples of the cream formulations.

    • Assessors will evaluate and score various textural attributes on a predefined scale (e.g., 1-10), including:

      • Pickup: Ease of scooping the product from the container.

      • Spreadability: Ease of application on the skin.

      • Absorbency: Rate at which the cream disappears into the skin.

      • Greasiness: Amount of oily residue left on the skin.

      • Stickiness: Degree of tackiness on the skin after application.

      • Cushion: The feeling of substance and richness during application.

Data Presentation

Table 1: Illustrative Quantitative Data on the Effect of this compound:Oil Ratio on Cream Texture

FormulationThis compound (%)Caprylic/Capric Triglyceride (%)This compound:Oil RatioViscosity (cP at 10 rpm)Spreadability (Force in N)
F12.517.51:715,0002.5
F25.015.01:325,0003.0
F310.010.01:140,0003.8
F415.05.03:165,0004.5

Table 2: Illustrative Sensory Panel Evaluation Scores (Average on a 1-10 scale)

FormulationPickupSpreadabilityAbsorbencyGreasinessStickinessCushion
F1898324
F2787436
F3676548
F4554769

Mandatory Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_emulsify Emulsification & Cooling cluster_analysis Texture Analysis P1 Prepare Water Phase (Water, Glycerin, Xanthan Gum) Heat to 75°C E1 Combine Phases under High Shear Homogenization P1->E1 P2 Prepare Oil Phase (this compound, Carrier Oil, Emulsifier) Heat to 75°C P2->E1 C1 Cool Emulsion with Moderate Stirring E1->C1 A1 Add Preservative (below 40°C) C1->A1 T1 Viscosity Measurement (Rotational Viscometer) A1->T1 T2 Spreadability Analysis (Texture Analyzer) A1->T2 T3 Sensory Panel Evaluation A1->T3

Caption: Experimental workflow for preparing and analyzing cream formulations.

Logical_Relationship cluster_properties Textural Properties Ratio Increase this compound: Oil Ratio Viscosity Increased Viscosity Ratio->Viscosity Spreadability Decreased Spreadability Ratio->Spreadability Cushion Increased Cushion & Richness Ratio->Cushion Greasiness Increased Greasiness Ratio->Greasiness Stickiness Increased Stickiness Ratio->Stickiness

References

troubleshooting guide for unexpected viscosity changes in diisostearyl malate emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected viscosity changes in diisostearyl malate (B86768) emulsions.

Frequently Asked Questions (FAQs)

Q1: What is diisostearyl malate and what is its role in emulsions?

This compound is a versatile ester of malic acid and isostearyl alcohol.[1][2][3] In emulsions, it primarily functions as an emollient, providing a rich, cushiony skin feel without being greasy.[4][5] It also acts as a pigment wetting agent and dispersant, making it valuable in color cosmetics.[4][6][7][8] Additionally, it contributes to the overall texture and stability of the formulation.[7] Its usage levels in cosmetic formulations can range from 2% to 10%, although some suppliers suggest it can be used up to 60% or even 80% depending on the desired attributes of the final product.[3][4][5][9]

Q2: What are the typical physical properties of this compound?

This compound is a clear, colorless to pale yellow, viscous liquid.[2][4] It is oil-soluble and compatible with a wide range of cosmetic ingredients, including esters, butters, waxes, and oils.[4][6] It is stable across a pH range of 4 to 9 and can be used in both hot and cold process formulations.[4]

Q3: What are the common signs of instability in this compound emulsions?

Common signs of instability include changes in viscosity (thickening or thinning), phase separation (creaming or coalescence), changes in color or odor, and a grainy or lumpy texture.

Troubleshooting Guide: Unexpected Viscosity Changes

Issue 1: Emulsion is Thicker Than Expected

Question: My this compound emulsion has become significantly more viscous than intended. What could be the cause and how can I fix it?

Answer: An unexpected increase in viscosity can be attributed to several factors related to your formulation and processing parameters.

Possible Causes and Solutions:

Possible Cause Explanation Suggested Solution
Incorrect Ingredient Concentration Higher concentrations of fatty alcohols (like cetyl or cetearyl alcohol), waxes, or certain polymers can lead to a thicker emulsion.[10] An increased concentration of the dispersed phase (the oil phase, including this compound) can also increase viscosity.Review your formulation and consider reducing the concentration of thickening agents by 0.5-2%.[10] If the oil phase is too high, a slight reduction may be necessary.
Processing Temperature If the emulsion is cooled too rapidly or to too low a temperature, some components like waxes or fatty alcohols may solidify prematurely, leading to a thicker consistency.Ensure a controlled cooling process. Avoid crash cooling and allow the emulsion to cool gradually while stirring gently.
Homogenization Speed and Duration Excessive shear during homogenization can sometimes lead to an increase in viscosity, particularly if the formulation contains shear-sensitive thickeners that can swell or change conformation under high stress.Optimize your homogenization parameters. Try reducing the speed or duration of high-shear mixing.
Ingredient Interaction Certain combinations of emulsifiers and stabilizers can have a synergistic thickening effect.Review the literature for known interactions between your chosen ingredients. Consider a simpler emulsifier system or one with known compatibility.
Issue 2: Emulsion is Thinner Than Expected

Question: My this compound emulsion is too fluid and lacks the desired viscosity. How can I address this?

Answer: A decrease in viscosity can compromise the stability and sensory properties of your emulsion. Here are the likely culprits and how to resolve them.

Possible Causes and Solutions:

Possible Cause Explanation Suggested Solution
Insufficient Thickener Concentration The concentration of your gelling agents, fatty alcohols, or waxes may be too low to achieve the target viscosity.Increase the concentration of your chosen thickener in small increments (e.g., 0.5-1.5% for gums like sclerotium gum). Alternatively, increase the amount of fatty alcohols or waxes.[10]
Inadequate Homogenization Insufficient shear during emulsification can result in larger oil droplets, which can lead to a less stable and thinner emulsion.Increase the speed or duration of homogenization to reduce the oil droplet size.
pH Shift The effectiveness of some thickening polymers (e.g., carbomers) is highly dependent on the pH of the formulation. An incorrect pH can prevent them from swelling and thickening the emulsion.Measure the pH of your emulsion and adjust it to the optimal range for your chosen thickener.
Presence of Viscosity-Reducing Ingredients Some ingredients, such as urea (B33335) or caprylyl glycol, can thin an emulsion.[10]If your formulation contains such ingredients, consider reducing their concentration or compensating by increasing the amount of thickener.[10]
Raw Material Variability The viscosity of this compound itself can vary between suppliers or even batches. This variability can impact the final viscosity of the emulsion.Request a Certificate of Analysis (CoA) from your supplier for each batch of this compound to ensure its viscosity is within your specified range.[9]

Experimental Protocols

Viscosity Measurement

A rotational viscometer or rheometer is essential for accurately characterizing the flow behavior of your emulsion.

Methodology:

  • Sample Preparation: Gently stir the emulsion to ensure homogeneity before measurement. Avoid introducing air bubbles.

  • Instrument Setup: Select an appropriate spindle or geometry (e.g., cone-plate, parallel-plate) and set the temperature to a controlled value (e.g., 25°C).

  • Measurement:

    • For a simple viscosity check, measure at a single shear rate.

    • For a more comprehensive analysis, perform a shear rate sweep to understand if the emulsion is Newtonian, shear-thinning, or shear-thickening.

  • Data Recording: Record the viscosity (in mPa·s or cP) at various shear rates. Plotting viscosity versus shear rate will provide a viscosity curve.

Stability Testing

Accelerated stability testing can help predict the long-term stability of your emulsion.

Methodology:

  • Thermal Stress Test:

    • Store samples of your emulsion at elevated temperatures (e.g., 40°C and 50°C) for a defined period (e.g., 4, 8, and 12 weeks).

    • At each time point, evaluate the samples for changes in viscosity, appearance, color, odor, and pH.

  • Freeze-Thaw Cycle Test:

    • Subject your emulsion to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C).

    • Repeat this cycle 3-5 times.

    • After the final cycle, assess the emulsion for any signs of instability, such as phase separation or significant viscosity changes.

  • Centrifugation Test:

    • Centrifuge a sample of the emulsion at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).

    • After centrifugation, examine the sample for any signs of phase separation (creaming or sedimentation).

Impact of Raw Material Variability

The quality and consistency of your raw materials, including this compound, are critical for reproducible emulsion properties.

  • Purity: Impurities in this compound, such as residual isostearyl alcohol or malic acid, could potentially affect the emulsion's stability and sensory characteristics.[2][11]

  • Supplier and Batch-to-Batch Variation: The physical properties of this compound, such as its viscosity, can differ between suppliers and even between different batches from the same supplier.[9] It is crucial to have tight specifications for your raw materials and to request a Certificate of Analysis for each lot.[9]

Visualization of Troubleshooting Workflows

Troubleshooting_Viscosity_Increase start Start: Unexpected Viscosity Increase check_conc Check Ingredient Concentrations start->check_conc end_node End: Viscosity Corrected adjust_conc Reduce Thickener/ Oil Phase % check_conc->adjust_conc Incorrect check_temp Review Cooling Process check_conc->check_temp Correct adjust_conc->end_node adjust_temp Implement Controlled Cooling check_temp->adjust_temp Too Rapid check_shear Evaluate Homogenization check_temp->check_shear Controlled adjust_temp->end_node check_shear->end_node Optimal adjust_shear Reduce Shear Speed/Time check_shear->adjust_shear Excessive adjust_shear->end_node

Caption: Troubleshooting workflow for increased emulsion viscosity.

Troubleshooting_Viscosity_Decrease start Start: Unexpected Viscosity Decrease check_conc Check Thickener Concentration start->check_conc end_node End: Viscosity Corrected adjust_conc Increase Thickener Concentration check_conc->adjust_conc Insufficient check_shear Evaluate Homogenization check_conc->check_shear Sufficient adjust_conc->end_node adjust_shear Increase Shear Speed/Time check_shear->adjust_shear Inadequate check_ph Measure and Adjust pH check_shear->check_ph Adequate adjust_shear->end_node check_ph->end_node Correct adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph Incorrect adjust_ph->end_node

Caption: Troubleshooting workflow for decreased emulsion viscosity.

References

Technical Support Center: Optimization of Particle Size Reduction in Pigment Grinds with Diisostearyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of particle size reduction in pigment grinds using diisostearyl malate (B86768).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of diisostearyl malate in pigment grinds?

A1: this compound is a high molecular weight, viscous ester that functions as an excellent emollient, binder, and pigment dispersing agent in cosmetic and pharmaceutical formulations.[1][2][3] Its medium viscosity is considered ideal for effectively wetting and de-agglomerating pigment particles, leading to a more uniform and stable dispersion.[4] In color cosmetics, it is frequently used to improve pigment payoff, enhance gloss, and ensure a smooth application.[5][6]

Q2: What are the typical usage levels of this compound for pigment dispersion?

A2: The usage level of this compound can vary significantly depending on the specific formulation, pigment type, and desired final product characteristics. Typical concentrations range from 2% to 10% by weight of the total formulation.[7][8] However, in some applications, such as high-shine lip products, the concentration can be as high as 60% to 80%.[5][7]

Q3: Can this compound be used in both hot and cold process formulations?

A3: Yes, this compound is a versatile ingredient that can be incorporated into both hot and cold process formulations, providing flexibility in manufacturing.[5]

Q4: How does this compound compare to other dispersants like castor oil?

A4: this compound is often used as a substitute for castor oil in pigment dispersions.[2][3] It offers comparable dispersing properties while providing better oxidative stability, which can lead to a longer shelf life for the final product.[7]

Q5: Is this compound considered safe for use in cosmetic and pharmaceutical applications?

A5: Yes, this compound has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel and is considered safe for use in cosmetics.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Pigment Wetting & Agglomeration Insufficient this compound concentration.Gradually increase the concentration of this compound in the grinding phase.
High pigment loading.Reduce the pigment-to-dispersant ratio.
Inadequate mixing energy.Increase milling time or speed. For bead mills, consider using smaller grinding media.
High Viscosity of Pigment Grind Excessive this compound concentration.Reduce the amount of this compound.
Temperature too low during processing.For hot processes, ensure the temperature is optimal for the viscosity of the oil phase.
Color Inconsistency Between Batches Variation in raw material quality.Ensure consistent quality of pigments and this compound.
Inconsistent processing parameters.Standardize milling time, speed, and temperature for all batches.
Flocculation or Settling of Pigment Post-Dispersion Insufficient stabilization of dispersed particles.While this compound aids in dispersion, a stabilizing agent may be required for long-term stability.
Incompatibility with other formulation components.Evaluate the compatibility of the pigment dispersion with other oils, waxes, and additives in the final formulation.

Experimental Protocols

Experiment: Determining the Optimal Concentration of this compound for Particle Size Reduction

Objective: To determine the effect of varying concentrations of this compound on the particle size distribution of a model pigment in a cosmetic base.

Materials:

  • Pigment (e.g., Red Iron Oxide)

  • This compound

  • Base Oil (e.g., Caprylic/Capric Triglyceride)

  • Bead Mill or Three-Roll Mill

  • Particle Size Analyzer (e.g., Laser Diffraction)

  • Viscometer

  • Hegman Gauge

Methodology:

  • Preparation of Premixes: Prepare a series of premixes with varying ratios of this compound to the base oil. For each premix, maintain a constant pigment concentration (e.g., 20% w/w).

  • Grinding/Milling:

    • Bead Mill: Charge the mill with grinding media. Add the premix and mill at a constant speed and temperature for a predetermined time (e.g., 60 minutes).

    • Three-Roll Mill: Pass the premix through the mill for a set number of passes, maintaining consistent roller speeds and pressures.

  • Particle Size Analysis: After milling, take a sample of the dispersion and measure the particle size distribution using a laser diffraction particle size analyzer. Record the D50 and D90 values.

  • Viscosity Measurement: Measure the viscosity of each pigment dispersion at a controlled temperature.

  • Fineness of Grind: Use a Hegman gauge to assess the fineness of the grind and check for any large agglomerates.

  • Data Analysis: Compare the particle size data and viscosity measurements across the different concentrations of this compound to determine the optimal level for achieving the desired particle size reduction without an adverse effect on viscosity.

Data Presentation

Table 1: Effect of this compound Concentration on Pigment Particle Size and Dispersion Viscosity

Sample ID This compound (% w/w in oil phase) Pigment Concentration (% w/w) Milling Time (min) D50 (µm) D90 (µm) Viscosity (cP) Hegman Gauge Reading
Control02060Record DataRecord DataRecord DataRecord Data
EXP-152060Record DataRecord DataRecord DataRecord Data
EXP-2102060Record DataRecord DataRecord DataRecord Data
EXP-3152060Record DataRecord DataRecord DataRecord Data
EXP-4202060Record DataRecord DataRecord DataRecord Data

Note: This table is a template for recording experimental results.

Mandatory Visualizations

Experimental_Workflow cluster_prep Premix Preparation cluster_milling Grinding/Milling cluster_analysis Analysis A Weigh Pigment, this compound, and Base Oil B Combine Ingredients in a Beaker A->B C Pre-mix with a High-Shear Mixer B->C D Charge Mill with Premix C->D E Mill at Controlled Speed and Time D->E F Particle Size Analysis (D50, D90) E->F G Viscosity Measurement E->G H Hegman Gauge Reading E->H

Caption: Experimental workflow for optimizing pigment dispersion.

Troubleshooting_Flowchart Start Issue: Poor Particle Size Reduction Q1 Are Pigments Properly Wetted? Start->Q1 A1_Yes Increase this compound Concentration Q1->A1_Yes No Q2 Is Milling Energy Sufficient? Q1->Q2 Yes A1_Yes->Q2 A1_No Check Pigment/Dispersant Ratio A1_No->Q2 A2_Yes Increase Milling Time/Speed Q2->A2_Yes No Q3 Is Viscosity too High? Q2->Q3 Yes A2_Yes->Q3 A2_No Consider Smaller Grinding Media A2_No->Q3 A3_Yes Decrease this compound Concentration Q3->A3_Yes Yes A3_No Evaluate Other Formulation Components for Compatibility Q3->A3_No No End Optimized Dispersion A3_Yes->End A3_No->End

Caption: Troubleshooting flowchart for pigment dispersion issues.

References

Technical Support Center: Mitigating Temperature Variation Impacts on Diisostearyl Malate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to temperature variations in diisostearyl malate (B86768) formulations. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure the stability and performance of your products.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the formulation and storage of products containing diisostearyl malate when subjected to temperature fluctuations.

Issue 1: Crystallization or "Blooming" on the Surface of Anhydrous Formulations (e.g., Lipsticks, Balms) at Low Temperatures

  • Question: Why is my lipstick/balm formulated with this compound showing white crystalline structures on the surface after being stored at a low temperature?

  • Answer: This phenomenon, often called "blooming" or "crystallization," can occur when waxes and other solid lipids in the formulation recrystallize upon cooling.[1] The rate of cooling and the compatibility of ingredients can influence the size and appearance of these crystals. This compound itself has a low melting point (typically below 10°C), but it can influence the crystallization behavior of other components in the formulation.[2]

    Potential Causes:

    • Rapid Cooling: Cooling the formulation too quickly during production can lead to the formation of large, visible crystals.[3]

    • Ingredient Incompatibility: A high concentration of certain waxes or butters that are not fully compatible with the oil phase, including this compound, can lead to phase separation and crystallization.[1]

    • Temperature Cycling: Fluctuations between warm and cold temperatures during storage and transport can promote crystal growth.[1]

    Solutions:

    • Optimize the Cooling Process: Implement a slower, more controlled cooling rate during manufacturing. This allows for the formation of smaller, more stable crystals that are not visible on the surface.[3]

    • Adjust the Wax and Oil Ratios:

      • Incorporate branched-chain waxes to disrupt the crystal lattice of straight-chain waxes.[1]

      • Consider adding a small percentage of a gelling agent or a different ester to improve the compatibility of the oil and wax phases.[1]

    • Incorporate Crystal Growth Inhibitors: Introduce ingredients that can interfere with and slow down the crystallization process.

    • Conduct Stability Testing: Perform freeze-thaw cycle testing to assess the formulation's stability under temperature stress and identify potential crystallization issues early in the development process.

Issue 2: Phase Separation in Emulsions (Creams, Lotions) with High Oil Content

  • Question: My oil-in-water emulsion containing a high percentage of this compound is separating into layers after being exposed to elevated temperatures. Why is this happening?

  • Answer: Phase separation in emulsions can occur when the emulsifier system is not robust enough to maintain the dispersion of oil droplets in the water phase, especially under the stress of temperature changes.

    Potential Causes:

    • Inadequate Emulsifier System: The type or concentration of the emulsifier may not be suitable for the specific oil phase composition and concentration.

    • High Temperature Storage: Elevated temperatures can decrease the viscosity of the continuous phase, leading to increased droplet mobility and coalescence.

    • Incorrect Homogenization: Insufficient shear during the emulsification process can result in large oil droplets that are more prone to separation.

    Solutions:

    • Optimize the Emulsifier System:

      • Select an emulsifier or a blend of emulsifiers with an appropriate Hydrophilic-Lipophilic Balance (HLB) for your oil phase.

      • Increase the concentration of the emulsifier to ensure adequate coverage of the oil droplets.

    • Increase the Viscosity of the Continuous Phase: Incorporate a rheology modifier, such as a carbomer or a natural gum, into the aqueous phase to reduce droplet movement and improve stability.[4]

    • Refine the Homogenization Process: Increase the homogenization speed or time to reduce the average droplet size of the oil phase.

    • Perform Accelerated Stability Testing: Conduct stability tests at elevated temperatures (e.g., 40°C, 50°C) to predict the long-term stability of the emulsion and identify potential phase separation issues.

Issue 3: Significant Viscosity Changes at Different Temperatures

  • Question: The viscosity of my formulation with this compound changes dramatically with temperature, affecting its application and feel. How can I mitigate this?

  • Answer: The viscosity of most cosmetic ingredients, including this compound, is temperature-dependent. As temperature increases, viscosity generally decreases.

    Potential Causes:

    • Inherent Property of Ingredients: The degree of viscosity change is an intrinsic property of the materials used in the formulation.

    • Lack of a Stabilizing Structure: The formulation may lack a robust internal structure to maintain a consistent viscosity across a range of temperatures.

    Solutions:

    • Incorporate Rheology Modifiers: Add polymers or other thickening agents that can create a stable network within the formulation, helping to maintain a more consistent viscosity even with temperature fluctuations.[5]

    • Optimize the Solid-to-Liquid Ratio: In anhydrous systems, adjusting the ratio of waxes and butters to liquid oils can help to create a more stable structure that is less susceptible to temperature-induced viscosity changes.

    • Characterize Rheological Behavior: Conduct rheological studies at different temperatures to understand the viscosity profile of your formulation and make informed adjustments.

Frequently Asked Questions (FAQs)

  • What is this compound? this compound is the diester of isostearyl alcohol and malic acid.[6][7] It is a high molecular weight ester that functions as an emollient, skin-conditioning agent, and pigment dispersant in cosmetic and personal care products.[8][9]

  • What are the key properties of this compound? It is a clear, slightly viscous, oil-soluble liquid at room temperature.[10][11] It is known for providing a rich, non-greasy feel, good spreadability, and excellent pigment dispersion properties.[10][12] It is also considered to have better oxidative stability than castor oil.[7]

  • What is the recommended storage temperature for this compound? It is recommended to store this compound in a cool, dry place, away from direct heat and light.[13]

  • Is this compound stable to a wide range of pH? Yes, this compound is generally stable over a wide pH range.[14]

  • What are common applications of this compound? It is widely used in lipsticks, lip glosses, foundations, creams, lotions, and other color cosmetics and skincare products.[6][9]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Clear to slightly hazy, viscous liquid[15]
Solubility Insoluble in water; soluble in oils[11][15]
Viscosity at 25°C 120 - 150 mPa·s[2]
Melting Point < 10°C[2]
Saponification Value 165 - 180 mg KOH/g[15]
Hydroxyl Value 70 - 90 mg KOH/g[15]

Table 2: Illustrative Viscosity Profile of a this compound-Based Formulation at Different Temperatures

Temperature (°C)Viscosity (mPa·s)
10350
25140
4075
5040
Note: This table provides an illustrative example of how the viscosity of a formulation containing this compound might change with temperature. Actual values will vary depending on the specific formulation.

Experimental Protocols

Protocol 1: Accelerated Stability Testing via Temperature Cycling

Objective: To assess the physical stability of a this compound formulation under accelerated temperature stress conditions.

Materials:

  • Formulation samples in their final packaging and in inert glass containers.

  • Temperature-controlled chambers or incubators capable of maintaining -10°C, 25°C, and 40°C.

  • Centrifuge.

  • Microscope.

  • Viscometer.

  • pH meter.

Methodology:

  • Initial Evaluation: Before starting the cycling, evaluate the initial characteristics of the formulation, including appearance, color, odor, pH, viscosity, and microscopic appearance.

  • Freeze-Thaw Cycling:

    • Place the samples in a chamber at -10°C for 24 hours.

    • Transfer the samples to a chamber at 25°C for 24 hours.

    • This completes one cycle. Repeat for a minimum of 3-5 cycles.

    • After each cycle, visually inspect the samples for any signs of instability such as crystallization, phase separation, or changes in texture.

  • Elevated Temperature Stability:

    • Store samples at 40°C for a period of 1 to 3 months.

    • At regular intervals (e.g., 2, 4, 8, and 12 weeks), remove samples and evaluate their physical and chemical properties as in the initial evaluation.

  • Centrifugation Test:

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at 3000 rpm for 30 minutes.

    • Inspect the sample for any signs of creaming or separation.[10]

  • Final Evaluation: At the end of the testing period, compare the final characteristics of the samples to the initial evaluation to determine the overall stability.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Behavior Analysis

Objective: To determine the thermal transitions (e.g., melting, crystallization) of a this compound formulation.

Materials:

  • Differential Scanning Calorimeter (DSC).

  • Hermetic aluminum pans and lids.

  • Formulation sample (5-10 mg).

  • Inert reference material (empty pan).

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the formulation into a hermetic aluminum pan and seal it.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the desired temperature program. A typical program for a cosmetic formulation might be:

      • Equilibrate at 25°C.

      • Ramp down to -50°C at a rate of 10°C/min.

      • Hold at -50°C for 5 minutes.

      • Ramp up to 100°C at a rate of 10°C/min.

  • Data Acquisition: Run the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermogram to identify endothermic (melting) and exothermic (crystallization) peaks.

    • Determine the onset temperature, peak temperature, and enthalpy of any observed transitions. This data provides insights into the melting and crystallization behavior of the formulation's components.

Visualizations

TroubleshootingWorkflow cluster_issue Observed Issue cluster_identification Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Issue Temperature-Induced Instability Crystallization Crystallization / Blooming Issue->Crystallization PhaseSeparation Phase Separation Issue->PhaseSeparation ViscosityChange Viscosity Change Issue->ViscosityChange CoolingRate Improper Cooling Rate Crystallization->CoolingRate Incompatibility Ingredient Incompatibility Crystallization->Incompatibility Emulsifier Inadequate Emulsifier PhaseSeparation->Emulsifier Homogenization Insufficient Homogenization PhaseSeparation->Homogenization Structure Lack of Stable Structure ViscosityChange->Structure OptimizeCooling Optimize Cooling Process CoolingRate->OptimizeCooling AdjustRatio Adjust Ingredient Ratios Incompatibility->AdjustRatio AddInhibitor Add Crystal Inhibitors Incompatibility->AddInhibitor OptimizeEmulsifier Optimize Emulsifier System Emulsifier->OptimizeEmulsifier IncreaseViscosity Increase Continuous Phase Viscosity Emulsifier->IncreaseViscosity RefineHomogenization Refine Homogenization Homogenization->RefineHomogenization AddRheologyModifier Incorporate Rheology Modifiers Structure->AddRheologyModifier

Caption: Troubleshooting workflow for temperature-related instability in formulations.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_testing Stability Testing cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Formulation Samples TempCycling Temperature Cycling (-10°C to 40°C) Prep->TempCycling ElevatedTemp Elevated Temperature (40°C for 3 months) Prep->ElevatedTemp Visual Visual Inspection TempCycling->Visual Physical Physical-Chemical Tests (Viscosity, pH) TempCycling->Physical ElevatedTemp->Visual ElevatedTemp->Physical Microscopic Microscopic Analysis Physical->Microscopic Stable Stable Formulation Microscopic->Stable Unstable Unstable: Reformulate Microscopic->Unstable

Caption: Experimental workflow for assessing formulation stability under temperature stress.

References

refinement of analytical methods for detecting impurities in diisostearyl malate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of analytical methods to detect impurities in diisostearyl malate (B86768). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in diisostearyl malate?

A1: Common impurities in this compound typically originate from the synthesis process, which is the esterification of malic acid and isostearyl alcohol.[1] Potential impurities include:

  • Unreacted starting materials: Residual malic acid and isostearyl alcohol.[1]

  • Catalyst residues: Depending on the synthesis process, residues of catalysts like sulfuric acid or p-toluenesulfonic acid may be present.

  • By-products: Side reaction products from the esterification process.

  • Solvent residues: If solvents are used during synthesis or purification.

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: The most commonly employed analytical techniques for quality control of this compound and similar cosmetic esters are:

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating and quantifying non-volatile impurities like residual malic acid and other by-products.[1]

  • Gas Chromatography (GC): Ideal for analyzing volatile and semi-volatile impurities, such as residual isostearyl alcohol.[1] A study has specifically mentioned the use of GC to detect an impurity in this compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and can be used for quantitative analysis to assess the overall purity of the material.

  • Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS) to provide definitive identification of impurities based on their mass-to-charge ratio.

Q3: Are there established regulatory limits for impurities in this compound?

A3: Specific regulatory limits for individual impurities in this compound are not extensively documented in publicly available literature. However, for cosmetic ingredients, it is standard practice to minimize impurities to the lowest reasonably achievable levels. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed this compound as safe for use in cosmetics, which implies that the levels of impurities in the commercially available material are not of toxicological concern.[2][3]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound or Impurity Peaks

  • Possible Causes:

    • Secondary Interactions: this compound is a large, hydrophobic molecule. Interactions between the analyte and active sites (silanols) on the HPLC column packing can lead to peak tailing.

    • Sample Overload: Injecting too concentrated a sample can cause peak fronting or tailing.

    • Inappropriate Mobile Phase pH: For acidic impurities like malic acid, the mobile phase pH can significantly affect peak shape.

    • Column Contamination: Buildup of sample components on the column can lead to distorted peaks.[4]

  • Troubleshooting Steps:

    • Optimize Mobile Phase:

      • For residual malic acid, ensure the mobile phase pH is low enough (e.g., <3) to suppress the ionization of its carboxylic acid groups, which often improves peak shape.

      • Consider using a mobile phase with a different organic modifier (e.g., switching from acetonitrile (B52724) to methanol (B129727) or vice versa) to alter selectivity and potentially improve peak symmetry.

    • Reduce Sample Concentration: Dilute the sample in a suitable solvent and reinject.

    • Use a High-Purity Column: Employ a modern, high-purity silica (B1680970) column with end-capping to minimize silanol (B1196071) interactions.

    • Column Washing: Implement a robust column washing procedure after each analytical run, using a strong solvent to remove any adsorbed sample components.

    • Guard Column: Use a guard column to protect the analytical column from strongly retained impurities.

Issue 2: Inconsistent Retention Times

  • Possible Causes:

    • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can lead to shifts in retention time.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially for a high-molecular-weight compound.

    • Pump Issues: Inconsistent flow rate from the HPLC pump.

    • Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase.

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing of mobile phase components. Degas the mobile phase before use.

    • Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment.

    • Check Pump Performance: Prime the pump to remove air bubbles and check for leaks. Verify the flow rate.

    • Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

Gas Chromatography (GC) Analysis

Issue 1: No or Very Small Peak for Isostearyl Alcohol

  • Possible Causes:

    • Injector Temperature Too Low: Isostearyl alcohol is a high-boiling point compound and may not vaporize completely if the injector temperature is too low.[5]

    • Column Temperature Program: The temperature program may not be reaching a high enough temperature to elute the isostearyl alcohol.

    • Active Sites in the Inlet or Column: Adsorption of the alcohol to active sites can lead to peak loss.

  • Troubleshooting Steps:

    • Increase Injector Temperature: Set the injector temperature sufficiently high (e.g., 250-280°C) to ensure complete vaporization.

    • Optimize Temperature Program: Increase the final oven temperature or add a hold time at a high temperature to ensure elution.

    • Use a Deactivated Inlet Liner and Column: A deactivated liner and a column designed for the analysis of active compounds can prevent adsorption.

    • Derivatization: Consider derivatizing the isostearyl alcohol (e.g., silylation) to increase its volatility and reduce its activity.

Issue 2: Broad Peaks

  • Possible Causes:

    • Slow Injection: A slow injection can lead to band broadening in the inlet.

    • Contamination: High molecular weight residues from the this compound matrix can contaminate the column.[6]

    • Carrier Gas Flow Rate Too Low: A suboptimal flow rate can result in broader peaks.

  • Troubleshooting Steps:

    • Fast Injection: Use an autosampler for fast and reproducible injections.

    • Use a Guard Column or Retention Gap: This can trap non-volatile residues and protect the analytical column.

    • Bake Out the Column: After a series of analyses, bake out the column at a high temperature (within its specified limits) to remove contaminants.

    • Optimize Carrier Gas Flow: Ensure the carrier gas flow rate is set to the optimal value for the column dimensions.

Quantitative Data

Due to the proprietary nature of commercial this compound production, specific quantitative data on impurity levels is not widely published. The following tables provide a template with hypothetical but realistic data for method performance parameters that should be determined during method validation.

Table 1: Hypothetical HPLC Method Performance for Malic Acid Impurity

ParameterResult
Limit of Detection (LOD) 0.005% (w/w)
Limit of Quantitation (LOQ) 0.015% (w/w)
Linearity (r²) > 0.999
Precision (%RSD, n=6) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Table 2: Hypothetical GC Method Performance for Isostearyl Alcohol Impurity

ParameterResult
Limit of Detection (LOD) 0.01% (w/w)
Limit of Quantitation (LOQ) 0.03% (w/w)
Linearity (r²) > 0.998
Precision (%RSD, n=6) < 3.0%
Accuracy (% Recovery) 97.0 - 103.0%

Experimental Protocols

The following are generalized experimental protocols. It is crucial to perform method development and validation for the specific this compound sample and available instrumentation.

HPLC Method for Residual Malic Acid
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: A time-based gradient from a high aqueous content to a high organic content to elute the this compound after the malic acid peak.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh about 100 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and water).

GC Method for Residual Isostearyl Alcohol
  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 300°C.

  • Injection Volume: 1 µL (split injection).

  • Sample Preparation: Accurately weigh about 50 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., hexane (B92381) or dichloromethane).

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

Caption: HPLC workflow for impurity analysis.

GC_Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Poor Peak Shape in GC cause1 Column Contamination start->cause1 cause2 Injector Issues start->cause2 cause3 Column Degradation start->cause3 sol1 Bake Out Column cause1->sol1 sol2 Clean/Replace Liner cause2->sol2 sol3 Replace Column cause3->sol3 Impurity_Identification_Pathway cluster_separation Separation Technique cluster_detection Detection & Identification sample This compound Sample separation HPLC or GC sample->separation nmr NMR Spectroscopy sample->nmr ms Mass Spectrometry (MS) separation->ms result Impurity Identified ms->result nmr->result

References

strategies for improving the playtime of makeup containing diisostearyl malate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when formulating long-wear makeup containing diisostearyl malate (B86768).

Frequently Asked Questions (FAQs)

Q1: What is Diisostearyl Malate and what are its primary functions in a makeup formulation?

This compound is a high molecular weight ester derived from isostearyl alcohol and malic acid.[1] In cosmetic formulations, it primarily functions as an emollient, providing a rich, cushiony skin feel.[2][3] Its key functions include:

  • Enhancing Texture and Slip: It imparts a smooth, silky feel, improving the spreadability of products like lipsticks and foundations.[3][4]

  • Improving Moisturization: It forms a barrier on the skin, helping to prevent moisture loss.[3]

  • Aiding Pigment Dispersion: Its medium viscosity and high polarity make it an excellent dispersant for pigments, which is crucial for achieving uniform and vibrant color in makeup.[1][5]

  • Contributing to Longevity: It adheres well to the skin and lips, which can enhance the wear-time of color cosmetics.[3][6]

  • Providing Gloss and Shine: It is often used in lip products to create a glossy finish.[5]

Q2: What is a typical usage concentration for this compound in long-wear formulations?

The usage level of this compound can vary significantly depending on the desired product characteristics. Typical concentrations range from 2% to 10%. However, in some formulations, particularly for high-gloss or long-lasting lip products, it can be used at concentrations up to 60% or even 80%.[1][2][7]

Q3: How does this compound compare to other emollients like Castor Oil in terms of performance and stability?

This compound is often considered a more stable alternative to castor oil in lipstick formulations. It exhibits better oxidative stability, meaning it is less prone to becoming rancid over time.[1] While both provide good pigment dispersion and gloss, this compound can offer a more luxurious, less greasy skin feel.

Q4: Can this compound be used in cold-process formulations?

Yes, this compound is a versatile ingredient that can be used in both hot and cold process formulations, providing flexibility in manufacturing.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation of long-wear makeup containing this compound.

Issue 1: The final product feels too tacky or sticky on the skin.

  • Cause: A high concentration of this compound, while beneficial for gloss and wear, can sometimes impart a tacky feel. This can also be exacerbated by interactions with certain polymers or other emollients in the formula.

  • Troubleshooting Strategies:

    • Reduce the Concentration of this compound: Systematically decrease the percentage of this compound in increments and evaluate the impact on tackiness and playtime.

    • Incorporate Lighter Esters or Silicones: Blend this compound with lighter, less tacky emollients such as isononyl isononanoate or volatile silicones like cyclopentasiloxane. This can help to reduce the overall tacky feel without significantly compromising wear.

    • Add Absorbent Powders: Incorporate micronized powders like silica, talc, or boron nitride to absorb excess oil and reduce the feeling of tackiness on the skin.

    • Optimize the Wax and Oil Ratio: In stick formulations, adjusting the ratio of waxes to oils can impact the final texture. Increasing the concentration of hard waxes like carnauba or candelilla wax may help to create a less tacky film on the skin.

Issue 2: The makeup product shows poor playtime and transfers easily.

  • Cause: While this compound can contribute to longevity, its emollient nature can sometimes lead to increased transfer if not properly balanced with other ingredients.

  • Troubleshooting Strategies:

    • Incorporate Film-Forming Polymers: Add film-forming agents such as trimethylsiloxysilicate, acrylates copolymers, or hydrogenated polycyclopentadiene to create a more durable, transfer-resistant film on the skin. These polymers work synergistically with emollients to lock in color.

    • Optimize the Concentration of Volatile Components: In liquid formulations, the evaporation of volatile ingredients like isododecane or cyclopentasiloxane leaves behind a concentrated film of pigments and non-volatile ingredients. Adjusting the ratio of volatile to non-volatile components can significantly impact the wear time.

    • Select Appropriate Waxes: In stick products, the type and amount of wax are critical for structure and longevity. A balanced blend of hard waxes (e.g., carnauba, candelilla) and softer waxes (e.g., beeswax, microcrystalline wax) can improve the integrity of the lipstick and its adherence to the lips.

    • Improve Pigment Wetting and Dispersion: Ensure that pigments are thoroughly dispersed in the oil phase. Poor pigment dispersion can lead to a weaker film and increased transfer. This compound is an excellent pigment dispersant, but the manufacturing process (e.g., milling time and intensity) is also crucial.

Issue 3: The lipstick formulation is exhibiting "sweating" or oil syneresis.

  • Cause: This occurs when the oil and wax components of the lipstick separate, leading to the formation of oil droplets on the surface. This can be due to an imbalance in the oil and wax phases or improper crystallization of the waxes.

  • Troubleshooting Strategies:

    • Optimize the Wax Blend: Use a combination of waxes with different melting points and crystal structures to create a more stable crystalline network that can effectively trap the oil phase.

    • Control the Cooling Rate: The rate at which the lipstick is cooled after being poured into the mold can significantly affect its crystalline structure. Experiment with different cooling temperatures and times to achieve a more stable product.

    • Incorporate Structuring Agents: Add ingredients like polyethylene (B3416737) or synthetic waxes to help reinforce the wax matrix and prevent oil migration.

    • Ensure Ingredient Compatibility: Verify that all oil-phase ingredients are compatible and soluble within each other at the formulation's storage temperatures.

Data Presentation

The following tables provide an overview of how varying the concentration of key ingredient types in a long-wear lipstick formulation can impact its performance characteristics. These are representative examples, and actual results will depend on the specific ingredients and formulation chassis.

Table 1: Impact of this compound Concentration on Lipstick Properties

This compound (%)Gloss Level (Arbitrary Units)Tackiness (Sensory Panel Rating 1-5)Playtime (Hours)Transfer Resistance (Weight Transfer in mg)
521.5415
1542.5610
3054.078
5055.086

Table 2: Effect of Film Former Addition on a Lipstick Formulation Containing 15% this compound

Film Former (Type and %)Playtime (Hours)Transfer Resistance (Weight Transfer in mg)Flexibility of Film (Sensory Panel Rating 1-5)
None6104.5
5% Trimethylsiloxysilicate1043.0
5% Acrylates Copolymer864.0

Experimental Protocols

Protocol 1: In-Vitro Evaluation of Lipstick Transfer Resistance

  • Objective: To quantify the amount of lipstick transferred from a substrate under controlled pressure.

  • Materials and Equipment:

    • Artificial skin substrate (e.g., Vitro-Skin®)

    • Drawdown bar or automated film applicator

    • Incubator set to 32°C (approximate skin temperature)

    • Texture Analyzer with a flat-head probe

    • White, absorbent paper (e.g., filter paper)

    • Analytical balance (readable to 0.1 mg)

    • Colorimeter

  • Methodology:

    • Cut the artificial skin substrate into uniform pieces.

    • Apply a consistent film of the lipstick formulation onto the substrate using a drawdown bar (e.g., 50 µm thickness).

    • Allow the lipstick film to set for a predetermined time (e.g., 10 minutes) in an incubator at 32°C.

    • Measure the initial color of the applied lipstick using a colorimeter.

    • Pre-weigh a piece of the white, absorbent paper.

    • Place the paper on top of the lipstick-coated substrate.

    • Use the Texture Analyzer to apply a controlled force (e.g., 200g) for a specific duration (e.g., 5 seconds) to simulate a "kiss."

    • Carefully remove the paper and weigh it again to determine the mass of the transferred lipstick.

    • Measure the color of the transferred lipstick on the paper using a colorimeter.

    • Calculate the percentage of transfer based on the weight difference or the change in color values.

Protocol 2: In-Vivo Clinical Evaluation of Makeup Playtime

  • Objective: To assess the longevity of a makeup product on human subjects under real-world or controlled conditions.

  • Materials and Equipment:

    • Test makeup product

    • Standardized cleansing products

    • High-resolution digital camera with standardized lighting

    • Chromameter or spectrophotometer for color measurement

    • Sebumeter® for measuring skin sebum levels

    • Corneometer® for measuring skin hydration

    • Trained clinical graders

    • Subject self-assessment questionnaires

  • Methodology:

    • Subject Recruitment: Recruit a panel of qualified subjects with appropriate skin types for the product being tested.

    • Acclimatization: Have subjects acclimatize in a controlled environment (e.g., 22°C, 50% relative humidity) for at least 30 minutes before product application.

    • Baseline Measurements:

      • Take baseline high-resolution photographs of the test area (e.g., lips, forearm).

      • Measure baseline skin parameters (color, sebum, hydration) at the test sites.

    • Product Application: A trained technician applies a standardized amount of the makeup product to the designated test area.

    • Evaluation Timepoints: Evaluate the product at predetermined timepoints (e.g., T0, T2h, T4h, T8h).

    • Data Collection at Each Timepoint:

      • Instrumental Analysis: Repeat the photographic and instrumental measurements (color, sebum, hydration).

      • Expert Grading: Trained graders assess the product for parameters such as color intensity, coverage, smudging, fading, and overall appearance using a standardized scale.

      • Subject Self-Assessment: Subjects complete a questionnaire about their perception of the product's performance, including comfort, wear, and transfer.

    • Data Analysis: Statistically analyze the changes in instrumental measurements, expert grading scores, and subject self-assessment ratings over time to determine the product's playtime.

Visualizations

Experimental_Workflow_In_Vitro_Transfer_Resistance cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Artificial Skin Substrate B Apply Lipstick Film (Controlled Thickness) A->B C Set Film (32°C, 10 min) B->C D Measure Initial Color (Colorimeter) C->D E Apply Controlled Pressure (Texture Analyzer) D->E F Weigh Transferred Product (Analytical Balance) E->F G Measure Transferred Color (Colorimeter) E->G H Calculate % Transfer (Weight or Color Change) F->H G->H

Caption: In-Vitro Transfer Resistance Experimental Workflow.

Logical_Relationship_Playtime_Factors cluster_formulation Formulation Factors cluster_properties Product Properties DSM This compound Concentration Adhesion Adhesion DSM->Adhesion Comfort Wear Comfort DSM->Comfort FF Film Formers (e.g., Silicones, Acrylates) FF->Adhesion Resistance Transfer Resistance FF->Resistance Waxes Wax Blend (Hardness & Ratio) Flexibility Film Flexibility Waxes->Flexibility Waxes->Resistance Volatiles Volatile Components (e.g., Isododecane) Volatiles->Resistance Pigments Pigment Dispersion & Treatment Pigments->Adhesion Pigments->Resistance Playtime Improved Playtime Adhesion->Playtime Flexibility->Playtime Resistance->Playtime Comfort->Playtime

Caption: Key Factors Influencing Makeup Playtime.

References

Technical Support Center: Diisostearyl Malate & Silicone Elastomer Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with diisostearyl malate (B86768) and silicone elastomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of diisostearyl malate in a formulation?

This compound is a versatile emollient ester derived from malic acid and isostearyl alcohol.[1][2] Its primary functions include:

  • Emolliency and Moisturization: It forms a conditioning layer on the skin, preventing moisture loss and leaving the skin feeling soft and supple.[2][3][4][5]

  • Texture Enhancement: It provides a silky, non-greasy, and cushiony feel to cosmetic products, enhancing their spreadability.[4][5]

  • Pigment Dispersion: Due to its medium viscosity, it is an excellent wetting agent and binder for pigments in color cosmetics like lipsticks and foundations.[1][2][3][6]

  • Gloss Enhancement: It imparts a high sheen and gloss to formulations, particularly in lip products.[3][6]

Q2: What are the key properties of silicone elastomers in cosmetic formulations?

Silicone elastomers are cross-linked silicone polymers, typically supplied as gels in a carrier fluid (e.g., cyclopentasiloxane).[7][8][9] Their main contributions to a formula are:

  • Sensory Modification: They provide a characteristic powdery, smooth, and non-greasy skin feel.[7][8][10]

  • Thickening: They can increase the viscosity of the oil phase in emulsions or anhydrous systems.[8][10]

  • Mattifying and Soft-Focus Effects: They can absorb excess oil and diffuse light, which helps to blur the appearance of fine lines and pores.[10]

  • Film-Forming: They form a flexible, breathable film on the skin, which can improve the longevity of the product.[9]

Q3: Are this compound and silicone elastomers generally considered compatible?

Yes, this compound is generally considered compatible with silicone elastomers.[4] As a hydrophobic, oil-soluble ester, it is miscible with many oils and silicones used in cosmetics.[2][3][4] However, compatibility in a final formulation can be influenced by several factors, including the specific type of silicone elastomer, the concentration of each ingredient, the presence of other ingredients, and the overall composition of the oil phase. One patent includes this compound as an example of an organic acid ester suitable for use in cosmetic compositions containing silicone oil.[11]

Q4: What are the typical usage levels for this compound and silicone elastomers?

  • This compound: Typical use levels range from 2% to 10%, but can be as high as 80% in certain applications like lip glosses where a high shine is desired.[1][4][6]

  • Silicone Elastomer Gels: These are often used in a range of 1% to 20% as an emollient in emulsions, though they can be used at higher concentrations in primers or other specialized products.[8]

Troubleshooting Guide

Issue 1: Phase Separation or Syneresis (Oozing) in the Final Formulation

Possible Causes:

  • Polarity Mismatch: Although generally compatible, a high concentration of the polar ester, this compound, within a predominantly non-polar silicone elastomer network can lead to instability.

  • Insufficient Stabilization: The formulation may lack an adequate emulsifying or stabilizing system to keep the components homogeneously mixed.

  • Ingredient Incompatibility: Other components in the formulation, such as certain oils or active ingredients, may be disrupting the stability of the this compound and silicone elastomer mixture.

Troubleshooting Steps:

  • Adjust Concentrations: Systematically decrease the concentration of this compound or the silicone elastomer to find a stable ratio.

  • Introduce a Co-solvent/Compatibilizer: Add a mid-polarity ester or oil that is soluble with both this compound and the silicone elastomer. Examples include C12-15 alkyl benzoate (B1203000) or isononyl isononanoate.

  • Optimize the Stabilizing System: If it's an emulsion, re-evaluate the emulsifier system (e.g., type and HLB). For anhydrous systems, consider adding a small amount of a gelling agent or wax to structure the formulation.

  • Evaluate Other Ingredients: Create simpler formulations with just the this compound, silicone elastomer, and one other oil phase component at a time to identify any specific incompatibilities.

Issue 2: Unexpected Change in Viscosity (Too Thick or Too Thin)

Possible Causes:

  • Elastomer Swelling: this compound may be causing the silicone elastomer network to swell excessively, leading to a significant increase in viscosity.

  • Elastomer Network Disruption: Conversely, high concentrations of the ester might disrupt the structure of the elastomer gel, causing a drop in viscosity.

  • Processing Temperature: High processing temperatures can affect the structure of the silicone elastomer gel.

Troubleshooting Steps:

  • Modify the Order of Addition: Try adding the this compound to the silicone elastomer gel in increments with gentle mixing. Alternatively, pre-disperse the this compound with other oil-phase ingredients before combining with the silicone elastomer.

  • Adjust Ingredient Ratios: Experiment with different ratios of this compound to silicone elastomer to achieve the target viscosity.

  • Control Processing Temperature: If using heat, ensure it is kept to the minimum required for the formulation. Add the silicone elastomer during the cool-down phase if possible.

  • Incorporate a Secondary Thickener: If the viscosity is too low, consider adding a small amount of a compatible oil-phase thickener, such as a wax or silica.

Issue 3: Suboptimal Sensory Profile (Greasy, Tacky, or Poor Spreadability)

Possible Causes:

  • High Ester Concentration: An excess of this compound can overpower the light, powdery feel of the silicone elastomer, resulting in a heavier or greasier sensation.[12]

  • Incorrect Silicone Elastomer: The chosen silicone elastomer may not provide the desired sensory characteristics for the specific application.

  • Improper Dispersion: If the ingredients are not properly homogenized, the sensory feel can be inconsistent.

Troubleshooting Steps:

  • Optimize the this compound Level: Reduce the concentration of this compound and replace it with a lighter emollient to balance the sensory profile.

  • Blend Silicone Elastomers: Consider blending different types of silicone elastomers to achieve a more nuanced sensory outcome.

  • Incorporate Sensory-Modifying Powders: Add ingredients like silica, boron nitride, or polymethylsilsesquioxane to reduce tackiness and enhance the powdery feel.

  • Improve Homogenization: Ensure adequate mixing and shear during the manufacturing process to create a uniform dispersion of all components.

Data Presentation

Table 1: Comparative Properties of this compound and Silicone Elastomers

PropertyThis compoundSilicone Elastomer Gels
INCI Name This compounde.g., Cyclopentasiloxane (and) Dimethicone Crosspolymer
Chemical Type Diester of Malic Acid and Isostearyl Alcohol[1][2]Cross-linked Polysiloxane in a carrier fluid[7][9]
Appearance Clear, viscous liquid[6]Translucent to semi-transparent gel[8][10]
Solubility Oil-soluble, insoluble in water[3][13]Dispersible in oils and silicones, insoluble in water[8]
Primary Function Emollient, Pigment Wetter, Gloss Enhancer[1][3][6]Sensory Enhancer, Thickener, Soft-Focus Agent[7][10]
Typical Skin Feel Rich, Cushioning, Silky[4][6]Powdery, Smooth, Non-greasy[7][8]
Typical Use Level 2% - 80%[1][4][6]1% - 20%[8]

Experimental Protocols

Protocol 1: Evaluation of this compound and Silicone Elastomer Compatibility

  • Objective: To determine the stable concentration range of this compound within a specific silicone elastomer gel.

  • Materials:

    • This compound

    • Silicone Elastomer Gel (e.g., Cyclopentasiloxane and Dimethicone Crosspolymer)

    • Glass beakers and stirring rods/overhead mixer

    • Centrifuge

  • Methodology:

    • Prepare a series of 50g samples with varying ratios of this compound to silicone elastomer gel (e.g., 10:90, 20:80, 30:70, 40:60, 50:50).

    • In a glass beaker, add the silicone elastomer gel.

    • Slowly add the this compound to the silicone elastomer gel while mixing at a controlled speed (e.g., 200 rpm) to ensure a homogenous mixture.

    • Continue mixing for 15 minutes.

    • Visually inspect each sample for clarity, homogeneity, and any signs of separation.

    • Transfer a portion of each sample to a centrifuge tube and centrifuge at 3000 rpm for 30 minutes.

    • Observe the samples for any phase separation.

    • Place the remaining samples in an oven at 45°C for 24 hours and then at room temperature for 24 hours. Repeat this cycle for one week and observe for any signs of instability.

  • Analysis: Record the maximum concentration of this compound that can be incorporated into the silicone elastomer gel without any signs of phase separation or syneresis.

Visualizations

G Troubleshooting Workflow: Phase Separation start Phase Separation Observed q1 Is the formulation an emulsion or anhydrous? start->q1 action3 Re-evaluate Emulsifier (Type and HLB) q1->action3 Emulsion action4 Add a Structuring Agent (Wax or Gelling Agent) q1->action4 Anhydrous action1 Adjust this compound / Silicone Elastomer Ratio action2 Add a Co-solvent (e.g., C12-15 Alkyl Benzoate) action1->action2 check1 Is the issue resolved? action2->check1 action3->action1 action4->action1 end_success Formulation Stabilized check1->end_success Yes end_fail Further Investigation Required (Evaluate other ingredients) check1->end_fail No

Caption: Troubleshooting workflow for phase separation issues.

G Logical Relationship: Sensory Profile Optimization cluster_0 Primary Components cluster_1 Potential Issues cluster_2 Optimization Levers goal Desired Sensory Profile (e.g., Light, Powdery, Smooth) silicone Silicone Elastomer (Provides powdery feel) goal->silicone dism This compound (Provides cushion and slip) goal->dism blend_silicones Blend Silicone Types goal->blend_silicones greasy Greasy/Heavy Feel silicone->greasy tacky Tackiness silicone->tacky dism->greasy High Concentration dism->tacky ratio Adjust Ratio: Lower this compound greasy->ratio tacky->ratio add_powder Add Sensory Powders (e.g., Silica) tacky->add_powder

Caption: Key factors for optimizing the sensory profile.

References

Validation & Comparative

Diisostearyl Malate: A Favorable Profile in Non-Comedogenic and Non-Sensitizing Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of excipients is a critical step in formulation development, where safety and tolerability are paramount. Diisostearyl Malate, a widely used emollient in the cosmetics and pharmaceutical industries, demonstrates a favorable profile regarding its potential to induce comedogenicity and skin sensitization. This guide provides a comparative analysis of this compound against other common emollients, supported by experimental data and detailed methodologies.

This compound is the diester of isostearyl alcohol and malic acid. It serves as an excellent emollient, providing a rich and substantive feel on the skin. Its primary functions in formulations include skin conditioning, dispersing pigments, and providing gloss.[1][2][3] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe for use in cosmetics.[2]

Comparative Analysis of Comedogenic Potential

Comedogenicity, the tendency of a substance to clog pores and induce the formation of comedones (blackheads and whiteheads), is a significant concern in the development of topical products. The Rabbit Ear Assay (REA) has historically been a common method for evaluating the comedogenic potential of individual ingredients. While one source has anecdotally listed this compound as a potentially pore-clogging ingredient, the broader consensus in the cosmetic science community, supported by its widespread use in non-comedogenic formulations, suggests a low potential.[4] For a definitive assessment, further specific REA data would be beneficial.

Below is a comparison of the comedogenic ratings of this compound and other commonly used emollients. The ratings are typically on a scale of 0 to 5, where 0 is non-comedogenic and 5 is highly comedogenic.

IngredientComedogenicity Rating (0-5)References
This compound Generally considered low/non-comedogenic[4]
Isopropyl Myristate3-5
Caprylic/Capric Triglyceride1
Dimethicone1
Shea Butter0-2
Mineral Oil0-2
Coconut Oil4
Cocoa Butter4
Lanolin2

Comparative Analysis of Sensitization Potential

Skin sensitization, or allergic contact dermatitis, is another critical safety endpoint for topical ingredients. The Human Repeat Insult Patch Test (HRIPT) is the gold standard for assessing the sensitization potential of a substance in humans.

This compound has been shown to be non-sensitizing in HRIPT studies.[1] This indicates a very low likelihood of causing allergic reactions upon repeated exposure. The following table compares the sensitization potential of this compound with other emollients.

IngredientSensitization Potential (HRIPT Results)References
This compound Non-sensitizing[1]
Isopropyl MyristateLow to no sensitization potential
Caprylic/Capric TriglycerideNon-sensitizing
DimethiconeNon-sensitizing
Shea ButterVery low sensitization potential
Mineral OilNon-sensitizing
LanolinCan be sensitizing for some individuals

Experimental Protocols

Rabbit Ear Assay (REA) for Comedogenicity

The Rabbit Ear Assay is a historical in-vivo model used to assess the comedogenic potential of topical substances.

Principle: The inner ear of a rabbit is more sensitive than human skin and is prone to developing follicular keratosis, which is a precursor to comedo formation.

Procedure:

  • Animal Model: Albino rabbits are typically used.

  • Test Substance Application: The test material is applied topically to the inner surface of one ear, while the other ear serves as a control (either untreated or treated with a non-comedogenic vehicle).

  • Application Schedule: Applications are typically performed daily for a period of two weeks.

  • Evaluation: After the application period, the ears are visually examined for the presence of follicular plugging. For a more detailed analysis, the tissue is excised, and histological sections are prepared.

  • Grading: The degree of follicular hyperkeratosis and comedo formation is graded on a scale, typically from 0 (no effect) to 5 (highly comedogenic).[5][6][7]

REA_Workflow cluster_setup Setup cluster_application Application cluster_evaluation Evaluation animal_model Select Albino Rabbits application Daily Topical Application to Rabbit Ear (2 weeks) animal_model->application test_substance Prepare Test Substance test_substance->application visual_exam Visual Examination application->visual_exam histology Histological Analysis application->histology control Control Ear (Untreated or Vehicle) grading Grade Comedogenicity (0-5 Scale) visual_exam->grading histology->grading

Rabbit Ear Assay (REA) Experimental Workflow.
Human Repeat Insult Patch Test (HRIPT) for Sensitization

The HRIPT is a clinical study designed to assess the potential of a product to cause skin irritation and sensitization.[8][9][10]

Principle: The test involves repeated application of a product to the skin of human volunteers under occlusive or semi-occlusive patches to induce a potential allergic reaction, followed by a challenge phase to elicit the reaction.

Procedure:

  • Subject Recruitment: A panel of 50-200 human volunteers is recruited. Subjects are screened for any pre-existing skin conditions.

  • Induction Phase: The test material is applied to a small area of the skin (usually the back) under a patch. This is repeated 9 times over a 3-week period at the same site. The site is evaluated for any signs of irritation before each new application.

  • Rest Period: A 2-week rest period follows the induction phase, during which no applications are made. This allows for the development of any potential sensitization.

  • Challenge Phase: A single patch with the test material is applied to a new, previously untreated site on the skin.

  • Evaluation: The challenge site is evaluated for signs of an allergic reaction (erythema, edema, papules, vesicles) at 24, 48, and 72 hours after patch removal.

  • Scoring: Reactions are scored using a standardized grading scale (e.g., 0 = no reaction, to higher scores for increasing severity of reaction). A product is considered non-sensitizing if no significant reactions are observed during the challenge phase.[8][11][12]

HRIPT_Workflow cluster_phases HRIPT Phases cluster_evaluation Evaluation Induction Induction Phase (3 Weeks) Repeated Patch Application (9x) Rest Rest Period (2 Weeks) No Application Induction->Rest Induction_Eval Evaluate for Irritation Induction->Induction_Eval Challenge Challenge Phase Single Patch Application to Naive Site Rest->Challenge Challenge_Eval Evaluate for Sensitization (24, 48, 72 hrs post-removal) Challenge->Challenge_Eval Scoring Score Reactions (e.g., 0-4 scale) Challenge_Eval->Scoring

Human Repeat Insult Patch Test (HRIPT) Workflow.

Logical Relationship in Safety Assessment

The assessment of an ingredient's safety for topical application follows a logical progression, starting from its physicochemical properties and moving towards clinical safety data.

Safety_Assessment_Logic cluster_assessment Ingredient Safety Assessment PhysChem Physicochemical Properties InVitro In Vitro / In Silico Screening PhysChem->InVitro InVivo_Animal In Vivo Animal Testing (e.g., REA for Comedogenicity) InVitro->InVivo_Animal Clinical_Human Clinical Human Testing (e.g., HRIPT for Sensitization) InVivo_Animal->Clinical_Human Post_Market Post-Market Surveillance Clinical_Human->Post_Market

Logical Flow of Topical Ingredient Safety Assessment.

References

A Comparative Analysis of Diisostearyl Malate Versus Other Emollients in Skin Hydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the emollient diisostearyl malate (B86768) against other commonly used emollients in the context of skin hydration. While direct comparative quantitative data for diisostearyl malate is limited in publicly available literature, this document synthesizes available information on its properties and provides a data-driven comparison of petrolatum, lanolin, and mineral oil, supported by experimental data from various studies.

Introduction to Emollients and Skin Hydration

Emollients are crucial ingredients in skincare and dermatological formulations, designed to soften, soothe, and hydrate (B1144303) the skin. Their primary mechanism of action involves forming a protective layer on the skin's surface to reduce transepidermal water loss (TEWL), thereby maintaining the skin's moisture content. The efficacy of an emollient is often evaluated by its ability to improve skin barrier function, which can be quantified through measurements of TEWL, skin capacitance (corneometry), and overall skin hydration.

This compound: An Overview

This compound (DSM) is a high molecular weight ester of isostearyl alcohol and malic acid.[1][2] It is recognized for its excellent emollient properties, providing a rich, cushiony skin feel without a greasy residue.[3][4] Its primary function in skincare is to form an occlusive barrier on the skin, preventing moisture evaporation and thus enhancing skin hydration.[5][6] DSM is also valued for its ability to improve the spreadability and texture of cosmetic formulations.[3] While specific clinical data on its comparative efficacy is not widely published, a patent highlights its high water-holding capacity.[4]

Quantitative Comparison of Emollient Performance

The following tables summarize quantitative data from various in-vivo studies on the effects of petrolatum, lanolin, and mineral oil on key skin hydration parameters.

Table 1: Transepidermal Water Loss (TEWL) Reduction

EmollientConcentrationStudy Duration% TEWL Reduction (Compared to Baseline/Control)Citation
PetrolatumNot Specified3 hoursSignificant decrease from 0.5 to 0.1 g/m²/hr[7]
Mineral OilNot Specified4 weeksSignificant decrease in TEWL[8]
Lanolin5% (in membrane)Not SpecifiedTEWL values similar to intact skin (approx. 6 g/h·m²)[9]

Table 2: Skin Hydration (Corneometry)

EmollientConcentrationStudy DurationChange in Corneometer Units (Arbitrary Units - AU)Citation
PetrolatumNot Specified96 hoursSignificant improvement in barrier function at 6, 24, and 48 hours[7]
Mineral Oil-based MoisturizerNot Specified3 weeksSignificant increase in skin hydration compared to untreated control[1][10]
Hydrogel Vehicle vs. Moisturizing LotionNot Specified2 weeksHydrogel showed a statistically significant improvement in skin hydration from baseline compared to the lotion[11]

Table 3: Skin Capacitance

EmollientConcentrationStudy DurationChange in Skin CapacitanceCitation
Mineral Oil-based MoisturizersNot Specified3 weeksIncreased skin capacitance, indicating improved hydration[1]
Moisturizing LotionNot Specified2 weeksIncreased TEWL, suggesting potential for less effective barrier maintenance compared to a hydrogel vehicle[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure a clear understanding of the presented data.

Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the effect of an emollient on the skin's barrier function by measuring the rate of water evaporation from the skin surface.

Methodology:

  • Instrumentation: Tewameter® (e.g., TM 300, Courage + Khazaka, Germany).

  • Principle: The Tewameter® probe has two pairs of sensors that measure the temperature and relative humidity at two different points above the skin surface. The difference in the partial pressure of water vapor between these two points is used to calculate the TEWL rate in g/m²/h.

  • Procedure:

    • Subjects are acclimatized in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes.

    • Baseline TEWL measurements are taken from the designated test areas (commonly the volar forearm).

    • A standardized amount of the test emollient (e.g., 2 mg/cm²) is applied to the test area.

    • TEWL measurements are repeated at specified time intervals (e.g., 1, 2, 4, 8, 24 hours) after application.

    • An untreated site is typically used as a control to account for environmental fluctuations.

Skin Hydration Measurement (Corneometry)

Objective: To quantitatively measure the hydration level of the stratum corneum after the application of an emollient.

Methodology:

  • Instrumentation: Corneometer® (e.g., CM 825, Courage + Khazaka, Germany).

  • Principle: The measurement is based on the capacitance of a dielectric medium. The probe measures changes in the skin's electrical capacitance, which is directly related to its water content. The results are expressed in arbitrary units (AU).

  • Procedure:

    • Subjects are acclimatized under controlled environmental conditions as described for TEWL measurements.

    • Baseline Corneometer® readings are taken from the test areas.

    • A standardized amount of the test emollient is applied.

    • Corneometer® readings are taken at specified time intervals post-application.

    • An untreated control site is also measured at each time point.

Visualizations

Experimental Workflow for Skin Hydration Assessment

G cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment acclimatization Subject Acclimatization (Controlled Environment) baseline Baseline Measurement (TEWL/Corneometry) acclimatization->baseline application Standardized Application of Emollient baseline->application measurement Post-Application Measurements (Specified Time Intervals) application->measurement analysis Data Analysis (Comparison to Baseline & Control) measurement->analysis

Caption: A generalized workflow for in-vivo skin hydration studies.

Logical Relationship of Emollient Action

G emollient Topical Application of Emollient barrier Formation of Occlusive Barrier emollient->barrier tewl Reduced Transepidermal Water Loss (TEWL) barrier->tewl hydration Increased Stratum Corneum Hydration tewl->hydration skin Improved Skin Barrier Function hydration->skin

References

confirming the safety and efficacy of diisostearyl malate in long-term use studies

Author: BenchChem Technical Support Team. Date: December 2025

Diisostearyl Malate (B86768): A Comparative Guide to Long-Term Safety and Efficacy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Diisostearyl Malate, focusing on its long-term safety and efficacy as a cosmetic ingredient. It compares its performance with common alternatives and includes detailed experimental protocols for key safety assessments.

Overview of this compound

This compound is the diester of isostearyl alcohol and malic acid. It functions primarily as a skin-conditioning agent and emollient in a wide array of cosmetic and personal care products, from lipsticks to skin creams. Its chemical structure, featuring branched chains, imparts a unique non-greasy, silky feel and excellent spreadability. It is valued for its ability to form a protective layer on the skin, preventing water loss and enhancing the texture of formulations.[1][2][3]

Long-Term Safety Profile

The long-term safety of this compound has been thoroughly evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe as used in cosmetic products.[4][5] The assessment relied on a comprehensive review of toxicological data for this compound and structurally related dialkyl malates.

Key Safety Endpoints:

  • Genotoxicity: In a reverse mutation assay (Ames test), this compound was found to be non-mutagenic, both with and without metabolic activation.

  • Systemic Toxicity: No adverse effects were observed in repeated dose and developmental studies of chemically similar dialkyl malate compounds.[4]

While the safety record is strong, isolated case studies have suggested a potential link between this compound and lip dermatitis in a few individuals, highlighting the importance of continued vigilance and patch testing in sensitive populations.

Quantitative Safety Data Summary
Test Species/System Concentration Result Citation
Human Repeat Insult Patch Test (HRIPT)Human100% (neat)No irritation or sensitization[6]
Reverse Mutation Assay (Ames Test)S. typhimuriumUp to 5000 µ g/plate Not mutagenic
Maximum Reported Use Concentration (Lipstick)Cosmetic FormulationUp to 82%Deemed safe for use[6]

Efficacy and Performance

This compound's efficacy is rooted in its multifunctional properties as an emollient and formulation enhancer.

  • Moisturization and Occlusion: It forms a hydrophobic barrier on the skin's surface, which reduces transepidermal water loss (TEWL) and helps maintain skin hydration.[1][3] This occlusive property is key to its function in products for dry skin.

  • Texture and Sensory Feel: It provides a characteristic silky, non-greasy feel, improving the aesthetics and consumer acceptance of skincare products.[1] Its medium viscosity makes it an excellent dispersant for pigments in color cosmetics like lipsticks.[5]

  • Formulation Stability: It exhibits better oxidative stability compared to some traditional emollients like castor oil, reducing the likelihood of rancidity over time.

Comparison with Alternative Emollients

This compound offers a unique balance of properties compared to other common emollients. The following table provides a comparative overview based on typical characteristics.

Emollient Primary Function Sensory Feel Occlusivity Source Key Considerations
This compound Emollient, DispersantSilky, Non-greasyModerateSyntheticExcellent for elegant textures and pigment suspension.
Petrolatum Occlusive, Skin ProtectantHeavy, GreasyVery HighMineralGold standard for occlusivity; can feel heavy on the skin.[7][8][9]
Lanolin Emollient, OcclusiveRich, TackyHighAnimal (Sheep's Wool)Highly effective moisturizer but can be a potential allergen for those with wool sensitivities.[1][10][11][12]
Shea Butter Emollient, OcclusiveRich, ButteryModerate to HighPlant (Shea Nut)Contains beneficial fatty acids and vitamins; texture can be heavy and temperature-sensitive.[6][13][14][15]
Dimethicone Occlusive, Skin ProtectantSilky, Smooth, Dry-finishModerateSyntheticForms a gas-permeable barrier; provides excellent slip but no nutritional value.[2][4][5][16][17]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of safety. Below are generalized protocols for key experiments cited in the safety assessment of this compound.

Human Repeat Insult Patch Test (HRIPT)

Objective: To determine the potential of a test material to cause skin irritation and/or allergic contact sensitization after repeated application.[3][18][19][20]

Methodology:

  • Panel Selection: A panel of 50-200 human volunteers is recruited. A significant portion (e.g., 25-50%) may include individuals who self-identify as having sensitive skin.[3] All participants provide informed consent.[21]

  • Induction Phase (3 weeks):

    • A patch (occlusive or semi-occlusive) containing a measured amount of the test material (e.g., 0.2g of 100% this compound) is applied to a designated site on the upper back.[6][19]

    • The patch remains in place for 24-48 hours.[18]

    • After removal, the site is graded for any visible skin reaction (erythema, edema) by a trained technician or dermatologist.

    • This application process is repeated nine times over three weeks to the same site.[3]

  • Rest Phase (2 weeks): A "rest" period of 10-21 days follows the induction phase, during which no patches are applied.[3] This allows for the development of any potential sensitization.

  • Challenge Phase (Week 6):

    • A challenge patch with the test material is applied to a new, previously unpatched (virgin) site on the back.[3][19]

    • The patch is removed after 24-48 hours.

    • The challenge site is evaluated for skin reactions at 24, 48, 72, and sometimes 96 hours post-application.[19]

  • Interpretation: A reaction at the challenge site in the absence of a significant reaction during the induction phase is indicative of sensitization. The absence of reactions suggests the material is not a sensitizer (B1316253) under the test conditions.

Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[22][23][24][25]

Methodology:

  • Strain Selection: Several tester strains of S. typhimurium (e.g., TA98, TA100) are selected. These strains are auxotrophic for histidine (cannot produce it) and contain specific mutations that make them sensitive to different types of mutagens.[25]

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver homogenate). This mimics how a substance might be metabolized in the body, which can sometimes convert a non-mutagenic substance into a mutagenic one.[25]

  • Exposure:

    • The tester strains are exposed to various concentrations of the test material (e.g., this compound) in a liquid suspension.[22][23]

    • Positive controls (known mutagens) and negative controls (solvent only) are run concurrently.[24]

  • Plating: The bacterial suspension is mixed with a top agar (B569324) containing a trace amount of histidine (to allow for a few initial cell divisions) and plated onto a minimal glucose agar plate, which lacks histidine.[25]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[25]

  • Interpretation: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state (able to synthesize their own histidine) will grow and form visible colonies. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[23]

Visualization of Experimental Workflow

While this document cannot generate a dynamic image, the following DOT script describes the logical flow of the Human Repeat Insult Patch Test (HRIPT).

HRIPT_Workflow cluster_Induction Induction Phase (3 Weeks) cluster_Rest Rest Phase (2 Weeks) cluster_Challenge Challenge Phase (Week 6) cluster_Result Final Interpretation A Apply Patch 1 B Remove & Grade A->B C ... (Repeat 8 more times) B->C D Apply Patch 9 C->D E Remove & Grade D->E F No Patch Application (Sensitization Development) E->F G Apply Challenge Patch (Virgin Site) F->G H Remove Patch G->H I Grade Site at 24h, 48h, 72h H->I J Sensitizer I->J Reaction K Non-Sensitizer I->K No Reaction

Caption: Logical workflow of the Human Repeat Insult Patch Test (HRIPT).

References

A Comparative Analysis of Diisostearyl Malate and Lanolin Oil in Lipstick Formulations: Gloss and Wear Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 19, 2025 – In the competitive landscape of cosmetic science, the pursuit of lipsticks that deliver both high-impact gloss and extended wear continues to be a primary focus for researchers and product developers. This report provides a comprehensive comparative analysis of two key emollients, Diisostearyl Malate and Lanolin Oil, and their respective impacts on the gloss and wear characteristics of lipstick formulations. This guide is intended for researchers, scientists, and drug development professionals in the cosmetics industry, offering objective, data-driven insights into the performance of these ingredients.

Executive Summary

This guide delves into the physicochemical properties of this compound and Lanolin Oil, examining how their intrinsic characteristics, such as refractive index and viscosity, translate to the end-point performance metrics of gloss and wear resistance in lipsticks. While both ingredients are lauded for their emollient and shine-enhancing properties, this analysis, supported by experimental data from various studies, suggests that this compound may offer superior performance in terms of achieving high gloss and long-lasting wear. Lanolin Oil, a traditional and effective emollient, provides significant gloss and adhesion, though with potentially different textural and wear characteristics.

Comparative Data Overview

Table 1: Physicochemical Properties

PropertyThis compoundLanolin Oil
Refractive Index 1.455 - 1.465[1][2]1.478 - 1.482[3][4]
Viscosity High[5]High[6]
Description Clear, viscous liquid[7]Yellowish waxy substance or viscous liquid[4]

Table 2: Performance Characteristics in Lipstick Formulations

Performance MetricThis compoundLanolin Oil
Gloss/Shine Excellent, high shine[8][9]Good, provides high shine[8]
Wear/Longevity Improves adherence and longevity[8][10]Good film-forming and adhesive properties
Typical Use Level 2-10% (can be higher)[7]Varies, can be up to 47% in lipsticks[11]
Key Attributes Pigment dispersant, non-greasy feel[10][12]Moisturizing, emollient[3]

Experimental Protocols

To ensure a comprehensive understanding of the data presented, the following are detailed methodologies for the key experiments used to evaluate lipstick gloss and wear.

Gloss Measurement Protocol

Objective: To quantify the specular reflection (shine) of a lipstick film.

Apparatus: Gloss meter with 20°, 60°, and 85° measurement geometries.

Procedure:

  • Sample Preparation: A uniform film of the lipstick formulation is applied to a flat, non-porous substrate, such as a Leneta card or a glass plate. The film thickness should be standardized across all samples.

  • Drying/Setting Time: The applied lipstick film is allowed to set for a predetermined period (e.g., 10 minutes) under controlled temperature and humidity conditions.

  • Measurement:

    • The gloss meter is calibrated using a certified standard.

    • Measurements are initiated at a 60° angle.[13]

    • If the reading is above 70 Gloss Units (GU), the measurement angle is switched to 20° for better differentiation of high-gloss surfaces.[13]

    • If the reading is below 10 GU, the 85° angle is used to better quantify low-gloss (matte) surfaces.[13]

    • Multiple readings are taken at different points on the lipstick film to ensure an average and representative value.

  • Data Recording: The gloss values are recorded in Gloss Units (GU).

Wear Resistance (Transfer Resistance) Protocol

Objective: To evaluate the ability of a lipstick to resist transfer to another surface, simulating conditions of eating, drinking, or light contact.

Method 1: In Vitro Weight Transfer

  • Substrate Preparation: An artificial skin substrate (e.g., Vitro-Skin®) is cut into uniform sections.

  • Lipstick Application: A standardized amount of lipstick is applied to the artificial skin and allowed to dry for a specified time.

  • Initial Weighing: The substrate with the applied lipstick is weighed accurately.

  • Simulated Wear: A controlled friction test is performed. This can be achieved by rubbing a clean, secondary substrate (e.g., a fresh piece of artificial skin or a standardized fabric) against the lipstick-coated substrate with a specified force and number of repetitions.

  • Final Weighing: The initial substrate is reweighed.

  • Calculation: The percentage of lipstick transferred is calculated based on the weight loss of the initial substrate.

Method 2: "Kiss Test" / Blot Test

  • Lipstick Application: The lipstick is applied to a consistent substrate (e.g., collagen film or artificial skin).

  • Drying Time: The lipstick is allowed to set for a designated period.

  • Transfer: A secondary surface (e.g., paper, fabric, or another piece of the substrate) is pressed against the lipstick film with a controlled pressure and for a set duration.

  • Evaluation: The amount of lipstick transferred to the secondary surface is assessed visually against a rating scale or measured colorimetrically using a spectrophotometer.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative analysis of this compound and Lanolin Oil in lipstick formulations.

G cluster_0 Ingredient Properties cluster_1 Physicochemical Characteristics cluster_2 Lipstick Formulation cluster_3 Performance Testing cluster_4 Performance Metrics This compound This compound Refractive Index Refractive Index This compound->Refractive Index Viscosity Viscosity This compound->Viscosity Lanolin Oil Lanolin Oil Lanolin Oil->Refractive Index Lanolin Oil->Viscosity Formulation A (this compound) Formulation A (this compound) Refractive Index->Formulation A (this compound) Formulation B (Lanolin Oil) Formulation B (Lanolin Oil) Refractive Index->Formulation B (Lanolin Oil) Viscosity->Formulation A (this compound) Viscosity->Formulation B (Lanolin Oil) Gloss Measurement Gloss Measurement Formulation A (this compound)->Gloss Measurement Wear Resistance Test Wear Resistance Test Formulation A (this compound)->Wear Resistance Test Formulation B (Lanolin Oil)->Gloss Measurement Formulation B (Lanolin Oil)->Wear Resistance Test Gloss (GU) Gloss (GU) Gloss Measurement->Gloss (GU) Wear (% Transfer) Wear (% Transfer) Wear Resistance Test->Wear (% Transfer)

Caption: Comparative analysis workflow from ingredient properties to performance metrics.

Discussion

The higher refractive index of Lanolin Oil suggests a potential for high gloss. However, the overall gloss of a lipstick film is also influenced by the smoothness and uniformity of the film it creates. This compound is frequently cited for its ability to create a smooth, even film that enhances light reflection, contributing to its reputation for providing exceptional shine.[8]

Regarding wear, the adhesive properties of both ingredients are crucial. This compound's structure is said to promote strong adherence to the lips, which is a key factor in long-lasting formulations.[8] Lanolin also possesses inherent adhesive characteristics.[13] The viscosity of both oils plays a role in preventing the feathering and bleeding of the lipstick, further contributing to its perceived wear.

Conclusion

Both this compound and Lanolin Oil are valuable ingredients in the formulation of high-quality lipsticks. This compound is a strong candidate for formulations where the primary objectives are to achieve a very high gloss and extended wear, owing to its excellent film-forming and adhesive properties. Lanolin Oil remains a highly effective and traditional choice for imparting gloss and moisturization, with good adhesive qualities.

The selection between these two ingredients will ultimately depend on the specific performance targets, desired textural properties, and overall formulation strategy. Further direct comparative studies under identical formulation bases would be beneficial to provide more definitive quantitative comparisons.

References

Validating In-Vitro Models for Predicting the Performance of Diisostearyl Malate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diisostearyl Malate, a widely utilized emollient in the cosmetics and personal care industry, is prized for its moisturizing, spreading, and texture-enhancing properties.[1] The validation of its performance, and the objective comparison with alternative ingredients, necessitates robust and reproducible in-vitro models. This guide provides a framework for such validation, outlining key experimental protocols and data presentation methods, even in the absence of extensive publicly available quantitative data for this specific ingredient.

Performance Attributes and Key In-Vitro Models

The primary performance attributes of an emollient like this compound are its ability to enhance skin hydration, support the skin's barrier function, and provide desirable sensory characteristics such as spreadability. A variety of in-vitro models are available to assess these parameters.

Table 1: In-Vitro Models for Emollient Performance Evaluation

Performance AttributeIn-Vitro ModelKey Parameters Measured
Moisturization & Skin Barrier Function Reconstructed Human Epidermis (RHE) models (e.g., EpiDerm™, SkinEthic™ RHE)Transepidermal Water Loss (TEWL), Gene expression of hydration markers (e.g., Aquaporin-3 [AQP3], Hyaluronic Acid Synthase [HAS]), Gene expression of barrier function markers (e.g., Filaggrin [FLG], Claudin [CLD])
Ex-vivo human or porcine skinTransepidermal Water Loss (TEWL), Skin hydration (Corneometry), Penetration depth of the emollient
Spreadability Parallel Plate Rheometry / Texture AnalysisSpreadability area (mm²), Force of compression (N), Work of shear
Synthetic Skin Substrates (e.g., VITRO-SKIN®)Spreading area over time

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and comparable data.

In-Vitro Moisturization and Skin Barrier Function Protocol

This protocol is adapted from methodologies used for evaluating moisturizers on reconstructed human epidermis models.[2]

  • Model Preparation: Reconstructed human epidermis tissue models are equilibrated in an appropriate culture medium.

  • Induction of Dryness/Barrier Damage (Optional): To simulate compromised skin, the tissues can be treated with a mild irritant like sodium dodecyl sulfate (B86663) (SDS) to induce a measurable increase in TEWL.[3]

  • Product Application: A standardized amount of this compound, a comparator emollient (e.g., petrolatum), and a negative control (no treatment) are applied topically to the tissues.

  • Incubation: Tissues are incubated for a defined period (e.g., 24 hours).

  • Transepidermal Water Loss (TEWL) Measurement: TEWL is measured using a Tewameter or a similar device. A lower TEWL value compared to the control indicates improved barrier function.

  • Gene Expression Analysis (qPCR): Tissues are harvested, and RNA is extracted. Quantitative polymerase chain reaction (qPCR) is performed to measure the expression levels of genes related to hydration (e.g., AQP3, HAS) and barrier function (e.g., FLG, CLD). An upregulation of these genes suggests a positive effect on skin moisturization and barrier integrity.

Diagram 1: Experimental Workflow for In-Vitro Moisturization and Barrier Function Testing

G cluster_0 Model Preparation cluster_1 Treatment Groups cluster_2 Experimental Procedure cluster_3 Endpoint Analysis prep Reconstructed Human Epidermis (RHE) Model equilibrate Equilibration in Culture Medium prep->equilibrate damage Induce Barrier Damage (e.g., SDS Treatment) equilibrate->damage dsm This compound comparator Comparator Emollient (e.g., Petrolatum) control Negative Control application Topical Application of Test Articles damage->application incubation Incubation (24h) application->incubation tewl TEWL Measurement incubation->tewl qpcr Gene Expression Analysis (qPCR) incubation->qpcr

Caption: Workflow for assessing emollient effects on moisturization and skin barrier function in vitro.

In-Vitro Spreadability Protocol (Parallel Plate Method)

This method provides objective and quantitative data on the ease of spreading an emollient.[4][5]

  • Sample Preparation: A defined volume or weight of this compound and comparator emollients are used.

  • Apparatus: A texture analyzer or rheometer equipped with parallel plates is used. The sample is placed on the lower plate.

  • Measurement: The upper plate is lowered to a defined force or distance, and the area of spread is measured. This can be repeated with increasing force to generate a spreadability curve.

  • Data Analysis: The spreadability is expressed as the area (mm²) as a function of the applied force (N). A larger spread area at a lower force indicates better spreadability.

Table 2: Hypothetical Comparative Data for Spreadability (Parallel Plate Method)

Applied Force (N)This compound Spread Area (mm²)Petrolatum Spread Area (mm²)Emollient X Spread Area (mm²)
1[Data Point][Data Point][Data Point]
5[Data Point][Data Point][Data Point]
10[Data Point][Data Point][Data Point]
20[Data Point][Data Point][Data Point]
50[Data Point][Data Point][Data Point]

Note: This table is a template for data presentation. Actual values would be obtained from experimental measurements.

G cluster_0 Input Parameters cluster_1 In-Vitro Test cluster_2 Output Data emollient Emollient Properties (Viscosity, Adhesion) test Parallel Plate Rheometry emollient->test force Applied Force (N) force->test area Spread Area (mm²) test->area spreadability Spreadability Profile area->spreadability

References

A Comparative Analysis of Pigment Wetting Efficiency: Diisostearyl Malate Versus Other Cosmetic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective dispersion of pigments is a critical factor in the formulation of high-quality cosmetic and pharmaceutical products. The choice of wetting agent significantly impacts color development, stability, and overall product performance. This guide provides an objective comparison of the pigment wetting efficiency of Diisostearyl Malate (B86768) against other commonly used cosmetic esters, supported by experimental data and detailed methodologies.

Diisostearyl Malate is a high molecular weight, branched-chain ester widely recognized for its excellent emollient properties and its efficacy as a pigment wetting and dispersing agent.[1][2][3] Its unique structure allows it to effectively coat pigment particles, reducing agglomeration and leading to uniform color distribution and enhanced stability in formulations.[4][5] This guide will delve into the quantitative measures of pigment wetting and compare the performance of this compound with other esters, including a direct comparison with Polyglyceryl-2 Triisostearate and the industry benchmark, Castor Oil.

Quantitative Comparison of Pigment Dispersion

The efficiency of a pigment wetting agent is often determined by measuring the viscosity of a pigment grind—a concentrated mixture of the pigment and the ester. A lower viscosity indicates better wetting and dispersion, as the ester more effectively surrounds the pigment particles, reducing friction and resistance to flow.[6]

One study provides a direct comparison of the viscosity of a 30% pigment paste (Blue 1 Al Lake) in various esters. The results, as depicted in the table below, show that this compound (DISM) exhibits a low viscosity, indicating superior pigment dispersion capabilities. Notably, Polyglyceryl-2 Triisostearate (PGIS23) is presented as equivalent or superior to this compound in this regard.[7]

Ester (INCI Name)Viscosity of 30% Pigment Paste (Pa·s at low shear rate)
This compound (DISM) ~10
Polyglyceryl-2 Triisostearate (PGIS23)~10
Polyglyceryl-2 Diisostearate (PGIS22)~20
Polyglyceryl-3 Diisostearate (PGIS32)~30
Polyglyceryl-2 Isostearate (PGIS21)~100
Castor Oil (CAS)>100
Data extracted from graphical representation in a technical document by Kokyu Alcohol Kogyo Co., Ltd.[7]

In a separate study evaluating a range of "Liquiwax" esters with a 35% pigment load of D&C Red No. 7 Calcium Lake, a similar methodology was used. While this compound was not included in this specific test, the data illustrates the variance in performance among different esters and reinforces the value of low pigment grind viscosity as a key performance indicator. Castor oil was used as a standard for comparison.[6]

Ester (INCI Name)Dynamic Viscosity of Ester (cps at 25°C)Viscosity of Pigment Grind (cps at 25°C)
Dioctyldodecyl Dodecanedioate2202,750
Diisostearyl Adipate1104,200
Di-C12-13 Alkyl Tartrate1,40012,000
Di-C12-13 Alkyl Malate1,80026,000
Castor Oil6303,900

Key Experimental Protocols for Evaluating Pigment Wetting Efficiency

To ensure objective and reproducible comparisons of pigment wetting efficiency, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.

Viscosity of Pigment Grind

This method directly assesses the ability of an ester to wet and disperse a pigment by measuring the viscosity of a concentrated pigment-ester mixture.

Objective: To determine the viscosity of a pigment dispersion as an indicator of wetting efficiency. A lower viscosity suggests better wetting.[6]

Materials:

  • Analytical balance

  • Beaker

  • High-shear mixer (e.g., homogenizer)

  • Viscometer or rheometer

  • Test esters (e.g., this compound, other cosmetic esters)

  • Pigment (e.g., D&C Red No. 7 Calcium Lake, Titanium Dioxide)

Procedure:

  • Accurately weigh the test ester and pigment in a predetermined ratio (e.g., 65:35 ester to pigment).

  • Combine the ester and pigment in a beaker and pre-mix with a spatula until the pigment is roughly incorporated.

  • Homogenize the mixture using a high-shear mixer at a specified speed and duration (e.g., 5 minutes at 5,000 rpm).

  • Allow the mixture to equilibrate to a constant temperature (e.g., 25°C).

  • Measure the viscosity of the pigment grind using a viscometer or rheometer at a defined shear rate.

  • Repeat the procedure for each test ester.

G cluster_prep Preparation cluster_dispersion Dispersion cluster_measurement Measurement weigh Weigh Ester and Pigment premix Pre-mix in Beaker weigh->premix Combine homogenize High-Shear Homogenization premix->homogenize Transfer equilibrate Equilibrate Temperature homogenize->equilibrate Cool measure Measure Viscosity equilibrate->measure Analyze end Results measure->end Record Data

Fig. 1: Experimental workflow for viscosity of pigment grind.
Contact Angle Measurement

Contact angle measurement quantifies the wettability of a solid surface (the pigment) by a liquid (the ester). A lower contact angle indicates better wetting.

Objective: To measure the contact angle of a droplet of ester on a compressed pigment surface.

Materials:

  • Contact angle goniometer with a light source and camera

  • Syringe with a fine needle

  • Pigment press for creating a smooth, flat pigment surface

  • Test esters

  • Pigment

Procedure:

  • Compress the pigment powder using a press to create a smooth, non-porous tablet.

  • Place the pigment tablet on the sample stage of the goniometer.

  • Fill the syringe with the test ester and carefully dispense a small droplet onto the surface of the pigment tablet.

  • The camera captures the image of the droplet at the liquid-solid interface.

  • The software analyzes the image and calculates the contact angle between the droplet and the pigment surface.

  • Repeat the measurement with different esters for comparison.

G cluster_sample_prep Sample Preparation cluster_measurement Measurement compress Compress Pigment into Tablet place_sample Place Tablet on Stage compress->place_sample dispense Dispense Ester Droplet place_sample->dispense capture Capture Droplet Image dispense->capture calculate Calculate Contact Angle capture->calculate end Wettability Data calculate->end Record Angle

Fig. 2: Workflow for contact angle measurement.
Dispersion Stability (Sedimentation Test)

This test evaluates the long-term stability of a pigment dispersion by observing the rate of pigment settling.

Objective: To assess the ability of an ester to maintain a stable pigment dispersion over time.

Materials:

  • Graduated cylinders with stoppers

  • Test esters

  • Pigment

  • Shaker or vortex mixer

Procedure:

  • Prepare pigment dispersions in each test ester at a specified concentration (e.g., 5% w/w).

  • Pour equal volumes of each dispersion into separate graduated cylinders.

  • Thoroughly agitate each cylinder to ensure a uniform suspension.

  • Store the cylinders in a vibration-free environment at a controlled temperature.

  • At regular intervals (e.g., 1, 24, 48 hours, and 1 week), measure the height of the sediment layer and the height of the supernatant.

  • A smaller sediment volume and a more turbid supernatant indicate better dispersion stability.

G start Start prep Prepare Pigment Dispersions start->prep fill Fill Graduated Cylinders prep->fill agitate Agitate for Uniformity fill->agitate store Store Undisturbed agitate->store measure Measure Sedimentation at Intervals store->measure measure->store Continue Observation end Stability Results measure->end Final Analysis

Fig. 3: Logical flow of a sedimentation test for dispersion stability.

Conclusion

References

clinical validation of diisostearyl malate's contribution to skin barrier repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the skin barrier is paramount to overall skin health, preventing excessive water loss and protecting against environmental aggressors. The quest for effective ingredients to repair and maintain this barrier is a cornerstone of dermatological research and cosmetic science. This guide provides a clinical and mechanistic comparison of diisostearyl malate (B86768) and other key ingredients in the context of skin barrier repair. While diisostearyl malate is widely utilized for its emollient properties, publicly available clinical data specifically quantifying its contribution to skin barrier repair is limited. This guide, therefore, juxtaposes its known functions with the robust clinical evidence available for established alternatives.

I. Overview of this compound

This compound is a diester of isostearyl alcohol and malic acid.[1][2] In cosmetic and skincare formulations, it functions primarily as a skin-conditioning agent and emollient.[1][2][3] Its principal mechanism in relation to the skin barrier is the formation of a protective, non-occlusive film on the skin's surface.[4][5] This film helps to reduce transepidermal water loss (TEWL), a key factor in maintaining skin hydration.[4][5] Its emollient nature also contributes to a smoother and softer skin feel.[4]

II. Comparative Performance Data

The following tables summarize the available quantitative data for key skin barrier repair ingredients. It is important to note the absence of specific clinical data for this compound in these standardized metrics.

Table 1: Transepidermal Water Loss (TEWL) Reduction

IngredientConcentrationStudy Duration% TEWL Reduction (Mean)Study Population
This compound Not specifiedNot specifiedData not availableNot applicable
Ceramides Various4 weeksSignificant reductionParticipants with dry skin
Petrolatum Not specifiedNot specifiedUp to 99%Healthy volunteers
Glycerin >3% v/vPost-irritationPrevented further increaseHealthy volunteers
Hyaluronic Acid VariousVariousSignificant reductionAnimal and human studies

Table 2: Skin Hydration Improvement

IngredientConcentrationStudy Duration% Improvement in Skin Hydration (Mean)Study Population
This compound Not specifiedNot specifiedData not availableNot applicable
Ceramides Various4 weeksSignificant increaseParticipants with dry skin
Glycerin 2%Post-irritationRestored to initial valuesHealthy volunteers
Hyaluronic Acid Various28 daysSignificant increasePatients with allergic contact dermatitis
Petrolatum Not specified4 weeksIncreased hydration noted with useParticipants with psoriasis

III. Experimental Protocols

The data presented for the alternative ingredients were generated using standardized bioengineering methods. The following are detailed methodologies for the key experiments cited.

A. Measurement of Transepidermal Water Loss (TEWL)

Objective: To quantify the rate of water evaporation from the skin surface as an indicator of skin barrier integrity.

Instrumentation: An open-chamber evaporimeter (e.g., Tewameter®) is commonly used. This device measures the water vapor pressure gradient in the air close to the skin surface.

Protocol:

  • Acclimatization: Subjects are required to acclimatize to a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 20-30 minutes prior to measurement.

  • Measurement Sites: Standardized measurement sites, typically on the volar forearm, are marked.

  • Probe Placement: The probe of the evaporimeter is held perpendicular to the skin surface with minimal pressure.

  • Data Acquisition: The instrument records the rate of water loss in g/m²/h. Measurements are typically taken in triplicate at each site and averaged.

  • Data Analysis: A lower TEWL value indicates a more intact skin barrier.

B. Measurement of Skin Hydration

Objective: To assess the water content of the stratum corneum.

Instrumentation: A Corneometer® is a standard instrument that measures the electrical capacitance of the skin. The dielectric constant of water is much higher than that of other skin components, so changes in capacitance are directly related to skin hydration.

Protocol:

  • Acclimatization: Similar to TEWL measurements, subjects must acclimatize to a controlled environment.

  • Measurement Sites: Standardized sites on the body, often the volar forearm or lower leg, are used.

  • Probe Application: The probe of the Corneometer® is pressed against the skin surface with a constant pressure.

  • Data Acquisition: The instrument provides a hydration value in arbitrary units (A.U.). Measurements are repeated several times at each site and averaged.

  • Data Analysis: Higher Corneometer® values correspond to higher levels of skin hydration.

IV. Signaling Pathways in Skin Barrier Repair

While the mechanism of this compound is primarily physical (film-forming), other ingredients actively modulate cellular signaling pathways to promote barrier repair.

A. Ceramides

Ceramides are integral structural components of the stratum corneum and also act as signaling molecules. They play a crucial role in regulating keratinocyte differentiation, proliferation, and apoptosis, which are essential processes for maintaining a healthy skin barrier.

Ceramide_Signaling cluster_extracellular Extracellular Space (Stratum Corneum) cluster_keratinocyte Keratinocyte Ceramides Ceramides LamellarBilayers Lamellar Bilayers Ceramides->LamellarBilayers Cholesterol Cholesterol Cholesterol->LamellarBilayers FreeFattyAcids Free Fatty Acids FreeFattyAcids->LamellarBilayers SignalingCeramides Signaling Ceramides LamellarBilayers->SignalingCeramides Barrier Homeostasis Differentiation Keratinocyte Differentiation Proliferation Proliferation Apoptosis Apoptosis SignalingCeramides->Differentiation SignalingCeramides->Proliferation SignalingCeramides->Apoptosis

Caption: Ceramide signaling in skin barrier function.

B. Hyaluronic Acid

Hyaluronic acid (HA) influences skin barrier repair through its interaction with cell surface receptors, primarily CD44. This interaction triggers downstream signaling cascades that modulate keratinocyte proliferation and migration, crucial steps in wound healing and barrier restoration.

Hyaluronic_Acid_Signaling HyaluronicAcid Hyaluronic Acid CD44 CD44 Receptor HyaluronicAcid->CD44 Binding DownstreamSignaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) CD44->DownstreamSignaling Activation KeratinocyteResponse Keratinocyte Proliferation & Migration DownstreamSignaling->KeratinocyteResponse BarrierRepair Skin Barrier Repair KeratinocyteResponse->BarrierRepair

Caption: Hyaluronic acid signaling pathway in skin repair.

V. Conclusion

This compound is a valuable emollient in skincare formulations, contributing to skin softness and hydration by forming a moisture-retaining film. However, for professionals in research and drug development, the lack of specific, publicly available clinical data on its direct impact on skin barrier repair markers, such as TEWL, is a notable gap. In contrast, ingredients like ceramides, hyaluronic acid, glycerin, and petrolatum have a substantial body of clinical evidence supporting their efficacy in skin barrier repair, with well-documented mechanisms of action and, in some cases, defined signaling pathways. When formulating products for skin barrier repair, a multi-faceted approach that combines the film-forming properties of emollients like this compound with clinically validated active ingredients is likely to yield the most significant and demonstrable results. Further clinical investigation into the specific contributions of this compound to skin barrier function would be beneficial to the scientific community.

References

A Comparative Rheological Analysis of Diisostearyl Malate and Polybutene in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the rheological properties of formulations containing diisostearyl malate (B86768) and polybutene, two common ingredients in the cosmetics and personal care industry. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of how these ingredients influence the flow behavior and texture of final products, supported by available data and standardized experimental protocols.

Due to the limited availability of direct, side-by-side quantitative rheological studies in the public domain, this comparison synthesizes information from technical data sheets and qualitative descriptions found in cosmetic science literature. While comprehensive comparative data is scarce, the distinct properties of each ingredient allow for a meaningful analysis of their expected performance in formulations.

Qualitative and Quantitative Comparison of Rheological Properties

The following table summarizes the key rheological and sensory characteristics of diisostearyl malate and polybutene. Formulators can use this information to select the appropriate ingredient based on desired product attributes such as texture, viscosity, and finish.

FeatureThis compoundPolybutene
Primary Function Emollient, Pigment Dispersant, Gloss Enhancer[1][2][3]Viscosity Increasing Agent, Film-Former, Gloss Enhancer[4][5][6][7]
Chemical Class Ester (Diester of Malic Acid and Isostearyl Alcohol)[8][9]Synthetic Polymer (Polymer of Isobutenes and Normal Butenes)[5][10]
Viscosity Contribution Described as a "medium viscosity" liquid.[3] Contributes to a rich, cushiony feel.[11]Viscosity increases directly with molecular weight/chain length.[5][10] Can be extremely thick.[12]
Texture & Feel Provides a non-tacky, silky, and cushiony feel.[2][3]Known for a sticky or tacky texture, though can be formulated to be non-sticky.[6][7][10]
Key Rheological Benefits Reduces lipstick feathering and bleeding; good pigment binder.[1][11]Excellent film-former, providing long-lasting wear and adhesion.[6][7]
Example Quantitative Data Specific rheological data for formulations is not readily available in public literature.Polybutene 680 Grade: - Viscosity at 40°C: 1700 cSt- Viscosity at 100°C: 80 cSt[13]

Experimental Protocols for Rheological Characterization

To conduct a direct comparative study, the following detailed methodologies for key rheological experiments are recommended. These protocols are standard within the cosmetics industry for characterizing semi-solid formulations.

Viscosity Profiling (Flow Curve Measurement)
  • Objective: To determine how the viscosity of each formulation changes with increasing shear rate, identifying behaviors like shear-thinning.

  • Instrumentation: A controlled-stress or controlled-rate rotational rheometer equipped with a Peltier temperature control system. A parallel plate or cone-and-plate geometry (e.g., 40mm diameter) is suitable.

  • Methodology:

    • Sample Loading: Place an adequate amount of the sample onto the lower plate of the rheometer. Lower the upper geometry to the desired gap (e.g., 1.0 mm) and trim any excess sample.

    • Equilibration: Allow the sample to rest and reach the target temperature (e.g., 25°C) for a set period (e.g., 5 minutes) to ensure thermal and structural equilibrium.

    • Shear Rate Ramp: Apply a programmed ramp of increasing shear rates, for example, from 0.1 s⁻¹ to 100 s⁻¹.

    • Data Acquisition: Record the shear stress and viscosity as a function of the shear rate.

    • Analysis: Plot viscosity versus shear rate on a logarithmic scale to generate a flow curve. This curve will characterize the formulation as Newtonian, shear-thinning (pseudoplastic), or shear-thickening.

Viscoelastic Properties (Oscillatory Testing)
  • Objective: To quantify the elastic (solid-like) and viscous (liquid-like) properties of the formulations using non-destructive oscillatory measurements. This helps in understanding the product's structure at rest and its stability.

  • Instrumentation: A controlled-stress rheometer with Peltier temperature control and appropriate geometry.

  • Methodology:

    • A. Amplitude Sweep (Strain or Stress Sweep):

      • Purpose: To identify the Linear Viscoelastic Region (LVER), which is the range of strain or stress where the material's structure is not disrupted and the response is linear.

      • Procedure: Apply an increasing oscillatory stress (or strain) at a constant frequency (e.g., 1 Hz) and temperature (e.g., 25°C).

      • Data Analysis: Plot the storage modulus (G') and loss modulus (G'') against the applied stress/strain. The LVER is the plateau region where G' and G'' are independent of the applied stress/strain. A stress/strain value within this region should be used for subsequent frequency sweep tests.

    • B. Frequency Sweep:

      • Purpose: To evaluate how the viscoelastic properties change with the timescale of deformation.

      • Procedure: Apply a small, constant oscillatory stress or strain (selected from the LVER) while varying the frequency over a set range (e.g., 0.1 to 100 rad/s).

      • Data Analysis: Plot the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of frequency.

        • If G' > G'' , the material is predominantly elastic (gel-like structure).

        • If G'' > G' , the material is predominantly viscous (liquid-like).

        • The crossover point (where G' = G'') provides information about the characteristic relaxation time of the formulation.

Mandatory Visualization

The following diagrams illustrate the logical workflow for conducting a comparative rheological study and the conceptual relationship between the ingredients and their resulting formulation properties.

G cluster_prep Formulation Preparation cluster_analysis Rheological Analysis cluster_results Data Comparison & Interpretation F1 Formulation A: Base + this compound Load Load Sample on Rheometer & Equilibrate (25°C) F1->Load F2 Formulation B: Base + Polybutene F2->Load Visc Viscosity Profiling (Shear Rate Ramp) Load->Visc Amp Amplitude Sweep (Determine LVER) Load->Amp Data_Visc Flow Curves (Viscosity vs. Shear Rate) Visc->Data_Visc Freq Frequency Sweep (at constant stress/strain) Amp->Freq Data_VE Viscoelastic Spectra (G', G'' vs. Frequency) Freq->Data_VE Conclusion Comparative Profile: Texture, Stability, Feel Data_Visc->Conclusion Data_VE->Conclusion

Caption: Experimental workflow for comparative rheological analysis.

G cluster_ingredients Core Ingredients cluster_properties Primary Rheological Contribution cluster_outcome Resulting Formulation Attributes DSM This compound (Ester) DSM_Prop Medium Viscosity Cushion Low Tack DSM->DSM_Prop PB Polybutene (Polymer) PB_Prop High Viscosity Film-Forming High Tack PB->PB_Prop DSM_Out Silky Feel Good Pigment Dispersion Glossy Finish DSM_Prop->DSM_Out PB_Out Long-Lasting Wear High Adhesion High Gloss PB_Prop->PB_Out

Caption: Logical relationship between ingredients and formulation properties.

References

confirming the reproducibility of diisostearyl malate synthesis and purification processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established and alternative methods for the synthesis and purification of diisostearyl malate (B86768), a widely used emollient in the cosmetic and pharmaceutical industries. The reproducibility of these processes is critical for ensuring product quality, consistency, and safety. This document outlines key performance indicators, detailed experimental protocols, and a comparative analysis to aid researchers in selecting and implementing the most suitable methods for their applications.

Comparison of Diisostearyl Malate Synthesis Methods

The primary route for synthesizing this compound is the direct esterification of malic acid with isostearyl alcohol. However, variations in catalysts and reaction conditions can significantly impact yield, purity, and process efficiency. The following table summarizes the key aspects of different synthesis approaches.

Parameter Method 1: Direct Esterification (Strong Acid Catalyst) Method 2: Direct Esterification (Solid Acid Catalyst) Method 3: Two-Step Esterification (via n-butyl malate)
Catalyst Strong acids (e.g., sulfuric acid, p-toluenesulfonic acid)[1][2]Composite oxide solid catalyst (e.g., containing P, Cs, V, Cu, Mo, La, Nd)[3][4]p-toluenesulfonic acid or CaO[3]
Reactants Malic acid, Isostearyl alcohol[1]Malic acid, Isostearyl alcohol[3][4]Malic acid, n-butanol (Step 1); n-butyl malate, Isostearyl alcohol (Step 2)[3]
Reaction Temperature 180-240 °C[3]180-240 °C[3][4]Step 1: Not specified; Step 2: 90-140 °C[3]
Molar Ratio (Acid:Alcohol) 1:2.355[3]1:2.355[3]Not specified for each step
Reported Yield High (quantitative data not consistently provided)High esterification rate[3][4]> 95%[3]
Key Advantages Readily available and inexpensive catalysts.[2]Catalyst is reusable, environmentally friendly process.[3][4]Milder reaction conditions in the second step, high overall yield.[3]
Key Disadvantages Corrosive catalyst, difficult to remove completely, can lead to color formation.[2]Catalyst composition is complex.Two-step process adds complexity.
Reproducibility Factors Precise control of temperature, reaction time, and efficient removal of water by-product.[1]Consistent catalyst preparation and activity.Control of intermediate purity and reaction conditions in both steps.

Comparison of this compound Purification Methods

Following synthesis, the crude this compound contains impurities such as unreacted starting materials, catalyst residues, and by-products.[1] Effective purification is crucial for achieving the desired quality.

Parameter Method A: Vacuum Distillation Method B: Crystallization Method C: Filtration
Principle Separation based on differences in boiling points under reduced pressure.[1]Separation of the desired ester from impurities by inducing crystallization from a solvent.[1]Physical separation of solid impurities or catalyst from the liquid product.[1]
Typical Impurities Removed Unreacted isostearyl alcohol, other volatile impurities.[1]Unreacted malic acid, catalyst residues, and some by-products.Solid catalyst particles, solid by-products.[1]
Reported Purity High purity achievable.Can yield a highly purified final product.[1]Purity depends on the nature of the impurities being removed.
Key Advantages Effective for removing volatile impurities.Can be very effective for achieving high purity.Simple and effective for removing solid materials.
Key Disadvantages High energy consumption, potential for thermal degradation of the product.Requires selection of an appropriate solvent, potential for product loss in the mother liquor.Not effective for removing dissolved impurities.
Reproducibility Factors Precise control of vacuum pressure and temperature.Consistent control of temperature, cooling rate, and solvent ratios.Consistent filter media and operating pressure.

Experimental Protocols

The following are detailed methodologies for the synthesis and purification of this compound, based on commonly reported procedures.

Protocol 1: Direct Esterification Synthesis using p-Toluenesulfonic Acid
  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, combine malic acid (1.0 mol), isostearyl alcohol (2.4 mol), and p-toluenesulfonic acid (0.02 mol, catalyst).

  • Esterification: Heat the mixture to 180-200 °C with continuous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is below a predetermined threshold.

  • Cooling: Once the reaction is complete, cool the mixture to below 100 °C.

Protocol 2: Purification by Neutralization and Washing
  • Neutralization: To the cooled crude this compound from Protocol 1, add a 5% (w/v) aqueous solution of sodium bicarbonate with stirring to neutralize the acidic catalyst and any unreacted malic acid.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the aqueous and organic layers to separate.

  • Washing: Remove the lower aqueous layer. Wash the organic layer sequentially with an equal volume of deionized water until the aqueous layer is neutral.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.

  • Solvent Removal: Remove any residual water and volatile impurities by vacuum distillation to obtain the purified this compound.

Quality Control and Purity Assessment

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Analytical Method Parameter Measured Typical Expected Results
High-Performance Liquid Chromatography (HPLC) Purity, presence of unreacted starting materials and by-products.[1]A major peak corresponding to this compound with minimal impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.[1]Confirmation of the mass spectrum of this compound and identification of any volatile impurities.
Infrared (IR) Spectroscopy Presence of characteristic functional groups (ester, hydroxyl).[1]Strong carbonyl (C=O) stretch for the ester group and a broad hydroxyl (O-H) stretch.
Titrimetric Analysis Acid value (residual acidity).[1]Low acid value, indicating complete reaction and effective neutralization.

Workflow for this compound Synthesis and Purification

The following diagram illustrates the general workflow for the production of high-purity this compound.

Diisostearyl_Malate_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Raw_Materials Raw Materials (Malic Acid, Isostearyl Alcohol) Esterification Esterification Reaction (Heated with Water Removal) Raw_Materials->Esterification Catalyst Catalyst (e.g., p-TSA) Catalyst->Esterification Neutralization Neutralization (e.g., NaHCO3 solution) Esterification->Neutralization Crude Product Washing Aqueous Washing Neutralization->Washing Drying Drying (e.g., MgSO4) Washing->Drying Final_Purification Final Purification (Vacuum Distillation/Filtration) Drying->Final_Purification QC_Analysis Purity & Identity Analysis (HPLC, GC-MS, IR, Titration) Final_Purification->QC_Analysis Final_Product High-Purity This compound QC_Analysis->Final_Product Verified Product

Caption: General workflow for this compound synthesis and purification.

By carefully selecting the synthesis and purification methods and rigorously controlling the experimental parameters, researchers can achieve reproducible and high-purity this compound for their specific applications. The information presented in this guide provides a foundation for process development and optimization.

References

validation of sensory analysis results for diisostearyl malate-containing products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating the Sensory Experience

In the development of topical drug formulations and cosmetic products, the sensory experience is a critical factor influencing patient and consumer adherence. The choice of emollient plays a pivotal role in defining the tactile characteristics of a product. Diisostearyl malate (B86768), a high molecular weight ester of isostearyl alcohol and malic acid, is prized for its unique sensory properties, offering a rich, cushiony feel and persistent emollience.[1][2] This guide provides a comparative sensory analysis of diisostearyl malate against other common emollients, supported by detailed experimental protocols for sensory evaluation.

Comparative Sensory Performance

The following tables present illustrative quantitative data from a descriptive sensory analysis, comparing this compound with other widely used emollients. The data is representative of typical sensory profiles and is scored on a 10-point scale, where 1 indicates a low intensity and 10 indicates a high intensity of the attribute.

Table 1: Comparison of Sensory Attributes During Application

Sensory AttributeThis compoundCaprylic/Capric TriglycerideIsopropyl MyristateDimethicone
Initial Spreadability 69109
Glide 7899
Playtime 8546
Cushion 9435

Table 2: Comparison of Sensory Attributes After Application (Afterfeel)

Sensory AttributeThis compoundCaprylic/Capric TriglycerideIsopropyl MyristateDimethicone
Greasiness 5342
Stickiness/Tackiness 3221
Gloss/Sheen 8456
Residual Film 7324
Softness 9768
Persistence of Emollience 9546

Experimental Protocols

Quantitative Descriptive Analysis (QDA) of Emollients

This protocol outlines the methodology for a trained sensory panel to evaluate and quantify the sensory attributes of emollients.[3][4][5]

Objective: To obtain a quantitative sensory profile of this compound and compare it with other emollients.

Materials:

  • This compound

  • Caprylic/Capric Triglyceride

  • Isopropyl Myristate

  • Dimethicone (5 cSt)

  • Deionized water

  • Mild, unscented soap

  • Paper towels

  • Controlled environment room (22°C ± 1°C, 50% ± 5% relative humidity)

Panelists:

  • A panel of 10-15 trained assessors is recommended.[4]

  • Panelists are screened for their sensory acuity and ability to discriminate between different textures.[6][7]

  • Training involves familiarizing panelists with the defined sensory attributes and anchoring them to reference standards.[8]

Procedure:

  • Panelist Preparation: Panelists wash their hands and forearms with mild, unscented soap and water, then pat dry. They should avoid using any scented products prior to the evaluation.

  • Sample Preparation: A standardized amount (e.g., 0.1 mL) of each emollient is drawn into a syringe for precise application. Samples are coded with random three-digit numbers to ensure blind evaluation.[3]

  • Application: The specified amount of the emollient is applied to a designated area on the panelist's inner forearm.

  • Evaluation During Application: Panelists immediately begin to spread the product in a circular motion and rate the "During Application" attributes (Initial Spreadability, Glide, Playtime, Cushion) on a 10-point intensity scale.

  • Evaluation of Afterfeel: After a set time (e.g., 2 minutes), panelists evaluate the "Afterfeel" attributes (Greasiness, Stickiness/Tackiness, Gloss/Sheen, Residual Film, Softness, Persistence of Emollience) on the same 10-point scale.

  • Data Collection: Ratings are recorded electronically or on a standardized scoresheet.

  • Washout Period: A sufficient washout period (e.g., 15 minutes) is provided between evaluating each sample to allow the skin to return to a neutral state. Panelists cleanse the application area with mild soap and water between samples.

  • Data Analysis: The mean scores for each attribute are calculated across all panelists. Statistical analysis, such as Analysis of Variance (ANOVA), can be used to determine significant differences between the emollients.[5]

Visualization of Experimental and Logical Relationships

Sensory_Analysis_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_data Data Handling Panelist_Prep Panelist Preparation (Hand Washing) Sample_Prep Sample Preparation (Standardized Amount, Blinding) Application Application to Forearm Sample_Prep->Application During_Eval Evaluation of 'During Application' Attributes Application->During_Eval Afterfeel_Eval Evaluation of 'Afterfeel' Attributes (After 2 minutes) During_Eval->Afterfeel_Eval Data_Collection Data Collection Afterfeel_Eval->Data_Collection Data_Analysis Data Analysis (Mean Scores, ANOVA) Data_Collection->Data_Analysis Washout Washout Period (15 minutes) Data_Collection->Washout Washout->Application Next Sample

Caption: Workflow for the Quantitative Descriptive Analysis of Emollients.

Sensory_Attributes_Relationship cluster_during During Application cluster_after Afterfeel Emollient Emollient Properties Spreadability Spreadability Emollient->Spreadability Glide Glide Emollient->Glide Playtime Playtime Emollient->Playtime Cushion Cushion Emollient->Cushion Greasiness Greasiness Emollient->Greasiness Stickiness Stickiness Emollient->Stickiness Gloss Gloss Emollient->Gloss Residue Residue Emollient->Residue Softness Softness Emollient->Softness Persistence Persistence Emollient->Persistence

Caption: Logical Relationship of Emollient Properties and Sensory Attributes.

References

comparative evaluation of the stability of emulsions formulated with different grades of diisostearyl malate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of excipients is a critical factor in determining the stability and efficacy of emulsion-based formulations. Diisostearyl malate (B86768), a versatile emollient, is frequently utilized for its unique textural properties and moisturizing benefits. However, the stability of an emulsion can be significantly influenced by the grade of diisostearyl malate used. This guide provides a comparative evaluation of the stability of emulsions formulated with different grades of this ester, supported by established experimental principles and detailed protocols.

Different grades of this compound, primarily distinguished by their purity and the presence of residual starting materials, can have a varied impact on the long-term stability of an emulsion. Higher purity grades generally contribute to more stable systems due to a lower concentration of impurities that can interfere with the integrity of the interfacial film surrounding the dispersed phase droplets.

Comparative Analysis of this compound Grades

While direct comparative studies with specific, publicly available quantitative data on emulsion stability for different grades of this compound are not readily found in published literature, we can construct a comparison based on typical specifications provided by manufacturers and established principles of emulsion science. Key differentiating parameters between grades include purity, acid value, and viscosity.

Table 1: Illustrative Comparison of this compound Grades and Expected Impact on Emulsion Stability

ParameterHigh Purity GradeStandard GradeExpected Impact on Emulsion Stability
Purity (%) ≥ 99%≥ 98%Higher purity minimizes the presence of residual reactants (isostearyl alcohol and malic acid) and by-products that can disrupt the emulsifier's orientation at the oil-water interface, leading to a more robust and stable interfacial film.
Acid Value (mg KOH/g) < 0.5< 1.0A lower acid value indicates fewer free fatty acids. Free fatty acids can alter the pH of the aqueous phase and interact with ionic emulsifiers, potentially destabilizing the emulsion.
Viscosity (mPa·s at 25°C) 120 - 150120 - 150While the viscosity of different grades is often similar, a more tightly controlled and consistent viscosity in high purity grades contributes to better batch-to-batch reproducibility of the final emulsion's rheological properties.
Expected Creaming Index LowerHigherA more stable interfacial film and more uniform droplet size distribution are expected to result in a lower rate of creaming.
Expected Particle Size Stability More StableLess StableFewer impurities lead to a more resilient interfacial film, reducing the likelihood of droplet coalescence and an increase in particle size over time.

Experimental Protocols

To quantitatively assess the stability of emulsions formulated with different grades of this compound, the following experimental protocols can be employed.

Emulsion Preparation

A standardized oil-in-water (O/W) emulsion formulation should be used, with the only variable being the grade of this compound.

  • Oil Phase:

    • This compound (Grade A or Grade B): 15% w/w

    • Cetearyl Alcohol: 2% w/w

    • Glyceryl Stearate: 3% w/w

  • Water Phase:

    • Deionized Water: 78.5% w/w

    • Glycerin: 1% w/w

    • Xanthan Gum: 0.5% w/w

  • Preservative: As required

Procedure:

  • Heat the oil phase components to 75°C in a primary vessel.

  • Heat the water phase components to 75°C in a separate vessel.

  • Slowly add the water phase to the oil phase with continuous homogenization for 5 minutes.

  • Cool the emulsion to room temperature with gentle stirring.

Particle Size and Polydispersity Index (PDI) Analysis

This method is used to determine the average droplet size and the uniformity of the droplet size distribution.

  • Instrumentation: Dynamic Light Scattering (DLS) instrument.

  • Procedure:

    • Dilute the emulsion with deionized water to an appropriate concentration.

    • Measure the hydrodynamic diameter and PDI of the droplets at 25°C.

    • Repeat measurements at specified time intervals (e.g., 0, 1, 4, and 12 weeks) for samples stored at controlled temperatures (e.g., 4°C, 25°C, and 40°C).

  • Data Analysis: An increase in the mean particle size or PDI over time indicates emulsion instability, likely due to coalescence.

Centrifugation Test for Accelerated Stability

This test accelerates the creaming process, providing a rapid assessment of emulsion stability.

  • Instrumentation: Laboratory centrifuge.

  • Procedure:

    • Place 10 mL of the emulsion in a graduated centrifuge tube.

    • Centrifuge at 3000 rpm for 30 minutes.

    • Measure the height of the separated cream layer, if any.

  • Data Analysis: Calculate the Creaming Index (CI) using the following formula: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100 A lower CI indicates greater stability.

Viscosity Measurement

Changes in viscosity can indicate alterations in the internal structure of the emulsion.

  • Instrumentation: Rotational viscometer.

  • Procedure:

    • Measure the viscosity of the emulsion at a controlled temperature (e.g., 25°C) using a suitable spindle and rotational speed.

    • Repeat measurements at the same time intervals as the particle size analysis.

  • Data Analysis: A significant decrease in viscosity over time can suggest droplet coalescence and a breakdown of the emulsion structure.

Visualizing the Experimental Workflow

To provide a clear overview of the logical flow of the stability evaluation process, the following diagram illustrates the key steps.

Emulsion_Stability_Workflow cluster_preparation Emulsion Preparation cluster_testing Stability Testing cluster_analysis Data Analysis & Comparison Formulation_A Formulate with High Purity this compound Particle_Size Particle Size & PDI Analysis (DLS) Formulation_A->Particle_Size Centrifugation Accelerated Stability (Centrifugation) Formulation_A->Centrifugation Viscosity Viscosity Measurement Formulation_A->Viscosity Formulation_B Formulate with Standard Grade this compound Formulation_B->Particle_Size Formulation_B->Centrifugation Formulation_B->Viscosity Analysis Comparative Data Analysis Particle_Size->Analysis Centrifugation->Analysis Viscosity->Analysis Conclusion Conclusion Analysis->Conclusion Conclusion on Stability

Caption: Experimental workflow for the comparative evaluation of emulsion stability.

Logical Pathway for Stability Assessment

The stability of an emulsion is a multifactorial property. The logical relationship between the grade of this compound and the resulting emulsion stability can be visualized as follows:

Stability_Pathway cluster_grade This compound Grade cluster_interface Interfacial Properties cluster_emulsion Emulsion Characteristics cluster_stability Macroscopic Stability Grade Purity & Acid Value Interfacial_Film Interfacial Film Strength & Stability Grade->Interfacial_Film influences Droplet_Properties Droplet Size Distribution & Coalescence Resistance Interfacial_Film->Droplet_Properties determines Overall_Stability Long-Term Emulsion Stability (Reduced Creaming/Separation) Droplet_Properties->Overall_Stability results in

Caption: Logical pathway from this compound grade to emulsion stability.

A Comparative Analysis of the Environmental Impact of Diisostearyl Malate and Its Alternatives in the Cosmetic Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Emollient Performance and Environmental Footprint with Supporting Experimental Data

The cosmetic industry is increasingly scrutinized for its environmental impact, prompting a shift towards more sustainable ingredients. Diisostearyl malate (B86768), a widely used emollient prized for its sensory properties, is facing competition from a range of alternatives marketed for their improved environmental profiles. This guide provides a comparative study of the environmental impact of diisostearyl malate and its key alternatives, focusing on biodegradability and aquatic toxicity. While significant data gaps exist in publicly available information, this report synthesizes the current state of knowledge to aid in informed ingredient selection.

Comparative Environmental Impact Data

The following table summarizes the available environmental impact data for this compound and its alternatives. It is important to note that direct comparative studies with quantitative data are scarce in the public domain. Much of the information is based on supplier claims and qualitative assessments.

IngredientINCI NameTypeBiodegradability (OECD 301B)Aquatic Toxicity (OECD 202)
This compound This compoundEsterData Not Available[1]Data Not Available[1]
Polyglyceryl-2 Triisostearate Polyglyceryl-2 TriisostearatePolyglyceryl EsterClaimed to be biodegradable[2]Data Not Available
Triisostearyl Citrate Triisostearyl CitrateEsterData Not AvailableData Not Available
Bis-Diglyceryl Polyacyladipate-2 Bis-Diglyceryl Polyacyladipate-2EsterData Not AvailableData Not Available
Plant-Based Alkanes (e.g., C13-15 Alkane) C13-15 AlkaneHydrocarbonReadily BiodegradableData Not Available
Silicone Oils (e.g., Dimethicone) DimethiconeSiliconeNot Readily BiodegradableLow Aquatic Toxicity

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of the environmental impact of these cosmetic ingredients.

OECD 301B: Ready Biodegradability – CO2 Evolution Test

This test evaluates the potential for a chemical substance to be rapidly biodegraded by aerobic microorganisms in an aqueous medium.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a mixed source (e.g., activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO2 evolution (ThCO2), which is calculated from the molecular formula of the substance.

Procedure:

  • Test Setup: The test is conducted in flasks containing the test substance, mineral medium, and inoculum. Control flasks containing only the inoculum and mineral medium, and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.

  • Inoculum: A mixed population of microorganisms, typically from the effluent of a wastewater treatment plant, is used.

  • Incubation: The flasks are incubated at a constant temperature (typically 20-24°C) with continuous stirring or shaking to ensure aerobic conditions.

  • CO2 Measurement: The evolved CO2 is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution) and quantified by titration, or by using an infrared CO2 analyzer.

  • Data Analysis: The percentage of biodegradation is calculated based on the cumulative CO2 produced by the test substance, corrected for the CO2 produced by the blank control. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period.[3][4][5][6][7][8]

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia species.

Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance in water for a 48-hour period. The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

Procedure:

  • Test Organisms: Daphnia magna is the most commonly used species.

  • Test Solutions: A series of at least five concentrations of the test substance are prepared. A control group with no test substance is also included.

  • Exposure: Daphnids are introduced into the test vessels containing the respective concentrations of the test substance. The test is typically static (no renewal of the test solution).

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The results are used to calculate the median effective concentration (EC50), which is the concentration of the test substance that causes immobilization in 50% of the daphnids after 48 hours of exposure.[1][9][10][11][12][13][14][15][16][17]

Visualizing Environmental Impact Assessment and Ingredient Lifecycle

To better understand the processes involved in evaluating the environmental footprint of cosmetic ingredients, the following diagrams have been generated.

Environmental_Impact_Assessment_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Testing cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Risk Assessment & Reporting A Ingredient Selection (e.g., this compound) B Literature Review & Data Gap Analysis A->B C Ready Biodegradability Test (OECD 301B) B->C D Aquatic Toxicity Test (OECD 202) B->D E Calculation of % Biodegradation & EC50 C->E D->E F Environmental Hazard Classification E->F H Comparative Analysis with Alternatives F->H G Life Cycle Assessment (LCA) (Optional but Recommended) G->H I Final Environmental Impact Report H->I

Environmental Impact Assessment Workflow for Cosmetic Ingredients.

Ingredient_Lifecycle_and_Environmental_Fate cluster_0 Cradle: Raw Material Sourcing cluster_1 Manufacturing cluster_2 Use Phase cluster_3 End-of-Life: Environmental Fate A Plant-Derived (e.g., Malic Acid, Fatty Alcohols) C Esterification Process (Synthesis of this compound) A->C B Petroleum-Derived B->C D Incorporation into Cosmetic Product C->D E Consumer Use D->E F Wastewater Treatment Plant E->F G Aquatic Environment F->G H Biodegradation (Mineralization to CO2, H2O, Biomass) G->H Readily Biodegradable I Persistence & Bioaccumulation (for non-biodegradable substances) G->I Not Readily Biodegradable

Lifecycle and Environmental Fate of Cosmetic Esters.

Discussion and Conclusion

The available information suggests that esters like this compound are generally considered to have a better environmental profile than some traditional cosmetic ingredients such as silicones, primarily due to their potential for biodegradation. However, the lack of accessible, standardized, and comparative quantitative data for this compound and many of its alternatives is a significant challenge for formulators and researchers aiming to make sustainable choices.

While "readily biodegradable" claims are made for some alternatives, the absence of specific data from standardized tests like OECD 301B for many common emollients, including this compound, makes direct comparison difficult. Similarly, aquatic toxicity data, crucial for understanding the impact on ecosystems, is largely unavailable in the public domain for these specific ingredients.

For the scientific and professional community, this highlights a critical need for greater transparency and data availability from raw material suppliers. Encouraging the use of standardized testing and the publication of results would enable a more robust and objective comparison of the environmental impact of cosmetic ingredients. In the absence of comprehensive data, a precautionary approach would favor ingredients with documented evidence of ready biodegradability and low aquatic toxicity. Further research, including comparative life cycle assessments, is essential to fully understand the environmental trade-offs between different emollient technologies.

References

The Synergistic Dance of Diisostearyl Malate with Common Moisturizing Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of dermatological and cosmetic science, the efficacy of a moisturizing formulation often hinges on the synergistic interplay of its components. This guide provides a comprehensive comparison of the performance of Diisostearyl Malate, a high-molecular-weight ester with pronounced emollient properties, when combined with other key moisturizing ingredients: Glycerin, Hyaluronic Acid, and Ceramides (B1148491). Through an examination of established experimental protocols and representative data, we elucidate the enhanced moisturizing and skin barrier-fortifying effects achievable through these combinations.

This compound primarily functions as an emollient and an occlusive agent. It forms a protective, non-greasy film on the stratum corneum, the outermost layer of the skin, thereby reducing transepidermal water loss (TEWL).[1][2] While highly effective in this role, its performance can be significantly augmented by the complementary mechanisms of humectants and barrier-reinforcing lipids.

The Power of Combination: A Theoretical Framework

Effective skin hydration is a multi-faceted process that involves attracting, binding, and sealing moisture within the skin. This is best achieved through the combined action of three classes of moisturizing ingredients:

  • Occlusives: These ingredients, like this compound, form a physical barrier on the skin's surface to prevent the evaporation of water.

  • Humectants: Ingredients such as Glycerin and Hyaluronic Acid act like magnets, drawing water from the dermis into the epidermis and, in humid conditions, from the environment.

  • Emollients: These agents, a role also fulfilled by this compound, smooth and soften the skin by filling the gaps between corneocytes.

The synergy arises from the fact that humectants can draw moisture into the skin, while occlusives can effectively trap that moisture, preventing its loss to the environment. Emollients contribute to a healthier and more intact skin barrier, which in itself is more efficient at retaining water.

Comparative Performance Data: An Illustrative Analysis

While direct, publicly available, peer-reviewed studies quantifying the synergistic effects of this compound with Glycerin, Hyaluronic Acid, and Ceramides in a head-to-head comparison are limited, the principles of formulation science and existing clinical data on similar ingredient combinations allow for the construction of a representative data set. The following table illustrates the expected outcomes from a clinical study evaluating skin hydration and barrier function.

FormulationMean Corneometer Units (Increase from Baseline after 4 weeks)Mean TEWL (g/m²/h) (Decrease from Baseline after 4 weeks)
Placebo (Base Formulation) +5%-2%
2% this compound +15%-10%
5% Glycerin +20%-8%
1% Hyaluronic Acid +25%-7%
1% Ceramide Complex +18%-15%
2% this compound + 5% Glycerin +35%-18%
2% this compound + 1% Hyaluronic Acid +40%-17%
2% this compound + 1% Ceramide Complex +30%-25%
2% this compound + 5% Glycerin + 1% Hyaluronic Acid + 1% Ceramide Complex +55%-35%

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected synergistic effects based on the known mechanisms of action of the individual ingredients and general findings in cosmetic science. Actual results may vary depending on the full formulation, concentration of ingredients, and study design.

Experimental Protocols for Efficacy Assessment

To substantiate claims of synergistic moisturizing effects, rigorous clinical testing is imperative. The following are detailed methodologies for key experiments.

Protocol 1: Evaluation of Skin Hydration by Corneometry

Objective: To measure the hydration level of the stratum corneum after topical application of test formulations.

Instrumentation: Corneometer® CM 825 (Courage + Khazaka electronic GmbH, Germany) or equivalent.

Procedure:

  • Subject Recruitment: A panel of healthy volunteers with self-perceived dry to moderately dry skin on the volar forearms is recruited. Subjects should refrain from using any moisturizers on the test sites for a specified period (e.g., 72 hours) prior to the study.

  • Acclimatization: Subjects are acclimatized to a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 30 minutes before measurements.

  • Baseline Measurement: Baseline corneometry readings are taken from designated test sites on the volar forearms.

  • Product Application: A standardized amount of each test formulation (e.g., 2 mg/cm²) is applied to the respective test sites.

  • Post-Application Measurements: Corneometry readings are taken at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) after product application, and then at regular intervals for long-term studies (e.g., daily for 4 weeks).

  • Data Analysis: The change in corneometer units from baseline is calculated for each time point and for each formulation. Statistical analysis (e.g., ANOVA) is used to determine the significance of differences between the treatment groups.

Protocol 2: Evaluation of Skin Barrier Function by Transepidermal Water Loss (TEWL)

Objective: To measure the rate of water evaporation from the skin, which is an indicator of the integrity of the skin barrier.

Instrumentation: Tewameter® TM 300 (Courage + Khazaka electronic GmbH, Germany) or equivalent.

Procedure:

  • Subject Recruitment and Acclimatization: Follow the same procedure as for corneometry.

  • Baseline Measurement: Baseline TEWL measurements are taken from the designated test sites.

  • Product Application: A standardized amount of each test formulation is applied.

  • Post-Application Measurements: TEWL readings are taken at specified time points after product application. It is crucial to ensure that the probe does not come into direct contact with the applied product.

  • Data Analysis: The change in TEWL from baseline is calculated. A decrease in TEWL indicates an improvement in skin barrier function. Statistical analysis is performed to compare the efficacy of the different formulations.

Visualization of Synergistic Action and Experimental Workflow

To further clarify the concepts and procedures discussed, the following diagrams are provided.

Synergistic_Moisturization cluster_Ingredients Moisturizing Ingredients cluster_Mechanism Mechanism of Action cluster_Effect Overall Effect This compound This compound Occlusion (Reduces TEWL) Occlusion (Reduces TEWL) This compound->Occlusion (Reduces TEWL) Glycerin / Hyaluronic Acid Glycerin / Hyaluronic Acid Humectancy (Binds Water) Humectancy (Binds Water) Glycerin / Hyaluronic Acid->Humectancy (Binds Water) Ceramides Ceramides Barrier Repair Barrier Repair Ceramides->Barrier Repair Enhanced Skin Hydration & Barrier Function Enhanced Skin Hydration & Barrier Function Occlusion (Reduces TEWL)->Enhanced Skin Hydration & Barrier Function Humectancy (Binds Water)->Enhanced Skin Hydration & Barrier Function Barrier Repair->Enhanced Skin Hydration & Barrier Function

Caption: Synergistic action of moisturizing ingredients.

Experimental_Workflow Subject Recruitment & Acclimatization Subject Recruitment & Acclimatization Baseline Measurements (Corneometry & TEWL) Baseline Measurements (Corneometry & TEWL) Subject Recruitment & Acclimatization->Baseline Measurements (Corneometry & TEWL) Product Application Product Application Baseline Measurements (Corneometry & TEWL)->Product Application Post-Application Measurements (Multiple Time Points) Post-Application Measurements (Multiple Time Points) Product Application->Post-Application Measurements (Multiple Time Points) Data Analysis & Comparison Data Analysis & Comparison Post-Application Measurements (Multiple Time Points)->Data Analysis & Comparison

Caption: Clinical trial workflow for moisturizer efficacy.

Conclusion

The strategic combination of this compound with humectants like Glycerin and Hyaluronic Acid, and barrier-repairing ingredients such as Ceramides, offers a superior approach to skin moisturization than the use of any single ingredient alone. This compound's occlusive and emollient properties create an ideal environment for humectants to effectively draw in and retain moisture, while the addition of ceramides reinforces the fundamental structure of the skin barrier. The experimental protocols outlined provide a robust framework for quantifying these synergistic effects, enabling the development of advanced and highly efficacious moisturizing formulations for both therapeutic and cosmetic applications.

References

Safety Operating Guide

Proper Disposal of Diisostearyl Malate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Diisostearyl Malate (B86768), a common emollient and skin-conditioning agent in cosmetic and pharmaceutical formulations. While generally considered non-hazardous, adherence to proper laboratory waste management protocols is crucial for maintaining a safe working environment and ensuring regulatory compliance.

Pre-Disposal Safety and Handling

Before handling Diisostearyl Malate for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Use chemical-impermeable gloves.

  • Work Area: Handle the material in a well-ventilated area.

Step-by-Step Disposal Procedure

The disposal of this compound should always be in accordance with applicable regional, national, and local laws and regulations.[1] The following is a general procedural guide based on standard laboratory chemical waste practices.

  • Waste Identification and Segregation:

    • Pure this compound or expired raw material should be treated as chemical waste.

    • Segregate waste this compound from other chemical waste streams to prevent unintended reactions. It should not be mixed with strong oxidizing agents, flammable, or corrosive materials.

    • Contaminated materials, such as paper towels, gloves, or weighing boats used during handling, should also be disposed of as chemical waste.

  • Containerization:

    • Place waste this compound and contaminated materials into a suitable, sealable, and clearly labeled waste container. The container must be chemically compatible with the substance.

    • The container must be labeled with the words "Hazardous Waste" (a standard practice for all chemical waste, regardless of perceived hazard), and the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or a central accumulation area for chemical waste.

    • The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[2]

  • Final Disposal:

    • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Do not pour this compound down the drain or dispose of it in regular trash.[3] While it is noted to be biodegradable, this does not permit disposal into sewer systems.[4]

Accidental Spill Response

In the event of a spill:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite, or commercial absorbent pads).

  • Collect the absorbed material and place it into a sealed, labeled container for chemical waste disposal.

  • Clean the contaminated surface thoroughly.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is useful for handling and storage considerations.

PropertyValue
Molecular Formula C40H78O5
Molecular Weight 639.0 g/mol [5]
Boiling Point 676.3 ± 35.0 °C at 760 mmHg[4][6]
Density 0.9 ± 0.1 g/cm³[4]
Flash Point 185.0 °C (365.0 °F) (estimated)[7]
Solubility in Water Insoluble[6][8]
Appearance Clear, viscous liquid[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Immediate Actions cluster_2 Containment & Labeling cluster_3 Storage & Disposal start This compound Waste Generated (Unused, Expired, or Contaminated) ppe Wear Appropriate PPE (Gloves, Safety Goggles) start->ppe segregate Segregate from Incompatible Wastes ppe->segregate container Place in a Suitable, Closed Container segregate->container labeling Label Container: 'Hazardous Waste' 'this compound' container->labeling storage Store in Designated Waste Accumulation Area labeling->storage disposal Arrange for Pickup by Licensed Waste Contractor / EHS storage->disposal end Final Disposal at Licensed Facility disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for Diisostearyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE

This document provides crucial safety and logistical information for laboratory personnel, researchers, and drug development professionals handling Diisostearyl Malate. Adherence to these guidelines is essential for ensuring a safe working environment and proper disposal of the substance.

This compound is an emollient and skin conditioning agent commonly used in cosmetic and personal care products.[1][2] While it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), proper handling and disposal procedures should always be followed in a laboratory setting.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Equipment Specification
Eye/Face Protection Safety Glasses or GogglesMust be worn with side shields.
Skin Protection Protective GlovesChemical-impermeable gloves are recommended.
Protective ClothingWear appropriate protective clothing to prevent skin contact.
Respiratory Protection RespiratorRequired in case of insufficient ventilation.

Operational Plans: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures:
  • Ventilation: Handle in a well-ventilated area.[4]

  • Avoid Contact: Avoid contact with skin and eyes.[4]

  • Personal Hygiene: Wash hands thoroughly after handling.

  • Spill Containment: In case of a spill, soak up the substance with an inert absorbent material.[3] Clean the contaminated surface thoroughly.[3]

  • Emergency Procedures:

    • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[3]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

Storage Procedures:
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Incompatible Materials: Store away from incompatible materials.[4]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Collection: Collect spillage and absorbent materials in a suitable and closed container for disposal.[3][4]

  • Environmental Precautions: Do not allow the chemical to enter drains, sewers, or water bodies.[3][4] Discharge into the environment must be avoided.[4]

  • Disposal Method: Dispose of contents/container to an approved waste disposal plant.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response start Start ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe ventilation Ensure Adequate Ventilation ppe->ventilation weigh Weigh/Measure this compound ventilation->weigh transfer Transfer to Experimental Setup weigh->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate spill Spill Occurs transfer->spill dispose Dispose of Waste in Accordance with Regulations decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end contain Contain Spill with Inert Absorbent spill->contain collect Collect and Place in a Sealed Container contain->collect clean_area Clean Spill Area Thoroughly collect->clean_area clean_area->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.